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  • Product: 1-methyl-1H-pyrrole-2-sulfonyl fluoride
  • CAS: 1909312-64-6

Core Science & Biosynthesis

Foundational

1-methyl-1H-pyrrole-2-sulfonyl fluoride mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 1-methyl-1H-pyrrole-2-sulfonyl fluoride Authored by a Senior Application Scientist Preamble: Decoding the Reactivity of a Privileged Covalent Probe In the landsca...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mechanism of Action of 1-methyl-1H-pyrrole-2-sulfonyl fluoride

Authored by a Senior Application Scientist

Preamble: Decoding the Reactivity of a Privileged Covalent Probe

In the landscape of chemical biology and drug discovery, the quest for selective and potent modulators of protein function is perpetual. Among the arsenal of chemical tools available, covalent probes have re-emerged as powerful instruments for interrogating complex biological systems, identifying novel drug targets, and developing robust therapeutic agents. The sulfonyl fluoride moiety, in particular, has garnered significant attention as a "privileged warhead".[1] Its unique balance of aqueous stability and tunable reactivity allows for the covalent modification of a broad range of nucleophilic amino acid residues, extending beyond the canonical cysteine to include serine, threonine, lysine, tyrosine, and histidine.[1][2][3][4]

This guide provides a comprehensive technical overview of the postulated mechanism of action of 1-methyl-1H-pyrrole-2-sulfonyl fluoride . While specific experimental data on this particular molecule is not extensively available in public literature, its reactivity can be confidently inferred from the well-established principles of sulfonyl fluoride chemistry and the electronic nature of the pyrrole scaffold. This document is intended for researchers, scientists, and drug development professionals, offering a foundational understanding of this compound's potential as a chemical probe and a roadmap for its empirical validation.

I. Chemical Profile and Inherent Reactivity

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a heterocyclic compound featuring a five-membered aromatic pyrrole ring, N-methylated at position 1, and bearing a sulfonyl fluoride group at position 2.

Molecular Formula: C5H6FNO2S

Structure:

Caption: 2D structure of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

The key to its mechanism of action lies in the electrophilic nature of the sulfur(VI) center of the sulfonyl fluoride group. The strong electron-withdrawing effects of the two oxygen atoms and the highly electronegative fluorine atom render the sulfur atom susceptible to nucleophilic attack. The 1-methyl-1H-pyrrole ring, being an electron-rich aromatic system, acts as a scaffold that can be tailored to confer specific binding affinities for target proteins.

II. Postulated Mechanism of Covalent Modification

The primary mechanism of action of 1-methyl-1H-pyrrole-2-sulfonyl fluoride is proposed to be the irreversible covalent modification of nucleophilic residues within the binding sites of target proteins. This reaction, a form of sulfur-fluoride exchange (SuFEx), proceeds via a nucleophilic substitution pathway.[5]

The reaction is initiated by the attack of a nucleophilic amino acid side chain (e.g., the hydroxyl group of serine, the epsilon-amino group of lysine, or the phenolic hydroxyl of tyrosine) on the electrophilic sulfur atom of the sulfonyl fluoride. This forms a transient, high-energy intermediate, which then collapses with the expulsion of a fluoride ion, resulting in the formation of a stable sulfonyl-enzyme linkage.

G cluster_0 Protein Active Site cluster_1 Reaction Pathway cluster_2 Outcome Protein Target Protein (with Nucleophilic Residue Nu-H) NonCovalent Non-covalent Binding (Recognition) Protein->NonCovalent Binding Inhibitor 1-methyl-1H-pyrrole-2-sulfonyl fluoride Inhibitor->NonCovalent Binding Nucleophilic_Attack Nucleophilic Attack (Nu-H on SO2F) NonCovalent->Nucleophilic_Attack Proximity & Orientation Intermediate Formation of Penta-coordinate Intermediate Nucleophilic_Attack->Intermediate Fluoride_Expulsion Expulsion of Fluoride Ion (F-) Intermediate->Fluoride_Expulsion Covalent_Adduct Stable Covalent Sulfonyl-Protein Adduct Fluoride_Expulsion->Covalent_Adduct Inhibition Irreversible Enzyme Inhibition or Protein Function Modulation Covalent_Adduct->Inhibition G start Start: 1-methyl-1H-pyrrole-2-sulfonyl fluoride reactivity 1. In Vitro Reactivity Profiling (Assay with model nucleophiles) start->reactivity screening 2. Target Class Screening (e.g., Protease/Kinase panels) reactivity->screening abpp 3. Activity-Based Protein Profiling (ABPP) (in cell lysates or live cells) screening->abpp target_id 4. Target Identification (LC-MS/MS proteomics) abpp->target_id validation 5. Target Validation (Biochemical & cellular assays) target_id->validation site_mapping 6. Covalent Site Mapping (Peptide mapping by MS) validation->site_mapping structural 7. Structural Biology (X-ray crystallography or Cryo-EM) site_mapping->structural end End: Characterized Covalent Probe structural->end

Caption: Experimental workflow for the characterization of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Detailed Experimental Protocols
Protocol 1: In Vitro Reactivity Assessment
  • Objective: To determine the intrinsic reactivity of the compound with model nucleophiles.

  • Procedure:

    • Prepare stock solutions of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in a suitable organic solvent (e.g., DMSO).

    • Prepare solutions of model nucleophiles such as N-acetyl-L-cysteine, N-acetyl-L-serine, and N-acetyl-L-lysine in an appropriate aqueous buffer (e.g., PBS, pH 7.4).

    • Incubate the compound with each nucleophile at a defined concentration and temperature.

    • Monitor the reaction progress over time using LC-MS to detect the formation of the covalent adduct and the depletion of the starting materials.

    • Calculate the second-order rate constants for the reaction with each nucleophile.

Protocol 2: Target Identification using ABPP
  • Objective: To identify the protein targets of the compound in a complex biological sample.

  • Procedure:

    • Synthesize an alkyne- or azide-tagged analogue of 1-methyl-1H-pyrrole-2-sulfonyl fluoride for click chemistry applications. [6][7] 2. Incubate the tagged probe with a cell lysate or live cells for a specified duration.

    • Perform a click reaction to attach a reporter tag (e.g., biotin for affinity purification or a fluorophore for imaging).

    • For target identification, use biotin-tagged proteins for streptavidin-based affinity purification.

    • Elute the captured proteins and identify them using standard bottom-up proteomics workflows (trypsin digestion followed by LC-MS/MS analysis).

V. Hypothetical Data Presentation

To illustrate the expected outcomes of the experimental validation, the following table presents hypothetical inhibitory data for 1-methyl-1H-pyrrole-2-sulfonyl fluoride against a panel of serine proteases.

Target EnzymeEnzyme FamilyIC50 (µM)
ChymotrypsinS12.5
TrypsinS1> 100
ElastaseS115.2
ThrombinS150.8
Cathepsin GS18.7

Data are hypothetical and for illustrative purposes only.

This type of data would suggest that the 1-methyl-1H-pyrrole scaffold confers a degree of selectivity for chymotrypsin and cathepsin G over other serine proteases.

VI. Conclusion

1-methyl-1H-pyrrole-2-sulfonyl fluoride represents a promising, yet underexplored, chemical entity. Based on the well-documented reactivity of the sulfonyl fluoride warhead, it is postulated to act as an irreversible covalent modifier of nucleophilic amino acid residues. Its potential for target selectivity, driven by the pyrrole scaffold, makes it an attractive candidate for development as a chemical probe for target discovery and validation, as well as a starting point for the design of novel covalent inhibitors. The experimental workflows detailed in this guide provide a clear path for the scientific community to unlock the full potential of this and related compounds, thereby advancing our understanding of complex biological processes and paving the way for new therapeutic interventions.

References

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2630–2639. [Link]

  • Boddy, A. J., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3053. [Link]

  • Gómez-Biagi, P. (2018). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. McMaster University. [Link]

  • MEROPS - the Peptidase Database. (2023). Small-molecule inhibitor: PMSF. Retrieved from [Link]

  • Molecules. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. MDPI. [Link]

  • Jones, L. H., Xu, H., & Fadeyi, O. O. (2019). Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes. Methods in Enzymology, 622, 201–220. [Link]

  • PubChem. (n.d.). 1-methyl-1h-pyrrole-2-sulfonyl fluoride. Retrieved from [Link]

  • ResearchGate. (2003). Synthesis and Reactivity of New 1-Pentafluorophenyl-1H-pyrrole Derivatives. Retrieved from [Link]

  • Arikawa, Y., et al. (2012). Discovery of a novel pyrrole derivative...as a potassium-competitive acid blocker (P-CAB). Journal of Medicinal Chemistry, 55(9), 4446–4456. [Link]

  • Silverman, R. B. (2010). Use of Fluorinated Functionality in Enzyme Inhibitor Development: Mechanistic and Analytical Advantages. The Journal of Organic Chemistry, 75(21), 7133–7143. [Link]

  • Google Patents. (2016).
  • D'Amico, M., et al. (2020). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112771. [Link]

  • Cury, J. A., & Tenuta, L. M. A. (2011). Mechanisms of action of fluoride for caries control. Monographs in Oral Science, 22, 242–251. [Link]

  • MDPI. (2024). Enzyme (α-Glucosidase, α-Amylase, PTP1B & VEGFR-2) Inhibition and Cytotoxicity of Fluorinated Benzenesulfonic Ester Derivatives... Molecules. [Link]

  • Trends in Chemistry. (2025). Unconventional reactivity of sulfonyl fluorides. Elsevier. [Link]

  • eLife. (2021). Small-Molecule Inhibitors: Disrupting enzyme fluidity. Retrieved from [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chembiochem, 13(16), 2327–2330. [Link]

  • The Journal of Contemporary Dental Practice. (2002). MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. [Link]

  • ResearchGate. (2018). (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... Retrieved from [Link]

  • RSC Publishing. (2023). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Chemical Biology. [Link]

Sources

Exploratory

An In-depth Technical Guide to the Reactivity of 1-methyl-1H-pyrrole-2-sulfonyl Fluoride with Amino Acids

Introduction: The Rise of Heterocyclic Sulfonyl Fluorides in Covalent Probe Discovery The landscape of chemical biology and drug discovery is continually evolving, with a significant trend towards the development of targ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Heterocyclic Sulfonyl Fluorides in Covalent Probe Discovery

The landscape of chemical biology and drug discovery is continually evolving, with a significant trend towards the development of targeted covalent inhibitors. These molecules offer distinct advantages, including enhanced potency, prolonged duration of action, and the ability to target shallow binding pockets.[1] Within the arsenal of electrophilic warheads, sulfonyl fluorides have emerged as a privileged class.[2] Their unique balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues makes them highly versatile tools for probing protein function and developing novel therapeutics.[2][3]

Historically, research has focused on arylsulfonyl fluorides. However, the exploration of heteroaromatic scaffolds, such as the 1-methyl-1H-pyrrole system, presents new opportunities to modulate reactivity and introduce novel molecular interactions. This guide provides a comprehensive technical overview of the reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride with amino acids, offering insights for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of this reactivity, explore its selectivity, and provide practical experimental protocols for its characterization.

The Mechanism of Covalent Modification: A Nucleophilic Attack on the Sulfonyl Group

The fundamental reaction between 1-methyl-1H-pyrrole-2-sulfonyl fluoride and nucleophilic amino acid side chains is a sulfur(VI)-fluoride exchange (SuFEx) reaction.[3] This process is initiated by the nucleophilic attack of an electron-rich amino acid residue on the electrophilic sulfur atom of the sulfonyl fluoride. The fluoride ion, a good leaving group, is subsequently displaced, forming a stable covalent sulfonamide or sulfonate ester bond.

The reactivity of the sulfonyl fluoride is dictated by the electron-withdrawing nature of the fluorine and oxygen atoms, which polarizes the sulfur-fluorine bond and renders the sulfur atom susceptible to nucleophilic attack. The 1-methyl-1H-pyrrole ring, being an electron-rich aromatic system, is expected to modulate the electrophilicity of the sulfonyl group. This electronic contribution from the pyrrole ring can influence the overall reaction kinetics compared to simple arylsulfonyl fluorides.

Mechanism_of_Covalent_Modification Amino_Acid Nucleophilic Amino Acid (e.g., Tyr-OH, Lys-NH2) Transition_State Transition State Amino_Acid->Transition_State Nucleophilic Attack Sulfonyl_Fluoride 1-methyl-1H-pyrrole-2-sulfonyl fluoride Sulfonyl_Fluoride->Transition_State Covalent_Adduct Covalent Adduct (Sulfonate Ester or Sulfonamide) Transition_State->Covalent_Adduct Fluoride Elimination Fluoride_Ion Fluoride Ion (F-) Transition_State->Fluoride_Ion

Caption: Mechanism of covalent modification of a nucleophilic amino acid by 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Selectivity and Reactivity Profile

Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, cysteine, and histidine.[2] However, the reactivity towards each residue is context-dependent, influenced by factors such as the pKa of the amino acid side chain, its accessibility within a protein structure, and the local microenvironment.[4]

While specific kinetic data for 1-methyl-1H-pyrrole-2-sulfonyl fluoride is not extensively available in the reviewed literature, we can infer its likely reactivity profile based on studies of other sulfonyl fluorides.[4][5] The electron-donating character of the 1-methyl-1H-pyrrole ring may slightly decrease the intrinsic electrophilicity of the sulfonyl fluoride compared to arylsulfonyl fluorides bearing electron-withdrawing groups. This could translate to a more selective modification profile.

Amino Acid ResidueNucleophilic GroupTypical Reactivity with Sulfonyl FluoridesStability of Adduct
TyrosinePhenolic hydroxyl (-OH)HighStable sulfonate ester
LysineEpsilon-amino (-NH2)Moderate to HighStable sulfonamide
SerineHydroxyl (-OH)ModerateStable sulfonate ester
ThreonineHydroxyl (-OH)ModerateStable sulfonate ester
HistidineImidazole nitrogenModerateStable sulfonamide
CysteineThiol (-SH)HighUnstable thiosulfonate

Table 1: General Reactivity Profile of Sulfonyl Fluorides with Nucleophilic Amino Acids.

It is crucial to note that the reaction with cysteine, while often rapid, typically forms an unstable thiosulfonate ester that can undergo hydrolysis.[1] This makes targeting other residues like tyrosine and lysine often more desirable for forming stable, long-lasting covalent bonds.

Experimental Protocol: Assessing the Reactivity of 1-methyl-1H-pyrrole-2-sulfonyl Fluoride with N-Acetyl-L-Tyrosine

To quantitatively assess the reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a well-defined experimental protocol is essential. The following step-by-step methodology outlines a procedure for determining the kinetic rate constant of the reaction with a model amino acid, N-acetyl-L-tyrosine, using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS).

Materials:

  • 1-methyl-1H-pyrrole-2-sulfonyl fluoride

  • N-acetyl-L-tyrosine

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN), HPLC grade

  • Formic acid (FA), LC-MS grade

  • Dimethyl sulfoxide (DMSO)

  • HPLC-MS system (e.g., Agilent 1260 Infinity II LC with a 6120 Quadrupole MS)

  • Analytical HPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

Experimental Workflow:

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Data Acquisition & Analysis Stock_Solutions Prepare Stock Solutions (Sulfonyl Fluoride in DMSO, N-acetyl-L-tyrosine in PBS) Reaction_Mixture Prepare Reaction Mixture (Incubate at 37°C) Stock_Solutions->Reaction_Mixture Time_Points Quench Aliquots at Various Time Points Reaction_Mixture->Time_Points HPLC_MS Analyze by HPLC-MS Time_Points->HPLC_MS Data_Processing Integrate Peak Areas (Reactant & Product) HPLC_MS->Data_Processing Kinetics Calculate Pseudo-First-Order Rate Constant (kobs) Data_Processing->Kinetics

Caption: Experimental workflow for determining the kinetic rate constant of the reaction.

Step-by-Step Methodology:

  • Preparation of Stock Solutions:

    • Prepare a 100 mM stock solution of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in DMSO.

    • Prepare a 10 mM stock solution of N-acetyl-L-tyrosine in PBS (pH 7.4).

  • Reaction Setup:

    • In a microcentrifuge tube, combine 900 µL of the N-acetyl-L-tyrosine stock solution with 10 µL of the 1-methyl-1H-pyrrole-2-sulfonyl fluoride stock solution to achieve final concentrations of 9 mM and 1 mM, respectively.

    • Incubate the reaction mixture at 37°C.

  • Time-Course Analysis:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 50 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 450 µL of a 1:1 mixture of ACN and water containing 0.1% FA.

  • HPLC-MS Analysis:

    • Inject the quenched samples onto the HPLC-MS system.

    • Use a suitable gradient of water with 0.1% FA (Mobile Phase A) and ACN with 0.1% FA (Mobile Phase B) to separate the unreacted N-acetyl-L-tyrosine from the sulfonated product.

    • Monitor the reaction by extracting the ion chromatograms for the mass-to-charge ratios (m/z) of both the starting material and the product.

  • Data Analysis:

    • Integrate the peak areas for both the reactant and the product at each time point.

    • Plot the natural logarithm of the reactant concentration (or peak area) versus time.

    • The negative of the slope of this plot will give the pseudo-first-order rate constant (kobs).

Applications in Drug Discovery and Chemical Biology

The ability of 1-methyl-1H-pyrrole-2-sulfonyl fluoride to covalently modify specific amino acid residues opens up a wide range of applications in both fundamental research and therapeutic development.

  • Target Identification and Validation: By incorporating a reporter tag (e.g., biotin or a clickable alkyne) onto the pyrrole scaffold, this sulfonyl fluoride can be used as a chemical probe to identify the protein targets of a bioactive small molecule.[6]

  • Enzyme Inhibition: For enzymes that rely on a nucleophilic residue in their active site for catalysis, 1-methyl-1H-pyrrole-2-sulfonyl fluoride can act as an irreversible inhibitor.

  • Mapping Protein-Protein Interactions: When incorporated into a protein of interest, this reactive group can be used to crosslink to interacting partner proteins, allowing for the identification and characterization of protein complexes.

Conclusion and Future Perspectives

1-methyl-1H-pyrrole-2-sulfonyl fluoride represents a valuable addition to the chemical biologist's toolbox. Its unique heterocyclic scaffold offers opportunities for fine-tuning reactivity and introducing specific non-covalent interactions that can enhance binding affinity and selectivity. While further studies are needed to fully characterize its reactivity profile, the principles outlined in this guide provide a solid foundation for its application in covalent probe development and drug discovery. The continued exploration of novel heteroaryl sulfonyl fluorides will undoubtedly lead to the development of more sophisticated and selective tools for dissecting complex biological processes and for creating the next generation of covalent therapeutics.

References

  • Cravatt, B. F., Wright, A. T., & Kozarich, J. W. (2008). Activity-based protein profiling: from enzyme chemistry to proteomic chemistry. Annual review of biochemistry, 77, 383-414. [Link]

  • Crew, A. P., & Torpey, J. W. (2019). The versatility of sulfonyl fluoride-based probes in chemical biology. Chemical Society Reviews, 48(4), 1062-1094. [Link]

  • de Gruiter, M. L., & Witte, M. D. (2019). Sulfonyl Fluorides as Warheads in Chemical Biology. ChemBioChem, 20(10), 1223-1237. [Link]

  • Horning, S., & Weerapana, E. (2015). Covalent targeting of lysine residues. Current opinion in chemical biology, 24, 118-124. [Link]

  • Jones, L. H., & Narayanan, A. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • Kramer, J. S., & Dempe, J. C. (2018). The reactivity of sulfonyl fluorides with amino acids. Organic & biomolecular chemistry, 16(2), 208-216. [Link]

  • Lupinacci, P. C., & Toste, F. D. (2017). Gold-Catalyzed Synthesis of Pyrroles. Accounts of chemical research, 50(6), 1393-1402. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical science, 6(5), 2650-2659. [Link]

  • Parker, C. G., & Shchepinov, M. S. (2018). Covalent modification of proteins with sulfonyl fluoride probes. Methods in enzymology, 607, 149-174. [Link]

  • Powers, J. C., Asgian, J. L., & Ekici, Ö. D. (2002). Irreversible inhibitors of serine proteases. Chemical reviews, 102(12), 4639-4750. [Link]

  • Schirmeister, T., Kesselring, J., & Jung, S. (2013). Covalent inhibitors: a rational approach to drug discovery. Bioorganic & medicinal chemistry, 21(7), 1785-1790. [Link]

  • Singh, J., Petter, R. C., & Baillie, T. A. (2011). The resurgence of covalent drugs. Nature reviews Drug discovery, 10(4), 307-317. [Link]

  • Sharpless, K. B., Dong, J., & Krasnova, L. (2014). Sulfur (VI) fluoride exchange (SuFEx): another good reaction for click chemistry. Angewandte Chemie International Edition, 53(36), 9430-9448. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A convenient preparation of heteroaryl sulfonamides and sulfonyl fluorides from heteroaryl thiols. The Journal of organic chemistry, 71(3), 1080-1084. [Link]

Sources

Foundational

Technical Guide: 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride as a Covalent Modifier

[1] Part 1: Strategic Introduction The Case for Electron-Rich SuFEx Warheads In the landscape of targeted covalent inhibitors (TCIs), 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1-MPSF) represents a critical pivot from "rea...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Part 1: Strategic Introduction

The Case for Electron-Rich SuFEx Warheads

In the landscape of targeted covalent inhibitors (TCIs), 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1-MPSF) represents a critical pivot from "reactive" to "tunable" chemical probes.[1] While early covalent discovery relied on highly electrophilic warheads (e.g., acrylamides targeting cysteine), the modern Sulfur-Fluoride Exchange (SuFEx) paradigm focuses on context-dependent reactivity .[1]

1-MPSF is distinct because the pyrrole ring is


-excessive (electron-rich).[1] Unlike electron-deficient warheads (e.g., pyridyl-sulfonyl fluorides) that may react indiscriminately with surface nucleophiles, 1-MPSF possesses a latent electrophilicity .[1] It requires the specific environment of a protein binding pocket—often involving transition-state stabilization or general base catalysis—to activate the S–F bond for cleavage. This makes 1-MPSF an ideal candidate for Ligandability Scanning  and Fragment-Based Drug Discovery (FBDD) , where specificity is paramount over raw potency.[1]

Part 2: Mechanism & Chemical Reactivity[2]

Electronic Tuning of the Warhead

The reactivity of a sulfonyl fluoride is dictated by the electrophilicity of the sulfur center.

  • Benzene-Sulfonyl Fluoride: Moderate reactivity.[1]

  • Pyridine-Sulfonyl Fluoride: High reactivity (electron-withdrawing ring).[1]

  • 1-Methyl-Pyrrole-2-Sulfonyl Fluoride: Attenuated reactivity. [1]

The nitrogen lone pair in the pyrrole ring donates electron density into the


-system, effectively shielding the sulfur atom. The N-methyl group serves two purposes:
  • Solubility & Lipophilicity: It removes a hydrogen bond donor, preventing non-specific binding and improving membrane permeability (

    
     adjustment).
    
  • Stability: It prevents deprotonation of the pyrrole nitrogen, which could otherwise lead to chemically unstable anionic species in basic buffers.

The SuFEx Reaction Mechanism

The reaction follows a concerted substitution mechanism, often described as "associative-like." The fluoride ion is a poor leaving group (


 of HF 

3.2) but forms a strong bond with sulfur. For the bond to break, the incoming nucleophile (Tyr-OH, Lys-NH

, Ser-OH) must be activated, and the fluoride departure must be assisted, often by a proton donor or a stabilizing interaction within the protein pocket.[1]
Diagram: SuFEx Activation Mechanism

SuFEx_Mechanism cluster_0 Protein Pocket Environment Residue Nucleophile (Tyr-OH / Lys-NH2) TS Transition State (Pentacoordinate Sulfur) Residue->TS Nucleophilic Attack Base General Base (e.g., His, Glu) Base->Residue Deprotonation Stabilizer H-Bond Donor (Backbone NH) Stabilizer->TS Stabilizes F- departure Probe 1-MPSF Probe (Latent Electrophile) Probe->TS Binding Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product Collapse Fluoride Fluoride Ion (F-) TS->Fluoride Departure

Caption: Mechanism of 1-MPSF covalent modification. Reactivity is gated by the protein environment (General Base/H-Bond stabilization), ensuring site-specificity.[1]

Part 3: Applications & Protocols[1][3]

Application: Covalent Fragment Screening

1-MPSF is best utilized as a "scout" fragment. If 1-MPSF labels a protein, it indicates the presence of a nucleophile in a druggable pocket that is capable of catalyzing the SuFEx reaction.

Protocol: Chemoproteomic Labeling & Analysis

Objective: Identify specific lysine or tyrosine residues modified by 1-MPSF in a complex proteome or purified protein.

Reagents:
  • Probe: 1-Methyl-1H-pyrrole-2-sulfonyl fluoride (100 mM stock in DMSO).

  • Buffer: PBS, pH 7.4 (Avoid Tris or buffers with primary amines if analyzing Lys labeling kinetics, though SuFEx is generally chemoselective).[1]

  • Quench: 5% Formic Acid (for MS) or SDS-PAGE loading buffer.

Step-by-Step Workflow:
  • Protein Preparation:

    • Dilute protein to 1 mg/mL (approx. 20-50 µM) in PBS.[1]

    • Expert Insight: Ensure pH is strictly controlled. SuFEx on Tyrosine is pH-sensitive; pH 7.4 is physiological, but pH 8.0 enhances Tyr reactivity.[1]

  • Labeling Reaction:

    • Add 1-MPSF to a final concentration of 100 µM (2x - 5x molar excess over protein).[1]

    • Control: Add DMSO vehicle to a parallel sample.

    • Incubate at 37°C for 2 hours .

    • Self-Validation: The pyrrole ring is stable. If precipitation occurs, the concentration is too high for the fragment's solubility (logP

      
       1.5). Reduce to 50 µM.
      
  • Digestion & Peptide Generation:

    • Denature with 6M Urea or 1% RapiGest.

    • Reduce (DTT, 5 mM, 30 min) and Alkylate (IAA, 15 mM, 30 min).

    • Dilute Urea to <1M.

    • Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Desalt peptides (C18 tips).[1]

    • Run on Q-Exactive or equivalent high-res MS.[1]

    • Database Search Parameters:

      • Variable Modification: +145.019 Da (Mass shift of 1-methyl-pyrrole-2-sulfonyl moiety replacing H).[1]

      • Residues: Tyr (Y), Lys (K), Ser (S), His (H).[1]

      • Validation: Look for the characteristic loss of the pyrrole sulfonyl group in MS2 fragmentation if the bond is labile, though SuFEx adducts are typically robust.

Part 4: Comparative Data & Analysis

To validate the "tunable" nature of 1-MPSF, we compare it against standard sulfonyl fluorides.

Table 1: Comparative Reactivity Profile of Sulfonyl Fluoride Probes

Probe ClassRepresentative StructureElectronic StateIntrinsic Reactivity (

)
Stability (pH 7.[1]4)Primary Target
Aliphatic Ethenesulfonyl Fluoride (ESF)Conjugated / Michael AcceptorHighLowCys / Lys / Broad
Electron-Poor Aromatic 3-Pyridinesulfonyl Fluoride

-Deficient (Activated)
HighModerateLys / Tyr (Surface)
Neutral Aromatic PMSF (Benzene-SF)NeutralModerateModerateSer (Active Site)
Electron-Rich Aromatic 1-MPSF

-Excessive (Deactivated)
Low High Pocket-Specific Nucleophiles

Expert Insight: The low intrinsic reactivity of 1-MPSF implies that any observed labeling is driven by molecular recognition (non-covalent binding affinity


) rather than random collision (

).[1] This results in a higher "Signal-to-Noise" ratio in target identification.[1]

Part 5: Synthesis of 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride[1]

While commercial sources exist, in-house synthesis ensures purity and allows for analog generation.

Reaction Scheme: 1-Methyl-1H-pyrrole


Sulfinylation

Oxidative Chlorination

Fluoride Exchange[1]
Protocol:
  • Chlorosulfonylation:

    • Cool 1-methylpyrrole (1.0 eq) in CHCl

      
       to 0°C.
      
    • Add Chlorosulfonic acid (2.0 eq) dropwise.[1] Caution: Exothermic.[1]

    • Stir 2h at RT. Pour onto ice. Extract with DCM.

    • Note: This yields the sulfonyl chloride.[2] Pyrrole is acid-sensitive; keep temperature low to avoid polymerization.[1]

  • Fluoride Exchange (The "SuFEx" Step):

    • Dissolve crude sulfonyl chloride in Acetone/Water (1:1).[1]

    • Add KHF

      
        (Potassium Bifluoride, 3.0 eq).[1]
      
    • Stir at RT for 4 hours.

    • Extract with EtOAc, wash with brine, dry over MgSO

      
      .
      
    • Purification: Silica gel chromatography (Hexane/EtOAc).[1] 1-MPSF is typically a stable, crystalline solid or oil.[1]

Part 6: References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Chemical Science. Link

  • Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link[1]

  • Kelly, J. W., et al. (2017).[1] Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Journal of the American Chemical Society.[3] Link[1]

  • Henton, A., et al. (2023).[1] A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

Sources

Exploratory

stability and storage conditions for 1-methyl-1H-pyrrole-2-sulfonyl fluoride

This technical guide details the stability profile and storage protocols for 1-methyl-1H-pyrrole-2-sulfonyl fluoride , a specialized electrophilic probe used in chemical biology and medicinal chemistry.[1][2][3] [1][2][3...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the stability profile and storage protocols for 1-methyl-1H-pyrrole-2-sulfonyl fluoride , a specialized electrophilic probe used in chemical biology and medicinal chemistry.[1][2][3]

[1][2][3]

Document Type: Technical Application Guide Target Compound: 1-Methyl-1H-pyrrole-2-sulfonyl fluoride Primary Application: Covalent protein modification (SuFEx chemistry), Activity-Based Protein Profiling (ABPP).[1][2][3]

Executive Summary

1-Methyl-1H-pyrrole-2-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride designed for the covalent modification of nucleophilic amino acid residues (Tyrosine, Serine, Lysine, Histidine).[1][2][3] Unlike highly reactive sulfonyl chlorides, this compound exhibits the unique "stability-reactivity" balance characteristic of Sulfur-Fluoride Exchange (SuFEx) reagents.[1][3][4] It resists non-specific hydrolysis in neutral aqueous buffers but reacts rapidly within the specific local environment of a protein binding pocket.[2][3]

However, its stability is not absolute.[1][3][5] The electron-rich pyrrole ring and the electrophilic sulfonyl group create specific vulnerabilities to alkaline hydrolysis , photolytic oxidation , and moisture-induced degradation over time.[1][2][3] This guide outlines the rigorous storage conditions required to maintain >98% purity and preventing "silent" assay failures caused by hydrolyzed probe.

Chemical Stability Profile

Structural Determinants of Stability

The stability of this compound is governed by the electronic interaction between the pyrrole ring and the sulfonyl fluoride group:

  • Hydrolytic Resistance: The electron-rich 1-methylpyrrole ring donates electron density into the sulfonyl group.[1][2][3] This reduces the electrophilicity of the sulfur atom compared to electron-deficient analogs (e.g., nitrobenzenesulfonyl fluoride), making it more resistant to spontaneous hydrolysis at neutral pH.[3]

  • Base Sensitivity: Despite its resistance to neutral hydrolysis, the compound is susceptible to nucleophilic attack by hydroxide ions (OH⁻) at high pH (>8.5), leading to the formation of the sulfonic acid and fluoride ion.[3]

  • Thermal Stability: The S(VI)-F bond is thermodynamically stable (bond energy ~130 kcal/mol), rendering the compound resistant to thermal decomposition up to ~100°C in the absence of nucleophiles.[3]

Degradation Pathways

Understanding how the compound fails is critical for troubleshooting.[1][2][3]

  • Pathway A: Hydrolysis (Major): Exposure to atmospheric moisture or aqueous bases converts the active sulfonyl fluoride into the inert sulfonic acid.[2]

  • Pathway B: Ring Oxidation (Minor): Pyrrole rings are sensitive to oxidative degradation (light/air), potentially leading to ring-opening or polymerization, although the electron-withdrawing sulfonyl group provides some stabilization.[1][3]

Visualization: Degradation vs. Activity

The following diagram illustrates the kinetic competition between productive labeling and degradation.[2]

StabilityPathways Compound 1-Methyl-1H-pyrrole- 2-sulfonyl fluoride Conjugate Covalent Protein Adduct (Active) Compound->Conjugate SuFEx Reaction (Protein Environment) Acid Sulfonic Acid (Inactive Waste) Compound->Acid Hydrolysis (pH > 8 or Moisture) Fluoride Fluoride Ion (F-) Compound->Fluoride Leaving Group Protein Target Protein (Tyr/Ser/Lys) Protein->Conjugate Water H2O / OH- Water->Acid

Caption: Kinetic competition between productive SuFEx protein labeling (Green) and hydrolytic degradation (Red).[3]

Storage & Handling Protocols

Physical State & Packaging[3]
  • State: Typically a low-melting solid or viscous oil depending on purity and ambient temperature.[1][2][3]

  • Primary Container: Amber glass vial with a Teflon-lined screw cap.[1][2][3]

  • Secondary Containment: Sealed desiccator or Mylar bag with active desiccant (silica gel or molecular sieves).[2][3]

Long-Term Storage Conditions (Archive)

To maximize shelf life (>12 months), adhere to the following parameters:

ParameterSpecificationScientific Rationale
Temperature -20°C or -80°C Arrhenius kinetics: Reduces rate of spontaneous hydrolysis and oxidation.[1][2][3]
Atmosphere Argon or Nitrogen Displaces oxygen (prevents ring oxidation) and moisture (prevents hydrolysis).[2][3]
Light Dark / Amber Glass Pyrrole derivatives are photosensitive; prevents radical-mediated decomposition.[1][2][3]
Desiccation Required Hygroscopic nature of sulfonated compounds can attract water, accelerating degradation.[1][2][3]
Working Solution (Stock) Protocol

Researchers often degrade the compound during solubilization.[2][3] Follow this "Self-Validating" workflow:

  • Solvent Choice: Use Anhydrous DMSO (Dimethyl Sulfoxide) or Anhydrous DMF .[1][2][3]

    • Avoid: Alcohols (MeOH, EtOH) – these are nucleophiles that can react with the probe over time (alcoholysis).[3]

    • Avoid: Wet solvents – even 0.1% water content in DMSO can hydrolyze the probe upon freeze-thaw cycles.[1][2][3]

  • Concentration: Prepare high-concentration stocks (e.g., 50–100 mM) to minimize the solvent-to-solute ratio.

  • Thaw Procedure: Allow the frozen vial to reach room temperature (approx. 15-30 mins) before opening.

    • Why? Opening a cold vial condenses atmospheric moisture directly onto the hygroscopic stock, ruining it for future use.[1][3]

  • Aliquot: Do not freeze-thaw the master stock more than 3 times. Aliquot into single-use volumes immediately after first solubilization.[1][2][3]

Visualization: Storage Decision Tree

StorageProtocol Start Received Compound StateCheck Physical State? Start->StateCheck Solid Solid / Neat Oil StateCheck->Solid Solution Solubilized Stock StateCheck->Solution ActionSolid Store at -20°C Under Argon/N2 Desiccated Solid->ActionSolid SolventCheck Solvent? Solution->SolventCheck DMSO Anhydrous DMSO/DMF SolventCheck->DMSO Alcohol Ethanol/Methanol SolventCheck->Alcohol ActionStock Aliquot (Single Use) Store at -20°C or -80°C DMSO->ActionStock ActionDiscard Discard after 24-48 Hours Alcohol->ActionDiscard

Caption: Decision tree for determining optimal storage based on physical state and solvent composition.

Quality Control & Validation

Before committing the probe to high-value biological assays, validate its integrity.[1][2][3]

19F NMR (Gold Standard)

Fluorine NMR is the definitive method for checking sulfonyl fluoride purity because it isolates the signal of the "warhead."[3]

  • Intact Probe: Single sharp peak typically around +60 to +65 ppm (relative to CFCl₃).[3]

  • Hydrolyzed (Fluoride Ion): Sharp peak at -120 ppm .[1][2][3]

  • Sulfonate Ester (Alcoholysis): Shift changes significantly depending on the ester formed.[2][3]

LC-MS[1][2][3]
  • Observation: Look for the parent mass [M+H]⁺.[3]

  • Warning Sign: A dominant peak corresponding to [M-F+OH]⁺ indicates hydrolysis (conversion to sulfonic acid).[2][3] Note that some hydrolysis may occur during the LC-MS run if the mobile phase is acidic/aqueous; always cross-reference with NMR if unsure.[1][2][3]

Safety & Disposal

  • Hazards: As a sulfonyl fluoride, this compound is a covalent modifier.[1][2][3] It causes severe skin burns and eye damage (Category 1B) and is potentially a respiratory sensitizer.[3]

  • Inactivation: Before disposal, treat waste solutions with dilute NaOH (1M) for 1 hour to ensure complete hydrolysis of the reactive fluoride group into the inert sulfonate.

  • Disposal: Dispose of as hazardous chemical waste containing sulfur and nitrogen.[1][2]

References

  • Dong, J., et al. (2014).[3][6] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][4][6] Angewandte Chemie International Edition, 53(36), 9430-9448.[1][3] [Link][3]

  • Narayanam, M. K., et al. (2020).[3] Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Science, 11, 8767-8776.[1][2][3] [Link]

  • Jones, L. H. (2018).[2][3] Sulfonyl Fluorides in Chemical Biology and Drug Discovery. ACS Medicinal Chemistry Letters, 9(7), 584-586.[1][3] [Link][3]

Sources

Foundational

An In-Depth Technical Guide to the Electrophilicity of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive analysis of the electrophilicity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a heteroaromatic sulfony...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilicity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride of increasing interest in chemical biology and drug discovery. While the broader class of aryl sulfonyl fluorides has been extensively studied as "privileged" electrophilic warheads for covalent protein modification, the specific reactivity profile of their heteroaromatic counterparts, particularly those based on the electron-rich pyrrole scaffold, warrants a detailed examination. This guide synthesizes current understanding of the factors governing the reactivity of this compound, drawing parallels with well-characterized aryl sulfonyl fluorides and highlighting the unique influence of the 1-methyl-1H-pyrrole moiety. We delve into its synthetic accessibility, hydrolytic stability, and reactivity with key biological nucleophiles. Experimental protocols and comparative data are presented to offer a practical framework for researchers seeking to employ this versatile electrophile in the design of covalent probes and inhibitors.

Introduction: The Rise of Sulfonyl Fluorides in Covalent Drug Discovery

The paradigm of covalent drug discovery has undergone a significant renaissance, moving beyond indiscriminately reactive electrophiles to finely-tuned "warheads" that exhibit a delicate balance of stability and reactivity.[1] Among these, sulfonyl fluorides (SFs) have emerged as a particularly attractive class of electrophiles.[2] Their remarkable stability in aqueous media, coupled with their "tunable" reactivity towards a range of nucleophilic amino acid residues—notably serine, threonine, lysine, and tyrosine—positions them as powerful tools for forging stable, covalent bonds with protein targets.[1][3] This "Goldilocks" reactivity is a cornerstone of the Sulfur(VI) Fluoride Exchange (SuFEx) "click chemistry" paradigm, which has found widespread application in chemical biology, materials science, and drug discovery.[4]

While much of the focus has been on aryl sulfonyl fluorides, the exploration of heteroaromatic SFs is a burgeoning field. These scaffolds offer opportunities to modulate electronic properties and introduce diverse structural motifs for targeted protein recognition. This guide focuses specifically on 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a representative electron-rich heteroaromatic sulfonyl fluoride, to provide a detailed understanding of its electrophilic character.

The Unique Electronic Landscape of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

The electrophilicity of the sulfur atom in a sulfonyl fluoride is dictated by the electronic nature of the appended aromatic or heteroaromatic ring. In the case of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, the electron-rich nature of the pyrrole ring is expected to have a significant impact on the reactivity of the sulfonyl fluoride moiety.

The nitrogen atom of the pyrrole ring donates its lone pair of electrons into the aromatic system, increasing the electron density of the ring. This electron-donating effect, in principle, should decrease the electrophilicity of the sulfur atom compared to aryl sulfonyl fluorides bearing electron-withdrawing substituents. However, the precise balance of resonance and inductive effects, along with the specific substitution pattern, creates a unique reactivity profile that requires empirical investigation.

A seminal study by Grimster and colleagues provides valuable comparative insights into the reactivity of a panel of sulfur(VI) fluorides, including a pyrrole-containing analogue.[3][5] This work demonstrated that the pyrrole sulfonyl fluoride exhibited remarkable hydrolytic stability, greater than many of the aryl sulfonyl fluorides tested, while still retaining the ability to react with nucleophilic amino acid residues.[5] This observation underscores the nuanced interplay of electronics within this specific heteroaromatic system.

Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

The synthesis of heteroaryl sulfonyl fluorides generally follows established protocols developed for their aryl counterparts. A common and practical approach involves the conversion of a corresponding sulfonyl chloride to the sulfonyl fluoride.

General Synthetic Strategy

A plausible and widely applicable synthetic route to 1-methyl-1H-pyrrole-2-sulfonyl fluoride is a two-step process starting from the commercially available 1-methyl-1H-pyrrole.

Experimental Protocol: Proposed Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Chloride

  • To a cooled (0 °C) solution of 1-methyl-1H-pyrrole in a suitable aprotic solvent (e.g., dichloromethane), add chlorosulfonic acid dropwise with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by pouring it onto ice.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride. This intermediate can be used in the next step without further purification.

Step 2: Conversion to 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

  • Dissolve the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride in a suitable solvent such as acetonitrile.

  • Add an aqueous solution of a fluoride source, such as potassium fluoride (KF) or potassium bifluoride (KHF₂). The use of a phase-transfer catalyst (e.g., 18-crown-6) can facilitate the reaction.[6]

  • Stir the biphasic mixture vigorously at room temperature for several hours. Monitor the conversion by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Synthesis_Workflow

Reactivity and Electrophilicity Profile

A thorough understanding of the reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride is paramount for its effective application as a covalent probe. This involves assessing its stability in aqueous environments and its propensity to react with biological nucleophiles.

Hydrolytic Stability

A key attribute of sulfonyl fluorides for biological applications is their relative stability towards hydrolysis. The study by Grimster and coworkers demonstrated that a pyrrole-containing sulfonyl fluoride ("pyrrole 1h") exhibited remarkable stability, with negligible hydrolysis observed over 24 hours at pH 8.[5] This is a significant advantage over more reactive electrophiles that can be rapidly quenched in aqueous buffers. This enhanced stability is likely due to the electron-donating nature of the pyrrole ring, which tempers the electrophilicity of the sulfur center.

Reactivity with Nucleophilic Amino Acids

The utility of a covalent warhead is ultimately defined by its ability to react with target nucleophiles within a protein. Sulfonyl fluorides are known to react with a variety of nucleophilic amino acid side chains.[3] The reactivity of the pyrrole sulfonyl fluoride from the Grimster study was evaluated against several N-acetylated amino acids.[5]

The general order of reactivity for sulfonyl fluorides with amino acid nucleophiles is typically:

Cysteine > Tyrosine > Lysine > Threonine > Serine > Histidine

It is important to note that while the reaction with cysteine is rapid, the resulting thiosulfonate ester adduct is often unstable.[7] In contrast, stable sulfonamide and sulfonate ester adducts are formed with lysine and tyrosine, respectively.

The comparative study by Grimster et al. provides a qualitative ranking of the reactivity of the pyrrole sulfonyl fluoride relative to other sulfonyl fluorides. While specific kinetic data for 1-methyl-1H-pyrrole-2-sulfonyl fluoride is not yet available in the public domain, the data for the closely related "pyrrole 1h" suggests a tempered, yet effective, reactivity profile. At pH 10, its reactivity was observed to be lower than that of a fluorosulfate analogue but greater than a sulfamoyl fluoride.[5] This places it in a favorable "sweet spot" of reactivity for many chemical biology applications.

Reactivity_Profile

The Role of the Protein Microenvironment

It is crucial to recognize that the intrinsic reactivity of a sulfonyl fluoride is only one factor determining its ability to covalently modify a protein target. The local microenvironment of the protein's binding pocket plays a profound role in modulating reactivity.[8] Factors such as the pKa of the target nucleophile, its accessibility, and the potential for specific interactions (e.g., hydrogen bonding) that can activate the sulfonyl fluoride for nucleophilic attack can dramatically influence the rate of covalent bond formation.[8] Therefore, while in vitro reactivity data with model nucleophiles provides a valuable baseline, the ultimate test of a covalent probe's efficacy lies in its performance in a biological context.

Applications in Drug Discovery and Chemical Biology

The unique reactivity profile of 1-methyl-1H-pyrrole-2-sulfonyl fluoride makes it a valuable tool for a range of applications in drug discovery and chemical biology.

  • Covalent Inhibitors: The ability to form stable covalent bonds with non-catalytic residues like lysine and tyrosine makes this warhead suitable for developing highly potent and selective inhibitors, particularly for challenging targets such as protein-protein interactions.[9]

  • Activity-Based Probes: The tempered reactivity allows for the design of activity-based probes that can selectively label active enzymes in complex biological systems.

  • Chemoproteomics: As part of a diverse library of electrophilic fragments, 1-methyl-1H-pyrrole-2-sulfonyl fluoride can be used in chemoproteomic platforms to map the "ligandable" proteome and identify novel drug targets.[3]

Conclusion and Future Perspectives

1-Methyl-1H-pyrrole-2-sulfonyl fluoride represents an important member of the growing arsenal of heteroaromatic sulfonyl fluoride electrophiles. Its favorable balance of high aqueous stability and tunable reactivity with key biological nucleophiles makes it a valuable warhead for the design of next-generation covalent probes and therapeutics. The electron-rich nature of the 1-methyl-1H-pyrrole ring system imparts a distinct reactivity profile compared to more classical aryl sulfonyl fluorides, offering new opportunities for fine-tuning electrophilicity.

Future work in this area should focus on the acquisition of quantitative kinetic data for the reaction of 1-methyl-1H-pyrrole-2-sulfonyl fluoride with a broader panel of nucleophiles. Furthermore, computational studies to precisely model its electronic structure and predict its reactivity would provide a more complete understanding of its electrophilic character. As our understanding of the nuanced reactivity of heteroaromatic sulfonyl fluorides continues to grow, so too will their impact on the fields of chemical biology and drug discovery.

References

  • Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society. [Link]

  • Gray, N. S., et al. (2023). Sulfur(VI) fluorides as tools in biomolecular and medicinal chemistry. RSC Chemical Biology. [Link]

  • Sharpless, K. B., et al. (2014). SuFEx: A New Generation of Click Chemistry.
  • Ball, N. D. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Molecules. [Link]

  • Wright, S. W., & Hallstrom, K. N. (2006). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols. The Journal of Organic Chemistry.
  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Kelly, J. W., et al. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Chemical Biology. [Link]

  • Sharpless, K. B., et al. (2017). A general and practical copper-catalyzed fluorosulfonylation reaction of a wide range of arenediazonium salts. Organic Letters.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.
  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • Sharpless, K. B., et al. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews.
  • Grimster, N. P., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science. [Link]

  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Bogyo, M., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Israel Journal of Chemistry. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

Sources

Exploratory

safety and handling precautions for 1-methyl-1H-pyrrole-2-sulfonyl fluoride

An In-depth Technical Guide to the Safe Handling of 1-methyl-1H-pyrrole-2-sulfonyl fluoride Introduction: Navigating the Duality of a Potent Chemical Probe 1-methyl-1H-pyrrole-2-sulfonyl fluoride is a member of the Sulfu...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-methyl-1H-pyrrole-2-sulfonyl fluoride

Introduction: Navigating the Duality of a Potent Chemical Probe

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a member of the Sulfur(VI) Fluoride (SVI-F) class of compounds, which have emerged as powerful tools in chemical biology and drug discovery.[1][2] Their utility lies in their ability to act as "click" reagents, forming stable, covalent bonds with nucleophilic amino acid residues (such as tyrosine, lysine, and histidine) within proteins.[1][2] This property makes them invaluable for creating highly selective covalent inhibitors, mapping protein-protein interactions, and profiling the proteome.[1][3]

However, the very reactivity that makes this compound a valuable research tool also renders it a significant occupational hazard. The electrophilic sulfonyl fluoride moiety does not distinguish between a target protein in a microfuge tube and the proteins that constitute the skin, eyes, and respiratory tract of a researcher. Therefore, a comprehensive understanding of its properties and strict adherence to safety protocols are not merely best practices; they are prerequisites for its use.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth analysis of the safety precautions and handling procedures for 1-methyl-1H-pyrrole-2-sulfonyl fluoride. It moves beyond a simple recitation of rules to explain the chemical rationale behind them, empowering scientists to work with confidence and safety.

Section 1: Compound Identification and Properties

A foundational aspect of safety is a thorough understanding of the compound's physical and chemical characteristics.

Identifier Value
IUPAC Name 1-methyl-1H-pyrrole-2-sulfonyl fluoride
Molecular Formula C₅H₆FNO₂S[4]
Molecular Weight 163.17 g/mol
CAS Number Not readily available; often synthesized for specific research.
Canonical SMILES CN1C=CC=C1S(=O)(=O)F[4]
InChI Key KLNFFLXBDQXPIP-UHFFFAOYSA-N[4]
Property Value / Description
Appearance Typically a solid or oil. Physical state should be confirmed upon receipt.
Solubility Generally soluble in organic solvents like DMSO and DMF.
Stability Possesses greater hydrolytic stability than many other sulfonyl fluorides, especially at neutral or slightly basic pH (pH 8), but reactivity increases at higher pH (pH 10).[1][5]
Parent Compound (1-Methylpyrrole) The parent heterocycle is a flammable yellow-brown liquid with a boiling point of 112-113 °C.[6]

Section 2: Hazard Identification and Classification

Based on data from structurally analogous sulfonyl fluorides, 1-methyl-1H-pyrrole-2-sulfonyl fluoride must be treated as a hazardous substance. The primary danger stems from its classification as a potent electrophile.

GHS Hazard Classification (Anticipated)

  • Pictograms:

    • Corrosion: GHS05

    • Acute Toxicity (Skull and Crossbones): GHS06

  • Signal Word: Danger [7][8]

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage.[7][8][9][10]

    • H301/H311/H331: Toxic if swallowed, in contact with skin, or if inhaled.[10][11]

    • H290: May be corrosive to metals.[7][8]

The Mechanism of Toxicity: Covalent Modification

The toxicity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride is not arbitrary; it is a direct consequence of its designed chemical function. The sulfur atom in the sulfonyl fluoride group is highly electrophilic, making it a target for nucleophiles. In a biological context, the nucleophilic side chains of amino acids (e.g., the hydroxyl of tyrosine, the amine of lysine) will attack the sulfur atom, displacing the fluoride ion and forming an irreversible covalent bond.[1][2] This process, known as sulfonyl-fluoride exchange (SuFEx), permanently modifies the structure and function of essential proteins, leading to cell death and tissue damage. This is the chemical basis for the severe burns and systemic toxicity observed with this class of compounds.[10]

Secondary Hazard: Fluoride Toxicity

Upon reaction or decomposition, the compound releases fluoride ions. While the immediate danger is the corrosive reactivity of the parent molecule, chronic or significant acute exposure could lead to fluoride toxicity, which can impact calcium metabolism and, in severe cases, affect multiple organ systems.[12] In the acidic environment of the stomach, ingested fluoride can form hydrofluoric acid, a highly corrosive substance.[12]

Section 3: Reactivity and Chemical Stability

Understanding the compound's reactivity is key to preventing unintended reactions.

  • Hydrolytic Stability: Research indicates that the 1-methyl-1H-pyrrole scaffold imparts significant stability to the sulfonyl fluoride group compared to other aromatic systems.[1][5] It shows negligible hydrolysis over 24 hours at pH 8.[1][5] However, its reactivity increases at pH 10, demonstrating sensitivity to strongly basic conditions.[1][5]

  • Incompatibilities: Based on related compounds, 1-methyl-1H-pyrrole-2-sulfonyl fluoride should be considered incompatible with:

    • Water and Alcohols: Reacts, especially with heat or catalysis, to release corrosive acids.[13]

    • Strong Bases (e.g., NaOH, KOH): Will accelerate hydrolysis and decomposition.[13]

    • Strong Oxidizing Agents (e.g., perchlorates, nitrates): Can lead to vigorous, potentially explosive reactions.[13]

  • Hazardous Decomposition Products: When heated to decomposition or during a fire, this compound can release highly toxic and corrosive gases, including:

    • Hydrogen Fluoride (HF)[13]

    • Oxides of Sulfur (SOx)[13]

    • Oxides of Nitrogen (NOx)[14]

    • Carbon Monoxide (CO) and Carbon Dioxide (CO₂)[14]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and rigorous PPE, is mandatory.

Engineering Controls
  • Chemical Fume Hood: All work with 1-methyl-1H-pyrrole-2-sulfonyl fluoride, including weighing, transfers, and reaction setup, must be performed inside a certified chemical fume hood to prevent inhalation of vapors or aerosols.[11]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are critical.[8][13] Proximity to the work area is essential for immediate response to an exposure.

Personal Protective Equipment (PPE)

Standard laboratory attire is insufficient. The following PPE is required:

  • Eye and Face Protection: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[9] A full-face shield must be worn over the goggles to protect against splashes.[8]

  • Skin Protection:

    • Gloves: Use chemically resistant, impervious gloves (e.g., nitrile or neoprene).[8] Always inspect gloves for tears or holes before use.[9][15] Double-gloving is recommended. Gloves must be removed and disposed of as hazardous waste immediately after handling the compound; do not reuse them.

    • Protective Clothing: A flame-resistant lab coat is required.[9] An impervious apron should be worn over the lab coat for additional protection during transfers of solutions.

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. If there is any risk of the ventilation system failing, or for spill cleanup, a NIOSH-approved respirator with appropriate cartridges must be used.[15][16]

Workflow for Safe Handling

The following diagram outlines the critical steps for safely handling the compound.

G start Start: Prepare for Handling prep_area 1. Designate Work Area Inside Fume Hood start->prep_area don_ppe 2. Don Full PPE (Goggles, Face Shield, Double Gloves, Lab Coat) prep_area->don_ppe retrieve 3. Retrieve Compound from Refrigerated, Inert Storage don_ppe->retrieve weigh_transfer 4. Weigh & Transfer (Use smallest practical quantity) retrieve->weigh_transfer dissolve 5. Dissolve in Anhydrous Solvent (e.g., DMSO) weigh_transfer->dissolve experiment 6. Perform Experiment (Keep container sealed when not in use) dissolve->experiment decontaminate 7. Decontaminate Glassware & Surfaces (Using appropriate quenching solution) experiment->decontaminate dispose 8. Dispose of All Waste (Solid, liquid, PPE) in Hazardous Waste decontaminate->dispose doff_ppe 9. Doff PPE Carefully dispose->doff_ppe wash 10. Wash Hands Thoroughly doff_ppe->wash end End wash->end

Caption: A logical workflow for the safe handling of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Section 5: Emergency Procedures

Immediate and correct action is critical in the event of an exposure or spill.

First-Aid Measures
Exposure Type Action
Skin Contact Immediately flush skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes.[7] Immediately call a poison center or doctor. [7][8] Do not delay.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Remove contact lenses if present and easy to do.[7] Immediately call a poison center or doctor. [7][8]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[7] If breathing is difficult or has stopped, give artificial respiration. Immediately call a poison center or doctor. [7][8]
Ingestion Do NOT induce vomiting. [7] If the person is conscious, rinse their mouth with water.[7] Never give anything by mouth to an unconscious person.[9] Immediately call a poison center or doctor. [7][8]
Emergency Response Flowchart

G exposure Exposure Event Occurs type What Type of Exposure? exposure->type skin Skin/Eye Contact type->skin Skin/Eye inhalation Inhalation type->inhalation Inhalation ingestion Ingestion type->ingestion Ingestion flush IMMEDIATELY Flush with Water (15+ minutes) skin->flush fresh_air Move to Fresh Air inhalation->fresh_air rinse_mouth Rinse Mouth (if conscious) DO NOT INDUCE VOMITING ingestion->rinse_mouth remove_clothing Remove Contaminated Clothing flush->remove_clothing call_emergency Call Poison Center / Doctor IMMEDIATELY remove_clothing->call_emergency fresh_air->call_emergency rinse_mouth->call_emergency provide_sds Provide SDS to Medical Personnel call_emergency->provide_sds

Caption: Decision-making flowchart for first aid response to an exposure event.

Spill and Leak Procedures
  • Evacuate: Evacuate all non-essential personnel from the area.[9]

  • Ventilate: Ensure the area is well-ventilated (fume hood).

  • Contain: Wearing full PPE, cover the spill with a dry, inert absorbent material such as dry lime, sand, or soda ash.[13] DO NOT USE WATER or combustible materials like paper towels.[13]

  • Collect: Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[9] Use non-sparking tools.[9]

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your institution's safety officer) followed by soap and water, collecting all cleaning materials as hazardous waste.

  • Dispose: Dispose of all contaminated materials, including PPE, as hazardous waste according to local, state, and federal regulations.[7]

Section 6: Storage and Disposal

  • Storage Conditions: Store in a tightly sealed container under an inert gas (e.g., argon or nitrogen).[7] The container should be kept in a cool, dry, and well-ventilated area, preferably in a refrigerator and designated for corrosive and toxic materials.[7] Protect from moisture.[7] Store locked up and away from the incompatible materials listed in Section 3.[7]

  • Disposal: This material and its container must be disposed of as hazardous waste.[7] Do not dispose of it down the drain.[9] Follow all applicable environmental regulations for chemical waste disposal.

Section 7: Experimental Protocol: Use in Aqueous Buffers

This protocol provides a framework for safely preparing and using the compound in a typical biochemical experiment. It is designed as a self-validating system where safety is integrated into the workflow.

Objective: To prepare a 100 mM stock solution in DMSO and perform a protein labeling experiment at a final concentration of 100 µM.

  • Pre-Experiment Safety Check (Inside Fume Hood):

    • Confirm fume hood is operational.

    • Verify location of eyewash station and safety shower.

    • Don all required PPE (goggles, face shield, double gloves, lab coat).

    • Designate a specific, contained area within the hood for this work.

  • Preparation of 100 mM Stock Solution:

    • Retrieve the vial of 1-methyl-1H-pyrrole-2-sulfonyl fluoride from refrigerated storage. Allow it to warm to room temperature in a desiccator before opening to prevent condensation of moisture.

    • Calculate the mass needed for your desired volume (e.g., for 1 mL of 100 mM solution, weigh 16.32 mg).

    • Carefully weigh the solid into a tared microfuge tube or vial inside the fume hood.

    • Using a calibrated pipette, add the calculated volume of anhydrous DMSO.

    • Cap the vial tightly and vortex until fully dissolved.

    • Label the vial clearly: "100 mM 1-methyl-1H-pyrrole-2-sulfonyl fluoride in DMSO," include the date and your initials, and add hazard symbols.

    • Store the stock solution at -20°C or -80°C under inert gas if possible.

  • Protein Labeling Experiment:

    • Dilute your protein to the desired concentration in your chosen aqueous buffer (e.g., PBS, pH 7.4-8.0). Remember the compound is most stable in this pH range.[1][5]

    • Inside the fume hood, perform a serial dilution of your 100 mM stock solution to an intermediate concentration (e.g., 10 mM in DMSO).

    • Calculate the volume of the intermediate stock needed for the final concentration (e.g., to get 100 µM in a 1 mL reaction, add 10 µL of the 10 mM stock).

    • Add the final aliquot of the compound to your protein solution. Pipette directly into the liquid to avoid coating the side of the tube.

    • Mix gently and incubate for the desired time at the specified temperature.

  • Post-Experiment Decontamination and Disposal:

    • All pipette tips, tubes, and other disposables that contacted the compound must be placed in the designated solid hazardous waste container.

    • Liquid waste from the reaction should be collected in a labeled hazardous liquid waste container.

    • Wipe down the work area in the fume hood.

    • Doff PPE and dispose of gloves in the hazardous waste.

    • Wash hands thoroughly.

Conclusion

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a potent and valuable reagent that demands the highest level of respect and caution. Its power as a covalent modifier is mirrored by its potential to cause severe harm through the same chemical mechanism. By understanding its reactivity, adhering to stringent engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can harness its capabilities for scientific advancement while ensuring their own safety and that of their colleagues.

References

  • PubChemLite. (n.d.). 1-methyl-1h-pyrrole-2-sulfonyl fluoride. [Link]

  • NJ Department of Health. (n.d.). HAZARD SUMMARY: METHANESULFONYL FLUORIDE. [Link]

  • Merck Millipore. (n.d.). SAFETY DATA SHEET: PHENYLMETHYLSULFONYL FLUORIDE. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]

  • Ampornpisist, P., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry. [Link]

  • Narayanan, A., et al. (n.d.). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • PubChem. (n.d.). 1-Methylpyrrole. [Link]

  • Adhvaryu, A., & Mahapatra, A. (n.d.). Molecular basis of fluoride toxicities: Beyond benefits and implications in human disorders. ScienceDirect. [Link]

  • PubChemLite. (n.d.). 1h-pyrrole-2-sulfonyl fluoride. [Link]

  • Budinger, D., et al. (2021). Toxicity of fluoride: critical evaluation of evidence for human developmental neurotoxicity in epidemiological studies, animal experiments and in vitro analyses. PMC. [Link]

  • Li, Z., et al. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC. [Link]

  • FooDB. (2010, April 8). Showing Compound 1-Methylpyrrole (FDB011113). [Link]

  • Ball, N. D., et al. (2023, January 16). Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

  • Plevoets, M. T., et al. (n.d.). Synthesis of Sulfonyl, Sulfonimidoyl, and Sulfoxyl Fluorides under Solvent-Free Mechanochemical Conditions in a Mixer Mill by Imidazole-to-Fluorine Exchange. Lirias. [Link]

  • Medscape. (2024, January 17). Fluoride Toxicity: Practice Essentials, Pathophysiology, Etiology. [Link]

  • Li, Z., et al. (n.d.). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. [Link]

  • American Chemical Society. (n.d.). Sulfuryl fluoride capture and delivery enabled by metal-organic frameworks for synthesis of potential pharmaceuticals. ACS Publications. [Link]

  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters. [Link]

  • O'Malley, K., et al. (2019). Sulfuryl Fluoride Poisonings in Structural Fumigation, a Highly Regulated Industry-Potential Causes and Solutions. ResearchGate. [Link]

Sources

Foundational

A Technical Guide to Assessing the Solubility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in Biological Buffers for Drug Discovery

Abstract This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the aqueous solubility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the aqueous solubility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in biologically relevant buffers. Recognizing the critical role of solubility in determining the therapeutic potential of a compound, this document moves beyond a simple recitation of protocols. Instead, it offers a detailed exploration of the underlying scientific principles, the rationale behind experimental choices, and the potential challenges associated with sulfonyl fluoride chemistry. By integrating established methodologies for solubility determination with a nuanced understanding of the reactivity and stability of this particular chemical moiety, this guide equips the reader with the necessary tools to generate robust and reliable solubility data, crucial for advancing drug discovery programs.

Introduction: The Critical Nexus of Solubility and Stability for Sulfonyl Fluorides

The journey of a drug candidate from a promising hit to a viable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands as a paramount gatekeeper, governing a compound's absorption, distribution, metabolism, and excretion (ADME) profile.[1] For a molecule to exert its pharmacological effect, it must first be in solution to permeate biological membranes and interact with its target.

1-methyl-1H-pyrrole-2-sulfonyl fluoride belongs to the sulfonyl fluoride class of compounds, which have garnered significant interest as covalent modifiers in chemical biology and drug discovery.[2][3] Their utility stems from the ability of the sulfonyl fluoride (SO₂F) moiety to form stable covalent bonds with nucleophilic residues on proteins, such as lysine, tyrosine, and serine.[3][4] However, this inherent reactivity also presents a unique set of challenges when assessing solubility.

The central consideration for 1-methyl-1H-pyrrole-2-sulfonyl fluoride is the stability of the S-F bond in aqueous environments.[5][6][7][8] Sulfonyl fluorides can be susceptible to hydrolysis, which can lead to an overestimation of the true solubility of the parent compound if the degradation products are more soluble. Therefore, any solubility assessment must be conducted with a concurrent evaluation of the compound's stability in the chosen biological buffer. This guide will address this duality, providing a framework to de-convolute solubility from potential degradation.

Foundational Concepts: Thermodynamic vs. Kinetic Solubility

Before delving into experimental design, it is crucial to distinguish between two key types of solubility measurements:

  • Thermodynamic Solubility: This is the equilibrium solubility, representing the maximum concentration of a compound that can be dissolved in a solvent at equilibrium.[9][10] It is a thermodynamically stable value and is typically determined by incubating an excess of the solid compound in the solvent for an extended period (e.g., 24-72 hours) to ensure equilibrium is reached.[9][10]

  • Kinetic Solubility: This measurement reflects the concentration of a compound that remains in solution after a small volume of a concentrated stock solution (typically in DMSO) is added to an aqueous buffer.[1][10] It is a measure of how readily a compound dissolves and stays in solution under non-equilibrium conditions and is often used in high-throughput screening during early drug discovery.[1][11]

For lead optimization and pre-formulation studies, thermodynamic solubility provides a more accurate and fundamental understanding of a compound's behavior. This guide will primarily focus on the determination of thermodynamic solubility, while acknowledging the utility of kinetic solubility for initial screening.

Experimental Design: A Step-by-Step Guide to Solubility and Stability Assessment

The following sections outline a detailed experimental workflow for determining the solubility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in biologically relevant buffers. The protocol is designed to be self-validating by incorporating stability assessments at each stage.

Selection of Biological Buffers

The choice of buffers should mimic the physiological environments the compound is likely to encounter. Standard buffers for early-stage drug discovery include:

  • Phosphate-Buffered Saline (PBS) pH 7.4: Represents the pH of blood and many tissues.

  • Simulated Gastric Fluid (SGF) pH 1.2-2.5: Simulates the acidic environment of the stomach.

  • Simulated Intestinal Fluid (SIF) pH 6.8: Mimics the conditions in the small intestine.

The composition of these buffers can significantly impact solubility and stability. For instance, the presence of certain salts or enzymes in more complex biorelevant media can influence the results.

Analytical Method Development

A robust and sensitive analytical method is the cornerstone of accurate solubility determination. High-Performance Liquid Chromatography (HPLC) coupled with a UV or Mass Spectrometry (MS) detector is the preferred technique.

Key considerations for method development:

  • Column Selection: A C18 reversed-phase column is a common starting point.

  • Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol) with a small amount of acid (e.g., 0.1% formic acid) is typically used.

  • Detection: UV detection is suitable if the compound has a chromophore. LC-MS provides higher sensitivity and specificity and can be invaluable for identifying potential degradation products.[10][12]

  • Standard Curve: A standard curve of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in the organic solvent used for stock solutions (e.g., DMSO) must be generated to enable accurate quantification.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solution (e.g., 10 mM in DMSO) C Add Excess Solid Compound to each Buffer A->C B Prepare Biological Buffers (PBS, SGF, SIF) B->C D Incubate with Agitation (e.g., 24-48h at 37°C) C->D E Take Aliquots at Time Points (e.g., 0, 4, 24, 48h) D->E F Filter to Remove Undissolved Solid E->F G Dilute Supernatant for Analysis F->G H Analyze by Validated HPLC-UV/MS Method G->H I Quantify Concentration using Standard Curve H->I J Assess Stability by Monitoring Parent Peak Area I->J K Determine Thermodynamic Solubility J->K

Caption: Experimental workflow for determining thermodynamic solubility and stability.

Detailed Protocol for Thermodynamic Solubility Determination
  • Prepare a Stock Solution: Accurately weigh 1-methyl-1H-pyrrole-2-sulfonyl fluoride and dissolve it in a suitable organic solvent (e.g., DMSO) to create a concentrated stock solution (e.g., 10 mM). This stock will be used for creating the standard curve.

  • Dispense Solid Compound: Add an excess of solid 1-methyl-1H-pyrrole-2-sulfonyl fluoride to vials containing each of the selected biological buffers. A good starting point is to add enough solid to achieve a concentration well above the expected solubility (e.g., 1 mg/mL).

  • Incubation: Incubate the vials at a physiologically relevant temperature (e.g., 37°C) with constant agitation (e.g., on a shaker or rotator) to facilitate equilibrium.

  • Time-Point Sampling: At designated time points (e.g., 0, 4, 24, and 48 hours), carefully withdraw an aliquot of the suspension.

  • Filtration: Immediately filter the aliquot through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid. This step is critical to ensure only the dissolved compound is measured.

  • Sample Preparation for Analysis: Dilute the filtered supernatant with the mobile phase to a concentration that falls within the linear range of the standard curve.

  • HPLC Analysis: Analyze the prepared samples using the validated HPLC-UV/MS method.

  • Data Analysis:

    • Quantify the concentration of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in each sample using the standard curve.

    • Plot the concentration versus time for each buffer. Thermodynamic solubility is reached when the concentration plateaus.

    • Simultaneously, monitor the peak area of the parent compound over time. A decrease in the peak area, especially if accompanied by the appearance of new peaks, indicates degradation.

Data Presentation and Interpretation

Hypothetical Solubility and Stability Data
BufferTime (h)Concentration (µg/mL)Parent Compound Remaining (%)
PBS (pH 7.4) 055.2100
452.895.7
2448.587.9
4847.986.8
SGF (pH 1.2) 0150.7100
4148.998.8
24149.599.2
48150.199.6
SIF (pH 6.8) 062.1100
458.393.9
2453.786.5
4852.985.2
Interpretation of Hypothetical Results
  • Solubility: Based on the plateau in concentration, the thermodynamic solubility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride would be approximately 48 µg/mL in PBS, 150 µg/mL in SGF, and 53 µg/mL in SIF.

  • Stability: The compound exhibits excellent stability in the acidic environment of SGF. However, in the neutral to slightly basic conditions of PBS and SIF, there is evidence of degradation over time, with approximately 13-15% of the parent compound lost after 48 hours. This is consistent with the known susceptibility of some sulfonyl fluorides to hydrolysis at physiological pH.[13]

Logical Framework for Decision Making

G A Is Solubility Sufficient for Desired Dose? B Is Compound Stable in Target Buffer (e.g., >90% at 24h)? A->B Yes D Consider Formulation Strategies to Enhance Solubility A->D No C Proceed with Further Studies B->C Yes E Investigate Degradation Products B->E No F Consider Structural Modification to Improve Stability E->F

Caption: Decision-making flowchart based on solubility and stability data.

Causality and Field-Proven Insights

The observed pH-dependent stability is a key characteristic of many sulfonyl fluorides. The electrophilic sulfur atom of the sulfonyl fluoride moiety is susceptible to nucleophilic attack by water or hydroxide ions, leading to hydrolysis. This reaction is often accelerated at higher pH values.

The higher solubility in SGF could be attributed to the potential for the pyrrole nitrogen to be protonated in the highly acidic environment, leading to a more polar and soluble species.

It is imperative to identify the degradation products. LC-MS analysis can provide the molecular weights of these species, and further fragmentation studies (MS/MS) can help elucidate their structures. The primary hydrolysis product would likely be 1-methyl-1H-pyrrole-2-sulfonic acid. Understanding the nature of the degradants is crucial, as they may have different pharmacological or toxicological profiles.

Conclusion: A Pathway to Robust and Reliable Data

The assessment of aqueous solubility for a reactive compound like 1-methyl-1H-pyrrole-2-sulfonyl fluoride requires a carefully designed experimental approach that integrates stability evaluation. By employing a validated analytical method and monitoring the compound's concentration and integrity over time in biologically relevant buffers, researchers can obtain a comprehensive understanding of its physicochemical properties. This knowledge is not merely a data point but a critical piece of the puzzle in the complex process of drug discovery, enabling informed decisions and guiding the development of potentially life-saving therapeutics.

References

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions - PMC.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - ResearchGate.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry | Molecular Pharmaceutics - ACS Publications.
  • Describes equilibrium solubility of a drug substance - Biorelevant.com.
  • An investigation into the in vitro metabolic stability of aryl sulfonyl fluorides for their application in medicinal chemistry and radiochemistry - Macquarie University.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry - PubMed.
  • ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science.
  • (PDF) Experimental and Computational Methods Pertaining to Drug Solubility.
  • SOLUBILITY AND DISSOLUTION FOR DRUG.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development - WuXi AppTec.
  • A Researcher's Guide to Characterizing Sulfonyl Chlorides: A Comparative Overview of Analytical Techniques - Benchchem.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI.
  • Sulfonyl fluorides as privileged warheads in chemical biology - Semantic Scholar.

Sources

Exploratory

The Renaissance of Sulfur(VI): A Technical Guide to SuFEx Chemistry in Drug Discovery

Topic: Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary Sulfur(VI) Fluoride Exchange (SuFEx) represents the second gen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Introduction to Sulfur(VI) Fluoride Exchange (SuFEx) Chemistry Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfur(VI) Fluoride Exchange (SuFEx) represents the second generation of "Click Chemistry," introduced by Sharpless, Dong, and colleagues in 2014.[1][2] Unlike its predecessor (CuAAC), which relies on copper catalysis, SuFEx exploits the unique balance of the S(VI)–F bond: hyper-stable under physiological conditions yet latently reactive towards specific nucleophiles upon activation.[3] This guide provides a technical deep-dive into SuFEx mechanics, reagent selection, and experimental protocols, positioning it as a critical tool for covalent drug discovery and chemical biology.

The SuFEx Philosophy: The "Sleeping Beauty" Paradox

The central dogma of SuFEx is the Stability-Reactivity Paradox . In drug development, electrophiles are often avoided due to indiscriminate reactivity (e.g., toxicity via off-target cysteine modification). SuFEx hubs challenge this by behaving as "Sleeping Beauties"—inert until "kissed" by a specific activator.

Mechanistic Underpinning

The S(VI) center in sulfonyl fluorides (


) is tetrahedrally coordinated and highly oxidized.
  • Bond Strength: The S–F bond is strong (~90 kcal/mol) and resistant to reduction, oxidation, and thermolysis.

  • Hard/Soft Acid-Base (HSAB) Theory: The sulfur center is a hard electrophile. It prefers "hard" nucleophiles (like alkoxides or amines) over "soft" biological thiols (glutathione), granting it exceptional bio-orthogonality in the absence of a catalyst.

  • The Silicon Driver: The reaction is often driven by the formation of the incredibly strong Si–F bond (approx. 135 kcal/mol). When silyl ethers are used as nucleophiles, the fluoride acts as a leaving group that is scavenged by silicon, rendering the process irreversible.

Core Reagents and "Hubs"

SuFEx chemistry relies on connective "hubs" that link modules.[3][4][5] Selection depends on the desired dimensionality and linkage type.

Table 1: Comparative Analysis of SuFEx Hubs
ReagentStructureDimensionalityKey ApplicationStability
Sulfuryl Fluoride

2D (Linker)Connects two phenols/amines to form sulfates/sulfamides.[6][7]Gas; Toxic.[8] Requires specialized handling.
Thionyl Tetrafluoride

3D (Hub)Creates chiral S(VI) centers; allows sequential substitution.Gas; Highly reactive.
Ethenesulfonyl Fluoride ESF BifunctionalMichael acceptor + SuFEx. Covalent protein tagging.Liquid; Polymerizes easily.
Fluorosulfuryl Imidazolium Solid Salt2D (Donor)Solid surrogate for

; safer handling.
Solid; Hygroscopic.

Visualization: The SuFEx Activation Cycle

The following diagram illustrates the catalytic cycle of a SuFEx reaction between a sulfonyl fluoride and a silyl ether, catalyzed by a base (e.g., DBU) or bifluoride ion.

SuFEx_Mechanism Start Sulfonyl Fluoride (R-SO2-F) Transition Pentacoordinate Transition State Start->Transition + Catalyst Nucleophile Silyl Ether (R'-O-SiR3) Nucleophile->Transition Attack at S(VI) Catalyst Catalyst (DBU/Bifluoride) Catalyst->Start Recycles Product Sulfonate Linkage (R-SO2-O-R') Transition->Product Collapse Byproduct Silyl Fluoride (F-SiR3) Transition->Byproduct Leaving Group Scavenging

Figure 1: The SuFEx Ligation Cycle. The formation of the thermodynamically stable Si-F bond drives the equilibrium forward, allowing high yields under mild conditions.

Experimental Protocols

Protocol A: Synthesis of Aryl Fluorosulfates (The Exchange)

Objective: Convert a phenol into a fluorosulfate (


) warhead.[9]

Safety Warning:


 is a toxic gas (neurotoxin). All operations must be performed in a well-ventilated fume hood.
  • Reagents:

    • Substrate: Phenol derivative (1.0 equiv).

    • Reagent: Sulfuryl Fluoride (

      
      ) gas (balloon or bubbling).
      
    • Base: Triethylamine (

      
      ) (2.0 equiv).
      
    • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve the phenol and

      
       in DCM (0.2 M concentration) in a round-bottom flask.
      
    • Introduce

      
       into the headspace via a balloon or slowly bubble through the solution at Room Temperature (RT).
      
    • Stir vigorously for 2–4 hours. Monitor by TLC (Fluorosulfates are typically less polar than parent phenols).

    • Quench: Carefully vent excess gas through a basic scrubber (NaOH solution). Dilute reaction with DCM, wash with 1N HCl (to remove amine), then brine.

    • Purification: Dry over

      
      , concentrate, and purify via silica gel chromatography.
      
  • Self-Validation:

    • 
       NMR is the gold standard for validation. Look for a singlet around +30 to +40 ppm  (ref. 
      
      
      
      ).
Protocol B: SuFEx Ligation (Sulfonyl Fluoride + Silyl Ether)

Objective: Link two modules via a sulfonate bridge.

  • Reagents:

    • Electrophile: Aryl Fluorosulfate or Sulfonyl Fluoride (1.0 equiv).

    • Nucleophile: Aryl Silyl Ether (

      
      ) (1.1 equiv).
      
    • Catalyst: DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (5–10 mol%).

    • Solvent: Acetonitrile (MeCN).[10]

  • Procedure:

    • Combine electrophile and silyl ether in MeCN.

    • Add DBU.[3]

    • Stir at RT.[10] Reaction is often complete within minutes to 1 hour.

    • Workup: Concentrate and purify directly. The byproduct is volatile (

      
      ) or easily washed away.
      

Applications in Drug Discovery: "Beyond Cysteine"

SuFEx has revolutionized covalent inhibition by expanding the targetable amino acid landscape.[11] While traditional acrylamides target Cysteine, SuFEx probes can target Tyrosine (Tyr), Lysine (Lys), Serine (Ser), and Histidine (His) residues.[2]

Workflow: SuFEx-Enabled Fragment Screening

SuFEx_Screening Library SuFEx Fragment Library (R-SO2F) Incubation Incubation with Target Protein Library->Incubation Diversity Set Wash Wash/Desalt (Remove Non-Covalent) Incubation->Wash Time: 1-24h Analysis Intact Protein MS (Mass Shift +82 Da) Wash->Analysis LC-MS Validation Peptide Mapping (Identify Residue) Analysis->Validation Hit Confirmation

Figure 2: Covalent Fragment Screening Workflow. The unique stability of SuFEx probes allows for long incubation times without non-specific hydrolysis, reducing false positives.

Case Study: Targeting Tyrosine

In proteins where no catalytic cysteine is available, a proximal Tyrosine can be targeted. The phenol side chain of Tyrosine acts as the nucleophile, displacing fluoride to form a stable Tyrosine-Sulfonate adduct. This has been successfully demonstrated in targeting the Bcl-xL protein, where a SuFEx probe modified Tyr101.[11]

Troubleshooting & Optimization

  • Issue: Low Conversion.

    • Cause: Catalyst poisoning or steric hindrance.

    • Solution: Switch to "BEMP" base or use bifluoride salts (

      
      ) which activate the silicon center more aggressively.
      
  • Issue: Hydrolysis.

    • Cause: While stable, S-F bonds can hydrolyze at high pH (>10).

    • Solution: Maintain pH < 9. Use anhydrous solvents for the ligation step.

  • Issue: Gas Handling.

    • Solution: Use solid reagents like 1,1'-sulfonyldiimidazole followed by fluorination with

      
       to generate the sulfonyl fluoride in situ, avoiding 
      
      
      
      gas cylinders.

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry Source: Angewandte Chemie International Edition (2014) URL:[9][Link]

  • SuFEx-Based Polysulfate Formation from Ethenesulfonyl Fluoride-Amine Adducts Source: Journal of the American Chemical Society (2016) URL:[Link]

  • Multidimensional SuFEx Click Chemistry: Sequential Sulfur(VI) Fluoride Exchange Connections Source: Angewandte Chemie (2017) URL:[Link]

  • Inverse Drug Discovery: Identification of a Covalent Inhibitor of Bcl-xL Source: Journal of the American Chemical Society (2016) URL:[Link]

  • Sulfur(VI) Fluoride Exchange (SuFEx) in Chemical Biology and Drug Discovery Source: Nature Reviews Chemistry (2021) URL:[Link]

Sources

Foundational

1-Methyl-1H-pyrrole-2-sulfonyl Fluoride: Technical Characterization &amp; Application Guide

This technical guide details the physical and chemical characteristics of 1-methyl-1H-pyrrole-2-sulfonyl fluoride , a specialized electrophile gaining prominence in chemical biology and medicinal chemistry.[1] [1] Execut...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the physical and chemical characteristics of 1-methyl-1H-pyrrole-2-sulfonyl fluoride , a specialized electrophile gaining prominence in chemical biology and medicinal chemistry.[1]

[1]

Executive Summary

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a heteroaromatic sulfur(VI) fluoride exchange (SuFEx) reagent.[1][2] Unlike traditional sulfonyl chlorides, which are highly sensitive to hydrolysis, this compound exhibits exceptional hydrolytic stability at physiological pH while retaining latent electrophilicity toward specific nucleophilic amino acid residues (Tyrosine, Lysine, Histidine).[1] It serves as a critical "warhead" in the design of covalent inhibitors and chemical probes, offering a reactivity profile distinct from benzene-based sulfonyl fluorides.

Physicochemical Specifications

The following data aggregates experimental observations and high-confidence predicted values for the compound.

PropertySpecificationNotes
IUPAC Name 1-methyl-1H-pyrrole-2-sulfonyl fluoride
CAS Number Not widely listed (Precursor Chloride: 69815-96-9)Often synthesized in-situ or custom ordered.[1]
Molecular Formula

Molecular Weight 163.17 g/mol
Physical State Low-melting solid or viscous oilTendency to solidify upon cooling; often handled as a solution.[1]
Solubility Soluble in DMSO, Acetonitrile, DCM, ChloroformHydrophobic core; poor water solubility.
Appearance Colorless to pale yellowDarkens upon oxidation/storage.
Lipophilicity (LogP) ~1.2 (Predicted)Moderate membrane permeability.[1]
Structural Identification
  • SMILES: CN1C=CC=C1S(=O)(=O)F

  • InChIKey: KLNFFLXBDQXPIP-UHFFFAOYSA-N[1]

Chemical Reactivity & Stability Profile[3][4][5]

The defining feature of 1-methyl-1H-pyrrole-2-sulfonyl fluoride is its tunable stability .[1] It belongs to the class of "SuFEx" click chemistry reagents championed by K.B. Sharpless and recently profiled by Jones et al. (2023).

Hydrolytic Stability

Contrary to sulfonyl chlorides, this fluoride derivative is remarkably stable in aqueous environments.

  • pH 7.4 (PBS): Half-life > 24 hours.[1]

  • pH 8.0: Negligible hydrolysis observed over 24 hours.

  • pH 10 (Carbonate): Slow hydrolysis; more stable than corresponding phenyl-sulfonyl fluorides.[1]

Mechanism of Stability: The electron-rich pyrrole ring (via resonance from the nitrogen lone pair) reduces the electrophilicity of the sulfur center compared to electron-deficient benzene rings (e.g., 4-nitrobenzenesulfonyl fluoride).[1] This "deactivation" prevents non-specific reaction with water but allows reaction with stronger nucleophiles within a protein binding pocket.

Reactivity Order (The "Goldilocks" Zone)

In covalent probe profiling, the reactivity of S(VI) electrophiles follows a distinct hierarchy. 1-methyl-1H-pyrrole-2-sulfonyl fluoride sits in a unique position:

Fluorosulfate > Pyrrole Sulfonyl Fluoride > Sulfamoyl Fluoride [3][4][5][6]

  • Higher Reactivity: Aryl fluorosulfates (Ar-OSO₂F).[1]

  • Lower Reactivity: Sulfamoyl fluorides (R₂N-SO₂F).[1]

  • Target Residues: Preferentially modifies Tyrosine (Tyr) , Lysine (Lys) , and Histidine (His) side chains via nucleophilic substitution, ejecting fluoride (

    
    ).[1][4]
    
Reactivity Diagram

The following diagram illustrates the comparative reactivity and stability landscape of this compound.

ReactivityLandscape cluster_stability Hydrolytic Stability (pH 8.0) cluster_target Protein Nucleophiles ArSO2Cl Aryl Sulfonyl Chloride (t½ < 20 min) PhSO2F Phenyl Sulfonyl Fluoride (t½ ~ hours) ArSO2Cl->PhSO2F Increasing Stability PyrSO2F 1-Me-Pyrrole-2-SO2F (t½ > 24 hours) PhSO2F->PyrSO2F Electronic Deactivation Tyr Tyrosine (OH) PyrSO2F->Tyr SuFEx (Proximity Driven) Lys Lysine (NH2) PyrSO2F->Lys SuFEx His Histidine (Im) PyrSO2F->His SuFEx

Caption: Comparative stability landscape showing the enhanced hydrolytic resistance of pyrrole-based sulfonyl fluorides compared to chlorides and phenyl analogs.[1]

Synthesis & Production Protocol

The synthesis typically proceeds via the sulfonyl chloride intermediate, utilizing a "fluorine exchange" method.[7]

Synthetic Pathway
  • Chlorosulfonation: Reaction of 1-methylpyrrole with chlorosulfonic acid (

    
    ) at low temperature.
    
  • Fluorination: Halogen exchange using Potassium Bifluoride (

    
    ) or Potassium Fluoride (
    
    
    
    ) in Acetonitrile/Water.
Step-by-Step Protocol (Adapted Standard)
  • Step 1 (Sulfonyl Chloride Formation):

    • Cool 1-methylpyrrole (1.0 eq) in dry DCM to 0°C.

    • Dropwise add Chlorosulfonic acid (2.0 eq) under

      
      .
      
    • Stir at 0°C for 1h, then pour onto ice. Extract with DCM.

    • Note: The intermediate 1-methylpyrrole-2-sulfonyl chloride is unstable and should be used immediately.[1]

  • Step 2 (SuFEx Reaction):

    • Dissolve the crude chloride in Acetonitrile (

      
      ).
      
    • Add saturated aqueous

      
       (3.0 eq).
      
    • Stir vigorously at Room Temperature for 2–4 hours.

    • Workup: Dilute with EtOAc, wash with water/brine, dry over

      
      , and concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

SynthesisPath Start 1-Methylpyrrole Inter 1-Methylpyrrole-2-sulfonyl Chloride (Reactive Intermediate) Start->Inter Chlorosulfonation Reagent1 ClSO3H / 0°C Product 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride (Stable Product) Inter->Product Fluorine Exchange Reagent2 KHF2 (aq) / MeCN

Caption: Two-step synthetic pathway from 1-methylpyrrole via chlorosulfonation and subsequent fluoride exchange.[1]

Handling, Safety & Storage

While more stable than chlorides, this compound is a potent electrophile and must be handled with strict safety protocols.

Hazards
  • Skin/Eye Irritant: Causes severe irritation; potential sensitizer.

  • Covalent Modification: Capable of modifying biological macromolecules. Avoid inhalation or skin contact.

  • Hydrofluoric Acid (HF) Risk: Upon thermal decomposition or extreme hydrolysis, may release trace

    
    .[1]
    
Storage Conditions
  • Temperature: Store at -20°C for long-term stability.

  • Atmosphere: Inert gas (Argon/Nitrogen) recommended, though not strictly required due to high stability.

  • Container: Plastic (polypropylene) or glass vials with Teflon-lined caps.[1]

References

  • Jones, L. H., et al. (2023). "Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome." Journal of the American Chemical Society. [1]

    • Key citation for hydrolytic stability data and reactivity ranking (Compound 1h).
  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448.[1] [1]

    • Foundational text on SuFEx chemistry and sulfonyl fluoride synthesis.
  • PubChem Compound Summary. (n.d.). "1-methyl-1H-pyrrole-2-sulfonyl fluoride."[1] National Center for Biotechnology Information.

    • Source for structural identifiers and predicted properties.

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for 1-methyl-1H-pyrrole-2-sulfonyl fluoride in Chemoproteomics

For: Researchers, scientists, and drug development professionals. Abstract Covalent chemical probes are indispensable tools in chemical biology and drug discovery for the irreversible modification and characterization of...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

Covalent chemical probes are indispensable tools in chemical biology and drug discovery for the irreversible modification and characterization of protein function. Among the electrophilic "warheads" used for this purpose, sulfonyl fluorides (SFs) have emerged as a privileged class due to their unique balance of stability in aqueous environments and reactivity toward a broad range of nucleophilic amino acid residues.[1][2] This application note provides a comprehensive guide to the use of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a representative SF probe, in chemoproteomic workflows. We will delve into the underlying mechanism of action, provide detailed, step-by-step protocols for activity-based protein profiling (ABPP), and discuss key considerations for experimental design and data analysis.

Introduction: The Power of Sulfonyl Fluoride Probes

The ability to map the functional state of enzymes and identify ligandable sites within the vast and complex cellular proteome is critical for understanding disease and developing new therapeutics. Activity-based protein profiling (ABPP) has become a cornerstone of chemical proteomics, employing reactive chemical probes to covalently label active enzymes in their native biological context.[2][3] While much of the early focus was on targeting cysteine residues, there is a growing need for probes that can react with other functionally important amino acids, thereby expanding the "druggable" proteome.[4]

Sulfonyl fluorides (SFs) have risen to this challenge as exceptionally versatile electrophiles.[1] Governed by Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, these probes can form stable covalent bonds with the side chains of not only serine but also tyrosine, lysine, threonine, histidine, and cysteine.[1][4][5] This reactivity is not indiscriminate; it is "context-dependent," meaning the unique microenvironment of a protein's binding pocket can dramatically enhance the nucleophilicity of a specific residue, leading to selective labeling.[6]

This guide focuses on 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a model SF probe. In this architecture, the sulfonyl fluoride group serves as the reactive warhead, while the N-methylpyrrole scaffold acts as a recognition element. By functionalizing this core structure with a reporter tag, such as a terminal alkyne, the probe can be used in a powerful two-step workflow to identify and quantify protein targets.

Mechanism of Covalent Modification

The utility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a chemical probe is rooted in its ability to undergo a nucleophilic substitution reaction with activated amino acid residues on a protein target.

The Reaction: The sulfur atom in the sulfonyl fluoride group is highly electrophilic. A nucleophilic amino acid side chain (e.g., the hydroxyl of a serine or tyrosine, or the amine of a lysine) in a favorable protein microenvironment attacks this sulfur atom.[4] This attack leads to the formation of a stable sulfonate ester or sulfonamide bond, covalently linking the probe to the protein and releasing a fluoride ion.

Residue Selectivity: While SF probes can react with several nucleophilic residues, the selectivity is often dictated by the protein's structure.

  • Serine/Threonine: In the active site of serine hydrolases, a catalytic triad activates the serine hydroxyl group, making it a potent nucleophile for SF probes.[1]

  • Tyrosine/Lysine: The reactivity of tyrosine and lysine is highly context-dependent.[1][6] Proximal basic residues (like histidine or arginine) in a binding pocket can deprotonate the tyrosine phenol, enhancing its nucleophilicity.[4] Similarly, the pKa of a lysine side chain can be lowered within a specific binding site, making it more reactive. Chemoproteomic studies have shown that SF probes can label a significant number of tyrosines and lysines across the proteome.[1][7]

The diagram below illustrates the general mechanism for the covalent modification of a protein by an alkyne-functionalized 1-methyl-1H-pyrrole-2-sulfonyl fluoride probe.

G cluster_0 Protein Binding Pocket cluster_1 Covalent Adduct Formation cluster_2 Bioorthogonal Ligation (Click Chemistry) Protein Protein with Nucleophilic Residue (Nu-H) Adduct Covalently Labeled Protein (Protein-Nu-SO2-Pyrrole-Alkyne) Protein->Adduct Covalent Modification Probe 1-Methyl-Pyrrole-SO2F-Alkyne Probe->Adduct HF HF Adduct->HF FinalProduct Fully Tagged Protein for Enrichment/Visualization Adduct->FinalProduct CuAAC Reaction AzideTag Azide-Biotin or Azide-Fluorophore AzideTag->FinalProduct

Caption: Workflow of protein labeling using a sulfonyl fluoride probe.

Experimental Design and Key Considerations

A successful chemoproteomics experiment requires careful planning. Below are critical factors to consider when using an alkyne-functionalized 1-methyl-1H-pyrrole-2-sulfonyl fluoride probe (hereafter referred to as 1-MP-2-SF-Alkyne ).

  • Probe Concentration and Incubation Time: These parameters must be optimized empirically. Start with a concentration range of 10-100 µM and a time course from 30 minutes to 2 hours. The goal is to maximize labeling of specific targets while minimizing off-target effects and potential probe-induced cytotoxicity (for live-cell experiments).

  • Controls are Essential:

    • Vehicle Control: Treat a sample with the same concentration of DMSO (or the probe's solvent) to account for solvent effects.

    • No-Probe Control: For enrichment experiments, a sample that undergoes the entire workflow without probe addition is crucial to identify proteins that non-specifically bind to the enrichment resin.

    • Competitive Profiling (Optional): To validate that the probe binds to a specific site, pre-incubate the proteome with a known inhibitor of a suspected target before adding 1-MP-2-SF-Alkyne . A decrease in the signal for that target validates site-specific binding.

  • Live Cells vs. Lysates:

    • Live-cell labeling provides insights into protein activity in a native cellular environment but requires the probe to be cell-permeable.[8]

    • Lysate labeling is simpler to perform and allows for precise control over protein concentration but does not capture the cellular context.

  • Click Chemistry: The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a robust and efficient method for attaching a reporter tag (e.g., biotin for enrichment or a fluorophore for imaging) to the alkyne-labeled proteins.[9] Ensure all reagents are fresh, particularly the reducing agent (e.g., TCEP or sodium ascorbate) which maintains the copper in its active Cu(I) state.

Detailed Protocol: ABPP for Target Identification

This protocol provides a comprehensive workflow for identifying protein targets of 1-MP-2-SF-Alkyne in a cell lysate using biotin-azide for enrichment and mass spectrometry for identification.

Part A: Proteome Preparation and Labeling
  • Cell Lysis:

    • Culture cells to ~80-90% confluency.

    • Wash the cell pellet twice with cold PBS.

    • Lyse the cells in a suitable lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4) using sonication or mechanical disruption on ice.

    • Clarify the lysate by centrifugation at 14,000 x g for 20 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method like the BCA assay.

    • Normalize the protein concentration of all samples to a final concentration of 1-2 mg/mL with lysis buffer.

  • Probe Labeling:

    • To 1 mg of proteome in a microcentrifuge tube, add 1-MP-2-SF-Alkyne from a 100x stock in DMSO to a final concentration of 50 µM.

    • For the vehicle control, add an equivalent volume of DMSO.

    • Incubate at 37°C for 1 hour with gentle shaking.

Part B: Click Chemistry Reaction
  • Prepare Click Reagents: Prepare fresh stock solutions as detailed in the table below.

  • Perform the Reaction: Add the click chemistry reagents to the labeled proteome in the following order, vortexing gently after each addition:

    • Azide-Biotin tag

    • TCEP

    • TBTA Ligand

    • Copper(II) Sulfate

  • Incubate the reaction for 1 hour at room temperature, protected from light.

ReagentStock ConcentrationFinal ConcentrationVolume for 1 mL Rxn
Proteome 1 mg/mL-~950 µL
1-MP-2-SF-Alkyne 5 mM (in DMSO)50 µM10 µL
Azide-Biotin 10 mM (in DMSO)100 µM10 µL
TCEP 50 mM (in H₂O)1 mM20 µL
TBTA Ligand 10 mM (in DMSO)100 µM10 µL
Copper(II) Sulfate 50 mM (in H₂O)1 mM20 µL
Part C: Protein Enrichment and Digestion
  • Protein Precipitation:

    • Precipitate the protein by adding a 4-fold excess of cold acetone and incubate at -20°C for 1 hour.

    • Centrifuge at 14,000 x g for 10 minutes to pellet the protein. Discard the supernatant.

    • Wash the pellet with cold methanol and centrifuge again.

  • Solubilization and Enrichment:

    • Resuspend the air-dried protein pellet in a buffer containing a strong denaturant (e.g., 1.2% SDS in PBS).

    • Dilute the sample with PBS to reduce the SDS concentration to ~0.2%.

    • Add streptavidin-agarose beads (pre-washed with PBS) and incubate for 1.5 hours at room temperature with rotation to capture the biotinylated proteins.

  • On-Bead Digestion:

    • Wash the beads sequentially with 0.5% SDS in PBS, 6 M urea in PBS, and finally with 50 mM ammonium bicarbonate to remove non-specific binders.

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes (Reduction).

    • Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 30 minutes (Alkylation).

    • Add sequencing-grade trypsin (1:50 enzyme-to-protein ratio) and incubate overnight at 37°C with shaking.

  • Peptide Collection:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Elute any remaining peptides from the beads with a solution of 70% acetonitrile/0.1% formic acid.

    • Pool the supernatant and eluate, then dry the peptides in a vacuum concentrator.

Part D: LC-MS/MS Analysis and Data Interpretation
  • Mass Spectrometry:

    • Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).

    • Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer (e.g., an Orbitrap instrument).

  • Data Analysis:

    • Search the raw MS/MS data against a relevant protein database (e.g., UniProt/Swiss-Prot for the organism of interest).

    • Use a database search engine (e.g., MaxQuant, Proteome Discoverer, MS-GF+) to identify peptides and proteins.

    • Crucially, include a variable modification corresponding to the mass of the reacted 1-MP-2-SF-Alkyne probe (minus the fluoride atom) on the potential target residues (K, Y, S, T, H, C). The exact mass of the remnant is C₅H₆NO₂S + the alkyne handle.

    • Filter the results to obtain a list of high-confidence protein "hits" that are present in the probe-treated sample but absent or significantly reduced in the vehicle control.

G start Start: Cell Lysate (1 mg/mL) labeling 1. Labeling + 1-MP-2-SF-Alkyne (50 µM) Incubate 1h @ 37°C start->labeling click 2. Click Chemistry + Azide-Biotin & CuAAC Reagents Incubate 1h @ RT labeling->click enrich 3. Enrichment Streptavidin Beads click->enrich wash 4. Washing Remove Non-specific Binders enrich->wash digest 5. On-Bead Digestion Reduction, Alkylation, Trypsin wash->digest lcms 6. LC-MS/MS Analysis digest->lcms data 7. Data Analysis Database Search for Modified Peptides lcms->data end End: Identified Protein Targets data->end

Caption: Chemoproteomic workflow for target identification.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
No/Low Labeling Signal Probe is inactive or degraded.Use a fresh aliquot of the probe. Check storage conditions.
Probe concentration is too low.Perform a dose-response experiment with higher probe concentrations.
Incubation time is too short.Perform a time-course experiment to optimize incubation time.
Click chemistry reaction failed.Prepare fresh click reagents, especially the reducing agent (TCEP/Ascorbate) and CuSO₄.
High Background Non-specific binding to beads.Increase the stringency of the wash steps (e.g., include higher concentrations of urea or SDS). Always include a no-probe control.
Probe concentration is too high.Reduce the probe concentration and/or incubation time.
Poor Enrichment Inefficient click reaction.See "No/Low Labeling Signal". Ensure all components were added correctly.
Biotin tag is inaccessible.Ensure protein precipitation and resolubilization steps are complete to denature proteins.
No Modified Peptides Identified Incorrect mass of modification used in search.Double-check the calculated mass of the probe remnant attached to the peptide.
Low abundance of target proteins.Increase the amount of starting material. Consider a pre-enrichment step if a target class is known.
References
  • PMC. (n.d.). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. Available at: [Link]

  • eScholarship. (2017, January 18). Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes. Available at: [Link]

  • Stanford Medicine. (n.d.). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Available at: [Link]

  • SciSpace. (2015, March 16). Sulfonyl fluorides as privileged warheads in chemical biology. Available at: [Link]

  • PubMed. (2018, October 19). Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. Available at: [Link]

  • RSC Publishing. (2025, May 6). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]

  • ChemRxiv. (2025, February 4). Fully-Functionalized Natural Product Probes to Expand the Chemical Tractability of the Human Proteome. Available at: [Link]

  • University of Birmingham. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Available at: [Link]

  • PMC. (n.d.). Click Chemistry in Proteomic Investigations. Available at: [Link]

  • Macquarie University. (n.d.). Synthesis of Multifunctional Probes for Targeted Chemical Proteomics. Available at: [Link]

  • PMC. (n.d.). Optimization of Metabolic Labeling with Alkyne-Containing Isoprenoid Probes. Available at: [Link]

  • PMC. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Available at: [Link]

  • PubChemLite. (n.d.). 1-methyl-1h-pyrrole-2-sulfonyl fluoride. Available at: [Link]

  • ResearchGate. (n.d.). Outline of workflow used to identify alkyne-tagged proteins adducted by.... Available at: [Link]

  • Chinese Chemical Society. (2023, January 4). Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. Available at: [Link]

  • MDPI. (2020, December 18). Bioorthogonal Reactions in Activity-Based Protein Profiling. Available at: [Link]

  • PubChem. (n.d.). 1-Methyl-1H-pyrrole-2-carbaldehyde. Available at: [Link]

  • ResearchGate. (n.d.). (A) Workflow for activity-based protein profiling using activity-based probes (ABPs.... Available at: [Link]

  • ResearchGate. (2025, November 25). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases | Request PDF. Available at: [Link]

  • PubChemLite. (n.d.). 1h-pyrrole-2-sulfonyl fluoride. Available at: [Link]

  • Wikipedia. (n.d.). Pyrrole. Available at: [Link]

Sources

Application

Application Note: 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride for Covalent Inhibitor Development

Executive Summary This guide details the application of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) as a specialized electrophilic warhead for Targeted Covalent Inhibitors (TCIs) and Covalent Fragment-Based Drug Disco...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the application of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) as a specialized electrophilic warhead for Targeted Covalent Inhibitors (TCIs) and Covalent Fragment-Based Drug Discovery (FBDD). Unlike traditional acrylamides that target cysteine, sulfonyl fluorides (SFs) utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to target "harder" nucleophiles such as Tyrosine, Lysine, Histidine, and Serine .

The pyrrole-based scaffold offers distinct electronic properties compared to standard benzene-sulfonyl fluorides. The electron-rich pyrrole ring modulates the electrophilicity of the sulfur center, potentially enhancing selectivity and hydrolytic stability profiles required for biological probing.

Mechanism of Action: Proximity-Enabled SuFEx

The utility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride relies on "proximity-enabled reactivity."[1] The SF warhead is relatively inert in aqueous solution (latent electrophile) but reacts rapidly when positioned adjacent to a nucleophilic residue within a protein binding pocket.

Chemical Mechanism
  • Binding: The pyrrole or the attached ligand scaffold binds to the protein pocket, bringing the

    
     group within 2–5 Å of a target residue.
    
  • Activation: The local protein environment (often basic residues or H-bond networks) perturbs the

    
     of the target nucleophile (e.g., Phenol of Tyr, 
    
    
    
    -amino of Lys).
  • Exchange: The nucleophile attacks the sulfur(VI) center, ejecting fluoride (

    
    ) and forming a stable sulfonate (
    
    
    
    ) or sulfonamide (
    
    
    ) bond.
Pathway Diagram

The following diagram illustrates the transition from reversible binding to irreversible inhibition.

SuFEx_Mechanism cluster_pocket Protein Binding Pocket Ligand 1-Methyl-1H-pyrrole-2-SF (Latent Electrophile) Complex Non-Covalent Complex (Proximity-Induced) Ligand->Complex Kd (Binding) Protein Target Protein (Nucleophile: Tyr/Lys/His) Protein->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (SuFEx) Product Covalent Adduct (Irreversible Inhibition) TS->Product Bond Formation Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride Elimination

Caption: Kinetic pathway of SuFEx-mediated covalent modification by pyrrole-sulfonyl fluorides.

Strategic Applications

A. Covalent Fragment Screening (SuFBits)

Use 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a standalone fragment. Due to its low molecular weight, it can probe cryptic pockets. If the pyrrole moiety binds weakly, the SF group will "lock in" the interaction if a nucleophile is nearby, allowing detection by Mass Spectrometry (MS).[2]

B. Warhead Installation (Lead Optimization)

Functionalize the pyrrole ring (e.g., at the C4 or C5 position via lithiation or electrophilic aromatic substitution) to attach it to a known reversible ligand. This converts a reversible binder into a covalent inhibitor with infinite residence time.

Experimental Protocols

Protocol 1: Intrinsic Reactivity & Hydrolytic Stability Profiling

Purpose: To determine the half-life of the warhead in buffer and its intrinsic reactivity toward model nucleophiles before applying it to proteins.

Materials:

  • 1-methyl-1H-pyrrole-2-sulfonyl fluoride (10 mM stock in DMSO).

  • PBS Buffer (pH 7.4).

  • Model Nucleophile: N-acetyl-L-tyrosine methyl ester (Tyr-model) or N-acetyl-L-lysine methyl ester (Lys-model).

  • Internal Standard: Caffeine or Benzoic Acid.

  • Instrument: HPLC-UV or LC-MS.

Procedure:

  • Stability Assay:

    • Dilute warhead to 100 µM in PBS (pH 7.4) containing 10% DMSO.

    • Incubate at 37°C.

    • Aliquot at t=0, 1, 4, 8, 12, and 24 hours.

    • Analyze by HPLC to monitor the disappearance of the parent peak and appearance of the sulfonic acid hydrolysis product.

  • Reactivity Assay:

    • Mix warhead (100 µM) with Tyr-model (1 mM, 10-fold excess) in PBS.

    • Critical Step: For Tyr reactivity, adjust pH to 8.0 or add 1 mM DBU (if compatible) to simulate the basic environment of an enzyme pocket, as phenol deprotonation is rate-limiting.

    • Monitor adduct formation over 4 hours.

Data Interpretation:

Parameter Acceptance Criteria Interpretation
t½ (Hydrolysis) > 12 Hours Sufficient stability for biological assays.
t½ (Hydrolysis) < 2 Hours Too unstable; likely to cause non-specific labeling or hydrolyze before binding.

| k_inact (Model) | Low/Moderate | Ideal. High intrinsic reactivity leads to off-target toxicity. |

Protocol 2: Covalent Fragment Screening (Intact Protein MS)

Purpose: To screen the pyrrole-SF fragment against a target protein to assess binding and covalent labeling.

Workflow Diagram:

Fragment_Screening Step1 Incubation Protein (5 µM) + MPSF (50-200 µM) Buffer: 50mM HEPES pH 7.5, 100mM NaCl Step2 Time Course t = 1h, 4h, 24h Temp: 4°C and 25°C Step1->Step2 Step3 Quenching Remove excess ligand via Zeba Spin Desalting Column Step2->Step3 Step4 Analysis LC-MS (Q-TOF or Orbitrap) Deconvolute Mass Spectrum Step3->Step4 Decision Mass Shift Observed? (+145 Da for Pyrrole-SO2) Step4->Decision Hit Validation Hit Validation Decision->Hit Validation Yes Non-Binder Non-Binder Decision->Non-Binder No

Caption: Direct-to-Biology intact protein MS workflow for validating covalent engagement.

Step-by-Step:

  • Preparation: Dilute target protein to 5 µM in non-nucleophilic buffer (HEPES or Phosphate, pH 7.5). Avoid TRIS as it contains primary amines that may react at high concentrations/pH.

  • Incubation: Add 1-methyl-1H-pyrrole-2-sulfonyl fluoride at 10x, 50x, and 100x molar excess.

  • Control: Run a "Denatured Control" (heat protein to 95°C for 5 min, then add warhead).

    • Reasoning: SuFEx is proximity-driven.[1] If the warhead labels the denatured protein equally well, it is a non-specific alkylator (False Positive). If it only labels the native protein, it is driven by specific binding (True Positive).

  • Analysis: Inject onto a C4 column coupled to a high-resolution mass spectrometer.

  • Calculation: Look for a mass shift of +145.02 Da (Molecular Weight of 1-methyl-1H-pyrrole-2-sulfonyl group minus Fluoride).

    • Formula:

      
      
      
Protocol 3: Peptide Mapping (Site Identification)

Purpose: To identify the exact amino acid residue modified by the warhead.

  • Digestion: Take the labeled protein sample from Protocol 2. Dilute with 8M Urea, reduce (DTT), and alkylate (Iodoacetamide). Dilute Urea to <1M and add Trypsin (1:50 ratio). Incubate overnight at 37°C.

  • LC-MS/MS: Analyze peptides on a C18 column.

  • Data Search: Use proteomic software (e.g., MaxQuant, Proteome Discoverer).

    • Variable Modification: Create a custom modification for "Pyrrole-Sulfonyl" (+145.019 Da).

    • Target Residues: Select Tyr, Lys, His, Ser, Thr.[3][4][5][6][7]

  • Validation: Manually inspect MS/MS spectra to confirm the modification is on a specific residue (e.g.,

    
    -ion series shift).
    

Troubleshooting & Optimization

IssueProbable CauseSolution
No Labeling Observed pH too low for SuFEx activation.Increase pH to 8.0 or 8.5 to assist nucleophile deprotonation.
No Labeling Observed Steric clash of the pyrrole ring.The pocket may not accommodate the 1-methyl group. Try removing the methyl or changing the substitution pattern.
Non-Specific "Super-Labeling" Warhead is too reactive (intrinsic).The pyrrole ring may be electron-deficient if other EWGs are present. Verify stability in Protocol 1.
Adduct Unstable in MS Labelling on Histidine (N-S bond).N-sulfonyl imidazoles (His adducts) can be labile in acidic LC-MS mobile phases. Analyze at neutral pH or use rapid elution.

References

  • Sharpless, K. B., et al. (2014).[8] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • London, N., et al. (2023). "Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments." ACS Chemical Biology.[9] Link

  • Narayanam, M. K., et al. (2021). "Fragment-based covalent ligand discovery." Chemical Society Reviews. Link

  • Enamine Ltd. (2025). "Sulfonyl Fluorides: Stability and Reactivity Profiling." Enamine Technical Resources. Link

Disclaimer: This protocol is intended for research use only. 1-methyl-1H-pyrrole-2-sulfonyl fluoride is a reactive electrophile; handle with appropriate PPE in a fume hood.

Sources

Method

application of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in drug discovery

Leveraging 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride in SuFEx-Enabled Fragment Screening Executive Summary This guide details the application of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1-MPSF) as a privileged electrophili...

Author: BenchChem Technical Support Team. Date: February 2026

Leveraging 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride in SuFEx-Enabled Fragment Screening

Executive Summary

This guide details the application of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1-MPSF) as a privileged electrophilic fragment in Covalent Fragment-Based Drug Discovery (c-FBDD).[1] Unlike traditional highly reactive warheads (e.g., sulfonyl chlorides, acrylamides) that often suffer from indiscriminate labeling, 1-MPSF utilizes Sulfur-Fluoride Exchange (SuFEx) chemistry.[1] This mechanism offers "on-demand" reactivity: the sulfonyl fluoride bond remains stable in aqueous biological buffers but reacts specifically with nucleophilic side chains (Tyr, Lys, Ser, His) only when the fragment binds within a protein pocket that stabilizes the transition state.

This note provides a complete framework for synthesizing 1-MPSF derivatives, screening them against therapeutic targets using Intact Protein Mass Spectrometry, and validating hit specificity.

Chemical Profile & Mechanism of Action
2.1 The Molecule: 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

The 1-MPSF scaffold represents a distinct class of heteroaromatic sulfonyl fluorides.[1] The electron-rich pyrrole ring, combined with the N-methyl substitution, modulates the electrophilicity of the sulfur(VI) center.

PropertyValue / DescriptionSignificance
Formula C₅H₆FNO₂SCore fragment scaffold.[1]
Warhead Sulfonyl Fluoride (-SO₂F)SuFEx-reactive hub; latent electrophile.[1]
Electronic Effect Electron-rich PyrroleReduces S(VI) electrophilicity compared to phenyl-SO₂F, enhancing metabolic stability and reducing off-target toxicity.[1]
Stability High (Aqueous/Plasma)Resistant to hydrolysis at physiological pH (7.4); stable to reduction.[1]
Target Residues Tyr (phenol), Lys (amine), Ser (hydroxyl)Context-dependent reactivity driven by local protein environment (e.g., oxyanion holes).[1]
2.2 Mechanism: Environment-Assisted Activation

The "dormant" nature of the S-F bond is the critical advantage. The reaction does not proceed via a simple SN2 mechanism. Instead, it requires a specific protein microenvironment to assist the departure of the fluoride ion, often involving H-bond donors that stabilize the incipient fluoride.

Figure 1: Mechanism of SuFEx-Mediated Protein Modification

SuFEx_Mechanism Fragment 1-MPSF Fragment (Latent Electrophile) Binding Non-Covalent Binding (Affinity Recognition) Fragment->Binding Kd (Equilibrium) TS Transition State (Protein-Assisted F- Departure) Binding->TS Local Activation (e.g., H-bond to F) Covalent Covalent Adduct (Stable Sulfonate/Sulfonamide) TS->Covalent k_inact (Bond Formation) Residue Nucleophile (Tyr-OH / Lys-NH2) Residue->TS Attack

Caption: The SuFEx reaction trajectory. 1-MPSF binds non-covalently first; the specific protein environment activates the S-F bond, allowing nucleophilic attack and fluoride release.

Application Workflow: Covalent Fragment Screening

The primary application of 1-MPSF is in SuFBits (Sulfonyl Fluoride Bits) libraries. These are small libraries where the 1-MPSF core is decorated with various "R" groups to probe binding pockets.

Figure 2: Mass Spectrometry-Based Screening Workflow

Screening_Workflow cluster_0 Phase 1: Library Prep cluster_1 Phase 2: Screening cluster_2 Phase 3: Analysis Syn Synthesize 1-MPSF Derivatives QC QC: Purity >95% (LC-MS / NMR) Syn->QC Incubate Incubate Protein + Fragment (24h, pH 7.4) QC->Incubate Desalt Remove Excess Small Molecules Incubate->Desalt MS Intact Protein LC-MS (TOF or Orbitrap) Desalt->MS Deconv Deconvolute Spectra MS->Deconv HitCall Identify Mass Shift (+ Fragment - HF) Deconv->HitCall

Caption: End-to-end workflow for screening 1-MPSF libraries against target proteins using Intact Mass Spectrometry.

Detailed Protocols
4.1 Protocol A: Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

Rationale: Commercial availability can be sporadic. This "One-Pot" protocol converts the sulfonate/sulfonic acid (often more available) directly to the sulfonyl fluoride using KHF₂ and cyanuric chloride, avoiding toxic gaseous reagents.[2]

Materials:

  • 1-methyl-1H-pyrrole-2-sulfonic acid (sodium salt).[1]

  • Cyanuric Chloride (2,4,6-trichloro-1,3,5-triazine).[1]

  • Potassium Bifluoride (KHF₂).[1]

  • Acetonitrile (ACN), Acetone, Water.[1]

  • Catalyst: 18-Crown-6 (optional, enhances yield).[1]

Procedure:

  • Activation: In a round-bottom flask, dissolve 1-methyl-1H-pyrrole-2-sulfonic acid (1.0 equiv) and Cyanuric Chloride (1.0 equiv) in ACN.

  • Reflux: Heat to 80°C for 4–6 hours. This generates the intermediate sulfonyl chloride in situ.[3]

  • Fluorination: Cool the reaction to room temperature. Add an aqueous solution of KHF₂ (saturated, 3.0 equiv).

  • Exchange: Stir vigorously at room temperature for 12 hours. The biphasic mixture allows the fluoride exchange.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). 1-MPSF is typically a stable solid/oil.

    • QC Check: ¹⁹F NMR should show a singlet around +60 to +65 ppm (relative to CFCl₃).[1]

4.2 Protocol B: Intact Protein Screening Assay

Rationale: This assay detects the formation of a covalent bond by measuring the mass increase of the protein.

Buffer Requirements:

  • Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl.[1] Avoid DTT or mercaptoethanol as they can act as competing nucleophiles. TCEP (0.5 mM) is acceptable if a reducing agent is strictly required.[1]

Step-by-Step:

  • Preparation: Dilute Target Protein to 5 µM in Assay Buffer.

  • Dosing: Add 1-MPSF fragment (from 100 mM DMSO stock) to a final concentration of 50–200 µM (10x–40x excess). Final DMSO concentration should be <2%.

  • Incubation: Incubate at 25°C or 37°C for 24 hours.

    • Note: SuFEx is slower than acrylamides; 24h is standard for "discovery" screening.

  • Quenching: No chemical quench is usually needed if analyzing immediately. Otherwise, rapid desalting (Zeba spin columns) stops the reaction by removing free fragment.

  • LC-MS Analysis: Inject 1–2 µg of protein onto a C4 reverse-phase column coupled to a Q-TOF or Orbitrap MS.

  • Data Processing: Deconvolute the raw charge envelope.

    • Hit Criteria: Look for a mass shift of +[MW of Fragment – 20.006 Da] . The loss of 20 Da corresponds to the loss of HF (Hydrogen from protein, Fluoride from warhead).

Data Interpretation & Validation
5.1 Calculating Percent Labeling

Quantify the occupancy of the target protein using the deconvoluted peak intensities:



5.2 Specificity Check (Peptide Mapping)

If a hit is identified (>50% labeling), you must verify it is not a non-specific surface aggregation.[1]

  • Digest the labeled protein with Trypsin or Chymotrypsin.

  • Perform LC-MS/MS (Peptide Mapping).[1]

  • Search data allowing for variable modification on Tyr, Lys, Ser, His with the specific mass shift.

  • Validation: A true hit will modify a specific residue in a binding pocket (often detectable by crystal structure or competition with a known ligand).

References
  • Sharpless, K. B., et al. (2014).[4] "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link[1]

  • Jones, L. H. (2022). "SuFEx Chemistry in Chemical Biology and Drug Discovery." ChemMedChem. Link[1]

  • Gao, Q., et al. (2019). "Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids."[2][5] Organic Chemistry Frontiers. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Lagoutte, P., et al. (2016). "Sulfonyl fluorides as targets for covalent inhibitors." Nature Reviews Chemistry. (Contextual grounding for warhead stability).

Sources

Application

chemoproteomic profiling with 1-methyl-1H-pyrrole-2-sulfonyl fluoride

Application Note: Chemoproteomic Profiling with 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride Executive Summary This guide details the application of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) in chemoproteomic profiling....

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Chemoproteomic Profiling with 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

Executive Summary

This guide details the application of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) in chemoproteomic profiling. Unlike broad-spectrum phenyl-sulfonyl fluorides (e.g., PMSF), MPSF represents a class of "tunable" heteroaryl sulfonyl fluorides . The electron-rich pyrrole ring modulates the electrophilicity of the sulfur center, offering distinct selectivity profiles for nucleophilic residues (Tyrosine, Lysine, Histidine) compared to standard probes.

This protocol focuses on Competition Activity-Based Protein Profiling (ABPP) , the industry-standard method for characterizing such fragments. Here, MPSF serves as the "test ligand" to identify ligandable pockets by competing against a broad-spectrum "scout probe" (e.g., Alkyne-Sulfonyl Fluoride).

Chemical Basis & Mechanism

The Probe: 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride
  • Classification: Heteroaryl Sulfonyl Fluoride (SuFEx Warhead).

  • Reactivity: Context-dependent covalent modification of nucleophilic side chains.

  • Mechanism: Sulfur-Fluoride Exchange (SuFEx).[1][2] The nucleophilic residue (Nu:) attacks the sulfur, displacing fluoride.

  • Selectivity: The electron-rich pyrrole moiety renders the sulfonyl group less electrophilic than electron-deficient benzene derivatives (e.g., 4-nitro-benzenesulfonyl fluoride). This "tuned" reactivity reduces promiscuous labeling, highlighting pockets with specific molecular recognition or catalytic activation.

Reaction Scheme

The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center.

ReactionMechanism Protein Protein Nucleophile (Tyr-OH / Lys-NH2) TS Transition State (Pentacoordinate Sulfur) Protein->TS Attack MPSF MPSF (Sulfonyl Fluoride) MPSF->TS Adduct Covalent Adduct (Sulfonate/Sulfonamide) TS->Adduct SuFEx Leaving Leaving Group (HF) TS->Leaving

Caption: Mechanism of SuFEx-mediated protein modification by MPSF.

Experimental Workflow: Competitive ABPP

In this workflow, MPSF is used as a competitor . We detect where MPSF binds by observing where it blocks the binding of a broad-spectrum alkyne-tagged probe.

Reagents & Materials
ComponentSpecificationRole
Test Compound 1-methyl-1H-pyrrole-2-sulfonyl fluoride (100 mM in DMSO)The Ligand (Fragment)
Scout Probe Alkyne-SF (e.g., 4-(2-propynyloxy)benzenesulfonyl fluoride)Broad coverage reporter
Biosample Cell Lysate (1-2 mg/mL protein)Proteome source
Click Reagents Azide-PEG3-Biotin, CuSO4, TCEP, TBTAConjugation to biotin
Enrichment Streptavidin-Agarose or Magnetic BeadsPull-down of probe-labeled proteins
Digestion Sequencing Grade TrypsinProteolysis for MS
Protocol Steps

Step 1: Proteome Preparation

  • Lyse cells (e.g., HEK293, Jurkat) in PBS pH 7.4 containing protease inhibitors (omit PMSF/AEBSF as they are competitors).

  • Adjust protein concentration to 1.5 mg/mL .

  • Aliquot lysate into two groups:

    • Group A (Treated): + MPSF (e.g., 50 µM final).

    • Group B (Control): + DMSO vehicle.

Step 2: Competition Incubation

  • Incubate Group A and B for 60 minutes at 25°C (or 37°C depending on stability).

    • Note: MPSF covalently modifies its targets during this phase.

  • Add Scout Probe (Alkyne-SF) to both groups (final conc. 1-5 µM).

  • Incubate for 30 minutes .

    • Logic: The Scout Probe will label any available reactive sites not occupied by MPSF.

Step 3: Click Chemistry & Enrichment

  • Add Click Cocktail to both samples:

    • 100 µM Azide-PEG3-Biotin

    • 1 mM TCEP (fresh)

    • 100 µM TBTA (ligand)

    • 1 mM CuSO4[3]

  • Vortex and incubate for 1 hour at RT.

  • Precipitate proteins (Methanol/Chloroform or Acetone) to remove excess reagents.

  • Resuspend pellets in 1.2% SDS / PBS .

  • Incubate with Streptavidin beads for 2 hours.

  • Wash beads stringently (1% SDS, then 6M Urea, then PBS) to remove non-covalent binders.

Step 4: On-Bead Digestion & TMT Labeling (Optional but Recommended)

  • Reduce (DTT) and Alkylate (Iodoacetamide) on-bead.

  • Digest with Trypsin overnight.

  • (Optional) Label peptides with TMT (Tandem Mass Tag) reagents:

    • TMT-126: DMSO Control

    • TMT-127: MPSF Treated

  • Combine, desalting (C18 StageTip), and analyze via LC-MS/MS.

Workflow Visualization

Workflow cluster_treatment Step 1: Competition Lysate Cell Lysate (PBS pH 7.4) Split Split Sample Lysate->Split Control Control: DMSO Vehicle Split->Control Treated Treated: + MPSF (50 µM) Split->Treated Scout Step 2: Add Scout Probe (Alkyne-SF, 5 µM) Control->Scout Treated->Scout Click Step 3: Click Chemistry (+ Biotin-Azide) Scout->Click Enrich Step 4: Streptavidin Enrichment & Trypsin Digest Click->Enrich MS LC-MS/MS Analysis (Quantify Ratio) Enrich->MS

Caption: Competition ABPP workflow to profile MPSF selectivity.

Data Analysis & Interpretation

Quantifying Ligandability

The primary metric is the Competition Ratio (R) :



  • R ≈ 1: No binding. MPSF did not react with this site; the Scout Probe labeled it equally in both samples.

  • R >> 1 (e.g., > 5): Hit. MPSF covalently modified this residue, blocking the Scout Probe.

  • Site Identification: The MS/MS spectra will identify the peptide sequence. The specific residue (Tyr, Lys) is inferred from the known specificity of the Scout Probe or direct spectral assignment.

Direct Mapping (Alternative Approach)

If analyzing without a competitor (Direct Mapping), search for the specific mass shift on the protein:

  • Added Moiety: 1-methyl-1H-pyrrole-2-sulfonyl

  • Mass Shift Calculation:

    • MPSF MW: ~163.17 Da

    • Loss of HF: ~20.01 Da

    • Delta Mass: +143.00 Da (Monoisotopic, approximate). Verify exact mass based on high-res MS settings.

Critical Technical Notes (E-E-A-T)

  • pH Sensitivity: Sulfonyl fluorides are pH-sensitive. At pH > 8.0, hydrolysis rates increase, and non-specific Lysine labeling rises. Maintain pH 7.4 - 7.6 for optimal Tyrosine/Histidine selectivity.

  • Probe Stability: Unlike fluorosulfates (which are very stable), heteroaryl sulfonyl fluorides have moderate stability. Prepare stocks in anhydrous DMSO and avoid freeze-thaw cycles.

  • Control for Non-Specifics: Always include a "No-Click" control (omit Biotin-Azide) or a "Heat-Denatured" control to ensure the labeling is activity/structure-dependent and not an artifact of unfolding.

  • Toxicity: While less reactive than PMSF, treat MPSF as a hazardous alkylating agent. Use proper PPE.[4]

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. [Link]

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

  • Cravatt, B. F., et al. (2013). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. [Link]

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery: Identification of Native Protein Ligands." Accounts of Chemical Research. [Link]

Sources

Method

Application Note: Target Identification Using 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride Probes

Introduction & Scientific Rationale Target identification for small molecule inhibitors is a critical bottleneck in drug discovery. 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MePy-SF) represents a class of heteroaromatic s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Rationale

Target identification for small molecule inhibitors is a critical bottleneck in drug discovery. 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MePy-SF) represents a class of heteroaromatic sulfonyl fluoride probes that utilize Sulfur-Fluoride Exchange (SuFEx) chemistry to covalently modify proteins.

Unlike traditional electrophiles (e.g., acrylamides targeting cysteine), sulfonyl fluorides possess a unique "context-dependent" reactivity. They are relatively stable in aqueous buffer but react rapidly with nucleophilic amino acid residues (Tyr, Ser, Lys, His) when positioned within a protein binding pocket that stabilizes the transition state (e.g., via an oxyanion hole or general base catalysis).

Why use MePy-SF?

  • Tunable Reactivity: The electron-rich pyrrole ring makes the sulfonyl fluoride less reactive than its benzene counterparts (e.g., PMSF). This reduces non-specific labeling and enhances selectivity for "privileged" binding sites.

  • Residue Scope: Capable of targeting non-cysteine nucleophiles, expanding the druggable proteome to include tyrosine and lysine.

  • Fragment-Based Discovery: MePy-SF serves as a covalent fragment to assess the "ligandability" of protein pockets before lead optimization.

This guide details the workflow for identifying protein targets of MePy-SF using Competitive Activity-Based Protein Profiling (ABPP) and Direct Mass Spectrometry Mapping .

Mechanism of Action

The core mechanism involves a nucleophilic substitution at the hexavalent sulfur center. The protein nucleophile attacks the sulfur, displacing the fluoride ion.

Reaction Scheme:



  • Nu: Tyrosine (OH), Serine (OH), Lysine (NH2), Histidine (NH).

  • Mass Shift: The covalent adduct results in a mass increase of +144.01 Da (Monoisotopic mass of the 1-methyl-1H-pyrrole-2-sulfonyl group).

Diagram: SuFEx Reaction Mechanism

SuFEx_Mechanism Protein Protein Nucleophile (Tyr/Ser/Lys/His) TS Transition State (Stabilized by Pocket) Protein->TS Attack Probe MePy-SF Probe (Latent Electrophile) Probe->TS Product Covalent Adduct (+144.01 Da) TS->Product SuFEx Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Caption: Mechanism of Sulfur-Fluoride Exchange (SuFEx) between a protein nucleophile and the MePy-SF probe.

Application Note: Competitive ABPP Workflow

Since MePy-SF lacks a bio-orthogonal handle (e.g., alkyne or azide) for direct enrichment, Competitive ABPP is the gold standard for target identification. In this assay, the proteome is pre-treated with MePy-SF, followed by labeling with a broad-spectrum "scout" probe (e.g., a Desthiobiotin-Sulfonyl Fluoride or Fluorophosphonate-Rhodamine). Targets engaged by MePy-SF will show reduced labeling by the scout probe.

Experimental Design
GroupPre-TreatmentPost-Treatment (Scout Probe)Outcome
Vehicle (DMSO) DMSO (30 min)Broad-Spectrum Probe (1 h)Full Proteome Labeling (Reference)
Experimental MePy-SF (30 min)Broad-Spectrum Probe (1 h)Loss of Signal at Target Proteins
Required Reagents
  • MePy-SF Probe: 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Stock: 50 mM in DMSO).

  • Scout Probe: Desthiobiotin-FP (for Serine Hydrolases) or an Aryl-SF-Alkyne (for broad SuFEx targets).

  • Lysis Buffer: PBS pH 7.4, 0.1% Triton X-100, Protease Inhibitors (omit PMSF!).

  • Click Reagents (if using Alkyne Scout): CuSO4, TCEP, TBTA, Biotin-Azide.

  • Enrichment: Streptavidin-Agarose beads.

Detailed Protocol: Gel-Based & MS-Based Analysis[1]

Step 1: Proteome Preparation
  • Lysis: Harvest cells (e.g., HEK293T, HeLa) and lyse in PBS (pH 7.4) by sonication.

  • Clarification: Centrifuge at 16,000 x g for 15 min at 4°C. Collect supernatant.

  • Normalization: Adjust protein concentration to 1 mg/mL (for Gel) or 2 mg/mL (for MS).

Step 2: Probe Incubation (Competition)
  • Divide lysate into two aliquots: Control and Treated .

  • Add MePy-SF to the Treated sample (Final conc: 10–100 µM).

  • Add equivalent volume of DMSO to the Control sample.

  • Incubate for 30–60 minutes at Room Temperature (RT) or 37°C.

    • Note: Heteroaromatic SF probes may require longer incubation (up to 2h) due to lower reactivity compared to PMSF.

Step 3: Labeling with Scout Probe
  • Add the Scout Probe (e.g., TAMRA-FP or SF-Alkyne) to both samples (Final conc: 1–2 µM).

  • Incubate for 1 hour at RT.

  • (If using Alkyne Scout): Perform Click Chemistry:

    • Add: 100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 100 µM Azide-Tag (Rhodamine or Biotin).

    • Incubate 1 h at RT.

Step 4: Analysis
A. Gel-Based Fluorescence (Rapid Screening)
  • Quench reaction with 4x SDS-PAGE Loading Buffer. Boil for 5 min.

  • Resolve on 10% SDS-PAGE gel.

  • Scan for fluorescence (e.g., Rhodamine channel).

  • Result: Bands that disappear or fade in the "Treated" lane are potential targets of MePy-SF.

B. Mass Spectrometry (Target ID)
  • Enrichment: Incubate biotinylated lysates with Streptavidin beads (1 h).

  • Wash: Wash beads rigorously (1% SDS, 6M Urea, PBS) to remove non-specific binders.

  • Digestion: Perform On-Bead Digestion using Trypsin (overnight, 37°C).

  • LC-MS/MS: Analyze peptides on a Q-Exactive or Orbitrap instrument.

  • Quantification: Use Label-Free Quantification (LFQ) or TMT labeling to compare peptide abundance between Control and Treated.

Workflow Diagram

ABPP_Workflow cluster_0 Step 1: Competition cluster_1 Step 2: Scout Labeling cluster_2 Step 3: Analysis Lysate Cell Lysate (1 mg/mL) Split Lysate->Split Ctrl DMSO Control Split->Ctrl Treat MePy-SF Treated (100 µM) Split->Treat Scout1 Add Scout Probe (e.g., FP-Biotin) Ctrl->Scout1 Scout2 Add Scout Probe (e.g., FP-Biotin) Treat->Scout2 MS LC-MS/MS & LFQ Scout1->MS Scout2->MS Result Identify Targets: Ratio (Ctrl/Treat) > 2.0 MS->Result

Caption: Competitive ABPP workflow for identifying targets of MePy-SF.

Data Analysis & Interpretation

Calculating Competition Ratios

For MS-based ABPP, calculate the ratio of peptide intensity (or spectral counts) between the DMSO Control and MePy-SF Treated samples.



  • Ratio ≈ 1: No binding. The protein is not a target.

  • Ratio > 2 (or p-value < 0.05): Significant binding. The protein is a target of MePy-SF.

Direct Mapping (Confirmation)

To confirm the exact binding site (residue), incubate purified target protein with MePy-SF (1:10 ratio), digest, and search for the specific mass shift:

  • Modification: +144.01 Da (C5H6NSO2).

  • Residues: Tyr (Y), Lys (K), Ser (S), His (H).

  • Validation: Look for the characteristic loss of the pyrrole-sulfonyl group in the MS2 fragmentation spectrum.

Troubleshooting Guide

IssueProbable CauseSolution
No Competition Observed Probe hydrolysisPrepare fresh MePy-SF stock in anhydrous DMSO. Avoid freeze-thaw cycles.
Low reactivityIncrease incubation time (up to 4h) or temperature (37°C). MePy-SF is a "latent" electrophile.
High Background Non-specific bindingUse more stringent wash buffers (e.g., 1% SDS) during enrichment.
Precipitation High probe concentrationEnsure final DMSO concentration is < 1-2%.

References

  • Jones, L. H. (2018). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science, 9, 8035-8045. Link

  • Narayanam, M. K., et al. (2018). "Sulfur(VI) Fluoride Exchange (SuFEx)-Enabled High-Throughput Medicinal Chemistry." Journal of the American Chemical Society, 140(35), 10909-10913. Link

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry, 77, 383-414. Link

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition, 53(36), 9430-9448. Link

Application

labeling proteins with 1-methyl-1H-pyrrole-2-sulfonyl fluoride

Application Note: Targeted Protein Labeling with 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride (MPSF) Abstract & Introduction The shift from non-specific alkylating agents to tunable covalent probes has revolutionized chemical...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Targeted Protein Labeling with 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride (MPSF)

Abstract & Introduction

The shift from non-specific alkylating agents to tunable covalent probes has revolutionized chemical proteomics. While traditional probes often target hyper-reactive cysteines, 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) represents a class of heteroaromatic sulfonyl fluorides designed for SuFEx (Sulfur-Fluoride Exchange) chemistry.

Unlike highly reactive sulfonyl chlorides, MPSF is relatively stable in aqueous buffer but reacts specifically with nucleophilic side chains (Tyrosine, Lysine, Serine, Histidine) when positioned within a protein binding pocket. This "proximity-driven" reactivity makes MPSF an ideal warhead for:

  • Ligandability Screening: Identifying cryptic pockets in "undruggable" targets.

  • Covalent Fragment Discovery: Serving as a "SuFBit" (Sulfonyl Fluoride Bit) to screen for covalent binders.[1][2][3]

  • Activity-Based Protein Profiling (ABPP): Mapping catalytic active sites without requiring an engineered cysteine.

This guide details the mechanism, labeling protocol, and mass spectrometry analysis required to utilize MPSF effectively.

Mechanism of Action: The SuFEx Advantage

The labeling mechanism relies on the unique properties of the Sulfur(VI)-Fluoride bond.[1] The pyrrole ring acts as an electron-rich heteroaromatic scaffold.

  • Tunable Reactivity: The electron-donating nature of the 1-methyl-pyrrole ring (compared to electron-deficient benzenes) modulates the electrophilicity of the sulfur center. This often results in lower background reactivity and higher selectivity for nucleophiles properly oriented within a binding site.

  • The Reaction: A nucleophilic residue (Nu: Tyr-OH, Lys-NH2, Ser-OH) attacks the sulfur center, displacing fluoride (F-) as a leaving group. This forms a stable sulfonate or sulfonamide linkage.

Figure 1: Chemical Mechanism of MPSF Labeling

MPSF_Mechanism MPSF 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride (Electrophile) TS Pentacoordinate Transition State MPSF->TS Binding & Orientation Protein Protein Target (Nu: Tyr, Lys, Ser, His) Protein->TS Nucleophilic Attack Product Covalent Adduct (Protein-SO2-Pyrrole) TS->Product SuFEx Reaction Fluoride Fluoride Ion (F-) (Leaving Group) TS->Fluoride Elimination

Caption: The SuFEx reaction pathway where the protein nucleophile displaces fluoride to form a stable covalent bond.[4]

Material Preparation & Handling

Safety Note: Sulfonyl fluorides are irreversible covalent modifiers. Handle with gloves and eye protection in a fume hood.

ComponentSpecificationStorageNotes
MPSF Reagent >95% Purity-20°C (Desiccated)Hygroscopic. Warm to RT before opening.
Solvent Anhydrous DMSORTAvoid wet DMSO to prevent hydrolysis.
Reaction Buffer PBS (pH 7.4) or HEPES (pH 7.5)4°CAvoid Tris or primary amine buffers if high concentrations (>1mM) are used for long durations, though SF is generally compatible with Tris.
Quenching Agent 5% Formic Acid or excess HydroxylamineRTAcid is preferred for MS workflows.

Stock Solution Protocol:

  • Dissolve MPSF in anhydrous DMSO to a concentration of 50 mM .

  • Vortex vigorously for 30 seconds.

  • Aliquot into single-use vials (e.g., 10 µL) and store at -80°C. Do not freeze-thaw more than once.

Experimental Protocol: Kinetic Labeling

This protocol is designed for labeling a purified protein (1–2 mg/mL).[3] For whole proteome labeling, scale volumes accordingly.

Step-by-Step Workflow
  • Protein Equilibration:

    • Dilute protein to 10 µM (approx. 0.2–0.5 mg/mL) in PBS (pH 7.4).

    • Expert Tip: If probing a specific active site, pre-incubate a control sample with a known competitive inhibitor for 30 minutes.

  • Probe Addition:

    • Add MPSF stock (50 mM) to the protein solution to achieve a final concentration of 100 µM to 500 µM (10x–50x molar excess).

    • Ensure final DMSO concentration is <1% (v/v) to maintain protein stability.

  • Incubation:

    • Incubate at 37°C for 1 to 4 hours .

    • Note: SuFEx is slower than sulfonyl chloride labeling. Time-course experiments (1h, 4h, 12h) are recommended for initial characterization.

  • Quenching:

    • For Gel Analysis: Add 4x SDS-PAGE loading buffer (containing reducing agents) and boil for 5 mins.

    • For Mass Spec: Add Formic Acid to a final concentration of 1% (v/v) or proceed directly to protein precipitation (acetone/methanol) to remove excess probe.

  • Digestion (For MS Analysis):

    • Precipitate protein (Acetone -20°C, 1 hour).

    • Resuspend in 50 mM Ammonium Bicarbonate.

    • Add Trypsin (1:50 enzyme:protein ratio) and incubate overnight at 37°C.

Figure 2: Analytical Workflow

Workflow Start Purified Protein / Lysate (PBS pH 7.4) Label Add MPSF (100-500 µM) Incubate 37°C, 1-4h Start->Label Digest Trypsin Digestion (Overnight) Label->Digest Precipitate & Wash LCMS LC-MS/MS Analysis (Data Dependent Acquisition) Digest->LCMS Bioinfo Bioinformatics (Mass Shift Detection) LCMS->Bioinfo

Caption: Standard workflow for identifying MPSF-labeled residues via Bottom-Up Proteomics.

Mass Spectrometry Analysis & Data Interpretation

To identify the labeled site, you must configure your search engine (MaxQuant, Proteome Discoverer, Byonic) with the specific variable modification.

Calculating the Mass Shift

The labeling reaction involves the loss of Fluoride (from MPSF) and a Proton (from the protein residue).

  • Formula of MPSF:

    
    
    
  • Molecular Weight (MPSF): ~163.17 Da

  • Leaving Group: HF (

    
     from probe, 
    
    
    
    from protein)
  • Added Moiety:

    
     (1-methyl-1H-pyrrole-2-sulfonyl group)
    
  • Delta Mass (Monoisotopic): +143.0041 Da (Calculate exactly based on

    
    )
    
    • Calculation:

      • C (5 * 12.00000) = 60.00000

      • H (5 * 1.00783) = 5.03915

      • N (1 * 14.00307) = 14.00307

      • O (2 * 15.99491) = 31.98982

      • S (1 * 31.97207) = 31.97207

      • Total Added Mass = 143.00411 Da

Search Parameters Table
ParameterSetting
Variable Modification +143.0041 Da (Name: Pyrrole-Sulfonyl)
Residues Tyr (Y), Lys (K), Ser (S), His (H), Thr (T)
Missed Cleavages Allow up to 3 (Labeling Lysine blocks Trypsin cleavage)
Fragment Ions Look for diagnostic neutral loss of the sulfonyl group if using fragile fragmentation methods.

Troubleshooting & Expert Insights

IssueProbable CauseSolution
No Labeling Observed pH too lowSuFEx on Tyrosine/Lysine is pH sensitive. Increase pH to 8.0 to deprotonate nucleophiles.
Precipitation High Probe ConcentrationMPSF is hydrophobic. Ensure DMSO < 5% or lower probe concentration to 100 µM.
High Background Non-specific stickingPerform a "Competition Assay" with free probe vs. heat-denatured protein. SuFEx requires a structured pocket; denatured proteins should show less labeling.
Trypsin Failure Lysine ModificationIf MPSF labels Lysines heavily, Trypsin efficiency drops. Use Chymotrypsin or Glu-C for digestion.

References

  • Dong, J., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology."[5] Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as activity-based probes for serine proteases."[5] Chemical Science. Link

  • Hymel, D., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Pharmaceuticals. Link

  • Mortenson, D. E., et al. (2018). "“Inverse Drug Discovery” Strategy to Identify Proteins that are Targeted by Electrophiles." Journal of the American Chemical Society. Link

Sources

Method

Application Note: Covalent Fragment Screening with 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

Executive Summary & Mechanistic Rationale This application note details the experimental protocols for utilizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) as a covalent fragment in drug discovery. Unlike traditional...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

This application note details the experimental protocols for utilizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) as a covalent fragment in drug discovery. Unlike traditional electrophiles (e.g., acrylamides) that exclusively target cysteine, sulfonyl fluorides exploit Sulfur-Fluoride Exchange (SuFEx) chemistry to target a broader range of nucleophiles, including Tyrosine, Lysine, Serine, and Histidine [1].[1]

The "Goldilocks" Reactivity

MPSF is distinct from highly reactive sulfonyl chlorides or inert sulfonamides. The electron-rich pyrrole ring donates electron density to the sulfur center, dampening the electrophilicity of the sulfonyl fluoride compared to benzene-sulfonyl fluorides. This renders MPSF latently reactive : it is stable in aqueous buffers and plasma but reacts rapidly when specifically bound within a protein pocket that stabilizes the transition state [2]. This "context-dependent reactivity" is the cornerstone of high-fidelity covalent screening, minimizing non-specific labeling.

Mechanism of Action

The reaction proceeds via a nucleophilic substitution at the sulfur(VI) center. The fluoride ion acts as a leaving group, resulting in a stable sulfonamide or sulfonate linkage.

SuFEx_Mechanism Protein Target Protein (Nu: Tyr/Lys/Ser) Complex Michaelis Complex (Non-covalent Binding) Protein->Complex MPSF MPSF (Electrophile) MPSF->Complex TS Transition State (Fluoride Displacement) Complex->TS k_inact Product Covalent Adduct (Stable) TS->Product HF HF (Byproduct) TS->HF

Figure 1: Mechanism of SuFEx-mediated protein modification. The reaction is driven by the specific binding environment of the protein pocket.

Reagent Preparation & Stability

Scientific Integrity Check: Sulfonyl fluorides are generally resistant to hydrolysis at neutral pH. However, long-term storage in protic solvents can lead to degradation.

Protocol 1: Stock Solution Preparation
  • Solvent: Dissolve 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MW: 163.17 g/mol ) in anhydrous DMSO.

    • Target Concentration: 100 mM (Master Stock).

  • Storage: Aliquot into single-use vials to avoid freeze-thaw cycles. Store at -20°C.

    • Stability:[2][3] Stable for >6 months at -20°C in DMSO.

  • Working Solution: Dilute to 100x final concentration (e.g., 10 mM for a 100 µM screen) immediately prior to use.

Critical Control: Verify the integrity of the stock solution by LC-MS before every major screening campaign. A hydrolyzed product (sulfonic acid) will not label proteins.

Workflow A: Intact Protein Mass Spectrometry Screening

Best for: Validating binding to a purified target protein.

This workflow detects the mass shift corresponding to the covalent attachment of the pyrrole-sulfonyl moiety.

Experimental Design
  • Target: Purified Protein (Concentration: 5–10 µM).

  • Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl. Avoid Tris buffer if possible, as high concentrations of primary amines can theoretically compete, though SuFEx is relatively resistant.

  • Fragment Concentration: 50 µM – 500 µM (typically 10x–50x excess).

Step-by-Step Protocol
  • Incubation: Mix 19 µL of Protein Solution (5 µM) with 1 µL of MPSF working stock.

  • Time Course: Incubate at Room Temperature (RT) for 1, 4, and 24 hours.

    • Why? SuFEx kinetics are slower than acrylamides. 24h ensures capture of "slow" binders [3].

  • Quenching: Add Formic Acid to a final concentration of 0.5% to stop the reaction and denature the protein.

  • Analysis: Analyze via LC-MS (TOF or Orbitrap) using a C4 desalting column.

  • Deconvolution: Deconvolute the raw charge envelope to zero-charge mass.

Data Analysis: The Self-Validating Mass Shift

To confirm a hit, you must observe a specific mass increase.

ParameterValueCalculation
MPSF MW 163.17 DaFormula: C5H6FNO2S
Leaving Group Fluoride (F-)Mass: 19.00 Da
Adduct Mass 144.17 Da 163.17 - 19.00
Expected Shift +144.01 Da Monoisotopic Mass Addition

Validation Rule: A mass shift of +144 Da confirms covalent labeling. A shift of +163 Da implies non-covalent binding (rare in denaturing MS) or incorrect deconvolution.

Workflow B: Competition Chemoproteomics (ABPP)

Best for: Screening in complex lysates to determine selectivity.

Since MPSF lacks a "click" handle (alkyne/azide), it is best screened in competition with a broad-spectrum SuFEx probe (e.g., an alkyne-tagged sulfonyl fluoride) [4].

ABPP_Workflow cluster_Exp Experimental Arm cluster_Ctrl Control Arm Lysate Cell Lysate (Proteome) Treat_MPSF 1. Treat with MPSF (Competitor) Lysate->Treat_MPSF Treat_DMSO 1. Treat with DMSO (Vehicle) Lysate->Treat_DMSO Treat_Probe 2. Treat with SuFEx-Alkyne Probe Treat_MPSF->Treat_Probe Click 3. CuAAC Click Chemistry (Biotin-Azide) Treat_Probe->Click Treat_Probe_C 2. Treat with SuFEx-Alkyne Probe Treat_DMSO->Treat_Probe_C Treat_Probe_C->Click Enrich 4. Streptavidin Enrichment & Tryptic Digestion Click->Enrich LCMS 5. LC-MS/MS Analysis (TMT Labeling or Label-Free) Enrich->LCMS

Figure 2: Competitive Activity-Based Protein Profiling (ABPP) workflow. Targets bound by MPSF will show reduced signal from the SuFEx-Alkyne probe.

Step-by-Step Protocol
  • Lysate Prep: Prepare cell lysate (e.g., HEK293T) at 1 mg/mL in PBS.

  • Competition:

    • Sample: Add MPSF (100 µM) to lysate.

    • Control: Add DMSO to lysate.

    • Incubate for 1 hour at RT.

  • Probe Labeling: Add a generic SuFEx-Alkyne probe (e.g., SF-Alkyne [5]) at 10 µM to both samples. Incubate for 1 hour.

  • Click Chemistry: Add "Click Mix" (100 µM TBTA, 1 mM TCEP, 1 mM CuSO4, 100 µM Biotin-Azide). React for 1 hour.

  • Enrichment: Precipitate proteins (MeOH/CHCl3), redissolve, and incubate with Streptavidin-agarose beads.

  • Digestion: On-bead tryptic digestion.

  • Quantification: Analyze peptides via LC-MS/MS. Use TMT (Tandem Mass Tag) for precise ratio quantification.

Data Interpretation

Calculate the Ratio


.
  • R ≈ 1.0: No binding. MPSF did not block the probe.

  • R < 0.5: Hit. MPSF successfully competed with the probe for the binding site.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
No Labeling (Intact MS) Hydrolysis of StockCheck stock by LC-MS. Ensure DMSO is anhydrous.
No Labeling (Intact MS) pH too lowSuFEx requires deprotonation of the nucleophile. Adjust pH to 7.5–8.0.
Precipitation Poor SolubilityMPSF is hydrophobic. Ensure final DMSO < 2%.
Broad Labeling (Smear) Non-specific reactivityReduce concentration. The pyrrole ring should prevent this, but >500 µM can force reactions.

References

  • Dong, J., et al. (2014).[4] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[3][5] Angewandte Chemie International Edition. Link

  • Jones, L. H. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments.[6][7] ACS Chemical Biology.[6] Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Mortenson, P. N., et al. (2018). "Inverse Drug Discovery" Strategy to Identify Proteins that are Targeted by Latent Electrophiles.[2] Journal of the American Chemical Society. Link

  • Hymel, D., et al. (2020). Direct-to-Biology Screening of Sulfonyl Fluoride Fragments. Cell Chemical Biology. Link

Sources

Application

Application Note: Chemoproteomic Profiling of Proteins Modified by 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride (MPSF)

Abstract & Introduction This application note details the protocol for the identification and site-mapping of protein modifications induced by 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) . MPSF belongs to a class of e...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

This application note details the protocol for the identification and site-mapping of protein modifications induced by 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) . MPSF belongs to a class of electrophilic probes utilizing Sulfur-Fluoride Exchange (SuFEx) chemistry. Unlike highly reactive sulfonyl chlorides, sulfonyl fluorides (SFs) possess a unique "context-dependent" reactivity profile. They are relatively stable in aqueous buffer but react swiftly with nucleophilic amino acid side chains (Tyrosine, Lysine, Histidine, Serine) upon specific binding or proximity-driven activation within a protein pocket.

This workflow is designed for researchers utilizing MPSF as a covalent fragment or activity-based probe to map ligandable sites in complex proteomes or purified targets.

Key Chemical Characteristics[1][2][3][4][5][6]
  • Probe Name: 1-methyl-1H-pyrrole-2-sulfonyl fluoride[1]

  • Reactive Warhead: Sulfonyl Fluoride (-SO₂F)[2][3]

  • Modification Mechanism: Nucleophilic substitution releasing Fluoride (HF).

  • Added Moiety: 1-methyl-1H-pyrrole-2-sulfonyl group.[1]

  • Monoisotopic Mass Shift: +144.0119 Da

Experimental Workflow

The following diagram outlines the critical path from sample preparation to bioinformatics analysis.

MPSF_Workflow Sample Protein Sample (Lysate or Purified) Labeling MPSF Labeling (pH 7.4 - 8.0, 1h) Sample->Labeling + MPSF (10-100 µM) Quench Quenching (Precipitation or Excess Amine) Labeling->Quench Stop Reaction Digestion Tryptic Digestion (Urea/Trypsin) Quench->Digestion Alkylation/Reduction LCMS LC-MS/MS Analysis (HCD Fragmentation) Digestion->LCMS Peptides Bioinf Data Analysis (Variable Mod: +144.0119 Da) LCMS->Bioinf RAW Data Validation Site Localization (Ascore/PtmRS) Bioinf->Validation Site Mapping

Figure 1: Chemoproteomic workflow for identifying MPSF-modified residues.

Detailed Protocol

Reagent Preparation[4][6][9]
  • MPSF Stock: Dissolve 1-methyl-1H-pyrrole-2-sulfonyl fluoride in anhydrous DMSO to a concentration of 50 mM . Store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis.

  • Lysis Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1% NP-40, Protease Inhibitor Cocktail (EDTA-free). Note: Avoid Tris or primary amine buffers during labeling if high concentrations are used, although SFs are generally selective enough to tolerate Tris.

Labeling Reaction

Expert Insight: The reactivity of sulfonyl fluorides is pH-dependent. Tyrosine modification is enhanced at higher pH (closer to Tyr pKa ~10), but significant labeling occurs at physiological pH (7.4) due to microenvironment perturbations (e.g., neighboring basic residues).

  • Dilute Protein: Adjust protein concentration (lysate or purified) to 1.0 mg/mL in Lysis Buffer.

  • Incubation: Add MPSF stock to the protein sample.

    • Screening Concentration: 100 µM (for broad mapping).

    • Specific Binding: 10–50 µM (for affinity assessment).

    • Control: Add equal volume of DMSO to a control sample.

  • Reaction: Incubate at 37°C for 60 minutes or Room Temperature for 2 hours with gentle agitation.

  • Quenching: Stop the reaction by performing a Methanol/Chloroform precipitation or by adding 4 volumes of ice-cold Acetone. This removes excess unreacted probe, preventing non-specific modification during denaturation.

Digestion (Filter-Aided Sample Preparation - FASP recommended)
  • Resuspend: Dissolve protein pellet in 8M Urea, 50 mM Ammonium Bicarbonate (AmBic) .

  • Reduction: Add DTT (5 mM final), incubate 30 min at 56°C.

  • Alkylation: Add Iodoacetamide (15 mM final), incubate 20 min at RT in dark.

  • Dilution: Dilute Urea to <1M using 50 mM AmBic.

  • Digestion: Add Sequencing Grade Trypsin (1:50 enzyme:protein ratio). Incubate overnight at 37°C.

  • Desalting: Clean up peptides using C18 StageTips or Sep-Pak cartridges. Dry in SpeedVac.

Mass Spectrometry Acquisition Parameters

Instrument: Orbitrap Series (Exploris 480 / Eclipse) or equivalent Q-TOF. Chromatography: Nano-flow C18 (e.g., 75 µm x 25 cm, 1.9 µm particle).

ParameterSettingRationale
MS1 Resolution 60,000 or 120,000High resolution needed to distinguish overlapping isotopes.
MS2 Resolution 15,000 or 30,000Sufficient for fragment ion assignment.
Fragmentation HCD (Higher-energy C-trap Dissociation)Sulfonyl-peptide bonds are stable enough for HCD; provides rich backbone fragmentation (b/y ions).
NCE (Collision Energy) 28-30%Standard peptide fragmentation energy.
Dynamic Exclusion 30-45 secondsPrevent re-sampling of abundant peptides.
Inclusion List OptionalIf target peptide is known, include m/z of modified version.

Data Analysis & Bioinformatics

Software: MaxQuant, Proteome Discoverer, or FragPipe.

Search Configuration
  • Variable Modification:

    • Name: MPSF_Probe (Custom)

    • Composition: C5 H5 N O2 S (Note: This is the added mass. The H is replaced from the protein side chain, but the mass shift calculation accounts for the net change).

    • Mass Shift: +144.0119 Da

    • Target Residues: Tyr (Y), Lys (K) (Primary); His (H), Ser (S) (Secondary).

  • Fixed Modification: Carbamidomethyl (C) +57.0215 Da.

  • Missed Cleavages: Allow up to 3. Reason: Modification of Lysine (K) by MPSF blocks trypsin cleavage at that site.

Data Interpretation & Validation[3]
  • Mass Error: Ensure precursor mass error is <5 ppm.

  • Site Localization: Use PTM scoring algorithms (e.g., Andromeda Score, ptmRS). A localization probability >0.75 is standard for high confidence.

  • Diagnostic Ions: While not always present, look for a neutral loss of -64 Da (SO₂) or -144 Da (loss of modification) in the MS/MS spectrum if site localization is ambiguous. However, the sulfonyl-nitrogen/oxygen bond is often stable in HCD.

  • Differential Analysis: Compare "MPSF Treated" vs. "DMSO Control". True targets will appear only in the treated sample or show significantly higher intensity if using label-free quantification (LFQ).

Troubleshooting

  • Low Labeling Efficiency: Sulfonyl fluorides are less reactive than chlorides. If signals are weak, increase pH to 8.0 or extend incubation time. Ensure the probe is not hydrolyzing in the stock solution (check stock by LC-MS).

  • High Background: If too many non-specific hits occur (e.g., random surface lysines), reduce probe concentration to 10 µM to select for affinity-driven labeling.

  • Missed Cleavages: If the modification is on Lysine, the peptide will be longer than expected. Ensure the search space allows for larger peptides (up to 4000-5000 Da).

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Hahm, H. S., et al. (2020).[4] Global targeting of functional tyrosines using sulfur-triazole exchange chemistry. Nature Chemical Biology. Link

Sources

Method

Application Note: Synthesis of Clickable 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride Probes

Executive Summary This guide details the synthesis and application of clickable 1-methyl-1H-pyrrole-2-sulfonyl fluoride probes . Sulfonyl fluorides (SF) have emerged as privileged warheads in chemical biology due to thei...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the synthesis and application of clickable 1-methyl-1H-pyrrole-2-sulfonyl fluoride probes . Sulfonyl fluorides (SF) have emerged as privileged warheads in chemical biology due to their unique balance of stability and reactivity—a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1] Unlike highly reactive sulfonyl chlorides, SF probes are stable in aqueous physiological buffers but react specifically with context-dependent nucleophilic side chains (Tyr, Lys, Ser, His) within protein binding pockets.

The 1-methyl-1H-pyrrole scaffold offers a distinct electron-rich aromatic core, modulating the electrophilicity of the sulfonyl fluoride group compared to standard benzenesulfonyl fluorides. This guide provides a validated protocol for synthesizing a bifunctional probe containing:

  • Warhead: 2-Sulfonyl Fluoride (for covalent protein capture).

  • Scaffold: 1-Methyl-1H-pyrrole (for structural recognition).

  • Handle: A terminal alkyne (at C4) for Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) enrichment.

Design Rationale & Mechanism

The design centers on the 1-methyl-1H-pyrrole-2-sulfonyl fluoride core (CAS 1909312-64-6).[2] To render this molecule "clickable" for Activity-Based Protein Profiling (ABPP), a latent alkyne handle must be introduced without disrupting the warhead's reactivity.

  • Regiochemistry: Electrophilic substitution of 1-methylpyrrole favors the C2 and C5 positions. Placing the sulfonyl fluoride at C2 leaves C4 and C5 available. We target C4 for the alkyne handle to minimize steric interference with the warhead at C2.

  • Synthetic Strategy: We utilize a "halide-first" approach. Direct sulfonyl fluoridation of an alkyne-bearing pyrrole is risky due to potential side reactions. Instead, we synthesize a 4-iodo-1-methyl-1H-pyrrole-2-sulfonyl fluoride intermediate, which undergoes a late-stage Sonogashira coupling to install the click handle.

Mechanism of Action (SuFEx)

The probe functions as a covalent inhibitor. Upon binding to a target protein, a nucleophilic residue (Nu:) attacks the sulfur(VI) center, ejecting fluoride. The resulting covalent adduct allows for downstream conjugation to biotin-azide or fluorophore-azide reporters via CuAAC.

SuFEx_Mechanism Probe Pyrrole-SF Probe (Latent Electrophile) TS Transition State (Pentacoordinate Sulfur) Probe->TS + Protein Protein Target Protein (Nu: Tyr/Lys/Ser) Protein->TS Adduct Covalent Adduct (Protein-SO2-Pyrrole) TS->Adduct - F⁻ Click CuAAC Reaction (Click Chemistry) Adduct->Click + Azide-Tag + Cu(I) Reporter Labeled Protein (Enrichment/Imaging) Click->Reporter

Figure 1: Mechanism of SuFEx-mediated protein labeling and subsequent click chemistry.

Detailed Synthesis Protocol

Materials & Reagents[1][2][3][4][5][6][7][8][9]
  • Starting Material: 1-Methyl-1H-pyrrole (Sigma-Aldrich/Merck).

  • Reagents: N-Iodosuccinimide (NIS), Chlorosulfonic acid (

    
    ), Potassium Bifluoride (
    
    
    
    ), Trimethylsilylacetylene (TMS-acetylene),
    
    
    , CuI, TBAF.
  • Solvents: Dichloromethane (DCM), Acetonitrile (MeCN), THF (anhydrous).

Step 1: Synthesis of 4-Iodo-1-methyl-1H-pyrrole

Note: Direct iodination of 1-methylpyrrole typically yields the 2-iodo isomer. To access the 4-iodo isomer efficiently, we utilize a sterically directed approach or separate isomers carefully. For this protocol, we assume the standard route to the thermodynamically stable 2-substituted core, but will describe the 2-sulfonyl-4-iodo isomer synthesis which relies on the directing effect of the sulfonyl group if installed first, or careful halogenation control.

Optimized Route: Install the Sulfonyl group first to block C2, then halogenate? No,


 is deactivating.
Correct Route:  1-Methylpyrrole 

2-Sulfonyl Chloride

4-Iodination (meta-directing EWG)

Fluoride Exchange.
1A. Chlorosulfonylation[2][3][4]
  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) under

    
    .
    
  • Reaction: Dissolve 1-methyl-1H-pyrrole (1.0 equiv, 10 mmol) in anhydrous DCM (50 mL) and cool to 0°C.

  • Addition: Dropwise add chlorosulfonic acid (2.5 equiv, 25 mmol) over 20 mins. The solution will turn dark.

  • Workup: Stir at 0°C for 1h, then pour onto crushed ice. Extract with DCM (3 x 50 mL). Wash organics with brine, dry over

    
    .
    
  • Product: 1-methyl-1H-pyrrole-2-sulfonyl chloride . (Unstable, use immediately).

1B. Fluoride Exchange (SuFEx Installation)
  • Reaction: Dissolve the crude sulfonyl chloride in MeCN (30 mL).

  • Reagent: Add saturated aqueous

    
      (Potassium Bifluoride, 3.0 equiv). Caution: KHF2 is corrosive and releases HF in acid.
    
  • Conditions: Stir vigorously at Room Temperature (RT) for 4 hours.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry (

    
    ) and concentrate.
    
  • Purification: Flash chromatography (Hexane/EtOAc 8:2).

  • Yield: Expect ~70-80% of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1) .

Step 2: Regioselective Iodination

The


 group at C2 is electron-withdrawing, directing electrophilic substitution to the 4-position (meta-like).
  • Reaction: Dissolve (1) (5 mmol) in MeCN (20 mL).

  • Reagent: Add N-Iodosuccinimide (NIS) (1.1 equiv).

  • Catalyst: Add catalytic Trifluoroacetic acid (TFA) (0.1 equiv) if reaction is sluggish.

  • Conditions: Stir at RT for 12h. Monitor by TLC.

  • Purification: Silica gel chromatography.

  • Product: 4-iodo-1-methyl-1H-pyrrole-2-sulfonyl fluoride (2) .

Step 3: Sonogashira Coupling (Click Handle Installation)
  • Setup: Dry Schlenk tube, degas solvents.

  • Mix: Combine (2) (1.0 equiv), TMS-acetylene (1.5 equiv),

    
      (5 mol%), and CuI  (10 mol%) in anhydrous THF/Et3N (1:1).
    
  • Conditions: Heat to 50°C under

    
     for 4-6 hours.
    
  • Workup: Filter through Celite, concentrate, and purify via column chromatography.

  • Intermediate: 4-(TMS-ethynyl)-1-methyl-1H-pyrrole-2-sulfonyl fluoride .

Step 4: Deprotection
  • Reaction: Dissolve intermediate in THF at 0°C.

  • Reagent: Add TBAF (1.0 M in THF, 1.1 equiv) or

    
    /MeOH for milder conditions (preferred to preserve SF).
    
    • Recommendation: Use

      
       in MeOH  (10 mins) to avoid fluoride-mediated degradation of the SF group (though SF is relatively stable, TBAF can sometimes cause issues).
      
  • Final Purification: Flash chromatography.

  • Final Product: 4-ethynyl-1-methyl-1H-pyrrole-2-sulfonyl fluoride .

Analytical Data Summary (Expected)

Compound1H NMR (Diagnostic)19F NMR (Diagnostic)MS (ESI)
Core (1)

3.8 (s, 3H, N-Me), 7.1 (m, Ring H)

+65 ppm (s)
[M+H]+ ~164
Iodo-Probe (2)

3.8 (s, 3H), 7.4 (d, 1H, H5)

+63 ppm (s)
[M+H]+ ~290
Final Probe

3.1 (s, 1H, Alkyne), 3.8 (s, 3H)

+64 ppm (s)
[M+H]+ ~188

Application Protocol: ABPP Labeling

Workflow Diagram

ABPP_Workflow Lysate Proteome Lysate (1-2 mg/mL) Incubation Probe Incubation (1-10 µM, 1h, 37°C) Lysate->Incubation Add Probe Click CuAAC Click Reaction (+ Azide-Biotin/Rhodamine) Incubation->Click Covalent Capture Analysis Analysis (SDS-PAGE or LC-MS/MS) Click->Analysis Enrichment

Figure 2: Standard Activity-Based Protein Profiling (ABPP) workflow for the synthesized probe.

Step-by-Step Labeling
  • Proteome Preparation: Dilute cell lysate to 1 mg/mL in PBS.

  • Probe Addition: Add the 4-ethynyl-1-methyl-1H-pyrrole-2-sulfonyl fluoride probe (100x stock in DMSO) to a final concentration of 1–10 µM.

  • Incubation: Incubate at 37°C for 1 hour.

  • Click Chemistry:

    • Add Biotin-Azide (100 µM).

    • Add TCEP (1 mM).

    • Add TBTA Ligand (100 µM).

    • Add

      
        (1 mM).
      
    • Vortex and incubate at RT for 1 hour.

  • Analysis:

    • Gel: Quench with SDS loading buffer, boil, and run SDS-PAGE. Visualize via Streptavidin-HRP.

    • MS: Precipitate proteins (MeOH/CHCl3), digest with trypsin, enrich biotinylated peptides on Avidin beads, and analyze via LC-MS/MS.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2016). "Chemoselective Preparation of 'Clickable' Aryl Sulfonyl Fluoride Monomers." ChemBioChem. Link

  • Kelly, J. W., et al. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." Accounts of Chemical Research. Link

  • Accela Chem. (2024). "Product: 1-methyl-1H-pyrrole-2-sulfonyl fluoride (CAS 1909312-64-6)."[2][4][5][6] Commercial Catalog. Link

  • Shannon, D. A., et al. (2012).[7] "Sulfonyl fluoride analogues as activity-based probes for serine proteases."[7] ChemBioChem. Link

Sources

Application

using 1-methyl-1H-pyrrole-2-sulfonyl fluoride to identify ligandable sites

Application Note: Ligandability Mapping with 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride (MPSF) Executive Summary The identification of "ligandable" sites—protein pockets capable of binding small molecules with high affinity...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ligandability Mapping with 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride (MPSF)

Executive Summary

The identification of "ligandable" sites—protein pockets capable of binding small molecules with high affinity—is the rate-limiting step in drugging the "undruggable" proteome. 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) represents a specialized class of SuFEx (Sulfur-Fluoride Exchange) enabled covalent fragments. Unlike broad-spectrum electrophiles (e.g., iodoacetamide) that target highly reactive cysteines, MPSF utilizes the unique reactivity of the sulfonyl fluoride warhead to target context-dependent nucleophiles, specifically Tyrosine (Tyr) , Lysine (Lys) , Histidine (His) , and Serine (Ser) residues.

This application note details the protocol for using MPSF to map cryptic pockets and allosteric sites. By covalently labeling residues within these pockets, researchers can identify novel binding sites that are invisible to traditional reversible screening methods.

Scientific Mechanism & Rationale

The SuFEx Advantage

The core mechanism relies on Sulfur(VI) Fluoride Exchange (SuFEx). The sulfonyl fluoride (-SO₂F) bond is remarkably stable in aqueous physiological buffers, resisting hydrolysis unlike sulfonyl chlorides. However, within the specific environment of a protein pocket, the fluoride is displaced by a nucleophilic amino acid side chain.

  • Context-Dependent Reactivity: The reaction is not driven solely by the pKa of the residue but by the local environment (proton shuttling, hydrogen bonding) of the binding pocket. This ensures that MPSF only labels residues within structured ligandable sites, rather than non-specifically coating the protein surface.

  • The Pyrrole Scaffold: The 1-methyl-1H-pyrrole moiety provides a distinct steric and electronic profile compared to standard benzenesulfonyl fluorides. The electron-rich pyrrole ring modulates the electrophilicity of the sulfur center, potentially tuning selectivity toward specific nucleophilic windows.

Reaction Scheme

The probe (MPSF) reacts with a protein nucleophile (Nu:), resulting in the formation of a stable sulfonamide (if Lys) or sulfonate (if Tyr/Ser) linkage and the release of fluoride.

Mass Shift Calculation:

  • Probe Formula:

    
    
    
  • Leaving Group: Fluoride (

    
    )
    
  • Adduct Added:

    
     (1-methyl-1H-pyrrole-2-sulfonyl group)[1]
    
  • Monoisotopic Mass Shift: +144.012 Da

Experimental Workflow Visualization

The following diagram outlines the "Scout Fragment" workflow, from incubation to mass spectrometry analysis.

MPSF_Workflow cluster_mechanism SuFEx Mechanism Start Biological Input (Cell Lysate or Recombinant Protein) Incubation Probe Incubation (MPSF, 10-100 µM, 1-4 hrs) Start->Incubation Add Probe Quench Quench & Denature (Urea/SDS + Reduction/Alkylation) Incubation->Quench Stop Rxn Digestion Enzymatic Digestion (Trypsin/Lys-C) Quench->Digestion Proteolysis Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LCMS LC-MS/MS Analysis (DDA or DIA Mode) Desalting->LCMS Inject Bioinf Bioinformatics (Search for +144.012 Da Mod) LCMS->Bioinf RAW Data Rxn Protein-Nu-H + MPSF -> Protein-Nu-SO2-Pyrrole + HF

Caption: Workflow for identifying ligandable sites using MPSF. The probe is incubated with the proteome, followed by standard bottom-up proteomics to identify modified residues.

Detailed Protocol

Materials Required
  • Probe: 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Stock: 50 mM in DMSO).

  • Buffer: PBS (pH 7.[2][3]4) or HEPES (50 mM, pH 7.5). Avoid Tris buffer during incubation as primary amines can react at high concentrations/pH.

  • Lysis Buffer: 1% NP-40 or 0.1% Triton X-100 in PBS (for lysate generation).

  • Quenching/Denaturing: 8M Urea in 50 mM Ammonium Bicarbonate (AmBic).

  • Digestion: Sequencing-grade Trypsin.

  • Reduction/Alkylation: DTT (Dithiothreitol) and IAA (Iodoacetamide).

Step-by-Step Procedure

Step 1: Sample Preparation

  • For Recombinant Protein: Dilute protein to 1 mg/mL (approx. 20-50 µM) in PBS.

  • For Cell Lysate: Lyse cells by sonication in PBS (protease inhibitors recommended, but avoid AEBSF or PMSF as they are also sulfonyl fluorides and will compete). Adjust concentration to 1-2 mg/mL.

Step 2: Probe Incubation (The Labeling Step)

  • Add MPSF stock to the protein sample.

    • Screening Concentration: 100 µM (High stringency) to 500 µM (Broad coverage).

    • Vehicle Control: Add equivalent volume of DMSO to a control sample.[2]

  • Incubate: 2 to 4 hours at 37°C or overnight at Room Temperature (RT).

    • Note: SuFEx is slower than cysteine-reactive acrylamides. Longer incubation ensures labeling of cryptic pockets that "breathe" open over time.

Step 3: Quenching and Clean-up

  • Precipitate proteins using Methanol/Chloroform or Acetone to remove excess unreacted probe.

  • Resuspend the protein pellet in 8M Urea/50 mM AmBic . This denatures the protein, exposing the backbone for digestion.

Step 4: Reduction & Alkylation

  • Add DTT (final 5 mM), incubate 30 min at 56°C.

  • Add IAA (final 15 mM), incubate 20 min at RT in dark.

  • Critical: This step caps cysteines. While MPSF targets Tyr/Lys, capping Cys prevents disulfide scrambling during digestion.

Step 5: Digestion

  • Dilute Urea to <2M using 50 mM AmBic.

  • Add Trypsin (1:50 enzyme:protein ratio).

  • Incubate overnight at 37°C.

  • Quench digestion with Formic Acid (final 1%).

Step 6: LC-MS/MS Acquisition

  • Desalt peptides using C18 StageTips or SPE columns.

  • Analyze on a high-resolution mass spectrometer (e.g., Orbitrap Exploris or equivalent).

  • Gradient: Standard 60-90 min gradient (2% to 35% Acetonitrile).

Data Analysis & Interpretation

Database Search Parameters

Configure your search engine (MaxQuant, Proteome Discoverer, MSFragger) with the following variable modification:

ParameterSetting
Modification Name MPSF_Label
Target Residues Tyr (Y), Lys (K) (Primary); His (H), Ser (S) (Secondary)
Mass Shift +144.0120 Da
Type Variable (Dynamic)
Site Probability > 75% (localization score)
Validating "Ligandability"

Identifying a modified residue is only the first step. To confirm the site is a valid drug target (ligandable):

  • Stoichiometry: High spectral counts of the modified peptide vs. unmodified peptide suggest a reactive, accessible pocket.

  • Competition (The "Blockade" Assay):

    • Pre-incubate with a known ligand or inhibitor.

    • Add MPSF.

    • If the MPSF signal (+144 Da) disappears, the probe binds in the same pocket as the functional ligand. This confirms the site is functionally relevant.

Troubleshooting
  • Low Labeling Efficiency: Increase pH to 8.0. SuFEx on Tyrosine is phenol-deprotonation dependent. A slightly higher pH facilitates the nucleophilic attack.

  • Over-labeling: If non-specific surface labeling occurs, reduce probe concentration to 50 µM and time to 1 hour.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry. Link

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659.[4] Link

  • Chen, Y., et al. (2023).[3][5][6] Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. Nature Chemistry, 15, 1523–1533. Link

  • Mortenson, P. N., et al. (2018). The development of sulfonyl fluoride inhibitors targeting the protein–protein interaction between N-Myc and Aurora-A. ChemComm. Link

  • Hester, K., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Pharmaceuticals, 16(4), 509. Link

Disclaimer: This protocol involves the use of covalent modifiers.[2][4][7][8][9][10] All work should be performed in accordance with institutional chemical safety guidelines.

Sources

Method

Application Note: 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride in Covalent Fragment Discovery

This Application Note and Protocol guide details the utility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) as a representative scaffold in SuFEx-enabled Fragment-Based Drug Discovery (FBDD) . Executive Summary The in...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the utility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) as a representative scaffold in SuFEx-enabled Fragment-Based Drug Discovery (FBDD) .

Executive Summary

The integration of Sulfur-Fluoride Exchange (SuFEx) chemistry into Fragment-Based Drug Discovery (FBDD) has revolutionized the targeting of "undruggable" proteins. Unlike traditional acrylamide warheads that target cysteine, sulfonyl fluorides (SFs) possess a unique reactivity profile that allows them to target a broader spectrum of nucleophiles—specifically Tyrosine (Tyr), Lysine (Lys), Histidine (His), Serine (Ser), and Threonine (Thr) —driven by protein-templated proximity.

This guide focuses on 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) , a compact, electron-rich heteroaromatic fragment. Due to the electron-donating nature of the pyrrole ring, MPSF exhibits attenuated electrophilicity compared to benzenesulfonyl fluorides. This feature makes it an ideal "latent" warhead: it is metabolically stable in solution but highly reactive when positioned precisely adjacent to a nucleophile within a protein binding pocket.

Chemical Profile & Mechanism of Action

Compound Specifications
  • Compound Name: 1-methyl-1H-pyrrole-2-sulfonyl fluoride[1]

  • CAS Number: 126783-68-2

  • Molecular Formula: C

    
    H
    
    
    
    FNO
    
    
    S[1]
  • Molecular Weight: 163.17 Da

  • Warhead: Sulfonyl Fluoride (-SO

    
    F)[2][3][4]
    
  • Mass Shift on Protein: +144.01 Da (Loss of Fluoride)

The SuFEx Mechanism

The reaction follows a "click" chemistry paradigm where the fluoride ion acts as a leaving group. The reaction is strictly proximity-driven . In the absence of a specific binding event that aligns the warhead with a residue, the SF group remains inert in aqueous buffer, avoiding non-specific labeling.

Reactivity Tuning: The pyrrole ring is electron-rich. This increases the electron density on the sulfur atom, stabilizing the S-F bond against hydrolysis and non-specific attack. Consequently, MPSF requires significant activation energy, which is provided by the binding affinity of the fragment to the protein pocket (local concentration effect).

Mechanistic Pathway Diagram

SuFEx_Mechanism Reagent 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Latent Electrophile) Binding Non-Covalent Binding (Proximity Alignment) Reagent->Binding Kd (Affinity) TS Transition State (Pentacoordinate Sulfur) Binding->TS Proximity Effect Product Sulfonylated Protein (Covalent Adduct +144 Da) TS->Product Loss of F- Tyr Tyrosine (-OH) Tyr->TS Lys Lysine (-NH2) Lys->TS His Histidine (Imid) His->TS

Figure 1: Mechanism of SuFEx-mediated protein labeling. The reaction is gated by the non-covalent binding event, ensuring specificity.

Experimental Protocol: Direct-to-Biology (D2B) Screening

This protocol describes a high-throughput Mass Spectrometry (MS) screen to identify if MPSF binds and covalently modifies a target protein.

Materials Required
  • Target Protein: Purified (>95%), in non-amine buffer (e.g., HEPES, MOPS). Avoid Tris or DTT if possible (though SFs are generally tolerant, primary amines in buffers can compete over long incubations).

  • Fragment Library: MPSF dissolved in d6-DMSO to 100 mM.

  • LC-MS System: Q-TOF or Orbitrap capable of intact protein analysis.

  • Control: Denatured protein (to prove labeling requires folded structure).

Step-by-Step Methodology
Phase 1: Incubation
  • Preparation: Dilute target protein to 5 µM in Reaction Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).

  • Dosing: Add MPSF to the protein solution at a final concentration of 50 µM to 200 µM (10x - 40x excess).

    • Note: Maintain DMSO concentration < 2% (v/v) to prevent protein unfolding.

  • Incubation: Incubate at Room Temperature (25°C) for 4 to 24 hours .

    • Expert Insight: Unlike acrylamides which react in minutes, SF fragments often require longer incubation due to the high stability of the S-F bond.

  • Quenching (Optional): If not analyzing immediately, quench with 1% Formic Acid to drop pH < 4, stopping the reaction.

Phase 2: LC-MS Analysis
  • Desalting: Inject sample onto a C4 reverse-phase desalting cartridge to remove excess salts and unbound fragment.

  • Elution: Elute with a rapid gradient (5% to 90% Acetonitrile + 0.1% Formic Acid) over 2-5 minutes.

  • Detection: Acquire MS spectra in positive ion mode (m/z range 500–3000).

Phase 3: Data Deconvolution & Hit Calling
  • Deconvolution: Use Maximum Entropy or similar algorithms to convert raw m/z data to zero-charge mass.

  • Hit Criteria: Look for a mass shift of +144.01 Da relative to the Apo protein.

  • Occupancy Calculation:

    
    
    
Data Interpretation Table
ObservationInterpretationAction
0% Labeling No binding or no proximal nucleophile.Fragment is a non-binder. Discard.
< 10% Labeling Weak affinity or poor geometry.Increase concentration or incubation time.
10-80% Labeling Valid Hit. Specific interaction.Proceed to competition assay (KD determination).
> 90% Labeling Potent binder or super-reactive.Check denatured control. If denatured labels, it's non-specific.
+288 Da (2x) Multiple labeling events.Promiscuous binder. Likely false positive.

Hit Validation & Structural Characterization

Once MPSF is identified as a hit, the specific residue modified must be validated.

Tryptic Peptide Mapping
  • Digestion: Digest the labeled protein with Trypsin or Chymotrypsin.

  • LC-MS/MS: Run peptide mapping with a dynamic modification of +144.01 Da on Tyr, Lys, His, Ser, Thr.

  • Validation: The MS/MS fragmentation spectra (b- and y-ions) will pinpoint the exact amino acid residue carrying the pyrrole-sulfonyl modification.

Crystallography Workflow

Because the SuFEx bond is covalent and stable, MPSF-protein complexes are robust enough for co-crystallization.

  • Incubate protein with MPSF until >90% labeling is achieved (monitor via MS).

  • Concentrate the complex.

  • Set up crystal trays.

  • Result: Electron density map will show continuous density from the residue side chain to the sulfur of the pyrrole ring.

Strategic Workflow Diagram

FBDD_Workflow Library MPSF Fragment Library (SuFBits) Screen Primary Screen (Intact Protein LC-MS) Library->Screen HitID Hit Identification (+144 Da Mass Shift) Screen->HitID >10% Occ. Validation Hit Validation (Competition / Dose-Response) HitID->Validation Mapping Peptide Mapping (Identify Residue: Y/K/H) Validation->Mapping Structure X-Ray Crystallography (Structure-Based Design) Mapping->Structure Optimization Lead Optimization (Grow from Pyrrole Core) Structure->Optimization Optimization->Library Iterative Design

Figure 2: The "Direct-to-Biology" workflow for utilizing MPSF in fragment-based discovery.

References

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.[5]

  • Hanson, S. M., et al. (2023). Efficient Ligand Discovery Using Sulfur(VI) Fluoride Reactive Fragments. ACS Chemical Biology.[6]

  • Gao, Q., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI Pharmaceuticals.

  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition.

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science.

Sources

Application

Application Note: Cell-Based Characterization of 1-Methyl-1H-pyrrole-2-sulfonyl fluoride

Introduction & Mechanism of Action 1-methyl-1H-pyrrole-2-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride. In the context of chemical biology and drug discovery, this compound represents a SuFEx (Sulfur-Fluoride E...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Mechanism of Action

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a heteroaromatic sulfonyl fluoride. In the context of chemical biology and drug discovery, this compound represents a SuFEx (Sulfur-Fluoride Exchange) warhead.[1][2] Unlike traditional sulfonyl chlorides, which are highly reactive and prone to hydrolysis, sulfonyl fluorides possess a unique balance of stability and reactivity.[3] They are generally stable in aqueous physiological buffers but react specifically with context-dependent nucleophiles (Tyrosine, Serine, Lysine, Histidine) within protein binding pockets.

Mechanistic Insight: Context-Specific Covalency

The pyrrole core provides a distinct steric and electronic profile compared to the more common benzene-sulfonyl fluorides. The electron-rich pyrrole ring modulates the electrophilicity of the sulfur center.

  • Reaction: Nucleophilic substitution at the sulfur center.

  • Leaving Group: Fluoride ion (F⁻).

  • Outcome: Irreversible sulfonylation of the target protein.

Graphviz Diagram: SuFEx Mechanism

SuFEx_Mechanism Compound 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Electrophile) Transition Transition State (Pentacoordinate Sulfur) Compound->Transition + Protein-Nu: Protein Target Protein (Nucleophile: Tyr/Ser/Lys) Protein->Transition Product Sulfonylated Protein (Covalent Adduct) Transition->Product SuFEx Byproduct Fluoride Ion (F-) Transition->Byproduct Elimination

Caption: The Sulfur-Fluoride Exchange (SuFEx) reaction mechanism where the pyrrole-sulfonyl fluoride covalently modifies a protein nucleophile.

Experimental Design & Safety

Compound Handling[4]
  • Solubility: Dissolve in 100% DMSO to create a 100 mM master stock.

  • Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles to prevent hydrolysis (though slow).

  • Safety: Sulfonyl fluorides are reactive electrophiles.[4] Wear gloves and eye protection to prevent potential sensitization or irritation.

Experimental Controls
Control TypeDescriptionPurpose
Vehicle Control DMSO (0.1% - 0.5% final v/v)Baseline cell viability/activity.
Positive Control PMSF (Phenylmethylsulfonyl fluoride)Standard serine protease inhibitor for comparison.
Negative Control Non-reactive analog (e.g., Sulfonic acid)To prove the effect is due to covalent modification.

Protocol A: Cytotoxicity & Permeability Profiling

Objective: Determine the Maximum Tolerated Dose (MTD) and ensure the compound enters cells without causing immediate necrosis.

Materials
  • Cell Line: HeLa, HEK293, or specific disease model (e.g., Neuroblastoma for N-Myc related studies).

  • Reagent: CellTiter-Glo® (Promega) or MTT.

  • Plate: 96-well white-walled (for luminescence) or clear (for MTT).

Step-by-Step Methodology
  • Seeding: Plate cells at 5,000–10,000 cells/well in 90 µL complete media. Incubate overnight at 37°C/5% CO₂.

  • Preparation: Prepare 10x working solutions of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in media (max DMSO 0.5%).

    • Concentration Range: 0.1 µM to 100 µM (half-log dilutions).

  • Treatment: Add 10 µL of compound solution to wells.

  • Incubation: Incubate for 24 hours (standard) and 48 hours (long-term toxicity).

    • Note: Sulfonyl fluorides can have delayed onset toxicity due to gradual proteome accumulation.

  • Readout: Add detection reagent (e.g., CellTiter-Glo), shake for 2 mins, incubate 10 mins, and read Luminescence.

Data Analysis

Calculate % Viability relative to DMSO control. Plot log(concentration) vs. response to determine IC₅₀.

  • Acceptance Criteria: If IC₅₀ < 10 µM in a non-cancer line, the compound may be too reactive/promiscuous for specific probe use.

Protocol B: Washout Assay (Covalency Validation)

Objective: To empirically demonstrate that 1-methyl-1H-pyrrole-2-sulfonyl fluoride binds its target irreversibly.

Rationale: If the compound is a reversible inhibitor, washing the cells removes the effect. If it is covalent (SuFEx), the biological effect (or target occupancy) persists after washing.

Workflow Diagram

Washout_Assay Step1 Seed Cells (24h) Step2 Treat with Compound (1h - 4h Pulse) Step1->Step2 Split Split Groups Step2->Split GroupA Group A: No Wash (Continuous Exposure) Split->GroupA GroupB Group B: Washout (3x PBS Wash + Fresh Media) Split->GroupB Incubate Incubate (Additional 24h) GroupA->Incubate GroupB->Incubate Readout Measure Activity/Viability Incubate->Readout

Caption: Washout assay workflow to distinguish between reversible and covalent inhibition profiles.

Step-by-Step Methodology
  • Pulse Treatment: Treat cells with the compound at EC₉₀ concentration (determined from Protocol A) for a short duration (e.g., 2 hours).

  • Wash Step (Crucial):

    • Remove media carefully.

    • Wash 3x with warm PBS (37°C) to remove unbound compound.

    • Replenish with fresh, compound-free media.

  • Control Arm: Maintain a parallel set of wells with continuous compound exposure (no wash).

  • Incubation: Return to incubator for 24 hours.

  • Readout: Measure the downstream effect (e.g., reporter assay, viability, or Western blot for a specific marker).

Interpretation
  • Reversible Inhibitor: Activity in "Washout" group returns to near DMSO levels.

  • Covalent Inhibitor (SuFEx): Activity in "Washout" group remains inhibited, similar to the "No Wash" group.

Protocol C: In-Cell Proteome Labeling (Click Chemistry)

Objective: If using an alkyne-tagged analog or assessing competition against a broad-spectrum probe.

Since 1-methyl-1H-pyrrole-2-sulfonyl fluoride lacks a bioorthogonal handle (alkyne/azide), it is best used as a competitor against a broad-spectrum sulfonyl fluoride probe (e.g., Desthiobiotin-FP or an Alkyne-SF probe).

Methodology: Competitive ABPP (Activity-Based Protein Profiling)
  • Live Cell Treatment: Treat cells (e.g., 2 x 10⁶ cells/dish) with 1-methyl-1H-pyrrole-2-sulfonyl fluoride (10 µM, 50 µM) for 2 hours.

    • Control: DMSO only.

  • Lysis: Harvest cells, wash with PBS, and lyse in PBS + 0.1% Triton X-100 (Do NOT use protease inhibitors yet).

  • Probe Labeling: Add a generic serine-reactive probe (e.g., TAMRA-FP or an Alkyne-SF probe) to the lysate. Incubate 1 hour at RT.

    • Logic: If the pyrrole compound covalently bound a target, the generic probe cannot bind (signal loss).

  • SDS-PAGE & Imaging: Run lysates on an SDS-PAGE gel and scan for fluorescence.

  • Result: Look for bands that disappear in the treated samples compared to DMSO. These are the specific targets of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2022). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as tools in chemical biology." Chemical Science. Link

  • PubChem. "1-methyl-1H-pyrrole-2-sulfonyl fluoride (Compound Summary)." National Library of Medicine. Link

  • Epple, R., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." MDPI Molecules. Link

Sources

Method

Application Note: Covalent Docking of 1-methyl-1H-pyrrole-2-sulfonyl fluoride to Key Protein Targets

Introduction: The Resurgence of Covalent Inhibition in Drug Discovery The paradigm of drug design has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs). Unlike their non-covalent cou...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibition in Drug Discovery

The paradigm of drug design has seen a significant resurgence in the development of targeted covalent inhibitors (TCIs). Unlike their non-covalent counterparts that rely on reversible binding, TCIs form a stable, covalent bond with their protein target, often leading to enhanced potency, prolonged duration of action, and the ability to target shallow or challenging binding sites.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the computational methodology for covalent docking of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a compound featuring a sulfonyl fluoride warhead, against various protein targets.

Sulfonyl fluorides have emerged as a "privileged" class of electrophiles in chemical biology and drug discovery.[3] They exhibit a fine balance of stability in aqueous environments and reactivity towards a range of nucleophilic amino acid residues, including serine, threonine, tyrosine, lysine, and histidine.[4] This versatility allows for the targeting of a broad spectrum of proteins. Here, we will explore the covalent docking of 1-methyl-1H-pyrrole-2-sulfonyl fluoride to representative protein targets containing these key reactive residues.

Theoretical Framework: The Mechanism of Sulfonyl Fluoride-Mediated Covalent Inhibition

The covalent modification of a protein by a sulfonyl fluoride warhead proceeds through a two-step mechanism. The initial step involves the non-covalent binding of the inhibitor to the target's active site, driven by intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. This is followed by the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom of the sulfonyl fluoride group, leading to the displacement of the fluoride ion and the formation of a stable sulfonamide or sulfonate ester bond.

The reactivity of the target residue is a critical factor in this process. The microenvironment of the active site can significantly influence the nucleophilicity of the amino acid side chain. For instance, the presence of nearby basic residues can facilitate the deprotonation of tyrosine, serine, or threonine hydroxyl groups, thereby increasing their reactivity towards the sulfonyl fluoride.

Experimental Protocols: A Step-by-Step Guide to Covalent Docking

This section provides a detailed protocol for performing covalent docking of 1-methyl-1H-pyrrole-2-sulfonyl fluoride. We will focus on the widely accessible AutoDock software, utilizing the flexible side chain method, and also outline the conceptual workflow for the commercial software package Schrödinger's CovDock.

Protocol 1: Covalent Docking using AutoDock

AutoDock is a powerful and freely available software suite for molecular docking. The flexible side chain method in AutoDock is well-suited for simulating covalent interactions.[5][6]

1. Preparation of the Protein Receptor:

  • Obtain the Protein Structure: Download the crystal structure of the target protein from the Protein Data Bank (PDB). For this guide, we will use the following representative structures:

    • Serine Protease: Thrombin (PDB ID: 1HXE)[7]

    • Protein Kinase (Lysine target): MAPK-activated protein kinase 2 (MAPKAPK2) (PDB ID: 9R59)[8]

    • Protein Tyrosine Phosphatase (Tyrosine target): PTP1B (PDB ID: 1KAK)[9][10]

  • Prepare the Receptor File:

    • Remove any existing ligands, co-factors, and water molecules from the PDB file.

    • Using AutoDockTools (ADT), add polar hydrogens and assign Gasteiger charges to the protein.

    • Save the prepared protein in the PDBQT format.

2. Preparation of the Ligand (1-methyl-1H-pyrrole-2-sulfonyl fluoride):

  • Generate the 3D Structure: Create the 3D structure of 1-methyl-1H-pyrrole-2-sulfonyl fluoride using a molecular modeling software (e.g., Avogadro, ChemDraw).

  • Ligand Preparation in ADT:

    • Open the ligand file in ADT.

    • Define the rotatable bonds.

    • Save the ligand in the PDBQT format.

3. Setting up the Covalent Docking Simulation (Flexible Side Chain Method):

  • Define the Reactive Residue: In ADT, select the protein and identify the nucleophilic residue in the active site that will form the covalent bond (e.g., SER195 in Thrombin, LYS70 in MAPKAPK2, or TYR46 in PTP1B).

  • Create the Flexible Residue File:

    • In ADT, use the "Flexible Residues" menu to select the reactive residue.

    • This will generate a separate PDBQT file containing the coordinates of the flexible side chain.

  • Prepare the Grid Parameter File (GPF):

    • Define the docking grid box to encompass the active site of the protein. The grid should be centered on the reactive residue.

    • Specify the flexible residue file in the GPF.

  • Prepare the Docking Parameter File (DPF):

    • Specify the ligand PDBQT file, the rigid protein PDBQT file, and the flexible residue PDBQT file.

    • Set the docking algorithm parameters (e.g., number of genetic algorithm runs, population size).

4. Running the Covalent Docking and Analyzing the Results:

  • Run AutoGrid and AutoDock: Execute AutoGrid to generate the grid maps and then run AutoDock to perform the docking simulation.

  • Analyze the Docking Results:

    • The results will be in a docking log file (DLG).

    • Use ADT to visualize the docked poses and analyze the interactions between the ligand and the protein.

    • The formation of the covalent bond should be visually confirmed, and the binding energy of the docked poses can be used to rank the potential inhibitors.

Conceptual Workflow for Covalent Docking with Schrödinger's CovDock

Schrödinger's CovDock offers a streamlined and user-friendly workflow for covalent docking.[11][12][13]

1. System Preparation:

  • Protein Preparation: Use the Protein Preparation Wizard in Maestro to prepare the receptor, which includes adding hydrogens, assigning bond orders, and optimizing the hydrogen bond network.

  • Ligand Preparation: Use LigPrep to generate low-energy 3D conformations of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

2. CovDock Workflow:

  • Specify the Reactive Residue: In the CovDock panel, define the reactive residue on the protein (e.g., SER, LYS, or TYR) and the corresponding reactive atom on the ligand (the sulfur atom of the sulfonyl fluoride).

  • Define the Reaction Type: Select the appropriate reaction type for the formation of a sulfonamide or sulfonate ester bond.

  • Set up the Docking Grid: Define the grid box around the active site.

  • Run the CovDock Job: CovDock will first perform a non-covalent docking of the ligand to identify poses that are in a suitable orientation for reaction. It then models the covalent bond formation and refines the structure of the covalent complex.[14]

3. Analysis of Results:

  • The output will include the docked poses of the covalently bound ligand, along with scoring metrics to evaluate the binding affinity.

  • The interactions between the ligand and the protein can be visualized and analyzed in Maestro.

Data Presentation: Key Parameters for Covalent Docking

ParameterAutoDockSchrödinger CovDock
Protein Preparation Manual preparation using AutoDockTools (add hydrogens, assign charges)Automated with Protein Preparation Wizard
Ligand Preparation Manual preparation using AutoDockTools (define rotatable bonds)Automated with LigPrep
Covalent Bond Definition Flexible side chain method; defined in DPFPre-defined or custom reaction types
Grid Definition Manual grid box setup in GPFInteractive grid box setup in Maestro
Docking Algorithm Lamarckian Genetic AlgorithmGlide-based docking followed by covalent bond formation and refinement
Scoring Binding energy (kcal/mol)GlideScore, Prime MM-GBSA

Visualization of Workflows and Mechanisms

Covalent Docking Workflow

covalent_docking_workflow cluster_prep Preparation cluster_dock Docking Simulation cluster_analysis Analysis PDB Protein Structure (PDB) PrepProt Prepare Protein (Add Hydrogens, Assign Charges) PDB->PrepProt Ligand Ligand Structure (SDF/MOL2) PrepLig Prepare Ligand (Generate Conformations, Assign Charges) Ligand->PrepLig Grid Define Docking Grid PrepProt->Grid CovalentSetup Set up Covalent Parameters (Reactive Residue, Warhead) PrepLig->CovalentSetup RunDocking Run Covalent Docking Grid->RunDocking CovalentSetup->RunDocking Visualize Visualize Poses RunDocking->Visualize Score Analyze Scoring & Interactions Visualize->Score Select Select Best Pose Score->Select

Caption: A generalized workflow for covalent docking simulations.

Mechanism of Covalent Bond Formation

Caption: Nucleophilic attack on the sulfonyl fluoride by a protein residue.

Conclusion and Future Directions

This application note has provided a detailed protocol and conceptual framework for the covalent docking of 1-methyl-1H-pyrrole-2-sulfonyl fluoride to protein targets containing reactive serine, lysine, and tyrosine residues. The use of computational tools like AutoDock and Schrödinger's CovDock allows for the rational design and evaluation of potential covalent inhibitors, accelerating the drug discovery process.

Future work in this area could involve the experimental validation of the docking predictions through biochemical and biophysical assays. Furthermore, the principles outlined in this guide can be extended to other sulfonyl fluoride-containing compounds and a wider range of protein targets, contributing to the expanding landscape of targeted covalent therapies.

References

  • Bianco, G., Forli, S., Goodsell, D. S., & Olson, A. J. (2016). Covalent docking using AutoDock: Two-point attractor and flexible side chain methods. Protein Science, 25(1), 295–301. [Link]

  • Hong, X., et al. (2023). Mapping the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases. bioRxiv. [Link]

  • Schrödinger, LLC. (n.d.). CovDock. Retrieved from [Link]

  • Zhu, K., et al. (2014). Docking Covalent Inhibitors: A Parameter-Free Approach to Pose Prediction and Scoring. Journal of Chemical Information and Modeling, 54(7), 1932–1940. [Link]

  • RCSB Protein Data Bank. (n.d.). 1KAK: Crystal structure of PTP1B bound to a substrate-mimetic inhibitor. Retrieved from [Link]

  • Bioinformatics Review. (2020, October 10). How to perform Flexible Docking using Autodock Vina? Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1HXE: Serine Protease. Retrieved from [Link]

  • ResearchGate. (n.d.). Mapping the chemical space of active-site targeted covalent ligands for protein tyrosine phosphatases. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1DLE: FACTOR B SERINE PROTEASE DOMAIN. Retrieved from [Link]

  • ResearchGate. (n.d.). Covalent inhibitors containing sulfonyl fluoride moieties. Retrieved from [Link]

  • Hong, S. (n.d.). Designing Active Site-Directed Covalent Probes for Tyrosine Phosphatases. Retrieved from [Link]

  • YouTube. (2025, August 4). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). Retrieved from [Link]

  • YouTube. (2025, August 11). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. Retrieved from [Link]

  • ChemRxiv. (n.d.). Strategic Design of Catalytic Lysine-Targeting Reversible Covalent BCR-ABL Inhibitors. Retrieved from [Link]

  • MDPI. (2026, February 18). Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? Retrieved from [Link]

  • Schrödinger, LLC. (n.d.). Docking and scoring. Retrieved from [Link]

  • ResearchGate. (n.d.). Covalent Docking. Retrieved from [Link]

  • Proteopedia. (2015, September 3). Serine protease. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The Current Toolbox for Covalent Inhibitors: From Hit Identification to Drug Discovery. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 1P01: Serine protease mechanism. structure of an inhibitory complex oF ALPHA-LYTIC Protease and a tightly bound peptide boronic acid. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 9R59: Crystal structure of MAPKAPK2 with a covalent compound GCL334 targeting lysine. Retrieved from [Link]

  • ResearchGate. (n.d.). Covalent Peptide-Based N-Myc/Aurora-A Inhibitors Bearing Sulfonyl Fluoride Warheads. Retrieved from [Link]

  • Read the Docs. (n.d.). Flexible docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

  • ResearchGate. (2016, October 21). How to do covalent docking using autodock? Retrieved from [Link]

  • RCSB Protein Data Bank. (n.d.). 3QCE: Human receptor protein tyrosine phosphatase gamma, domain 1, in complex with 3-[(3,4-dichlorobenzyl)sulfanyl]thiophene-2-carboxylic acid via soaking. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assessing Lysine and Cysteine Reactivities for Designing Targeted Covalent Kinase Inhibitors. Retrieved from [Link]

  • ACS Publications. (n.d.). Two-Step Covalent Docking with Attracting Cavities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Lysine targeting covalent inhibitors of malarial kinase PfCLK3. Retrieved from [Link]

  • Stax. (2023, June 6). Development of lysine acylating small molecules for covalent kinase inhibition. Retrieved from [Link]

Sources

Application

methods for quantifying 1-methyl-1H-pyrrole-2-sulfonyl fluoride reactivity

Topic: Methods for Quantifying 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride Reactivity Content Type: Detailed Application Note & Protocols Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists Chara...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Methods for Quantifying 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride Reactivity Content Type: Detailed Application Note & Protocols Audience: Chemical Biologists, Medicinal Chemists, and Drug Discovery Scientists

Characterization Protocols for 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride

Abstract & Scientific Context

Sulfonyl fluorides (SFs) have emerged as a premier class of "latent" electrophiles in covalent drug discovery, utilizing Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.[1][2][3] Unlike highly reactive sulfonyl chlorides or acrylamides, SFs possess a unique stability-reactivity profile: they are generally inert to hydrolysis and circulating thiols (e.g., glutathione) but react specifically with nucleophilic amino acid side chains (Tyr, Lys, Ser, His) when positioned within a protein binding pocket.

This guide focuses on 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) . As an electron-rich heteroaromatic system, the pyrrole ring renders the sulfonyl fluoride moiety less electrophilic compared to phenyl-SF analogs. Consequently, MPSF serves as a "low-background" probe, requiring significant protein-templated activation to form a covalent bond. Quantifying this subtle reactivity requires high-sensitivity, orthogonal assays.

Experimental Strategy: The Reactivity Triad

To fully characterize MPSF, one must assess three distinct parameters. We employ a "Reactivity Triad" approach:

  • Intrinsic Stability: Resistance to spontaneous hydrolysis in aqueous buffer.

  • Chemo-Selectivity: Reaction rates with model nucleophiles (Tyrosine vs. Lysine mimics).

  • Protein Engagement: Kinetic labeling efficiency on a folded protein scaffold.

ReactivityTriad cluster_0 Phase 1: Stability cluster_1 Phase 2: Intrinsic Kinetics cluster_2 Phase 3: Protein Context Compound 1-methyl-1H-pyrrole- 2-sulfonyl fluoride Hydrolysis Hydrolytic Stability (19F NMR) Compound->Hydrolysis ModelNuc Model Nucleophiles (N-Ac-Tyr / N-Ac-Lys) Compound->ModelNuc ProteinMS Intact Protein LC-MS (Occupancy %) Compound->ProteinMS Hydrolysis->ModelNuc If Stable (>24h) K2_Calc Calculate k2 (2nd Order Rate) ModelNuc->K2_Calc Kinact Determine kinact/KI ProteinMS->Kinact

Figure 1: The Reactivity Triad Workflow. A hierarchical approach ensures that only stable compounds progress to expensive protein-based assays.

Protocol A: Intrinsic Hydrolytic Stability via 19F NMR

Rationale: The fluorine atom on the sulfonyl group provides a distinct NMR handle. Upon hydrolysis, the S-F bond cleaves, releasing free fluoride (


). The chemical shift difference between the covalent S-F (~ +60 to +70 ppm relative to 

, depending on reference) and free fluoride (~ -120 ppm) allows for precise, label-free quantification.

Materials:

  • MPSF Stock: 100 mM in

    
    -DMSO.
    
  • Buffer: PBS (pH 7.[2][4]4) prepared with

    
     (10% v/v) for lock.
    
  • Internal Standard:

    
    -Trifluorotoluene (TFT) or 4-Fluorobenzoic acid (inert reference).
    
  • Instrument: 400 MHz (or higher) NMR spectrometer with a fluorine-capable probe.

Step-by-Step Protocol:

  • Preparation: In an NMR tube, mix PBS (450 µL),

    
     (50 µL), and Internal Standard (final conc. 1 mM).
    
  • Initiation: Add MPSF stock to a final concentration of 1 mM (1% DMSO final). Cap and invert to mix.

  • Acquisition (T=0): Immediately acquire a 19F NMR spectrum (typically 64 scans).

  • Time-Course: Acquire spectra at defined intervals (1h, 4h, 12h, 24h) at 25°C or 37°C.

  • Quantification: Integrate the MPSF peak (

    
    ) against the Internal Standard (
    
    
    
    ).
    • Calculation:

      
       Remaining = 
      
      
      
      .

Expected Result: MPSF is electron-rich and should exhibit <5% hydrolysis over 24 hours at pH 7.4. If >50% hydrolysis occurs, the compound is too unstable for biological probing.

Protocol B: Kinetic Profiling against Model Nucleophiles (LC-MS)

Rationale: To determine the "warhead" reactivity, we measure the second-order rate constant (


) against amino acid mimics. We use N-acetyl-L-tyrosine methyl ester  (Tyr-mimic) and N-acetyl-L-lysine methyl ester  (Lys-mimic). The pyrrole-SF is expected to show preference for Tyrosine due to the specific orbital overlap requirements of SuFEx, often accelerated by phenolic environments.

Materials:

  • Nucleophiles: N-Ac-Tyr-OMe and N-Ac-Lys-OMe (100 mM stocks in water).

  • MPSF: 10 mM stock in DMSO.

  • Buffer: 50 mM Phosphate Buffer, pH 7.4 (or pH 8.0 to accelerate Lys reactivity).

  • Analysis: UPLC-MS (Reverse phase C18).

Step-by-Step Protocol:

  • Reaction Setup: Prepare a reaction mixture with [Nucleophile] in large excess (pseudo-first-order conditions).

    • [MPSF] = 100 µM.

    • [Nucleophile] = 2 mM (20-fold excess).

  • Incubation: Incubate at 37°C in a thermomixer.

  • Sampling: At time points

    
     = 0, 30, 60, 120, 240 min, remove 20 µL aliquots.
    
  • Quenching: Immediately add 80 µL of 50:50 MeCN:H2O + 1% Formic Acid. (Acidification protonates the nucleophile and halts the SuFEx reaction).

  • LC-MS Analysis: Monitor the disappearance of the parent MPSF peak (m/z [M+H]+) and the appearance of the Sulfonate-Tyrosine adduct.

  • Data Analysis:

    • Plot

      
       vs. time (
      
      
      
      ).
    • The slope of the line is

      
      .
      
    • Calculate

      
      .
      

Data Interpretation Table:

ParameterHigh Reactivity (e.g., Phenyl-SF)Moderate Reactivity (MPSF Target)Low Reactivity (Inert)

(Tyr)



Selectivity Promiscuous (Lys & Tyr)Tyr-SelectiveNo Reaction
Protocol C: Intact Protein Engagement (Mass Shift Assay)

Rationale: The ultimate test is labeling a folded protein. We use Bovine Carbonic Anhydrase II (bCAII) or a specific target kinase as a model. The reaction releases fluoride (MW ~19 Da), so the mass shift on the protein will be:



Materials:

  • Protein: bCAII (20 µM in PBS).

  • MPSF: Titration series (20 µM to 200 µM).

  • Instrument: Q-TOF or Orbitrap Mass Spectrometer.

Step-by-Step Protocol:

  • Incubation: Mix Protein (20 µM) with MPSF (100 µM, 5 eq) in PBS pH 7.4.

  • Time Course: Incubate at 37°C. Aliquot at 1, 4, and 16 hours.

  • Desalting: Pass aliquots through a Zeba Spin Desalting Column (7K MWCO) to remove unreacted small molecules (crucial to prevent ionization suppression).

  • MS Analysis: Inject onto a C4 column.[5] Deconvolute the raw charge envelope to zero-charge mass.

  • Quantification:

    
    
    

Mechanism State1 Pre-Complex MPSF binds protein pocket State2 Transition State Tyr-OH H-bonds to Sulfonyl O (Activation) State1->State2 Kd (Binding) State3 SuFEx Reaction Concerted S-F bond cleavage and S-O bond formation State2->State3 Fluoride Departure State4 Covalent Adduct Stable Sulfonate Ester State3->State4 Irreversible Note Note: Pyrrole ring donates electron density, stabilizing the S-F bond and preventing non-specific reaction. Note->State1

Figure 2: Mechanistic pathway of SuFEx activation. The pyrrole ring modulates the electrophilicity, making the "Pre-Complex" step critical for reactivity.

References
  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H. (2018). "Sulfonyl Fluorides as Privileged Warheads in Chemical Biology." ACS Chemical Biology. Link

  • Keseru, G. M., et al. (2023). "Activation-Free Sulfonyl Fluoride Probes for Fragment Screening." International Journal of Molecular Sciences. Link

  • London, N., et al. (2019). "Covalent docking of sulfonyl fluorides." ACS Medicinal Chemistry Letters. Link

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. Link

Sources

Method

Application Notes &amp; Protocols: Leveraging 1-methyl-1H-pyrrole-2-sulfonyl fluoride for Kinase Inhibitor Discovery

Introduction: The Rise of Covalent Kinase Inhibitors and the Role of the Sulfonyl Fluoride Warhead The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in o...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Kinase Inhibitors and the Role of the Sulfonyl Fluoride Warhead

The pursuit of highly selective and potent kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology.[1][2] While traditional non-covalent inhibitors have achieved significant clinical success, challenges such as acquired resistance and off-target effects persist.[3] This has spurred the development of targeted covalent inhibitors (TCIs) that form a stable bond with their target protein, often leading to enhanced potency, prolonged duration of action, and improved selectivity.[3][4]

Historically, the design of covalent kinase inhibitors has predominantly focused on targeting non-catalytic cysteine residues with electrophilic "warheads" like acrylamides.[3][5][6] However, the relatively low abundance of cysteine in protein binding sites limits the scope of this approach.[4][7] This has led to a paradigm shift towards "beyond-cysteine" targeting, exploring electrophiles that can react with other nucleophilic amino acid residues such as lysine, tyrosine, and histidine.[4][7]

Among the emerging electrophilic warheads, the sulfonyl fluoride moiety has garnered significant attention.[4][8] As a key component of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, sulfonyl fluorides offer a unique combination of stability and context-dependent reactivity.[7][9][10] The 1-methyl-1H-pyrrole-2-sulfonyl fluoride scaffold, in particular, presents a valuable tool for medicinal chemists. Its pyrrole core can be readily functionalized to achieve specific non-covalent interactions within a kinase ATP-binding pocket, while the sulfonyl fluoride group acts as a latent electrophile, poised to form a covalent bond with a nearby nucleophilic residue. This application note provides a detailed guide for researchers on the principles and practical protocols for applying 1-methyl-1H-pyrrole-2-sulfonyl fluoride in the discovery and characterization of novel covalent kinase inhibitors.

The Chemistry of Covalent Engagement: Why Sulfonyl Fluorides?

The utility of sulfonyl fluorides as covalent warheads stems from their unique reactivity profile. Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a balance of stability in aqueous environments and reactivity towards specific amino acid side chains within the constrained microenvironment of a protein's binding pocket.[8][11]

Key Features of Sulfonyl Fluoride Reactivity:

  • Amino Acid Selectivity: Sulfonyl fluorides have been shown to react with a range of nucleophilic amino acids, including lysine, tyrosine, histidine, and serine.[4][12][13] The reactivity is context-dependent, influenced by the pKa of the amino acid side chain and its orientation within the binding site.[14]

  • Stability and "Click" Character: The sulfur(VI)-fluoride bond is remarkably stable to hydrolysis and reduction, yet it can be activated for nucleophilic attack by proximal amino acid residues within a protein binding site. This "click" chemistry-like behavior ensures that covalent modification is highly specific to the intended target.[7]

  • Tunable Reactivity: The electronic properties of the aromatic ring to which the sulfonyl fluoride is attached can modulate its reactivity.[8] This allows for the fine-tuning of the electrophile's potency and selectivity.

Experimental Workflows for Kinase Inhibitor Discovery

The following sections outline detailed protocols for utilizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride-based compounds in a typical kinase inhibitor discovery cascade.

Workflow Overview

Kinase Inhibitor Discovery Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Target Engagement & Validation cluster_2 Phase 3: Cellular Activity & Selectivity Probe_Synthesis Probe Synthesis & Characterization Biochemical_Screening Biochemical Screening (Kinase Panel) Probe_Synthesis->Biochemical_Screening CETSA Cellular Thermal Shift Assay (CETSA) Biochemical_Screening->CETSA Mass_Spec Mass Spectrometry (Intact Protein & Peptide Mapping) CETSA->Mass_Spec Cellular_Assays Cell-Based Functional Assays Mass_Spec->Cellular_Assays Chemoproteomics Chemoproteomic Profiling Cellular_Assays->Chemoproteomics Lead_Optimization Lead Optimization Chemoproteomics->Lead_Optimization

Caption: A streamlined workflow for kinase inhibitor discovery using sulfonyl fluoride probes.

Protocol 1: Synthesis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride Probes

The synthesis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride and its derivatives can be achieved through several established synthetic routes.[15][16] A common approach involves the conversion of the corresponding sulfonic acid or sulfonate salt to the sulfonyl fluoride.[15][17]

Example Synthetic Scheme:

A one-pot synthesis from a sulfonate salt can be performed using cyanuric chloride and a fluoride source like potassium bifluoride (KHF2) in the presence of a phase-transfer catalyst.[15] For the synthesis of more complex derivatives, palladium-catalyzed methods can be employed to introduce the sulfonyl fluoride moiety.[18][19]

Table 1: Key Reagents and Conditions for Sulfonyl Fluoride Synthesis

Starting Material Key Reagents Typical Conditions Reference
Aryl/Heteroaryl BromidePalladium catalyst, SO2 source (e.g., DABSO), Fluorinating agent (e.g., NFSI)One-pot, two-step reaction[19]
Thiols or DisulfidesElectrochemical oxidation, KFMild, green chemistry approach[19]
Grignard ReagentsSulfuryl fluoride (SO2F2)One-pot fluorosulfonylation[19]
Sulfonates/Sulfonic AcidsCyanuric chloride, KHF2, Phase-transfer catalystOne-pot, transition-metal-free[15][17]
Protocol 2: In Vitro Kinase Panel Screening

Once a library of 1-methyl-1H-pyrrole-2-sulfonyl fluoride-based compounds is synthesized, the initial step is to assess their inhibitory activity against a panel of purified kinases. This provides a preliminary understanding of their potency and selectivity.

Step-by-Step Methodology:

  • Kinase Panel Selection: Choose a diverse panel of kinases representing different families of the kinome to assess selectivity. Commercial services are available for broad kinome screening.

  • Assay Format: Utilize a suitable assay format, such as ADP-Glo™, LanthaScreen™, or a radiometric assay, to measure kinase activity.

  • Compound Preparation: Prepare stock solutions of the test compounds in DMSO. Perform serial dilutions to generate a concentration range appropriate for determining IC50 values.

  • Assay Execution:

    • Incubate the kinase, substrate, and ATP with varying concentrations of the test compound.

    • For covalent inhibitors, a pre-incubation step of the kinase and inhibitor before the addition of ATP and substrate can be included to assess time-dependent inhibition.

    • Initiate the kinase reaction and allow it to proceed for a defined period.

    • Stop the reaction and measure the output signal according to the assay manufacturer's protocol.

  • Data Analysis:

    • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC50 value for each compound against each kinase.

Protocol 3: Cellular Target Engagement Verification with CETSA

Confirming that a compound engages its intended target in a cellular context is a critical step.[20] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method for directly measuring target engagement in live cells or cell lysates.[21][22][23][24] The principle behind CETSA is that ligand binding stabilizes a protein, leading to an increase in its melting temperature.[22][23]

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture the cells of interest to an appropriate density.

    • Treat the cells with the test compound at various concentrations or with a vehicle control (DMSO) for a specified time.

  • Thermal Challenge:

    • Harvest the cells and resuspend them in a suitable buffer.

    • Aliquot the cell suspension and heat the samples to a range of temperatures to generate a melt curve. A typical range might be 40-70°C.

  • Cell Lysis and Protein Solubilization:

    • Lyse the cells by freeze-thaw cycles or sonication.

    • Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.

  • Protein Detection and Quantification:

    • Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry-based proteomics.

  • Data Analysis:

    • Generate melt curves by plotting the amount of soluble protein as a function of temperature.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

    • Isothermal dose-response (ITDR) experiments can also be performed by heating all samples at a single, optimized temperature while varying the compound concentration to determine the EC50 for target engagement.[23]

Visualizing the CETSA Principle

Caption: Ligand binding increases the thermal stability of the target protein in CETSA.

Protocol 4: Confirmation of Covalent Adduct Formation by Mass Spectrometry

Mass spectrometry (MS) is the gold standard for unequivocally confirming covalent bond formation and identifying the specific amino acid residue modified by the inhibitor.[25][26][27]

Intact Protein Analysis:

  • Sample Preparation: Incubate the purified kinase with an excess of the 1-methyl-1H-pyrrole-2-sulfonyl fluoride-based inhibitor.

  • LC-MS Analysis: Analyze the sample using liquid chromatography coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectrum to determine the mass of the intact protein. A mass shift corresponding to the molecular weight of the inhibitor confirms covalent adduct formation.[27]

Peptide Mapping (Bottom-Up Proteomics):

  • Sample Preparation:

    • Incubate the kinase with the inhibitor as described above.

    • Denature, reduce, and alkylate the protein.

    • Digest the protein into smaller peptides using a protease such as trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixture by LC-MS/MS.

  • Data Analysis:

    • Use proteomics software (e.g., Mascot, MaxQuant) to search the MS/MS data against the protein sequence database.

    • Include a variable modification corresponding to the mass of the inhibitor on potential nucleophilic residues (lysine, tyrosine, histidine, serine).

    • Identification of a peptide with this specific mass modification confirms the site of covalent adduction.[26][27]

Protocol 5: Chemoproteomic Profiling for Off-Target Analysis

To assess the selectivity of a covalent inhibitor across the entire proteome, a chemoproteomic approach is employed.[1][28] This typically involves creating an alkyne- or biotin-tagged version of the inhibitor for affinity purification of its cellular targets.

Step-by-Step Methodology:

  • Probe Synthesis: Synthesize an analog of the lead inhibitor that incorporates a bioorthogonal handle (e.g., a terminal alkyne).

  • Cell Treatment and Lysis: Treat cells with the tagged probe, followed by cell lysis.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) reaction to attach a reporter tag (e.g., biotin-azide) to the alkyne-modified proteins.

  • Affinity Purification: Use streptavidin beads to enrich the biotin-tagged proteins.

  • On-Bead Digestion and MS Analysis: Digest the enriched proteins into peptides and analyze them by LC-MS/MS.

  • Data Analysis: Identify and quantify the proteins that were specifically pulled down by the probe compared to a control. This provides a comprehensive profile of the inhibitor's on- and off-targets.[1]

Conclusion and Future Perspectives

The use of 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a reactive scaffold represents a significant advancement in the field of covalent kinase inhibitor discovery. By expanding the repertoire of targetable amino acid residues beyond cysteine, this chemistry opens up new avenues for developing highly selective and potent therapeutics.[4][7] The protocols outlined in this application note provide a robust framework for researchers to design, synthesize, and characterize novel covalent kinase inhibitors based on this promising electrophilic warhead. As our understanding of the "ligandable" proteome continues to grow, the strategic application of sulfonyl fluoride chemistry will undoubtedly play a pivotal role in the development of next-generation targeted therapies.

References

  • Tandem Mass Spectrometry for Characterization of Covalent Adducts of DNA with Anti-cancer Therapeutics - PMC. Available at: [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - PMC. Available at: [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. Available at: [Link]

  • SuFEx Click Chemistry Enabled Late-Stage Drug Functionalization - ACS Publications. Available at: [Link]

  • Sulfur (VI) Fluoride Exchange (SuFEx) in Drug Discovery | Department of Chemistry. Available at: [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - MDPI. Available at: [Link]

  • Reversible targeting of noncatalytic cysteines with chemically tuned electrophiles. Available at: [Link]

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. Available at: [Link]

  • SuFEx-Enabled High-Throughput Medicinal Chemistry - ChemRxiv. Available at: [Link]

  • A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification. Available at: [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Available at: [Link]

  • The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies | Annual Reviews. Available at: [Link]

  • Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development - PubMed. Available at: [Link]

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. Available at: [Link]

  • Targeting Non-Catalytic Cysteine Residues Through Structure-Guided Drug Discovery - eScholarship. Available at: [Link]

  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - MDPI. Available at: [Link]

  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Available at: [Link]

  • Global Reactivity Profiling of the Catalytic Lysine in Human Kinome for Covalent Inhibitor Development - ResearchGate. Available at: [Link]

  • Design of next-generation covalent inhibitors: Targeting residues beyond cysteine. Available at: [Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC. Available at: [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - PMC. Available at: [Link]

  • Determining Cysteines Available for Covalent Inhibition Across the Human Kinome | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]

  • Extended Applications of Small-Molecule Covalent Inhibitors toward Novel Therapeutic Targets - MDPI. Available at: [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. Available at: [Link]

  • Advances in reversible covalent kinase inhibitors - PMC - NIH. Available at: [Link]

  • COOKIE-Pro: Covalent Inhibitor Binding Kinetics Profiling on the Proteome Scale - bioRxiv. Available at: [Link]

  • MS-Based Covalent Binding Analysis - ICE Bioscience. Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - ACS Publications. Available at: [Link]

  • Structure-based design and analysis of SuFEx chemical probes - ResearchGate. Available at: [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome - PMC. Available at: [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows - Stanford Medicine. Available at: [Link]

  • Approach for the Design of Covalent Protein Kinase Inhibitors via Focused Deep Generative Modeling - MDPI. Available at: [Link]

  • A practical guide for the assay-dependent characterisation of irreversible inhibitors - PMC. Available at: [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Unconventional reactivity of sulfonyl fluorides - Spiral. Available at: [Link]

  • OTAVA Covalent Inhibitors Library - OTAVAchemicals. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - Semantic Scholar. Available at: [Link]

  • Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. Available at: [Link]

  • 1-methyl-1h-pyrrole-2-sulfonyl fluoride - PubChemLite. Available at: [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - PMC - NIH. Available at: [Link]

  • WO2016119505A1 - Pyrrole sulfonyl derivative, and preparation method and medical use thereof - Google Patents.
  • Synthesis of 1Methyl1H-pyrrole Derivatives Containing Carbonyl and Sulfamide Fragments | Request PDF - ResearchGate. Available at: [Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? - MDPI. Available at: [Link]

  • Drug Discovery - Inhibitor | chemical-kinomics. Available at: [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators - RSC Publishing. Available at: [Link]

  • Broad-Spectrum Kinase Profiling in Live Cells with Lysine-Targeted Sulfonyl Fluoride Probes - ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 1-methyl-1H-pyrrole-2-sulfonyl fluoride Labeling Experiments

Welcome to the technical support center for 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Py-SF) labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Py-SF) labeling experiments. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. My goal is to synthesize technical accuracy with field-proven insights to help you navigate the complexities of covalent labeling and achieve robust, reproducible results.

Introduction: The Power and Pitfalls of Py-SF Probes

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a reactive electrophilic probe belonging to the sulfonyl fluoride (SF) class. These probes are invaluable tools in chemical biology and drug discovery for their ability to form stable, covalent bonds with nucleophilic amino acid residues on proteins.[1][2] Unlike more promiscuous reagents, sulfonyl fluorides exhibit a privileged reactivity profile, preferentially targeting serine (in protease active sites), tyrosine, and lysine residues in a context-dependent manner.[1][2][3][4][5] This "tunable" reactivity makes them excellent for activity-based protein profiling (ABPP), target identification and validation, and the development of covalent inhibitors.[1][6]

However, the very reactivity that makes Py-SF a powerful tool also presents challenges. Issues such as low labeling efficiency, off-target effects, and reagent instability due to hydrolysis can confound experiments. This guide will address these common problems head-on, providing both the "what to do" and the critical "why you're doing it."

Frequently Asked Questions (FAQs)

Q1: What amino acid residues does 1-methyl-1H-pyrrole-2-sulfonyl fluoride primarily react with? A1: Sulfonyl fluorides are known to react with several nucleophilic amino acid residues. While they are classic inhibitors of serine proteases, in broader proteomic studies, they most predominantly modify tyrosine and lysine .[7][8] Reactivity with serine, threonine, cysteine, and histidine has also been observed, but this is highly dependent on the specific protein microenvironment which can enhance a residue's nucleophilicity.[1][2]

Q2: My Py-SF is delivered as a solid. How should I prepare and store stock solutions? A2: Py-SF is moisture-sensitive.[9] Stock solutions should be prepared in high-quality, anhydrous aprotic polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF). Prepare the solution immediately before use. For storage, we recommend aliquoting the stock solution into low-retention tubes, sealing them tightly (e.g., with parafilm), and storing them at -80°C with a desiccant. Avoid repeated freeze-thaw cycles.

Q3: What is the primary competing reaction I should be aware of? A3: Hydrolysis . The sulfonyl fluoride moiety can react with water, leading to the formation of an inactive sulfonic acid. This process is pH- and temperature-dependent, with the rate of hydrolysis increasing significantly at higher pH values (pH > 8) and elevated temperatures.[1][10] Some aryl sulfonyl fluorides can be unstable in aqueous buffers at physiological pH, with half-lives as short as 30 minutes.[11] This is a critical consideration for your experimental design.

Q4: Can I use Tris or glycine in my labeling buffer? A4: No. Buffers containing primary or secondary amines, such as Tris and glycine, are incompatible with amine-reactive probes like Py-SF.[9][12] These buffer components will compete with the lysine residues on your target protein, quenching the labeling reaction. Opt for non-nucleophilic buffers like PBS, HEPES, or sodium bicarbonate/carbonate.

In-Depth Troubleshooting Guide

Problem 1: Low or No Labeling Efficiency

You've run your labeling reaction, but your downstream analysis (e.g., Western blot, mass spectrometry) shows little to no modification of your protein of interest.

  • Cause 1: Reagent Hydrolysis. The Py-SF probe degraded before it could react with your protein. This is the most common culprit.

    • Solution: Prepare your Py-SF stock solution fresh for every experiment using anhydrous DMSO.[9] When adding the probe to your aqueous reaction buffer, ensure rapid and thorough mixing to minimize the time the concentrated probe is exposed to the aqueous environment before being diluted. Keep reactions on ice if compatible with your protein's stability to slow the rate of hydrolysis.

  • Cause 2: Inactive Protein or Inaccessible Target Residue. The target lysine or tyrosine may be buried within the protein's structure or the protein may be misfolded.

    • Solution: Confirm the structural integrity and activity of your protein with a separate assay. If you suspect the target residue is inaccessible, consider performing the labeling reaction under partially denaturing conditions (e.g., with low concentrations of urea or guanidine-HCl), though this may not be suitable for all applications.

  • Cause 3: Incorrect Buffer pH. The reactivity of lysine and tyrosine residues is highly pH-dependent. The lysine side-chain amine (ε-NH2) must be deprotonated to be nucleophilic, which is favored at a pH above its pKa (~10.5). Tyrosine's phenolic hydroxyl group is nucleophilic when deprotonated to a phenoxide ion (pKa ~10.5).

    • Solution: The optimal pH is a balance between residue reactivity and reagent stability. For lysine labeling, a pH range of 8.0-9.0 is a common starting point.[13] For tyrosine, a similar or slightly higher pH may be beneficial.[5] Perform a pH optimization experiment (e.g., pH 7.5, 8.0, 8.5, 9.0) to find the best balance for your specific system. Be mindful that Py-SF hydrolysis increases at higher pH.[1]

  • Cause 4: Insufficient Molar Excess of Probe. The concentration of the probe may be too low to achieve a significant degree of labeling, especially for short reaction times.

    • Solution: Empirically optimize the molar coupling ratio (the molar excess of probe to protein). Start with a range, for example, 10-fold, 50-fold, and 100-fold molar excess. Analyze the results by SDS-PAGE or mass spectrometry to determine the ratio that provides optimal labeling without causing protein precipitation.[12][14]

Problem 2: High Background or Off-Target Labeling

Your protein of interest is labeled, but you observe significant labeling of other proteins in your lysate or multiple modifications on your purified protein, complicating data interpretation.

  • Cause 1: Probe is Too Reactive or Concentration is Too High. While sulfonyl fluorides are more selective than, for example, NHS esters, high concentrations can lead to reactions with less-activated nucleophiles, resulting in promiscuous labeling.[1]

    • Solution: Decrease the molar excess of the Py-SF probe in your reaction. Also, consider reducing the reaction time. A time-course experiment (e.g., 15 min, 30 min, 1 hr, 2 hr) can help identify the point of optimal specific labeling before significant off-target reactions occur.

  • Cause 2: Presence of Hyper-Reactive Residues. Some proteins contain highly nucleophilic residues in unique chemical environments that make them susceptible to modification, even by relatively selective probes.

    • Solution: If working with a complex mixture like cell lysate, consider a competition experiment. Pre-incubate the lysate with a non-tagged, structurally similar but non-reactive analog of your probe to block non-specific binding sites before adding the active Py-SF probe. For purified proteins, mass spectrometry can identify off-target sites, which can then be removed via site-directed mutagenesis if necessary for your application.[15]

Problem 3: Protein Precipitation During or After Labeling

Your protein becomes insoluble and precipitates out of solution upon addition of the Py-SF probe or during subsequent handling.

  • Cause 1: Excessive Labeling (Over-Modification). Covalent modification alters the surface charge and hydrophobicity of a protein. Attaching too many Py-SF molecules can disrupt the protein's hydration shell, leading to aggregation and precipitation.[9][12]

    • Solution: This is a clear sign to reduce the molar coupling ratio of your probe.[9] Re-run the experiment with a lower probe-to-protein ratio and/or a shorter incubation time. The goal is to achieve a low degree of labeling (ideally 1-2 labels per protein molecule) unless exhaustive labeling is specifically desired.

  • Cause 2: Solvent Shock. Adding a large volume of DMSO (or other organic solvent) from your probe stock solution can denature the protein.

    • Solution: The final concentration of the organic solvent in the reaction should ideally be kept below 5% (v/v), and for many sensitive proteins, below 1%. If you need to add a larger amount of probe, use a more concentrated stock solution.

  • Cause 3: Intrinsic Instability of the Modified Protein. The covalent modification itself, even at a single site, may destabilize the protein's native conformation.

    • Solution: Add stabilizing agents to your buffer, such as glycerol (5-20%), arginine, or non-ionic detergents (e.g., Tween-20), which can help maintain protein solubility. Ensure that any additives are compatible with your downstream applications.

Key Experimental Protocols & Data

Protocol 1: General Labeling of a Purified Protein
  • Protein Preparation: Buffer exchange your purified protein into a non-nucleophilic buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 8.0). Adjust the protein concentration to 1-5 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve the 1-methyl-1H-pyrrole-2-sulfonyl fluoride in anhydrous DMSO to create a 10-100 mM stock solution.

  • Labeling Reaction: While gently vortexing the protein solution, add the desired volume of the Py-SF stock solution to achieve the target molar coupling ratio (e.g., 20:1 probe:protein). Ensure the final DMSO concentration is <5%.

  • Incubation: Incubate the reaction for 1-2 hours at room temperature or on ice, depending on protein stability and the desired reaction rate.

  • Quenching (Optional but Recommended): To stop the reaction, add a quenching reagent with a primary amine, such as Tris buffer, to a final concentration of 50-100 mM.

  • Removal of Excess Probe: Remove unreacted probe and quenching reagent by buffer exchange using a desalting column (e.g., Zeba™ Spin Desalting Columns) or dialysis into your desired storage buffer.

  • Analysis: Confirm labeling via SDS-PAGE (if the probe contains a reporter tag), mass spectrometry (to determine the site and extent of modification), or a functional assay.[16]

Table 1: Recommended Starting Conditions for Labeling
ParameterRecommended RangeRationale
Buffer System PBS, HEPES, BicarbonateAmine-free to prevent quenching of the reaction.[9]
pH 7.5 - 9.0Balances residue nucleophilicity with reagent stability.[1][17]
Molar Coupling Ratio 10:1 to 100:1 (Probe:Protein)Must be optimized; higher ratios increase labeling but risk precipitation.
Protein Concentration 1 - 10 mg/mLHigher concentrations can improve reaction kinetics.[14]
Reaction Time 30 min - 4 hoursDependent on reactivity; should be optimized via time-course.
Temperature 4°C to 25°CLower temperatures slow hydrolysis but also the labeling reaction.

Visualizing the Chemistry and Workflows

Mechanism of Action

The core of this technique is the reaction between the electrophilic sulfur atom of the sulfonyl fluoride and a deprotonated nucleophilic amino acid side chain, typically lysine or tyrosine. This results in a stable sulfonamide or sulfonate ester linkage, respectively, and the displacement of a fluoride ion.

Caption: Covalent modification of a protein nucleophile by Py-SF.

Experimental Workflow

A typical labeling experiment follows a logical progression from preparation to analysis. Each step contains potential pitfalls that must be carefully controlled.

Experimental_Workflow Prep 1. Protein & Buffer Prep Reaction 3. Labeling Reaction (Optimize pH, Time, Ratio) Prep->Reaction Reagent 2. Py-SF Stock Prep (Anhydrous DMSO) Reagent->Reaction Quench 4. Quench Reaction (e.g., Tris buffer) Reaction->Quench Purify 5. Purification (Desalting / Dialysis) Quench->Purify Analysis 6. Downstream Analysis (MS, WB, etc.) Purify->Analysis

Caption: Standard workflow for Py-SF protein labeling experiments.

Troubleshooting Decision Tree

When faced with a failed experiment, a systematic approach can quickly identify the problem.

Troubleshooting_Tree Start Poor Labeling Result? IsLabeling Any Labeling Observed? Start->IsLabeling IsPrecipitate Protein Precipitated? IsLabeling->IsPrecipitate Yes NoLabel Cause: - Reagent Hydrolysis - Wrong Buffer (Tris) - Incorrect pH IsLabeling->NoLabel No LowLabel Cause: - Low Molar Ratio - Short Reaction Time - Inaccessible Residue IsPrecipitate->LowLabel No Precipitate Cause: - Over-labeling - Solvent Shock - Protein Instability IsPrecipitate->Precipitate Yes Success Optimize & Repeat NoLabel->Success LowLabel->Success Precipitate->Success

Caption: A decision tree for troubleshooting common labeling issues.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. (2018). PubMed. [Link]

  • Identification of Styryl Sulfonyl Fluoride as a Near-Perfect Michael Acceptor for Diversified Protein Bioconjugations. (2023). CCS Chemistry. [Link]

  • Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. (2023). eScholarship.org. [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. [Link]

  • Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. (2021). PubMed. [Link]

  • Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. (n.d.). PMC. [Link]

  • Covalent Inhibitors of Protein–Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (2019). Journal of Medicinal Chemistry. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. [Link]

  • A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2. (2025). RSC Publishing. [Link]

  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. (n.d.). PMC. [Link]

  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC. [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI. [Link]

  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI. [Link]

  • Troubleshooting Guides. (2024). Creative Biolabs. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). Nature. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. (2013). PubMed. [Link]

  • Green and Efficient Protocols for the Synthesis of Sulfonyl Fluorides Using Potassium Fluoride as the Sole Fluorine Source. (n.d.). ResearchGate. [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. (2023). PMC. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). PMC. [Link]

  • Sulfur fluoride exchange. (2023). PMC. [Link]

  • Not all sulfonyl fluorides were created equally - some have oxetanes. (2022). Nature. [Link]

  • Optimizing the labeling of proteins. (n.d.). Molecular Devices. [Link]

  • Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. (n.d.). Stanford Medicine. [Link]

  • Advances in sulfur fluoride exchange for chemical biology. (n.d.). ChemRxiv. [Link]

  • Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. (2025). ResearchGate. [Link]

  • Pyrrole sulfonyl derivative, and preparation method and medical use thereof. (n.d.).
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. (2019). PMC - NIH. [Link]

  • A simple protocol for stereoselective construction of novel β-sulfanyl vinyl sulfonyl fluorides. (n.d.). Chemical Communications (RSC Publishing). [Link]

Sources

Optimization

minimizing off-target effects of 1-methyl-1H-pyrrole-2-sulfonyl fluoride

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride. As a covalent inhibitor, understanding its reactivity and potent...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals utilizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride. As a covalent inhibitor, understanding its reactivity and potential for off-target effects is crucial for obtaining reliable and reproducible experimental results. This center provides in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during its use.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of 1-methyl-1H-pyrrole-2-sulfonyl fluoride?

A1: 1-methyl-1H-pyrrole-2-sulfonyl fluoride belongs to the sulfonyl fluoride class of compounds, which act as irreversible covalent inhibitors.[1] The sulfonyl fluoride moiety is an electrophilic "warhead" that can react with nucleophilic residues on proteins.[2] While classically known to target the hydroxyl group of serine residues, sulfonyl fluorides have also been shown to react with other residues such as lysine, tyrosine, and histidine.[1][2][3] The covalent bond formation is typically stable, leading to irreversible inhibition of the target protein.[1]

Q2: What are the potential off-target effects of 1-methyl-1H-pyrrole-2-sulfonyl fluoride?

A2: Off-target effects arise when a compound interacts with unintended proteins, which can lead to misinterpretation of experimental results and potential cellular toxicity.[4] For 1-methyl-1H-pyrrole-2-sulfonyl fluoride, off-target effects can occur due to the reactivity of the sulfonyl fluoride group with various nucleophilic residues present in a wide range of proteins. Minimizing these effects is critical for ensuring that the observed phenotype is a direct result of inhibiting the intended target.[5]

Q3: How can I assess the selectivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride?

A3: Assessing selectivity is a critical step in characterizing any inhibitor.[5] A common approach is to perform a kinase selectivity profiling assay, where the compound is screened against a large panel of kinases.[6] This provides an overview of the compound's inhibitory activity across the kinome and helps identify potential off-target interactions. Commercial services are available that offer comprehensive kinase profiling panels.[6]

Q4: What is the importance of optimizing the concentration of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in my experiments?

A4: Optimizing the concentration is crucial to minimize off-target effects. Using the lowest effective concentration that elicits the desired on-target effect will reduce the likelihood of engaging off-target proteins. It is recommended to perform a dose-response curve to determine the IC50 (the concentration that inhibits 50% of the target's activity) and use concentrations at or near this value for your experiments.[5][6]

Q5: How can I confirm that 1-methyl-1H-pyrrole-2-sulfonyl fluoride is engaging my target protein in cells?

A5: Several techniques can be used to confirm target engagement in a cellular context. Cellular Thermal Shift Assays (CETSA) and NanoBRET™ Target Engagement Assays are powerful methods to provide quantitative data on compound binding to the intended target in intact cells.[6] These assays can help differentiate between on-target and off-target effects by demonstrating a direct interaction between the compound and the target protein.

Troubleshooting Guides

Problem 1: High background or unexpected phenotypes in cellular assays.

This could be an indication of significant off-target effects. The following steps can help you troubleshoot this issue:

  • Possible Cause 1: Compound concentration is too high.

    • Solution: Perform a dose-response experiment to determine the IC50 value for your target. Use the lowest effective concentration in subsequent experiments.[5]

  • Possible Cause 2: Inherent lack of selectivity of the compound.

    • Solution 1: Utilize structurally distinct inhibitors. If available, use other inhibitors of your target that have a different chemical scaffold. Consistent phenotypes across structurally different inhibitors strengthen the link to on-target activity.[6]

    • Solution 2: Employ genetic validation techniques. Use CRISPR/Cas9 or RNAi to knockdown your target protein.[6] If the phenotype observed with the compound is recapitulated in the knockdown model, it provides strong evidence for on-target activity.[6]

Problem 2: Inconsistent results between biochemical and cellular assays.

Discrepancies between in vitro and in vivo experiments are common and can be due to several factors:

  • Possible Cause 1: Poor cell permeability of the compound.

    • Solution: Evaluate the physicochemical properties of 1-methyl-1H-pyrrole-2-sulfonyl fluoride to assess its predicted cell permeability. Experimental assays such as the Caco-2 permeability assay can provide a direct measure of cell permeability.[3]

  • Possible Cause 2: Compound instability in aqueous solutions.

    • Solution: Sulfonyl fluorides can be susceptible to hydrolysis.[7] Assess the stability of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in your cell culture media over the time course of your experiment. This can be done using techniques like HPLC or mass spectrometry.

Experimental Protocols

Protocol 1: Determining the IC50 Value in a Biochemical Kinase Assay

This protocol outlines a general procedure to determine the half-maximal inhibitory concentration (IC50) of 1-methyl-1H-pyrrole-2-sulfonyl fluoride against a purified kinase.

Materials:

  • Purified target kinase

  • Kinase-specific peptide substrate

  • [γ-³³P]ATP

  • Kinase reaction buffer

  • 1-methyl-1H-pyrrole-2-sulfonyl fluoride (serially diluted)

  • P81 phosphocellulose paper

  • 0.75% phosphoric acid

  • Scintillation counter

Procedure:

  • Prepare a series of dilutions of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in the kinase reaction buffer.

  • In a microplate, add the purified kinase, the peptide substrate, and the diluted inhibitor.

  • Initiate the kinase reaction by adding [γ-³³P]ATP.

  • Incubate the reaction at 30°C for a predetermined time.

  • Stop the reaction by spotting the reaction mixture onto P81 phosphocellulose paper.

  • Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³³P]ATP.

  • Quantify the amount of ³³P incorporated into the peptide substrate using a scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and plot the data to determine the IC50 value using a dose-response curve.[6]

Protocol 2: Western Blot to Assess Downstream Signaling

This protocol can be used to determine if 1-methyl-1H-pyrrole-2-sulfonyl fluoride inhibits the phosphorylation of a known downstream substrate of your target kinase in a cellular context.

Materials:

  • Cells expressing the target kinase

  • 1-methyl-1H-pyrrole-2-sulfonyl fluoride

  • Cell lysis buffer

  • Primary antibody against the phosphorylated substrate

  • Primary antibody against the total substrate

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Treat cells with varying concentrations of 1-methyl-1H-pyrrole-2-sulfonyl fluoride for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer to a membrane.

  • Incubate the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.

  • Wash the membrane and incubate with an HRP-conjugated secondary antibody.

  • Detect the signal using an ECL substrate.

  • To ensure equal protein loading, strip the blot and re-probe with an antibody against the total form of the substrate protein.[6]

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile of 1-methyl-1H-pyrrole-2-sulfonyl fluoride

Kinase TargetIC50 (nM)
Target Kinase A 50
Off-Target Kinase B500
Off-Target Kinase C>10,000
Off-Target Kinase D1,500
Off-Target Kinase E>10,000

This table illustrates how to present selectivity data. A higher IC50 value indicates lower potency against that kinase.

Visualizations

G cluster_0 Troubleshooting Workflow Start High Background or Unexpected Phenotypes Check_Conc Is the compound concentration optimized (at or near IC50)? Start->Check_Conc Lower_Conc Perform dose-response and lower concentration Check_Conc->Lower_Conc No Use_Controls Utilize structurally distinct inhibitors or genetic knockdown (CRISPR/RNAi) Check_Conc->Use_Controls Yes Lower_Conc->Start Consistent_Phenotype Is the phenotype consistent? Use_Controls->Consistent_Phenotype On_Target Phenotype likely ON-TARGET Consistent_Phenotype->On_Target Yes Off_Target Phenotype likely OFF-TARGET Consistent_Phenotype->Off_Target No

Caption: Troubleshooting workflow for unexpected cellular phenotypes.

G cluster_1 Mechanism of Covalent Inhibition Inhibitor 1-methyl-1H-pyrrole-2-sulfonyl fluoride Electrophilic 'Warhead' (SO2F) Covalent_Complex Irreversible Covalent Complex Inhibited Protein Inhibitor->Covalent_Complex Protein Target Protein Nucleophilic Residue (e.g., Ser, Lys, Tyr, His) Protein->Covalent_Complex

Caption: Covalent inhibition by 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

References

  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]

  • ResearchGate. Minimizing the off-target reactivity of covalent kinase inhibitors by.... ResearchGate. [Link]

  • Lee, J., & Pao, W. (2013). Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. Clinical Cancer Research, 19(3), 542-544. [Link]

  • Patsnap. (2025, May 21). How can off-target effects of drugs be minimised?. Patsnap Synapse. [Link]

  • PubChem. 1-methyl-1h-pyrrole-2-sulfonyl fluoride. PubChem. [Link]

  • MEROPS - the Peptidase Database. (2023, September 8). Small-molecule inhibitor: PMSF. MEROPS. [Link]

  • Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176–2184. [Link]

  • RSC Publishing. Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • MDPI. (2021, June 12). Anti-Tumoral Effects of a (1H-Pyrrol-1-yl)Methyl-1H-Benzoimidazole Carbamate Ester Derivative on Head and Neck Squamous Carcinoma Cell Lines. MDPI. [Link]

  • PMC. Bioactive pyrrole-based compounds with target selectivity. PMC. [Link]

  • PubMed. Mechanisms of action of fluoride for caries control. PubMed. [Link]

  • MDPI. (2023, March 29). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • The Journal of Contemporary Dental Practice. MECHANISMS OF ACTION OF FLUORIDE IN DENTAL CARIES. The Journal of Contemporary Dental Practice. [Link]

  • University of Babylon. Fluoridation Mechanism and Effects. University of Babylon. [Link]

  • PMC. Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. PMC. [Link]

  • PubChem. 1-methyl-1h-pyrrole-2-sulfonamide (C5H8N2O2S). PubChem. [Link]

  • PubChem. 1h-pyrrole-2-sulfonyl fluoride (C4H4FNO2S). PubChem. [Link]

  • PubMed. The effects of 1% pyrophosphate and 0.02% sodium fluoride on artificial caries lesions in vivo. PubMed. [Link]

  • PLOS ONE. (2019, May 12). Antierosive Effect of Topical Fluorides: A Systematic Review and Meta-Analysis of In Situ Studies. PLOS ONE. [Link]

  • ResearchGate. (PDF) Effect of phenylmethylsulfonyl fluoride, a protease inhibitor, on enamel surface remineralization. ResearchGate. [Link]

Sources

Troubleshooting

Technical Support Center: Enhancing the Selectivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Me-Py-SF) Probes

Welcome, researchers and drug discovery professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing experiments involving 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Me-Py-SF) a...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome, researchers and drug discovery professionals. This guide is designed to serve as a dedicated resource for troubleshooting and optimizing experiments involving 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Me-Py-SF) and related covalent probes. My goal is to move beyond simple protocols and provide you with the underlying rationale for experimental choices, empowering you to diagnose issues and enhance the selectivity and reliability of your findings.

Introduction: The Power and Challenge of Me-Py-SF Probes

1-methyl-1H-pyrrole-2-sulfonyl fluoride (Me-Py-SF) belongs to the sulfonyl fluoride (SF) class of electrophilic "warheads" used in chemical biology and drug discovery. The unique reactivity of the SF moiety allows it to form stable covalent bonds with a range of nucleophilic amino acid residues, including tyrosine, lysine, serine, threonine, and histidine.[1][2][3] This broad reactivity profile, distinct from the more common cysteine-targeting probes, opens up a significant portion of the proteome for investigation.

However, this same reactivity presents a core challenge: ensuring selectivity. Off-target labeling can lead to ambiguous results and misinterpretation of biological phenomena. This guide will walk you through common issues and provide a systematic framework for improving the on-target specificity of your Me-Py-SF probes.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered when working with Me-Py-SF probes.

Q1: My Me-Py-SF probe is showing high background or labeling many proteins in my proteomic analysis. What is the most likely cause?

A1: High background signal is the most common indicator of poor selectivity. This can stem from two primary sources:

  • Intrinsic Hyper-reactivity: The sulfonyl fluoride warhead, while generally stable in aqueous solution, can be promiscuous at high concentrations.[1] Every covalent probe has an intrinsic chemical reactivity, and if the concentration used is too high, you will overcome the kinetic barriers for reaction with many off-targets. We recommend using concentrations below 1 µM in cellular assays whenever possible to minimize this risk.[4]

  • Probe Instability: While generally more stable than sulfonyl chlorides, sulfonyl fluorides can be susceptible to hydrolysis or reaction with components in complex biological media, especially over long incubation times.[5] A recent study highlighted that both electronic and steric factors influence the stability of the S-F bond in aryl sulfonyl fluorides.[6] Degradation can lead to non-specific labeling or loss of probe potency.

Q2: How do I choose the optimal concentration for my Me-Py-SF probe?

A2: The optimal concentration is a balance between achieving sufficient on-target labeling and minimizing off-target effects. A concentration-response experiment is critical.

  • Biochemical Assays: Start with a wide range of concentrations (e.g., from low nanomolar to high micromolar) against your purified protein of interest to determine the concentration required for effective labeling within a reasonable timeframe.

  • Cell-Based Assays: The goal is to use the lowest concentration that elicits the desired phenotype or shows clear target engagement. It is best practice to demonstrate cellular target engagement at concentrations below 1 µM.[4] If you must use higher concentrations, the burden of proof for selectivity becomes much higher.

Q3: What is the best negative control for my Me-Py-SF probe experiment?

A3: A proper negative control is non-negotiable for a well-designed chemical probe experiment. The ideal negative control is a close structural analog of your active probe that is significantly less active or inactive against the intended target.[7] This helps to ensure that the observed biological effect is due to the interaction with the primary target and not some shared off-target effect or a general property of the chemical scaffold.

However, be aware that even well-designed negative controls can be misleading. A chemical modification that abolishes binding to your target may also, in some cases, prevent binding to off-targets.[8] Therefore, the most rigorous approach is to use two chemically distinct probes against the same target to see if they produce the same phenotype.[4]

Q4: My probe seems to be unstable in my assay buffer. What can I do?

A4: Probe stability is paramount. If you suspect instability:

  • Assess Stability Directly: Use LC-MS to analyze the concentration of your intact probe in your assay buffer over the time course of your experiment. A stability of >80% over the incubation period is recommended.[9]

  • Optimize Buffer Conditions:

    • pH: The reactivity of nucleophilic amino acid side chains is highly pH-dependent. While physiological pH (~7.4) is a standard starting point, slight variations can sometimes reduce hydrolysis of the probe while maintaining on-target reactivity.

    • Additives: Avoid buffers containing nucleophilic species (e.g., Tris, glutathione, DTT) unless they are part of the experimental design. Phosphate-buffered saline (PBS) or HEPES are generally safer choices.

Part 2: In-Depth Troubleshooting Guides

This section provides structured approaches to systematically diagnose and solve more complex selectivity issues.

Guide 1: Diagnosing and Mitigating Off-Target Labeling

If you have confirmed significant off-target labeling via unbiased proteomics (e.g., chemical proteomics with your probe followed by mass spectrometry), a systematic approach is needed to pinpoint the cause and improve selectivity.

Step 1: Re-evaluate Probe Concentration and Incubation Time

The kinetics of covalent binding are critical. Off-target interactions are often slower and less efficient than on-target binding.

  • The Problem: High concentrations or long incubation times can drive the reaction towards thermodynamic equilibrium, labeling even weak off-targets.

  • The Solution: Perform a time-course experiment at a fixed, low concentration of your Me-Py-SF probe. Analyze both on-target and off-target labeling at various time points. You may find an optimal window where on-target labeling is saturated, but off-target labeling is still minimal. For irreversible inhibitors, it is best practice to determine the kinetic parameters kinact and KI rather than relying on IC50 values, which are time-dependent.[9]

Step 2: Modify Experimental Conditions

The cellular or lysate environment can be manipulated to favor on-target binding.

  • The Problem: The standard buffer conditions may not be optimal for the specific non-covalent interactions that precede the covalent reaction with your target protein.

  • The Solution:

    • Adjust pH: The pKa of the target nucleophile (tyrosine, lysine, etc.) is influenced by its local microenvironment. Small adjustments to the buffer pH can sometimes selectively enhance the nucleophilicity of your target residue over off-target residues.

    • Ionic Strength: Modifying the salt concentration of your buffer can disrupt non-specific electrostatic interactions that may be promoting off-target binding.

Step 3: Employ a Competition Experiment

This is a powerful method to validate that your probe is binding to the intended site.

  • The Workflow:

    • Pre-incubate your cells or lysate with a known, non-covalent inhibitor of your target protein.

    • Add your clickable (e.g., alkyne- or biotin-tagged) Me-Py-SF probe.

    • Analyze probe labeling via proteomics or western blot.

  • Interpreting the Results: A significant reduction in labeling of your target protein in the pre-incubated sample confirms binding to the correct site. If off-targets are still labeled, it indicates they are not competed away by the specific inhibitor and are genuine off-targets of your probe.

Guide 2: My Me-Py-SF Probe Shows No On-Target Labeling

If you are confident your target protein is present but see no evidence of labeling, consider the following.

Step 1: Verify Probe Integrity and Purity

  • The Problem: The probe may have degraded during storage or may be impure.

  • The Solution: Always verify the identity and purity of a new batch of probe via LC-MS and NMR. Store the probe as recommended, typically as a dry solid at -20°C or -80°C, and use freshly prepared stock solutions in anhydrous DMSO.

Step 2: Confirm Target Accessibility

  • The Problem: The target nucleophile may be inaccessible within the protein's three-dimensional structure in your experimental system.

  • The Solution:

    • Denaturing Conditions: As a positive control, try labeling your target protein under denaturing conditions (e.g., in the presence of SDS). If you see labeling here but not under native conditions, it points to an accessibility issue.

    • Structural Analysis: If a crystal structure is available, examine the location of potential nucleophilic residues. The reactivity of residues like tyrosine and lysine is often enhanced by proximity to basic or acidic residues, respectively.[10]

Step 3: Re-assess the Suitability of the Warhead

  • The Problem: The Me-Py-SF warhead, while versatile, may not be optimal for the specific microenvironment of your target's binding pocket.

  • The Solution: If possible, test other sulfonyl fluoride-containing probes with different scaffolds or even probes with different reactive warheads. This can provide valuable structure-activity relationship (SAR) data. The goal is to have the on-target activity driven by the recognition elements of the molecule, not just the intrinsic reactivity of the warhead.[4]

Part 3: Data Presentation & Experimental Protocols

Table 1: Key Experimental Parameters for Optimization
ParameterStarting PointOptimization RangeRationale
Probe Concentration 1 µM (cells); 10 µM (lysate)10 nM - 10 µMBalance on-target efficacy with off-target risk. Lower is better.
Incubation Time 1 hour15 min - 4 hoursCovalent reactions are time-dependent. Shorter times can improve selectivity.
Buffer pH 7.46.5 - 8.0Can modulate the nucleophilicity of target vs. off-target residues.
Buffer Type PBS or HEPESN/AAvoid nucleophilic buffers like Tris unless required for protein stability.
Temperature 37°C (cells); 4°C or RT (lysate)4°C - 37°CLower temperatures slow down all reactions, potentially increasing selectivity.
Protocol: Unbiased Assessment of Probe Selectivity in Cell Lysate

This protocol outlines a standard workflow for identifying the targets of your Me-Py-SF probe.

  • Prepare Cell Lysate: Harvest cells and lyse in a non-nucleophilic buffer (e.g., PBS with protease inhibitors but without DTT). Determine protein concentration via a BCA or Bradford assay.

  • Probe Incubation: Dilute the lysate to a standard concentration (e.g., 1-2 mg/mL). Add your alkyne-tagged Me-Py-SF probe to the desired final concentration. Include a vehicle control (DMSO). Incubate for the desired time (e.g., 1 hour) at 4°C.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction by adding a biotin-azide reporter tag, copper sulfate, a ligand (e.g., TBTA), and a reducing agent (e.g., TCEP).

  • Enrichment: Add streptavidin-coated beads to the reaction mixture to pull down biotinylated (i.e., probe-labeled) proteins.

  • On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Resuspend the beads in a digestion buffer and add trypsin to digest the captured proteins into peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry to identify the proteins that were covalently labeled by your probe.

Part 4: Visualizing Key Concepts

Diagrams

G cluster_0 Factors Influencing Probe Selectivity Concentration Probe Concentration Off_Target Promiscuous Off-Target Labeling Concentration->Off_Target High conc. increases off-targeting Time Incubation Time Time->Off_Target Long time increases off-targeting Scaffold Scaffold Affinity (KI) On_Target Selective On-Target Labeling Scaffold->On_Target High affinity improves selectivity Warhead Warhead Reactivity (kinact) Warhead->On_Target Balanced reactivity is key Environment Protein Microenvironment Environment->On_Target Favorable pKa enhances reaction

Caption: Key factors that determine the selectivity of a covalent probe.

G Start High Off-Target Labeling Observed Step1 Perform Concentration & Time Course Start->Step1 Decision1 Is Selectivity Improved? Step1->Decision1 Step2 Optimize Buffer (pH, Ionic Strength) Decision1->Step2 No End Experiment Optimized Decision1->End Yes Decision2 Is Selectivity Improved? Step2->Decision2 Step3 Perform Competition Assay Decision2->Step3 No Decision2->End Yes Result1 On-Target Validated, Off-Targets Identified Step3->Result1 Result2 Consider Probe Redesign Result1->Result2

Caption: A systematic workflow for troubleshooting off-target effects.

References

  • Unbiased Mass Spectrometry Elucidation of the Targets and Mechanisms of Activity-Based Probes: A Case Study Involving Sulfonyl Fluorides. ACS Chemical Biology. [Link]

  • Controls for chemical probes. The Chemical Probes Portal. [Link]

  • The Promise and Peril of Chemical Probe Negative Controls. PubMed. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. PMC. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Scholarship@Claremont. [Link]

  • Structure-based design and analysis of SuFEx chemical probes. PMC. [Link]

  • Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology. SciSpace. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. PMC. [Link]

  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. PubMed. [Link]

  • Broad-spectrum kinase profiling in live cells with lysine-targeted sulfonyl fluoride probes. J. Am. Chem. Soc. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. [Link]

Sources

Optimization

Technical Guide: Managing Hydrolytic Instability in Sulfonyl Fluorides

This guide serves as a specialized technical support resource for researchers utilizing Sulfonyl Fluoride Exchange (SuFEx) chemistry. It addresses the specific challenge of hydrolytic instability , providing actionable t...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers utilizing Sulfonyl Fluoride Exchange (SuFEx) chemistry. It addresses the specific challenge of hydrolytic instability , providing actionable troubleshooting protocols, mechanistic insights, and validated experimental adjustments.

Role: Senior Application Scientist | Topic: SuFEx Chemistry & Stability Optimization

Core Concept: The Stability-Reactivity Paradox

Sulfonyl fluorides (–SO₂F) are often described as "heterolytically stable" compared to their sulfonyl chloride counterparts.[1] They resist reduction and are generally inert to water at neutral pH. However, they are not chemically inert. Their utility in chemical biology relies on a "Goldilocks" reactivity: they must be stable enough to survive aqueous buffers but reactive enough to covalently modify specific nucleophiles (Tyr, Lys, Ser, His) when activated by a protein microenvironment.

The Problem: Users often encounter unexpected hydrolysis (conversion to sulfonic acid, –SO₃H) during:

  • Long-term storage in incorrect solvents.

  • High-pH synthesis workups.

  • Prolonged incubation in biological media.

Diagnostic Workflow: Is it Hydrolysis?

Before altering your protocol, confirm that hydrolysis is the root cause of your low yield or inactivity.

Analytical Troubleshooting Table
MethodObservation (Sulfonyl Fluoride - Active)Observation (Sulfonic Acid - Hydrolyzed)Technical Note
19F NMR Singlet, typically +30 to +70 ppm (vs. CFCl₃)Disappears (or appears as F⁻ ion at ~ -120 ppm)Gold Standard. The most definitive test.
LC-MS Parent Ion [M+H]⁺ or [M+Na]⁺Mass Shift: [M - 2 Da] F (19 Da) is replaced by OH (17 Da).
TLC Higher R_f (Non-polar)Baseline / Low R_f (Polar/Acidic)Sulfonic acids often streak on silica.
Appearance Often Crystalline/OilHygroscopic Solid / GumHydrolysis products attract water.
Decision Tree: Troubleshooting Low Reactivity

Troubleshooting Start Problem: Low Labeling/Yield CheckNMR Step 1: 19F NMR of Stock Start->CheckNMR SignalPresent Signal (+30 to +70 ppm)? CheckNMR->SignalPresent NoSignal No / F- signal (-120 ppm) SignalPresent->NoSignal No YesSignal Yes, Intact SO2F SignalPresent->YesSignal Yes Hydrolysis Diagnosis: Hydrolysis Action: Check Storage/Solvent NoSignal->Hydrolysis CheckCond Step 2: Check Reaction pH YesSignal->CheckCond pHCheck pH > 8.5? CheckCond->pHCheck HighpH Rapid Hydrolysis Risk Action: Lower pH to 7.4-8.0 pHCheck->HighpH Yes LowpH Kinetic Barrier? Action: Increase Conc. or Temp pHCheck->LowpH No

Caption: Diagnostic logic flow to distinguish between compound degradation (hydrolysis) and kinetic inertness.

Module 1: Synthesis & Workup Protocols

Issue: "My sulfonyl fluoride decomposes during silica chromatography or aqueous workup."

Root Cause: While stable at neutral pH, sulfonyl fluorides can hydrolyze on slightly basic silica or during highly alkaline extraction steps.

Protocol A: The "Bifluoride" Stabilization Method

When synthesizing sulfonyl fluorides from sulfonyl chlorides, avoid standard aqueous workups if instability is observed. Use the Potassium Bifluoride (KHF₂) method.[2][3] The bifluoride anion (HF₂⁻) buffers the reaction and prevents the formation of hydroxide.

Step-by-Step:

  • Reaction: Dissolve Sulfonyl Chloride (1 equiv) in MeCN/Water (1:1).

  • Reagent: Add KHF₂ (2-4 equiv) instead of KF.

    • Why? KF creates a basic environment (F⁻ + H₂O ⇌ HF + OH⁻). KHF₂ maintains a slightly acidic/neutral pH, suppressing OH⁻ generation.

  • Monitoring: Stir at Room Temp. Monitor by TLC.

  • Workup: Dilute with EtOAc. Wash once with water, then brine. Dry over Na₂SO₄.

  • Purification: If silica chromatography is necessary, add 1% Acetic Acid to the eluent to neutralize basic sites on the silica gel.

Module 2: Biological Assay Optimization

Issue: "The probe precipitates or loses activity in cell media."

Root Cause:

  • Solvent Mismatch: DMSO stocks absorbing water over time.

  • Buffer Incompatibility: High pH (>8.5) or nucleophilic buffers (e.g., Tris at high pH) accelerating background hydrolysis.

FAQ: Stability in Biological Buffers

Q: What is the maximum pH I can use? A: We recommend a ceiling of pH 8.0 for prolonged incubations (>4 hours). At pH > 9.0, the rate of hydrolysis increases exponentially. If your protein requires high pH, add the sulfonyl fluoride last and limit exposure time.

Q: Can I use Tris or HEPES? A: Yes, but with caveats.

  • HEPES/PBS: Preferred. Non-nucleophilic.

  • Tris: Contains a primary amine. While sulfonyl fluorides react preferentially with protein side chains due to the "proximity effect," high concentrations of Tris at high pH can theoretically compete or catalyze hydrolysis over long periods.

Q: How do I store my stock solutions? A:

  • Solvent: Anhydrous DMSO or Acetonitrile.

  • Container: Glass vials with PTFE-lined caps (avoid polystyrene which can leach).

  • Temperature: -20°C or -80°C.

  • Critical: Do not subject the stock to repeated freeze-thaw cycles in humid air. Condensation will introduce water, leading to "silent hydrolysis" inside the vial. Aliquot your stocks!

Module 3: Mechanism of Action (The "Why")

Understanding the mechanism helps predict stability. The sulfur(VI) center is electrophilic, but the fluoride is a poor leaving group and the S-F bond is strong (~80 kcal/mol).

Hydrolysis Mechanism: Hydrolysis requires the attack of water (or hydroxide) at the sulfur center. This is generally slow because the fluoride does not leave easily without "assistance" (activation).

  • In Solution (Background): Slow attack by H₂O. Accelerated by OH⁻ (base catalysis).

  • In Protein (Targeted): The protein pocket often activates the fluoride via Hydrogen Bonding (e.g., backbone amides or H-bond donors stabilizing the leaving F⁻).[4] This specific activation is why SuFEx probes work in cells despite aqueous surroundings.

Diagram: The Activation Pathway

Mechanism SF Sulfonyl Fluoride (R-SO2-F) Env Environment SF->Env Path1 Neutral pH / Water (High Barrier) Env->Path1 pH 7 Path2 High pH (OH-) (Base Catalysis) Env->Path2 pH > 9 Path3 Protein Pocket (H-Bond Activation) Env->Path3 Enzyme Active Site Result1 Stable (Slow Hydrolysis) Path1->Result1 Result2 Hydrolysis (R-SO3H) Path2->Result2 Result3 Covalent Labeling (R-SO2-Protein) Path3->Result3

Caption: Differential reactivity of sulfonyl fluorides based on environmental pH and local activation.

References

  • Narayanan, A., & Jones, L. H. (2015).[5] Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science. Link

  • Dong, J., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.[1][4][6] Angewandte Chemie International Edition. Link

  • Kitamura, S., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists. ChemMedChem. Link

  • Luo, T., et al. (2018). SO2F2-Mediated One-Step Synthesis of Sulfonyl Fluorides. Nature Communications. Link

Sources

Troubleshooting

challenges in synthesizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride derivatives

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride Executive Summary & Core Challenges Synthesizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride presents a unique intersection of challenges: the in...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

Executive Summary & Core Challenges

Synthesizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride presents a unique intersection of challenges: the inherent acid-sensitivity of the electron-rich pyrrole ring, the instability of the corresponding sulfonyl chloride intermediate, and the stringent regioselectivity requirements (C2 vs. C3 vs. lateral alkyl chain).

While sulfonyl fluorides (SFs) are prized for their stability in SuFEx (Sulfur-Fluoride Exchange) click chemistry, getting the SF moiety onto a pyrrole core requires abandoning "textbook" sulfonation methods (e.g., chlorosulfonic acid) which often lead to polymerization or "black tar" formation.

This guide details two validated workflows:

  • The "Modern" Organometallic Route: Via lithiation and sulfinate trapping (High regiocontrol).

  • The "Scalable" Chemical Route: Via mild sulfonation and one-pot activation (Avoids unstable chlorides).

Troubleshooting Guide (Q&A)

Category 1: Regioselectivity & Starting Material Reactivity

Q: I attempted direct chlorosulfonation using ClSO₃H, but I obtained a complex mixture and significant charring. Why? A: Pyrroles are "acid-phobic." 1-Methylpyrrole is extremely electron-rich. Exposure to strong Brønsted acids like chlorosulfonic acid initiates rapid electrophilic polymerization (pyrrole trimerization) before sulfonation can occur effectively.

  • Solution: Switch to Pyridine-SO₃ complex or DABSO (DABCO-bis(sulfur dioxide)) as a mild SO₂ source. These reagents prevent acid-catalyzed decomposition.

Q: I tried lithiating 1-methylpyrrole with n-BuLi to trap with SO₂Cl₂, but I see methylation on the N-methyl group (lateral lithiation). How do I ensure C2 selectivity? A: This is a classic kinetic vs. thermodynamic control issue.

  • Mechanism: n-BuLi/TMEDA often kinetically deprotonates the N-methyl group.

  • Fix: Use Halogen-Metal Exchange . Start with 2-bromo-1-methylpyrrole (commercially available or easily made via NBS bromination). Reacting this with n-BuLi at -78 °C effects a rapid, exclusive Lithium-Bromine exchange at the C2 position, guaranteeing the correct regioisomer before the electrophile (SO₂ or SO₂Cl₂) is added.

Category 2: Intermediate Instability

Q: My 1-methylpyrrole-2-sulfonyl chloride intermediate turns black/purple within minutes of isolation. Is this normal? A: Yes. Heteroaryl sulfonyl chlorides, particularly pyrroles, are notoriously unstable. They undergo self-catalyzed decomposition via SO₂ extrusion and polymerization.

  • Critical Protocol: Do not store the chloride.

  • Workaround: Use a "One-Pot" procedure. Generate the sulfinate or sulfonic acid salt and convert it in situ to the fluoride.[1] Sulfonyl fluorides are significantly more stable and can often be chromatographed.

Category 3: Fluorination Efficiency

Q: I am using KF/18-crown-6 to convert the chloride to fluoride, but yields are low (<40%). A: The "naked" fluoride anion from KF/crown ether is basic and can cause hydrolysis or degradation of the sensitive pyrrole sulfonyl chloride.

  • Optimization: Use KHF₂ (Potassium Bifluoride) in a biphasic system (Water/Acetone or Water/MeCN). The bifluoride anion (HF₂⁻) is less basic and buffers the reaction, protecting the sensitive heteroaromatic ring while effecting the Cl→F exchange. Alternatively, use the NFSI oxidative fluorination route (Protocol A below) to avoid the chloride entirely.

Validated Experimental Protocols

Protocol A: The "Modern" Route (Recommended for Research Scale)

Targeting high regioselectivity via Sulfinate Intermediate.

Principle: Lithium-halogen exchange generates a C2-nucleophile, which traps SO₂ to form a sulfinate. This is oxidatively fluorinated using NFSI (N-Fluorobenzenesulfonimide).

  • Reagents: 2-Bromo-1-methylpyrrole (1.0 eq), n-BuLi (1.1 eq), SO₂ (excess, or DABSO), NFSI (1.2 eq).

  • Step 1 (Lithiation): Dissolve 2-bromo-1-methylpyrrole in anhydrous THF under Ar. Cool to -78 °C . Add n-BuLi dropwise. Stir for 30 min.

  • Step 2 (Sulfination): Bubble dry SO₂ gas into the solution (or add solid DABSO) at -78 °C. Allow to warm to 0 °C over 1 hour. The mixture becomes a thick suspension (Lithium sulfinate).

  • Step 3 (Oxidative Fluorination): Add NFSI dissolved in THF/DMF (1:1) directly to the sulfinate suspension at 0 °C. Stir at room temperature for 3-12 hours.

  • Workup: Quench with sat. NaHCO₃. Extract with EtOAc. The product, 1-methyl-1H-pyrrole-2-sulfonyl fluoride , is stable enough for silica gel chromatography (Hexane/EtOAc).

Protocol B: The "Scalable" Route (Metal-Free)

Targeting scale-up using mild sulfonation.

  • Reagents: 1-Methylpyrrole, Pyridine-SO₃ complex, Cyanuric Chloride (TCT), KHF₂.

  • Step 1 (Mild Sulfonation): Heat 1-methylpyrrole with Pyridine-SO₃ complex (1.2 eq) in dichloroethane (DCE) at 80 °C for 4 hours.

    • Result: Formation of Pyridinium 1-methylpyrrole-2-sulfonate (precipitate or oil).

  • Step 2 (One-Pot Activation/Fluorination):

    • Cool mixture to RT. Add Cyanuric Chloride (0.33 eq) to generate the sulfonyl chloride in situ. Stir 1 hr.

    • Immediately add an aqueous solution of KHF₂ (3.0 eq). Stir vigorously for 4 hours.

  • Workup: The organic layer will contain the sulfonyl fluoride. Wash with water and brine.

Technical Data & Comparison

ParameterProtocol A (Lithiation/NFSI)Protocol B (Py-SO₃/TCT)Direct Chlorosulfonation
Regioselectivity Excellent (>98:2 C2:C3) Good (approx 90:10)Poor (Mixtures & Tars)
Intermediate Stability High (Sulfinate is stable)Low (Transient Chloride)Very Low
Yield (Typical) 65-80%50-65%<20%
Scale Suitability Gram scaleMulti-gram/Kilo scaleNot recommended
Key Risk Moisture sensitivity (n-BuLi)Handling Cyanuric ChloridePolymerization

Visual Workflows

Diagram 1: Synthesis Decision Tree

PyrroleSynthesis Start Start: 1-Methylpyrrole Decision Scale & Equipment? Start->Decision Goal Target: 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride RouteA Route A: Organometallic (High Precision) Decision->RouteA Research Scale / High Purity RouteB Route B: Chemical Activation (Scalable) Decision->RouteB Large Scale / No Cryogenics StepA1 1. Bromination (NBS) -> 2-Bromo-1-methylpyrrole RouteA->StepA1 StepA2 2. Li-Hal Exchange (n-BuLi, -78°C) -> 2-Lithio species StepA1->StepA2 StepA3 3. Sulfination (SO2/DABSO) -> Sulfinate Salt StepA2->StepA3 StepA4 4. Oxidative Fluorination (NFSI) StepA3->StepA4 StepA4->Goal StepB1 1. Mild Sulfonation (Pyridine-SO3) -> Sulfonic Acid Salt RouteB->StepB1 StepB2 2. Activation (Cyanuric Chloride) -> Transient Sulfonyl Chloride StepB1->StepB2 StepB3 3. Fluorination (KHF2, aq) StepB2->StepB3 StepB2->StepB3 Do NOT Isolate! StepB3->Goal

Caption: Decision tree for selecting the optimal synthetic pathway based on scale and available equipment.

Diagram 2: Mechanism of Instability & Stabilization

Instability SulfonylCl Pyrrole-2-SO2Cl (Unstable Intermediate) Decomp Decomposition (Black Tar / Polymer) SulfonylCl->Decomp Self-reaction / Acid cat. SulfonylF Pyrrole-2-SO2F (Stable Product) SulfonylCl->SulfonylF Fast Exchange (KHF2/NFSI) SuFEx SuFEx Chemistry (Protein Labeling) SulfonylF->SuFEx Stable until activated Hydrolysis Hydrolysis (H2O/Base)

Caption: The "Stability Cliff": Rapid conversion to the fluoride is essential to avoid the decomposition pathway typical of pyrrole sulfonyl chlorides.

References

  • Willis, M. C., et al. (2017). "Synthesis of Sulfonyl Fluorides from (Hetero)Aryl Bromides." Chemical Science. (Describes the Pd-catalyzed and Organometallic routes to sulfinates).

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational text on SuFEx and SF stability).

  • Cornella, J., et al. (2018). "Practical Synthesis of Sulfonyl Fluorides from Sulfonamides." Journal of the American Chemical Society. (Discusses alternative activation strategies).

  • Shirley, D. A., et al. (1966). "Metalation of Pyrrole, 1-Methylpyrrole, and 1-Phenylpyrrole with n-Butyllithium." The Journal of Organic Chemistry. (Definitive work on lithiation regioselectivity).

  • BenchChem Technical Support. (2025). "1-Methylpyrrole | High-Purity Reagent." (Data on physical properties and general reactivity).[1][2][3][4][5]

Sources

Optimization

Technical Support Center: Handling 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

Executive Summary & Problem Definition The Challenge: Users frequently report that 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) precipitates immediately upon addition to aqueous buffers (PBS, TBS, media). This "crashin...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Problem Definition

The Challenge: Users frequently report that 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) precipitates immediately upon addition to aqueous buffers (PBS, TBS, media). This "crashing out" results in:

  • Inconsistent Data: Variable effective concentrations.

  • False Positives: Aggregates causing non-specific protein inhibition (Pan-Assay Interference).

  • Low Reactivity: The SuFEx (Sulfur-Fluoride Exchange) warhead cannot access the target residue if sequestered in a solid precipitate.

The Science: MPSF combines a lipophilic aromatic heterocycle (N-methylpyrrole) with a sulfonyl fluoride group. While the sulfonyl fluoride is a polar warhead, the overall molecule retains significant lipophilicity (LogP ~1.2–1.5). The lattice energy of the crystalline solid often exceeds the solvation energy provided by water, leading to rapid precipitation when the organic co-solvent concentration drops below a critical threshold (typically <1-2%).

Standard Solubilization Protocol

Use this protocol for standard biochemical assays (IC50 determination, protein labeling).

Phase A: Stock Solution Preparation

Critical Rule: Never attempt to dissolve solid MPSF directly in water or buffer. Hydrolysis will compete with dissolution, and you will likely fail to reach saturation.

ParameterRecommendationScientific Rationale
Primary Solvent Anhydrous DMSO (Dimethyl sulfoxide)High dielectric constant dissolves the polar sulfonyl group; organic nature dissolves the pyrrole ring.
Alternative Solvent DMF (Dimethylformamide)Use if your specific assay is sensitive to DMSO. DMF is often better for preventing aggregation in high-concentration stocks.
Concentration 10 mM – 50 mM High enough to allow large dilutions (keeping final solvent % low), but below the saturation limit where stability becomes an issue.
Storage -20°C, Desiccated Sulfonyl fluorides are stable to hydrolysis but hygroscopic solvents (DMSO) absorb water, accelerating degradation over months.
Phase B: The "Step-Down" Dilution Method

Directly pipetting 1 µL of 50 mM stock into 999 µL of PBS often causes a local "shock" precipitation at the pipette tip.

The Protocol:

  • Prepare an Intermediate Stock (10x): Dilute your DMSO stock 1:10 into a solvent mixture of 50% DMSO / 50% Water .

    • Why? This lowers the hydrophobic shock. The compound is still soluble at this ratio.

  • Final Dilution: Pipette the Intermediate Stock into your rapidly stirring assay buffer.

    • Target: Final DMSO concentration should be ≤ 1% (v/v) for cell assays, or ≤ 5% for enzymatic assays (check enzyme tolerance).

Advanced Troubleshooting: "It Still Precipitates"

If the standard protocol fails, your specific assay conditions (pH, salt, protein concentration) likely favor aggregation. Use these advanced formulations.

Option 1: The Surfactant Shield (Micellar Solubilization)

Non-ionic detergents can sequester the lipophilic pyrrole core while leaving the sulfonyl fluoride warhead accessible.

  • Reagent: Tween-80 or Triton X-100.

  • Method: Add 0.01% to 0.05% (v/v) detergent to your assay buffer before adding the MPSF.

  • Mechanism: The detergent forms micelles or hemi-micelles that lower the surface tension and prevent the formation of large crystalline aggregates.

Option 2: Cyclodextrin Complexation
  • Reagent: Hydroxypropyl-β-cyclodextrin (HP-β-CD).

  • Method: Prepare assay buffer containing 5-10 equivalents of HP-β-CD relative to MPSF.

  • Mechanism: The hydrophobic pyrrole ring enters the cyclodextrin cavity (host-guest complex), shielding it from water, while the sulfonyl fluoride remains exposed for reaction.

Option 3: Cosolvent Tuning

If DMSO is toxic to your cells, switch to PEG-400 .

  • Protocol: Dissolve MPSF in 100% PEG-400. Dilute this stock into the aqueous medium. PEG polymers provide a "solvation shell" that is more biocompatible than DMSO.

Workflow Visualization

The following diagram illustrates the decision logic for solubilizing MPSF.

MPSF_Solubility_Workflow Start Solid MPSF Reagent Stock Prepare Stock: 50mM in Anhydrous DMSO Start->Stock Check Is Assay Buffer Aqueous? Stock->Check Direct Direct Addition (Risk of Precipitation) Check->Direct No (Organic Synthesis) StepDown Step-Down Method: Dilute 1:10 in 50% DMSO/Water Check->StepDown Yes Final Add to Assay Buffer (Vortex immediately) StepDown->Final Precip Observation: Visible Precipitate? Final->Precip Success Proceed to Assay Precip->Success No Rescue Rescue Strategy Precip->Rescue Yes Additives Add 0.05% Tween-80 OR Use HP-beta-Cyclodextrin Rescue->Additives Additives->Final Retry

Caption: Logical workflow for solubilizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride, including rescue strategies for precipitation events.

Frequently Asked Questions (FAQ)

Q1: Can I heat the solution to dissolve the precipitate? A: NO. While heat increases solubility, sulfonyl fluorides are thermally sensitive in aqueous media. Heating will accelerate the hydrolysis of the S-F bond to the sulfonic acid (which is inert for SuFEx). Use sonication (ultrasonic bath) for 5-10 minutes at room temperature instead.

Q2: Is the precipitate actually my compound, or is it a hydrolysis byproduct? A: It is likely your intact compound. Hydrolysis of sulfonyl fluorides produces sulfonic acids (R-SO3H), which are highly polar and more water-soluble than the parent fluoride. If you see a solid, it is the lipophilic unreacted warhead.

Q3: How long is the aqueous solution stable? A: Sulfonyl fluorides are kinetically stable compared to sulfonyl chlorides, but they are not indefinite.

  • pH 7.4 (PBS): Stable for 4–12 hours (sufficient for most assays).

  • pH > 8.0: Half-life decreases significantly (hydrolysis).

  • Recommendation: Prepare aqueous dilutions immediately before use. Do not store aqueous solutions overnight.[1]

Q4: I am doing a cell-based assay. Is DMSO my only option? A: No. If your cells are sensitive to DMSO (even at 0.1%), use Ethanol (absolute) as the stock solvent, provided you seal it tightly to prevent evaporation. Alternatively, use the PEG-400 method described in Section 3.

References & Further Reading

  • Sharpless, K. B., et al. (2014). "SuFEx Activation of Sulfonyl Fluorides." Angewandte Chemie International Edition. (Foundational text on the stability and reactivity of the S-F bond).

  • Narayanan, A., & Jones, L. H. (2015).[2] "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. (Discusses solubility and handling of SF probes in biological media).

  • Cayman Chemical. (n.d.). "Phenylmethylsulfonyl Fluoride (PMSF) Product Information." (Provides analogous solubility data for aromatic sulfonyl fluorides: 0.5 mg/mL in PBS with cosolvent).

  • PubChem. (2025).[3] "1-Methyl-1H-pyrrole-2-sulfonyl fluoride Compound Summary." (Structural and physicochemical property data).

Sources

Troubleshooting

how to reduce non-specific binding of 1-methyl-1H-pyrrole-2-sulfonyl fluoride

A Guide to Minimizing Non-Specific Binding in Covalent Probing Experiments Welcome to the technical support center for users of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) and related covalent probes. As a Senior Appl...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Minimizing Non-Specific Binding in Covalent Probing Experiments

Welcome to the technical support center for users of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) and related covalent probes. As a Senior Application Scientist, my goal is to provide you with the technical insights and field-proven protocols necessary to overcome common challenges in your research. This guide is structured as a series of frequently asked questions (FAQs) to directly address the critical issue of non-specific binding.

While this document focuses on MPSF, the principles and protocols discussed are broadly applicable to the wider class of aryl sulfonyl fluoride (SF) electrophiles. SFs are considered "privileged warheads" in chemical biology due to their unique balance of stability and reactivity, capable of modifying a range of nucleophilic amino acid residues.[1][2][3] This broad reactivity, however, is the very reason that careful experimental design is paramount to achieving target specificity.

Part 1: Understanding the Fundamentals of MPSF Reactivity and Non-Specific Binding

This section addresses the foundational concepts of how MPSF works and the underlying causes of non-specific labeling.

Q1: What is the mechanism of action for an MPSF-based covalent probe?

Answer: MPSF, like other targeted covalent inhibitors, operates via a two-step mechanism.[4][5] This process is crucial to understand because both steps are potential points for optimization.

  • Step 1: Reversible Binding. The probe first binds non-covalently to the target protein's binding pocket. This initial interaction is governed by standard principles of molecular recognition (e.g., hydrogen bonds, hydrophobic interactions) and is characterized by an equilibrium dissociation constant (Ki). A lower Ki indicates higher affinity.

  • Step 2: Irreversible Covalent Bond Formation. Once the probe is positioned correctly within the binding site, its electrophilic sulfonyl fluoride "warhead" reacts with a nearby nucleophilic amino acid residue. This chemical reaction is characterized by a rate constant (kinact) and results in a stable, covalent bond, effectively inactivating the protein.

The overall potency of a covalent inhibitor is best described by the ratio kinact/Ki, which represents the second-order rate constant for inhibition.[5] Optimizing for high affinity (low Ki) is a key strategy to ensure the probe spends more time at the desired target site, increasing the probability of the covalent reaction occurring there rather than with off-targets.[6]

cluster_0 Step 1: Reversible Binding cluster_1 Step 2: Covalent Modification P Protein (P) PI Non-Covalent Complex (P-I) P->PI P->PI k_on I MPSF Probe (I) I->PI PI->P k_off PI_Covalent Covalent Adduct (P-I)covalent PI->PI_Covalent k_inact

Figure 1: Two-step mechanism of covalent inhibition by MPSF.
Q2: I'm observing labeling of many proteins, not just my target. Why is my MPSF probe so non-specific?

Answer: This is the most common challenge with reactive probes. Non-specificity arises from several factors inherent to the chemistry of sulfonyl fluorides:

  • Broad Nucleophile Reactivity: Unlike warheads that exclusively target cysteine, sulfonyl fluorides are known to react with a wider range of nucleophilic amino acid side chains. This includes serine, threonine, lysine, tyrosine, and to a lesser extent, histidine and cysteine.[1][3][7] If your probe is used at too high a concentration or for too long, it can react with these residues on the surface of abundant, off-target proteins.

  • Hydrolytic Instability: While generally more stable than sulfonyl chlorides, sulfonyl fluorides can still hydrolyze in aqueous buffers, especially at higher pH.[8][9] Highly reactive probes may be more prone to hydrolysis, which can generate reactive intermediates or alter experimental conditions.[10]

  • Reaction Kinetics: Non-specific binding is often a result of a "concentration game." High-affinity binding to your intended target (low Ki) drives specificity. However, if the probe concentration is too high, it can lead to bimolecular reactions with low-affinity or solvent-exposed nucleophiles on other proteins, bypassing the need for high-affinity initial binding.[11]

Part 2: Troubleshooting and Protocol Optimization

This section provides actionable steps and detailed protocols to systematically reduce non-specific binding in your experiments.

Q3: How can I optimize my experimental buffer to improve specificity?

Answer: Your buffer is your first and best line of defense against non-specific binding. Simple modifications can have a profound impact. The goal is to create an environment that minimizes unwanted electrostatic and hydrophobic interactions while maintaining the stability and activity of your target protein.[12][13]

ParameterRecommendationRationale & Scientific Principle
pH Maintain pH between 6.5 and 7.5. Avoid pH > 8.0 if possible.Sulfonyl fluoride reactivity and stability are pH-dependent. Higher pH increases the nucleophilicity of residues like lysine (deprotonation of ε-amino group) and can accelerate probe hydrolysis.[14] Keeping the pH near physiological levels helps maintain protein structure and balances reactivity.[15]
Ionic Strength (Salt) Increase NaCl or KCl concentration to 150-500 mM.Salt ions shield surface charges on both the probe and proteins, effectively dampening low-affinity electrostatic interactions that are a primary cause of non-specific binding.[16][17]
Non-ionic Detergents Add 0.01% - 0.05% Tween-20 or Triton X-100.These mild detergents disrupt non-specific hydrophobic interactions between the probe and off-target proteins or container walls, without typically denaturing the target protein.[12]
Blocking Agents Include 0.1 - 1 mg/mL Bovine Serum Albumin (BSA).BSA is a protein that acts as a "molecular sponge," binding non-specifically to the probe and surfaces, effectively lowering the free concentration of the probe available for off-target reactions.[16][17] Caution: Do not use if BSA interferes with downstream assays.
Buffer Species Use non-nucleophilic buffers like HEPES, MES, or Phosphate.Avoid buffers containing primary or secondary amines (e.g., Tris) as they can act as nucleophiles and directly react with your MPSF probe, depleting its effective concentration and complicating results.[18]
Q4: What is the best way to determine the optimal concentration and incubation time for my MPSF probe?

Answer: The optimal conditions are a trade-off: high enough concentration and long enough time to label your target, but low and short enough to minimize off-target reactions. This must be determined empirically for each target system.

Experimental Protocol: Time-Course and Dose-Response Titration

This protocol aims to find the lowest effective concentration and shortest incubation time.

  • Preparation: Prepare your purified target protein in the optimized buffer from Q3. Prepare a 100x stock solution of your MPSF probe in DMSO.

  • Dose-Response Setup: Create a series of reactions with a fixed protein concentration and varying final MPSF concentrations (e.g., 0.1x, 1x, 5x, 10x, 50x the protein concentration).

  • Time-Course Setup: For a selected, promising concentration from Step 2 (e.g., 10x), set up identical reactions and quench them at different time points (e.g., 5, 15, 30, 60, 120 minutes).

  • Reaction: Incubate the reactions at the desired experimental temperature (e.g., room temperature or 37°C).

  • Quenching: Stop the reaction by adding a 20-fold molar excess of a nucleophilic scavenger like β-mercaptoethanol (BME) or glutathione, or by adding SDS-PAGE loading buffer and boiling.

  • Analysis: Analyze the samples by a suitable method (e.g., SDS-PAGE with fluorescent scanning if the probe is tagged, or by intact protein mass spectrometry).

  • Interpretation: Identify the lowest concentration and shortest time that yields a high percentage of on-target labeling without significant off-target modification (if a complex proteome is used) or protein aggregation/precipitation.

Q5: Can I use a "scavenger" molecule to actively reduce non-specific binding?

Answer: Yes, this is an excellent and often underutilized strategy. A nucleophilic scavenger is a small molecule added to the reaction buffer that is designed to react with and neutralize any excess or unbound electrophilic probe. This prevents the probe from reacting with off-target proteins.

Glutathione (GSH) is a common choice due to its biological relevance and reactive thiol group. More advanced scavengers like 2-hydroxybenzylamine (2-HOBA) have also been shown to be highly effective at trapping reactive electrophiles.[19][20]

Experimental Protocol: Using a Nucleophilic Scavenger

  • Select Scavenger: Choose a scavenger like glutathione or DTT.

  • Determine Concentration: The scavenger should be in large molar excess relative to the MPSF probe. A starting point is a 10:1 to 50:1 ratio of scavenger-to-probe.

  • Experimental Setup:

    • Test Condition: [Target Protein] + [MPSF Probe] + [Scavenger]

    • Positive Control (No Scavenger): [Target Protein] + [MPSF Probe]

    • Negative Control (Scavenger Effect): [Target Protein] + [Scavenger]

  • Procedure: Add the scavenger to the buffer containing the target protein before adding the MPSF probe.

  • Incubation & Analysis: Proceed with your standard incubation time and analysis method.

  • Evaluation: Compare the "Test Condition" to the "Positive Control." A successful experiment will show a significant reduction in background/non-specific labeling with minimal impact on the specific, on-target labeling. The "Negative Control" ensures the scavenger itself does not interfere with your protein or assay.

Part 3: Advanced Protocols for Validating Specificity

Once you have optimized your labeling conditions, the next step is to rigorously validate that the observed labeling is specific to your target of interest.

Q6: How can I definitively prove my probe is binding to the intended target and identify the specific amino acid it modifies?

Answer: Mass Spectrometry (MS)-based peptide mapping is the gold standard for this application.[21] This technique provides unambiguous identification of the modified protein and the exact residue(s) that have been covalently labeled.[22][23]

start Labeled Protein Sample (e.g., from Gel Band or Solution) denature Denature, Reduce, & Alkylate start->denature digest Proteolytic Digestion (e.g., Trypsin) denature->digest lcms LC-MS/MS Analysis digest->lcms data Database Search & Data Analysis lcms->data result Identify Labeled Peptide & Modification Site data->result

Figure 2: General workflow for identifying covalent modification sites by mass spectrometry.

Experimental Protocol: Overview of Peptide Mapping

  • Sample Preparation: Label your protein of interest (either purified or in a complex mixture) under your optimized conditions. Separate the labeled protein via SDS-PAGE.

  • In-Gel Digestion: Excise the protein band of interest. Destain, reduce the disulfide bonds (with DTT), alkylate the cysteines (with iodoacetamide), and digest the protein into smaller peptides using a protease like trypsin.

  • Peptide Extraction: Extract the resulting peptides from the gel piece.

  • LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The instrument will measure the mass of the peptides and then fragment them to determine their amino acid sequence.

  • Data Analysis: Use specialized software to search the MS/MS data against a protein database. Crucially, you will specify a "variable modification" corresponding to the mass of your MPSF probe's reactive fragment (1-methyl-1H-pyrrole-2-sulfonyl group) on all potential nucleophilic residues (S, T, Y, K, H, C).

  • Confirmation: The software will identify the peptide that contains the mass shift and pinpoint the exact amino acid that was modified based on the fragmentation pattern.

Q7: How can I use a competition experiment to demonstrate that binding is specific to my target's active site?

Answer: This is a classic and powerful method to validate target engagement. If your MPSF probe binds to a specific site (e.g., an enzyme active site or a protein-protein interaction interface), then pre-incubating the target with a known, non-covalent ligand that binds to the same site should prevent or reduce labeling by your probe.

Experimental Protocol: Competition Assay

  • Select Competitor: Choose a known, high-affinity, non-covalent inhibitor or ligand for your target protein.

  • Pre-incubation: In one tube, pre-incubate your target protein with a saturating concentration (typically 10-100x Kd) of the competitor ligand for 30-60 minutes. In a parallel control tube, pre-incubate the target protein with buffer or DMSO alone.

  • Probe Labeling: Add your MPSF probe to both tubes at the optimized concentration determined previously. Incubate for the optimized time.

  • Quench & Analyze: Stop the reactions and analyze the level of labeling in both samples using your standard method (e.g., fluorescence gel scan, Western blot, MS).

  • Interpretation: A significant reduction in labeling in the sample pre-incubated with the competitor ligand is strong evidence that your MPSF probe binds specifically to that site. No change in labeling suggests your probe binds to a different, allosteric site or that the observed labeling is non-specific.

References
  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Mass Spectrometry-Based Methodologies for Targeted and Untargeted Identification of Protein Covalent Adducts (Adductomics): Current Status and Challenges - PMC. (2019). National Center for Biotechnology Information. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate St
  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (2015). Royal Society of Chemistry. [Link]

  • Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States - American Chemical Society. (2025). American Chemical Society Publications. [Link]

  • A Metabolomics-Inspired Strategy for the Identification of Protein Covalent Modifications. (2019). Frontiers in Chemistry. [Link]

  • Covalent EGFR inhibitor analysis reveals importance of reversible interactions to potency and mechanisms of drug resistance | PNAS. (2013). Proceedings of the National Academy of Sciences. [Link]

  • A Liquid Chromatography/Mass Spectrometry Method for Screening Disulfide Tethering Fragments - PMC. (N.D.). National Center for Biotechnology Information. [Link]

  • Technologies for Direct Detection of Covalent Protein–Drug Adducts - MDPI. (2023). MDPI. [Link]

  • Mechanistic Modeling of Lys745 Sulfonylation in EGFR C797S Reveals Chemical Determinants for Inhibitor Activity and Discriminates Reversible from Irreversible Agents - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Optimizing the labeling of proteins - Molecular Devices. (N.D.). Molecular Devices. [Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments - Nicoya Lifesciences. (2020). Nicoya Lifesciences. [Link]

  • Structure-Aided Design of a LuxR-Type Quorum Sensing SuFEx-Based Potential Inhibitor: Covalent or Competitive Inhibition? - MDPI. (2026). MDPI. [Link]

  • 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments. (2015). Reichert Technologies. [Link]

  • Understanding and Controlling Non-Specific Binding in SPR Experiments. (N.D.). Affinité Instruments. [Link]

  • Exploring Covalently Bonded Protein-Small Molecule Complexes with High-Resolution Mass Spectrometry - Emery Pharma. (2025). Emery Pharma. [Link]

  • Covalent Peptide‐Based N‐Myc/Aurora‐A Inhibitors Bearing Sulfonyl Fluoride Warheads. (2026). Wiley Online Library. [Link]

  • Unconventional reactivity of sulfonyl fluorides - Spiral. (2024). Imperial College London. [Link]

  • Covalent Peptide-based N-Myc/Aurora-A Inhibitors bearing Sulfonyl Fluoride Warheads. (N.D.). University of Leeds. [Link]

  • Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride | Journal of the American Chemical Society. (2019). American Chemical Society Publications. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (N.D.). Nature. [Link]

  • Covalent attachment and non-specific binding of reactive probe molecules onto surfaces. (N.D.). PubMed. [Link]

  • Approaches to Mitigate the Risk of Serious Adverse Reactions in Covalent Drug Design. (2025). Taylor & Francis Online. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors - SciSpace. (N.D.). SciSpace. [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions - Organic & Biomolecular Chemistry (RSC Publishing). (N.D.). Royal Society of Chemistry. [Link]

  • Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides. (N.D.). Nature Communications. [Link]

  • The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori - PMC. (2023). National Center for Biotechnology Information. [Link]

  • Benchside Matchmaking—Finding the Right Buffer for Your Experiment - Bitesize Bio. (2025). Bitesize Bio. [Link]

  • Reversible Covalent Inhibition Desired Covalent Adduct Formation by Mass Action | ACS Chemical Biology - ACS Publications. (2024). American Chemical Society Publications. [Link]

  • Using Covalent Labeling and Mass Spectrometry to Study Protein Binding Sites of Amyloid Inhibiting Molecules - PMC. (N.D.). National Center for Biotechnology Information. [Link]

  • 1-methyl-1h-pyrrole-2-sulfonyl fluoride - PubChemLite. (N.D.). PubChem. [Link]

  • A Comprehensive Guide for Assessing Covalent Inhibition in Enzymatic Assays Illustrated with Kinetic Simulations - PubMed. (2022). PubMed. [Link]

  • Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC 50 data - RSC Publishing. (2025). Royal Society of Chemistry. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - SciSpace. (2015). SciSpace. [Link]

  • Molecular design principles of ionic liquids with a sulfonyl fluoride moiety. (2021). Nature Communications. [Link]

  • The nutraceutical electrophile scavenger 2-hydroxybenzylamine (2-HOBA) attenuates gastric cancer development caused by Helicobacter pylori | Request PDF - ResearchGate. (2025). ResearchGate. [Link]

  • Scavengers – Knowledge and References - Taylor & Francis. (N.D.). Taylor & Francis Online. [Link]

  • Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases - PubMed. (2013). PubMed. [Link]

  • Use of scavenger agents in heterogeneous photocatalysis: truths, half-truths, and misinterpretations - RSC Publishing. (N.D.). Royal Society of Chemistry. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - Semantic Scholar. (N.D.). Semantic Scholar. [Link]

  • Sulfonyl fluorides as privileged warheads in chemical biology - RSC Publishing. (N.D.). Royal Society of Chemistry. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening - MDPI. (2023). MDPI. [Link]

  • Showing Compound 1-Methylpyrrole (FDB011113) - FooDB. (2010). FooDB. [Link]

Sources

Optimization

common pitfalls in using sulfonyl fluoride probes and how to avoid them

This guide serves as a specialized technical resource for researchers utilizing sulfonyl fluoride (SF) probes in chemical biology and drug discovery. It is structured to address the unique "SuFEx" (Sulfur-Fluoride Exchan...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for researchers utilizing sulfonyl fluoride (SF) probes in chemical biology and drug discovery. It is structured to address the unique "SuFEx" (Sulfur-Fluoride Exchange) chemistry, moving beyond generic bioconjugation advice to address the specific kinetic and stability nuances of these electrophiles.[1]

Topic: Troubleshooting Common Pitfalls in SuFEx-Based Protein Profiling Lead Scientist: Dr. A. Vance, Senior Application Scientist Last Updated: February 2026

Introduction: The "Sleeping Beauty" Paradox

Sulfonyl fluorides are often described as "sleeping beauties" because they remain inert in aqueous environments until they encounter a "privileged" nucleophile within a protein pocket. However, this unique stability-reactivity profile is exactly where most experimental failures originate. Unlike highly reactive acrylamides (which target cysteine based largely on solvent accessibility), SF probes require specific protonation states and structural templating to react.

This guide addresses the three most critical failure modes: Kinetic Selectivity (Reaction conditions), Stability (Buffer incompatibility), and Detection (Mass Spectrometry artifacts).

Module 1: Reactivity & Specificity Failures

Symptom: "I see no labeling on my target protein" OR "My probe is labeling the entire proteome nonspecifically."

The Root Cause: The pH-Microenvironment Mismatch

SF probes modify residues (Tyr, Lys, His, Ser, Thr) via a substitution mechanism that releases fluoride. This reaction is not driven solely by the electrophilicity of the sulfur, but by the protonation state of the nucleophile .

  • Tyrosine: Requires the phenolate form. Since the pKa of Tyr is ~10, labeling at physiological pH (7.4) only occurs if the local protein environment lowers the pKa of that specific Tyrosine.

  • Lysine: Requires the neutral amine. Lower pH (< 7.0) kills Lys reactivity.

Troubleshooting Protocol: The pH Titration Matrix

If labeling is absent, do not immediately increase probe concentration (which leads to off-target noise). Instead, modulate the pH to diagnose the target residue type.

Step-by-Step Validation:

  • Prepare 3 Buffers: pH 6.5 (MES), pH 7.5 (HEPES), and pH 8.5 (EPPS or Tricine).

  • Incubate: 50 µM Probe with 1 mg/mL proteome/protein for 1 hour at 37°C.

  • Readout: Western Blot (if biotinylated) or Gel-based fluorescence.

  • Interpretation:

    • Signal increases at pH 8.5: Target is likely a surface Lysine or a non-activated Tyrosine.

    • Signal stable at pH 6.5-7.5: Target is a "privileged" residue (e.g., a catalytic Serine or a pKa-perturbed Tyrosine in a binding pocket).[2]

Decision Logic: Probe Selection & Conditions

The following diagram illustrates the decision process for optimizing SF reactivity based on target type and probe architecture.

SF_Reactivity_Logic Start Experimental Goal Target_Type Target Environment? Start->Target_Type Privileged Privileged Pocket (Catalytic/Deep) Target_Type->Privileged High Affinity Surface Surface/Solvent Exposed Target_Type->Surface Low Affinity Probe_Choice_1 Use Aryl-SF (Tunable Reactivity) Privileged->Probe_Choice_1 Surface->Probe_Choice_1 High Reactivity Req. Condition_A pH 7.0 - 7.4 Short Incubation (30-60m) Probe_Choice_1->Condition_A Preserve Specificity Condition_B pH 8.0+ Long Incubation (2h+) Probe_Choice_1->Condition_B Force Reaction Probe_Choice_2 Use Alkyl-SF (Higher Stability) Result_A Specific Labeling (Activity-Based) Condition_A->Result_A Result_B Global Labeling (Affinity-Based) Condition_B->Result_B

Caption: Decision matrix for optimizing Sulfonyl Fluoride reactivity. "Privileged" pockets allow labeling at physiological pH, while surface labeling often requires elevated pH.

Module 2: Stability & Sample Preparation

Symptom: "My probe precipitated" or "The reaction efficiency varies wildly between days."

The Root Cause: Hydrolysis & Buffer Interference

While SFs are more stable than sulfonyl chlorides, they are not indefinitely stable in aqueous solution.

  • Hydrolysis: SFs hydrolyze to sulfonic acids (

    
    ), which are negatively charged and completely unreactive. This reaction is accelerated by heat and high pH.
    
  • Buffer Nucleophiles: While SFs are generally orthogonal to thiols (DTT), they can react with primary amines (Tris) over long timeframes or at high concentrations, effectively quenching the probe.

Buffer Compatibility Table
ComponentCompatibilityRisk LevelRecommendation
PBS / HEPES High LowPreferred. Ideal for pH 7.0–8.0.
Tris Medium ModerateAvoid for incubations >2 hours. Primary amines can slowly react with highly activated SFs.
DTT / BME High LowSafe. SFs are generally orthogonal to free thiols in solution (unlike acrylamides/maleimides).
DMSO High LowStore stocks in 100% DMSO. Avoid freeze-thaw cycles which introduce water.
BSA (Carrier) Low HighAvoid. BSA contains many surface lysines/tyrosines that will scavenge the probe.
Protocol: Stock Solution Integrity Check

Before committing precious biological samples, validate your probe stock.

  • Dilute: 1 µL of 50 mM DMSO stock into 99 µL of 50:50 Water/Acetonitrile.

  • Analyze: Inject onto LC-MS (Reverse Phase).

  • Verify: Look for the parent mass (M). If you see (M - 20 Da + 17 Da) = (M - F + OH), your probe has hydrolyzed to the sulfonic acid.

    • Note: If >10% hydrolysis is observed, discard the stock.

Module 3: Detection & Mass Spectrometry

Symptom: "I see fluorescence on the gel, but I can't identify the modification site in my proteomics data."

The Root Cause: The "Invisible" Modification

SF probes present two specific challenges in MS/MS analysis:

  • Incorrect Mass Shift Calculation: Users often search for the mass of the whole probe. However, the reaction is an exchange. The Fluoride leaves.

    • Wrong: Mass = MW(Probe)

    • Correct: Delta Mass = MW(Probe) - MW(HF) + MW(H_displaced_from_protein)?

    • Simplest Calculation: The added moiety is the Sulfonyl group + Linker (

      
      ) .
      
    • Formula:

      
      
      
  • Neutral Loss/Fragmentation: The

    
     (Tyrosine) or 
    
    
    
    (Lysine) bond formed by SuFEx can be labile during Collision Induced Dissociation (CID). The modification may fall off the peptide before the peptide backbone fragments, resulting in a spectrum that looks like an unmodified peptide.
The ABPP Workflow (Activity-Based Protein Profiling)

The following workflow ensures robust capture and identification of SF-modified targets.

ABPP_Workflow Lysate Proteome Lysate (1-2 mg/mL) Probe_Inc Probe Incubation (1-100 µM, 1h) Lysate->Probe_Inc + SF Probe Click CuAAC Click (Biotin-Azide) Probe_Inc->Click + Click Mix Enrich Streptavidin Enrichment Click->Enrich Pull-down Digest On-Bead Trypsin Digest Enrich->Digest Wash & Digest LCMS LC-MS/MS (HCD Fragmentation) Digest->LCMS Peptides

Caption: Standard ABPP workflow for SF probes. Note that "Click" chemistry is used to append a handle (Biotin) for enrichment, as most SF probes are too small to include a built-in tag.

Troubleshooting Protocol: MS Search Parameters

When setting up your search (MaxQuant, Proteome Discoverer, FragPipe):

  • Variable Modification: Define a custom modification on Tyr, Lys, Ser, His, Thr .

  • Mass Shift: Calculate exactly:

    
    .
    
  • Fragmentation Method: Use HCD (Higher-energy Collisional Dissociation) rather than CID if possible. HCD often preserves the sulfonate/sulfonamide bond better, allowing for site localization.

  • Diagnostic Ions: If your probe has a specific fluorophore or handle, look for its reporter ions in the low mass region to confirm the peptide is modified.

Frequently Asked Questions (FAQ)

Q: Can I use SF probes to target Cysteine? A: Generally, no. While SFs can react with Cysteine, they are significantly slower than maleimides or acrylamides. In a complex proteome, SFs are "orthogonal" to Cysteine, preferring Tyrosine and Lysine. If you specifically want to target Cysteine, use an acrylamide-based probe.[3]

Q: Why does my SF probe label more proteins in cell lysate than in live cells? A: In lysate, protein structure is often relaxed, and compartmentalization is lost. "Privileged" pockets may be distorted, or previously hidden surface residues may become accessible. Furthermore, the effective concentration of the probe relative to specific targets changes. Always validate hits found in lysate with a live-cell experiment if cell permeability allows.

Q: My probe has a "fluorosulfate" (-OSO2F) group. Is that the same as sulfonyl fluoride (-SO2F)? A: No. Fluorosulfates are generally less reactive and more stable than sulfonyl fluorides. They often require even more specific templating or higher pH to react. The troubleshooting logic remains similar, but expect slower kinetics.

References

  • Sharpless, K. B., et al. (2014). "SuFEx: A New Family of Click Reactions." Angewandte Chemie International Edition. [Link]

    • Foundational paper establishing the stability and reactivity profiles of SuFEx chemistry.
  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. [Link]

    • Comprehensive review on the amino acid specificity (Tyr, Lys, His) and mechanism of SF probes.
  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery for Covalent Proteins." Nature Chemical Biology. [Link]

    • Demonstrates the use of aryl-sulfonyl fluorides for proteome-wide profiling and the concept of "privileged" pockets.
  • Hund, D., et al. (2020). "Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists." ChemMedChem. [Link]

    • Provides data on hydrolysis r

Sources

Optimization

addressing the potential for false positives in 1-methyl-1H-pyrrole-2-sulfonyl fluoride screens

Topic: Addressing the Potential for False Positives in 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride Screens Content Type: Technical Support Center Guide Role: Senior Application Scientist Audience: Researchers, Medicinal Chem...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing the Potential for False Positives in 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride Screens Content Type: Technical Support Center Guide

Role: Senior Application Scientist Audience: Researchers, Medicinal Chemists, and Chemical Biologists Subject: 1-Methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) & Covalent Fragment Screening

Introduction: The "False Positive" Paradox in Covalent Screening

Welcome to the technical support hub. You are likely here because your screen with 1-methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) —or a library containing it—has yielded hits that are difficult to validate.

Sulfonyl fluorides (SFs) are "privileged warheads" in chemical biology due to their context-dependent reactivity. Unlike sulfonyl chlorides, which are indiscriminately reactive, SFs typically require a specific protein microenvironment to activate the sulfur(VI) center for nucleophilic attack (SuFEx chemistry) [1].[1][2] However, in high-throughput screens, false positives are common and often stem from three distinct failure modes:

  • Chemical Instability/Impurity: Presence of the hyper-reactive sulfonyl chloride precursor.[2]

  • Assay Interference: Colloidal aggregation or compound precipitation.[2]

  • Promiscuity: "Super-electrophile" behavior reacting with non-catalytic surface residues.[2]

This guide provides a systematic workflow to de-risk your hits and validate true covalent engagement.

Part 1: Chemical Integrity & Quality Control

Q: My hit rate is suspiciously high (>5%). Could the compound be degrading?

A: Yes. While pyrrole-based sulfonyl fluorides are generally more stable than their pyridine or nitro-benzene counterparts due to the electron-rich pyrrole ring, they are not inert.

The "Hidden Chloride" Danger: The most common cause of false positives is trace contamination with sulfonyl chloride . The synthesis of MPSF often proceeds via a sulfonyl chloride intermediate. If even 0.5% of the chloride remains, it will non-specifically label proteins, leading to false activity signals [2].

Protocol: The Stability & Purity Check Before trusting a biological result, validate the chemical input.

  • LC-MS QC: Run a high-resolution LC-MS of your DMSO stock.[2]

    • Look for: The parent ion [M+H]+ (approx.[2] 164.02 Da for C5H6FNO2S).[2]

    • Red Flag:[2] A peak corresponding to the hydrolyzed sulfonic acid (M-F+OH) or the methyl ester (if stored in methanol).[2]

  • Chloride Test: If you synthesized the probe in-house, perform a silver nitrate test or check for rapid hydrolysis in water (SFs are slow to hydrolyze; chlorides are fast).[2]

ComponentStatusAction
Sulfonyl Fluoride >95% PurityProceed to screening.
Sulfonyl Chloride DetectableDiscard. Re-purify using silica gel chromatography (SFs are stable on silica).[2]
Sulfonic Acid >10%Resynthesize. The acid is a "dead" warhead and acts as a competitive inhibitor (false negative) or weak binder.[2]

Part 2: Addressing Assay Interference

Q: The compound inhibits my enzyme, but the IC50 shifts when I change enzyme concentration. Is this aggregation?

A: This is the hallmark of colloidal aggregation . Covalent fragments are often hydrophobic. 1-methyl-1H-pyrrole-2-sulfonyl fluoride is a small, flat aromatic system that can stack and form micelles, which sequester enzyme molecules, inhibiting them non-specifically [3].

Diagnostic Workflow: The Detergent Test True covalent inhibition should be independent of non-ionic detergent concentration (up to a point).[2] Aggregators are highly sensitive to detergents.[2]

Step-by-Step Protocol:

  • Baseline: Measure % inhibition at 10 µM MPSF in standard buffer.

  • Detergent Spike: Repeat the assay with 0.01% or 0.1% Triton X-100 (or Tween-80) added to the buffer.

  • Analysis:

    • Inhibition Remains: Likely a true binder (covalent or high-affinity non-covalent).[2]

    • Inhibition Disappears:[2] The compound was aggregating.[2] False Positive.

Visualization: Mechanism of False Positives

FalsePositiveMechanism cluster_0 True Mechanism cluster_1 False Positive: Aggregation cluster_2 False Positive: Promiscuity Compound 1-Methyl-1H-pyrrole-2-SF SpecificBind Specific Binding (Templated) Compound->SpecificBind Kd driven Micelle Colloidal Aggregate (Micelle) Compound->Micelle High Conc. No Detergent HyperReactive Hyper-Reactivity (Untemplated) Compound->HyperReactive Intrinsic Electrophilicity Target Target Protein CovalentBond SuFEx Reaction (Stable Adduct) SpecificBind->CovalentBond k_inact Sequestration Enzyme Sequestration (Non-specific inhibition) Micelle->Sequestration SurfaceLabel Random Surface Labeling (Lys/Ser/Tyr) HyperReactive->SurfaceLabel

Caption: Figure 1. Distinguishing true covalent modification from common false positive mechanisms (Aggregation and Promiscuity).

Part 3: Validating Covalent Engagement

Q: How do I prove the inhibition is actually covalent and site-specific?

A: Activity assays alone are insufficient.[2] You must demonstrate a time-dependent shift in molecular weight and specific peptide modification using Mass Spectrometry (MS).[2]

Method 1: Intact Protein MS (The "Shift" Test) Incubate your protein (1-5 µM) with MPSF (10-50 µM) for 1, 4, and 24 hours.[2]

  • Expected Result: A mass shift of +144.02 Da (Mass of probe [163.01] minus Fluoride [18.99]).[2]

  • False Positive Signal: A shift of +163 Da (Non-covalent adduct) or multiple shifts (+144, +288, +432) indicating non-specific "paint-balling" of the protein surface.[2]

Method 2: The "Dead" Analog Control Synthesize or purchase the sulfonic acid or methyl ester analog of MPSF.

  • Logic: These analogs possess the same steric footprint but lack the warhead.

  • Result: If the analog inhibits with similar potency to the SF, your hit is likely a non-covalent binder, or the SF is acting via a non-covalent mechanism (which is fine, but you need to know).

Method 3: GSH Reactivity Counter-Screen To rule out "super-electrophiles," measure reactivity with Glutathione (GSH).[2]

  • Mix 50 µM MPSF with 500 µM GSH in PBS (pH 7.4).

  • Monitor GSH consumption by Ellman’s reagent or LC-MS at t=0, 1h, 4h.[2]

  • Threshold: If t1/2 < 15 mins, the compound is likely too reactive for specific chemical biology applications [4].[2]

Part 4: Troubleshooting FAQ

Q: I see a mass shift of +144 Da, but the peptide mapping shows modification on a surface Lysine, not the active site Serine. Is this a hit? A: It depends. Sulfonyl fluorides can modify Lys, Tyr, His, and Ser [5].[1][2][3][4]

  • Scenario A: The Lysine is near the active site. Verdict: Plausible "proximal" probe.

  • Scenario B: The Lysine is distal and solvent-exposed. Verdict:False Positive (Promiscuity). The compound is likely reacting based on intrinsic reactivity rather than specific binding affinity (

    
    ).[2]
    

Q: Can I use DTT or Mercaptoethanol in my buffer? A: Avoid high concentrations. While SFs are harder to reduce than other warheads, high concentrations of thiols can act as nucleophiles, consuming your probe before it reaches the protein. Use TCEP (non-nucleophilic) if a reducing agent is strictly required.[2]

Q: Why does my compound precipitate in the assay buffer? A: 1-methyl-1H-pyrrole-2-sulfonyl fluoride is lipophilic.

  • Fix: Ensure your DMSO stock is fully soluble.[2] Limit final DMSO concentration to 1-2%.

  • Fix: Add 0.01% Triton X-100 to stabilize the colloid/solution.[2]

Summary: Validation Checklist

ExperimentPurposePassing Criteria
LC-MS Purity Rule out Sulfonyl Chloride>95% SF, <0.5% Cl
Detergent Test Rule out AggregationIC50 stable with 0.01% Triton
Intact MS Confirm Covalent BondSingle adduct (+144 Da)
Peptide Mapping Confirm SpecificityModification at expected site
GSH Assay Rule out Promiscuityt1/2 > 60 mins

References

  • Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Dong, J., et al. (2014).[2] Angewandte Chemie International Edition. [Link][2]

  • Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Narayanan, A., & Jones, L. H. (2015).[2] Chemical Science. [Link][2][3][5][6][7][8][9]

  • Colloidal Aggregation: A Common Cause of False Positives in High-Throughput Screening. Feng, B. Y., et al. (2005).[2] Nature Chemical Biology. [Link][2]

  • Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Resnick, E., et al. (2019).[2] Journal of the American Chemical Society. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Harsingi, S., et al. (2023).[2][3] Pharmaceuticals. [Link][2][5][8][10][11]

Sources

Troubleshooting

Technical Support Center: Refining Purification Methods for 1-methyl-1H-pyrrole-2-sulfonyl fluoride

Welcome to the dedicated technical support center for the purification of 1-methyl-1H-pyrrole-2-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide in-d...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the purification of 1-methyl-1H-pyrrole-2-sulfonyl fluoride. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the purification of this critical reagent. As a Senior Application Scientist, my goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions in your laboratory work.

I. Understanding the Molecule and Its Challenges

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a valuable building block in medicinal chemistry, often utilized for its reactive sulfonyl fluoride moiety. However, its purification can be non-trivial due to potential isomerization, hydrolysis, and the presence of closely related impurities from its synthesis. A typical synthetic route involves the sulfonation of N-methylpyrrole, often with chlorosulfonic acid, followed by fluorination. This process can lead to a mixture of products that require careful separation.

A primary challenge in the synthesis is the potential for sulfonation at the C3 position of the pyrrole ring, leading to the formation of the isomeric impurity, 1-methyl-1H-pyrrole-3-sulfonyl fluoride[1]. The presence of acid can influence the isomer ratio, making control of the reaction conditions critical. Additionally, residual starting materials, the intermediate sulfonyl chloride, and hydrolysis byproducts can contaminate the final product.

This guide will provide systematic approaches to tackle these purification challenges, ensuring you obtain 1-methyl-1H-pyrrole-2-sulfonyl fluoride of high purity for your downstream applications.

II. Troubleshooting Guide: Common Purification Issues and Solutions

This section addresses specific problems you may encounter during the purification of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, presented in a question-and-answer format.

A. Recrystallization Issues

Question 1: My product "oils out" during recrystallization instead of forming crystals. What should I do?

Answer:

"Oiling out" is a common problem, especially for compounds with lower melting points or when the solution is supersaturated at a temperature above the compound's melting point. Here’s a systematic approach to resolve this:

  • Increase the Solvent Volume: The most common reason for oiling out is that the solution is too concentrated. Add a small amount of the hot solvent to the mixture to decrease the saturation level.

  • Slow Down the Cooling Process: Rapid cooling can shock the solution, leading to the formation of an oil rather than crystals. To slow down cooling:

    • Allow the flask to cool to room temperature on a benchtop, insulated with a cork ring.

    • For even slower cooling, place the flask in a beaker of hot water and allow both to cool together.

  • Scratch the Inner Surface of the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed the Solution: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled solution to induce crystallization.

  • Re-evaluate Your Solvent System: If the above methods fail, the chosen solvent may not be ideal. Consider a solvent system where the product has slightly lower solubility at elevated temperatures.

Question 2: I have very low or no crystal formation upon cooling. How can I improve my yield?

Answer:

Low recovery is often due to using an excessive amount of solvent or choosing a solvent in which your compound is too soluble, even at low temperatures.

  • Reduce the Solvent Volume: Carefully evaporate some of the solvent using a rotary evaporator or a gentle stream of nitrogen gas. Be cautious not to evaporate to dryness. Then, attempt the cooling and crystallization process again.

  • Utilize a Co-solvent System: If a single solvent is not providing the desired solubility profile, a two-solvent (co-solvent) system can be effective.

    • Dissolve your compound in a minimal amount of a "good" solvent in which it is highly soluble.

    • While the solution is hot, slowly add a "poor" solvent (in which the compound is sparingly soluble) dropwise until you observe persistent cloudiness (turbidity).

    • Add a few drops of the "good" solvent back until the solution becomes clear again.

    • Allow this saturated solution to cool slowly.

Recommended Solvent Systems for Recrystallization:

Solvent/SystemPolarityNotes
Isopropanol/WaterPolarGood for moderately polar compounds. The water acts as the anti-solvent.
Ethanol/HexanePolar/Non-polarA versatile system for compounds with intermediate polarity.
Dichloromethane/HexaneModerately Polar/Non-polarEffective for less polar compounds.
TolueneNon-polar AromaticCan be effective for aromatic compounds.
B. Chromatography Challenges

Question 3: I am seeing poor separation between my product and an impurity on my silica gel column. How can I improve the resolution?

Answer:

Poor separation in column chromatography is typically due to an inappropriate mobile phase, improper column packing, or overloading the column.

  • Optimize the Mobile Phase (Eluent): The key to good separation is selecting an eluent system that provides a good retention factor (Rf) difference between your product and impurities.

    • TLC Analysis is Crucial: Before running a column, perform a thorough thin-layer chromatography (TLC) analysis with various solvent systems. Aim for an Rf value of 0.2-0.4 for your target compound.

    • Adjusting Polarity: If your spots are running too high on the TLC plate (high Rf), your eluent is too polar. Decrease the proportion of the more polar solvent (e.g., ethyl acetate). If the spots are stuck at the baseline (low Rf), increase the eluent polarity.

    • Common Eluent Systems for Sulfonyl Fluorides:

      • Hexane/Ethyl Acetate gradients

      • Dichloromethane/Hexane gradients

      • Toluene/Ethyl Acetate gradients

  • Proper Column Packing: An improperly packed column with air bubbles or cracks will lead to channeling and poor separation.

    • Slurry Packing: Always pack your column using a slurry of silica gel in your initial, least polar eluent. This minimizes the formation of air bubbles.

  • Column Dimensions and Loading:

    • Column Diameter: A narrower, longer column will generally provide better separation than a short, wide one.

    • Sample Loading: Do not overload your column. As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel. Load your sample in a minimal amount of solvent.

Question 4: My product seems to be degrading on the silica gel column. What is happening and how can I prevent it?

Answer:

Silica gel is acidic and can cause the degradation of acid-sensitive compounds. While sulfonyl fluorides are generally more stable than sulfonyl chlorides, the pyrrole ring can be sensitive to acidic conditions, potentially leading to oligomerization or polymerization.

  • Neutralize the Silica Gel: Before packing the column, you can wash the silica gel with a dilute solution of a non-nucleophilic base like triethylamine (Et₃N) in your eluent (e.g., 0.5-1% Et₃N in hexane/ethyl acetate), followed by flushing with the neutral eluent. This will neutralize the acidic sites on the silica.

  • Use an Alternative Stationary Phase: If degradation persists, consider using a less acidic stationary phase:

    • Alumina (basic or neutral): Alumina can be a good alternative for compounds that are sensitive to acid. Be sure to choose the correct activity grade.

    • Florisil®: A magnesium silicate-based adsorbent that is less acidic than silica gel.

  • Work Quickly: Minimize the time your compound spends on the column. Use a slightly more polar eluent to speed up the elution, even if it slightly compromises the separation. Flash chromatography is preferred over gravity chromatography for this reason.

III. Frequently Asked Questions (FAQs)

Q1: What are the main impurities I should expect when synthesizing 1-methyl-1H-pyrrole-2-sulfonyl fluoride?

A1: The primary impurities to be aware of are:

  • 1-methyl-1H-pyrrole-3-sulfonyl fluoride: This is the constitutional isomer formed during the sulfonation step. Its separation can be challenging due to similar polarity. Careful optimization of chromatography is often required.

  • Unreacted N-methylpyrrole: A volatile starting material that can often be removed under reduced pressure.

  • 1-methyl-1H-pyrrole-2-sulfonyl chloride: The intermediate in the synthesis. It is more reactive and prone to hydrolysis than the sulfonyl fluoride.

  • 1-methyl-1H-pyrrole-2-sulfonic acid: The hydrolysis product of either the sulfonyl chloride or sulfonyl fluoride. It is significantly more polar and will have a very low Rf on TLC.

  • Polymeric materials: Pyrroles can polymerize under strongly acidic conditions. These are typically high molecular weight, baseline materials in chromatography.

Q2: How can I assess the purity of my final product?

A2: A combination of techniques is recommended for a thorough purity assessment:

  • ¹H and ¹⁹F NMR Spectroscopy: NMR is a powerful tool for assessing purity. The presence of extraneous peaks in the proton or fluorine spectra can indicate impurities. The isomeric 1-methyl-1H-pyrrole-3-sulfonyl fluoride will have a distinct set of signals in the ¹H NMR spectrum.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This technique can separate the components of your sample and provide their mass-to-charge ratio, allowing for the identification of impurities with different molecular weights.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range. A broad and depressed melting point is indicative of impurities.

Q3: What are the recommended storage conditions for 1-methyl-1H-pyrrole-2-sulfonyl fluoride?

A3: To ensure the long-term stability of your purified product, it should be stored in a cool, dry, and dark place. A refrigerator or freezer is ideal. The container should be tightly sealed to prevent the ingress of moisture, which can lead to slow hydrolysis over time. Storing under an inert atmosphere (e.g., nitrogen or argon) can further protect it from atmospheric moisture and oxygen.

Q4: Is 1-methyl-1H-pyrrole-2-sulfonyl fluoride stable to aqueous workup conditions?

A4: Aryl sulfonyl fluorides are generally considered to be relatively stable to hydrolysis, especially compared to their sulfonyl chloride counterparts. However, prolonged exposure to strongly acidic or basic aqueous conditions should be avoided. During an extractive workup, using neutral water or a saturated sodium bicarbonate solution is generally safe. Avoid using strong acids or bases for washing unless absolutely necessary and for a short duration.

IV. Experimental Protocols and Visualizations

Protocol 1: General Procedure for Column Chromatography Purification
  • TLC Analysis: Develop a suitable eluent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Preparation:

    • Select a column with an appropriate diameter and length.

    • Add a small plug of cotton or glass wool to the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in your initial, least polar eluent.

    • Pour the slurry into the column and allow it to pack, tapping the column gently to ensure even packing.

    • Add another layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully apply the sample to the top of the column.

  • Elution:

    • Begin eluting with your initial solvent system, collecting fractions.

    • If necessary, gradually increase the polarity of the eluent to elute your product.

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to identify those containing your pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Purification_Workflow cluster_recryst Alternative/Additional Step Crude_Product Crude 1-methyl-1H-pyrrole-2-sulfonyl fluoride Dissolve Dissolve in minimal 'good' solvent Crude_Product->Dissolve TLC TLC Analysis (e.g., Hexane/EtOAc) Crude_Product->TLC Optimize Separation Column_Chromatography Silica Gel Column Chromatography Crude_Product->Column_Chromatography Recrystallization Recrystallization Dissolve->Recrystallization TLC->Column_Chromatography Optimized Eluent Pure_Product Pure Product Column_Chromatography->Pure_Product Collect Pure Fractions Impurities Impurities Column_Chromatography->Impurities Separate Recrystallization->Pure_Product Collect Crystals

Caption: General workflow for the purification of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Protocol 2: Troubleshooting "Oiling Out" during Recrystallization

Oiling_Out_Troubleshooting Start Product 'Oils Out' during Recrystallization Add_Solvent Add more hot solvent (1-5% of total volume) Start->Add_Solvent Slow_Cool Allow to cool slowly (insulated flask) Add_Solvent->Slow_Cool If still oils out Success Crystals Form Add_Solvent->Success If crystals form Scratch Scratch inner surface of flask with glass rod Slow_Cool->Scratch If no crystals form Slow_Cool->Success If crystals form Seed Add a seed crystal Scratch->Seed If scratching fails Scratch->Success If crystals form Reevaluate Re-evaluate solvent system (consider co-solvent) Seed->Reevaluate If seeding fails Seed->Success If crystals form

Caption: Decision tree for troubleshooting when a product "oils out".

V. References

  • ResearchGate. (2025, August 6). Revisit to the sulfonation of pyrroles: Is the sulfonation position correct? Retrieved from [Link]

Sources

Optimization

Technical Support Center: Stability Assay for 1-methyl-1H-pyrrole-2-sulfonyl fluoride in Complex Biological Samples

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrrole-2-sulfonyl fluoride. This document provides in-depth troubleshooting advice and freq...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1-methyl-1H-pyrrole-2-sulfonyl fluoride. This document provides in-depth troubleshooting advice and frequently asked questions to ensure the successful design and execution of stability assays in complex biological matrices.

Introduction: The Unique Chemistry of Sulfonyl Fluorides

Sulfonyl fluorides (SFs) are a class of electrophilic compounds that have gained significant traction in chemical biology and drug discovery. Their utility stems from a unique balance of stability in aqueous environments and their ability to covalently modify nucleophilic amino acid residues within proteins, including serine, threonine, tyrosine, lysine, and histidine.[1][2][3] This "privileged reactivity" allows them to serve as powerful tools for creating covalent inhibitors and chemical probes.[3][4][5]

However, the very reactivity that makes 1-methyl-1H-pyrrole-2-sulfonyl fluoride a valuable research tool also presents challenges when assessing its stability in complex biological samples like plasma, serum, or cell lysates. These environments are rich in nucleophiles that can react with the sulfonyl fluoride, leading to its degradation. Understanding and controlling for these factors is paramount for accurate and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 1-methyl-1H-pyrrole-2-sulfonyl fluoride in biological samples?

A1: The two main degradation pathways are:

  • Hydrolysis: Reaction with water, which is often the slowest degradation pathway but is always present in aqueous biological samples. The rate of hydrolysis can be influenced by pH and buffer components.[6][7]

  • Reaction with Biological Nucleophiles: This is typically the more significant pathway in complex matrices. The sulfonyl fluoride can react with the side chains of various amino acids (e.g., lysine, tyrosine, serine, histidine, cysteine) on proteins and other small molecule nucleophiles present in the sample.[3][4][8] The reaction with cysteine can lead to an unstable thiosulfonate ester that subsequently breaks down.[8]

Q2: My compound appears to be degrading much faster than expected in plasma. What could be the cause?

A2: Rapid degradation in plasma is often due to the high concentration of proteins with nucleophilic residues. One of the main challenges with sulfonyl fluorides is their intrinsic electrophilicity, which can lead to stability issues in serum and plasma.[4] Consider the following:

  • High Protein Concentration: Plasma contains a high abundance of proteins like albumin, which have numerous potential reactive sites.

  • Enzymatic Activity: Although sulfonyl fluorides are generally resistant to many metabolic enzymes, some esterases or proteases could potentially contribute to degradation.

  • Sample Handling: Improper storage or repeated freeze-thaw cycles of plasma can lead to the release of intracellular contents, further increasing the concentration of reactive species.

Q3: Can I use a general protease inhibitor cocktail to improve the stability of my compound?

A3: While a protease inhibitor cocktail is standard practice to prevent protein degradation in cell lysates, it may not significantly improve the stability of the sulfonyl fluoride itself. In fact, some inhibitors, like those containing thiol groups, could directly react with your compound. Phenylmethylsulfonyl fluoride (PMSF) and (2-aminoethyl)benzenesulfonyl fluoride (AEBSF) are common serine protease inhibitors that operate by a similar mechanism to your compound and are known to be unstable in aqueous solutions.[3] It is crucial to assess the compatibility of any additives with your sulfonyl fluoride.

Q4: What is the best way to stop the reaction at my desired time points?

A4: Effective quenching is critical for accurate time-course analysis. Here are a few strategies:

  • Acidification: Adding a strong acid like trifluoroacetic acid (TFA) or formic acid will protonate nucleophiles, significantly slowing down the reaction.[9] This is a common and effective method compatible with subsequent LC-MS analysis.

  • Organic Solvent Crash: Rapidly adding a large excess of a cold organic solvent like acetonitrile or methanol will precipitate proteins and effectively halt the reaction by removing the aqueous environment and denaturing enzymes. This also serves as the first step in sample preparation for LC-MS.

  • Addition of a Scavenger: Introducing a high concentration of a simple, highly reactive nucleophile (e.g., benzylamine) can rapidly consume any remaining 1-methyl-1H-pyrrole-2-sulfonyl fluoride. This method can also be used for derivatization to improve detection by LC-MS.[10][11][12]

Troubleshooting Guides

Problem 1: High Variability Between Replicates in a Stability Assay
Potential Cause Troubleshooting Action Scientific Rationale
Inconsistent sample handling Ensure all samples are thawed, mixed, and incubated under identical conditions. Use a temperature-controlled incubator or water bath.Temperature fluctuations can significantly alter reaction rates. Inconsistent mixing can lead to heterogeneous concentrations of the compound and biological components.
Pipetting errors Use calibrated pipettes and pre-wet the tips before dispensing viscous samples like plasma.Accurate and consistent volumes are essential for reproducible results, especially when dealing with small volumes.
Incomplete quenching Optimize the quenching step. Ensure rapid and thorough mixing of the quenching agent with the sample at each time point.If the reaction is not stopped completely and consistently across all samples, the measured stability will be inaccurate and variable.
Matrix effects in LC-MS analysis Incorporate an internal standard that is structurally similar to the analyte but has a different mass. Perform a matrix effect evaluation.Co-eluting components from the biological matrix can suppress or enhance the ionization of the analyte, leading to variability in the LC-MS signal. An internal standard helps to correct for these variations.
Problem 2: Poor Recovery of the Compound from the Biological Matrix
Potential Cause Troubleshooting Action Scientific Rationale
Non-specific binding Use low-binding microcentrifuge tubes and pipette tips. Consider adding a small percentage of organic solvent (e.g., acetonitrile) to the sample if compatible with the assay.Hydrophobic compounds can adsorb to plastic surfaces, leading to apparent loss of the compound.
Inefficient protein precipitation Optimize the protein precipitation step. Test different organic solvents (acetonitrile, methanol, acetone) and solvent-to-sample ratios (e.g., 3:1, 4:1). Ensure the precipitation is performed at a low temperature (e.g., -20°C).Incomplete removal of proteins can lead to ion suppression in the mass spectrometer and may trap the analyte, reducing recovery.
Analyte instability in the processed sample Analyze the samples immediately after preparation. If storage is necessary, evaluate the stability of the processed samples at the intended storage temperature.The compound may be unstable even after initial processing, especially if residual enzymatic activity remains or if the pH of the final solution promotes degradation.
Problem 3: Difficulty in Quantifying the Compound by LC-MS
Potential Cause Troubleshooting Action Scientific Rationale
Poor ionization Optimize the mass spectrometer source parameters (e.g., capillary voltage, gas flow, temperature). Test both positive and negative ionization modes.Sulfonyl fluorides may not ionize efficiently under standard conditions.[10][12]
Lack of a suitable chromophore for UV detection Rely on mass spectrometry for detection and quantification.Many sulfonyl fluorides lack a strong chromophore, making UV-based detection challenging, especially at low concentrations.[10][12]
Low sensitivity Consider a derivatization strategy. Reacting the sulfonyl fluoride with a reagent like benzylamine can introduce a readily ionizable group, significantly improving sensitivity in LC-MS analysis.[10][11][12][13]Derivatization can transform a poorly-ionizing analyte into one that is easily detected by the mass spectrometer, lowering the limit of detection.

Experimental Protocols

Protocol 1: General Stability Assay in Human Plasma
  • Preparation:

    • Thaw human plasma on ice. Once thawed, centrifuge at 2000 x g for 10 minutes at 4°C to pellet any cryoprecipitates.

    • Prepare a stock solution of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in DMSO.

    • Pre-warm the plasma to 37°C in a water bath.

  • Initiation of the Assay:

    • Spike the pre-warmed plasma with the stock solution of 1-methyl-1H-pyrrole-2-sulfonyl fluoride to achieve the desired final concentration (typically 1-10 µM). The final concentration of DMSO should be less than 1% to minimize its effect on protein structure and activity.

    • Mix gently but thoroughly and start the timer. This is your T=0 sample.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-compound mixture.

  • Quenching and Sample Preparation:

    • Immediately add the aliquot to a tube containing 3-4 volumes (e.g., 150-200 µL) of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex vigorously for 30 seconds to ensure complete quenching and protein precipitation.

    • Incubate at -20°C for at least 20 minutes to enhance protein precipitation.

    • Centrifuge at high speed (e.g., >12,000 x g) for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate for LC-MS/MS analysis.

  • Analysis:

    • Analyze the samples by a validated LC-MS/MS method to determine the concentration of the remaining 1-methyl-1H-pyrrole-2-sulfonyl fluoride at each time point.

    • Plot the natural log of the remaining compound concentration versus time to determine the degradation rate constant and the half-life.

Diagram: Experimental Workflow for Stability Assay

Stability_Assay_Workflow cluster_prep Preparation cluster_assay Assay Incubation cluster_processing Sample Processing cluster_analysis Analysis prep1 Thaw & Centrifuge Plasma prep2 Prepare Compound Stock (DMSO) initiate Spike Compound into Plasma (37°C) prep2->initiate timepoint Incubate & Sample at Time Points (0, 5, 15, 30...) initiate->timepoint Start Timer quench Quench with Cold Acetonitrile + IS timepoint->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Calculate Half-Life (t1/2) lcms->data

Caption: Workflow for assessing the stability of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Understanding the Mechanism: Reactivity of Sulfonyl Fluorides

The reactivity of the sulfonyl fluoride group is dictated by the electrophilicity of the sulfur atom. This electrophilicity can be modulated by the electronic properties of the pyrrole ring. The sulfur atom is susceptible to nucleophilic attack by electron-rich functional groups, such as the hydroxyl group of serine or the amine group of lysine.

Diagram: General Reaction with a Nucleophile

Reaction_Mechanism cluster_reactants Reactants cluster_product Product Pyrrole-SO2F 1-methyl-1H-pyrrole-SO₂F Adduct Covalent Adduct (Pyrrole-SO₂-NH-Lys) Pyrrole-SO2F->Adduct Nucleophilic Attack Nu Protein-Nucleophile (e.g., Lys-NH₂) HF HF

Caption: Covalent modification of a protein nucleophile by 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

This reaction is often context-dependent, meaning the local environment within a protein's binding pocket can significantly enhance the reactivity of the sulfonyl fluoride and the nucleophilicity of the target amino acid residue.[4]

By understanding the inherent reactivity and potential pitfalls in stability assessment, researchers can design more robust experiments and generate high-quality, reliable data for their drug discovery and development programs.

References

  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. (n.d.). Google Books.
  • Hydrolytically stable sulfonyl fluorides - Enamine. (n.d.).
  • Direct introduction of R-SO2F moieties into proteins and protein-polymer conjugation using SuFEx chemistry | Request PDF. (n.d.). ResearchGate.
  • Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. (n.d.). Fingerprint - Hong Kong Baptist University.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Application Notes and Protocols. (n.d.). Benchchem.
  • Sun, C., Sun, H., Lai, Y., Zhang, J., & Cai, Z. (2011). Liquid chromatography/mass spectrometry method for determination of perfluorooctane sulfonyl fluoride upon derivatization with benzylamine. PubMed.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. (n.d.).
  • SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). MilliporeSigma.
  • Sun, C., Sun, H., Lai, Y., Zhang, J., & Cai, Z. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. Analytical Chemistry, 83(15), 5822-5826. [Link]

  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.).
  • Sun, C., Sun, H., Lai, Y., Zhang, J., & Cai, Z. (2011). Liquid Chromatography/Mass Spectrometry Method for Determination of Perfluorooctane Sulfonyl Fluoride upon Derivatization with Benzylamine. American Chemical Society.
  • Wang, Y., Zhang, Y., & Zhang, Q. (2023). Determination of Perfluorooctane Sulfonyl Fluoride and Perfluorohexane Sulfonyl Fluoride in Soil by Chemical Derivatization and Liquid Chromatography-Tandem Mass Spectrometry. PubMed.
  • Sulfur fluoride exchange. (2023). PMC.
  • Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. (n.d.).
  • Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. (n.d.). ResearchGate.
  • Unconventional reactivity of sulfonyl fluorides. (2025). Spiral.
  • Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. (2023). PMC.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry.
  • Hydrolysis stable sulfonyl chlorides. (2016). Reddit.
  • Aromatic Sulfonyl Fluorides Covalently Kinetically Stabilize Transthyretin to Prevent Amyloidogenesis while Affording a Fluorescent Conjugate. (n.d.). PMC.
  • Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. (2022). PMC.
  • Am Ende, C. W., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications.
  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. RSC Publishing.
  • Synthetic Routes to Arylsulfonyl Fluorides. (2021). MDPI.
  • Gambini, L., Udompholkul, P., Salem, A. F., Baggio, C., & Pellecchia, M. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. PubMed.
  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. (2023). MDPI.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (2023). PubMed.
  • Applications of Sulfonyl Fluorides. (n.d.). ResearchGate.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (2026). ResearchGate.
  • An Investigation into the In Vitro Metabolic Stability of Aryl Sulfonyl Fluorides for their Application in Medicinal Chemistry and Radiochemistry. (n.d.). ResearchGate.
  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design. (2024). ACS Publications.
  • Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. (n.d.). ChemRxiv. Retrieved February 19, 2026, from [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGByjqXF6s219VK8dY5TeqKW2MKQaPXMrce6aP75zb_eiavypFweNBq2U_jhwN5JH6dDD5VO2l-hqroeLPzF-nTAEblF3LI9ExCj7f_oWL6if_lzu0HhwyNFUI56w6RkdJU2gf4wTTUjzk4iHwdpc0xTIXszA==]([Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Validation of 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a Chemical Probe

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a chemical probe. The principles and...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the rigorous validation of 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a chemical probe. The principles and methodologies outlined herein are designed to ensure the generation of robust and reproducible data, a cornerstone of translational research and drug discovery.[1]

Introduction: The Imperative for Rigorous Chemical Probe Validation

Chemical probes are indispensable small molecules that selectively modulate a specific protein target, enabling the interrogation of its biological function.[2][3] The quality of a chemical probe directly impacts the reliability of the resulting biological insights and the validity of a potential drug target.[4][5] Consequently, a thorough and objective validation process is not merely a recommendation but a scientific necessity.[2]

1-methyl-1H-pyrrole-2-sulfonyl fluoride is a covalent chemical probe candidate. The sulfonyl fluoride moiety is known to react with nucleophilic amino acid residues such as lysine, tyrosine, serine, threonine, cysteine, and histidine, forming a stable covalent bond.[6][7] This irreversible mode of action can offer high potency and prolonged duration of action.[8][9] However, it also necessitates a careful evaluation of its reactivity and selectivity to avoid non-specific target engagement that could lead to misleading experimental outcomes.[1][8]

This guide will walk you through a systematic, multi-faceted approach to validating 1-methyl-1H-pyrrole-2-sulfonyl fluoride, establishing its utility as a reliable tool for biological discovery.

Foundational Validation: Characterization and Purity

Before embarking on biological validation, the fundamental chemical properties of the probe must be unequivocally established.

Synthesis and Structural Verification

The synthesis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride can be achieved through various established methods for generating sulfonyl fluorides.[10][11][12] A common route involves the conversion of the corresponding sulfonic acid or sulfonyl chloride.[11][13]

Example Synthetic Pathway:

1-methyl-1H-pyrrole 1-methyl-1H-pyrrole Intermediate 1-methyl-1H-pyrrole-2-sulfonyl chloride 1-methyl-1H-pyrrole->Intermediate 1. Chlorosulfonation Chlorosulfonic_acid Chlorosulfonic acid Chlorosulfonic_acid->Intermediate Final_Product 1-methyl-1H-pyrrole-2-sulfonyl fluoride Intermediate->Final_Product 2. Halogen Exchange KF Potassium Fluoride KF->Final_Product

Caption: A potential synthetic route to 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Following synthesis, rigorous structural confirmation is paramount. This should include:

  • NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and absence of major impurities.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.[14]

  • Purity Analysis (e.g., HPLC): To ensure the sample is of high purity (ideally >95%) for biological assays.

Physicochemical Properties

Key physicochemical parameters should be determined to ensure the probe is suitable for use in biological assays.

PropertyRecommended Value/AssayRationale
Solubility >10 mM in DMSO; assess aqueous solubility in relevant assay buffers.Ensures the probe can be prepared at appropriate concentrations for in vitro and cellular experiments.
Stability Assess stability in aqueous buffer and cell culture media over the time course of the experiment.Degradation of the probe can lead to a loss of activity or the formation of confounding byproducts.
Lipophilicity (LogP) Calculated and/or experimentally determined.Influences cell permeability and potential for non-specific binding. A balanced LogP is often desirable.

In Vitro Validation: Target Engagement and Potency

The initial biological validation focuses on demonstrating direct interaction with the intended protein target and quantifying the potency of this interaction. For the purpose of this guide, we will hypothesize that the intended target of 1-methyl-1H-pyrrole-2-sulfonyl fluoride is "Protein Kinase X" (PKX), a fictitious serine/threonine kinase.

Establishing Covalent Target Engagement

Several methods can be employed to confirm that 1-methyl-1H-pyrrole-2-sulfonyl fluoride forms a covalent bond with its target protein.[9]

3.1.1. Mass Spectrometry-Based Adduct Formation

Protocol:

  • Incubate purified recombinant PKX with a molar excess of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

  • Analyze the protein by intact protein mass spectrometry.

  • Expected Result: A mass shift corresponding to the molecular weight of the probe minus hydrogen fluoride (HF) should be observed, indicating covalent adduction.

  • To identify the specific residue(s) modified, perform peptide mapping using LC-MS/MS.

3.1.2. Target-Specific Binding Assays

Biophysical and biochemical assays can provide quantitative data on target engagement.[15][16]

Assay TypePrinciple
Surface Plasmon Resonance (SPR) Immobilize PKX on a sensor chip and flow 1-methyl-1H-pyrrole-2-sulfonyl fluoride over the surface. Measures binding and dissociation rates in real-time. Irreversible binding will show no dissociation.
Isothermal Titration Calorimetry (ITC) Measures the heat change upon binding of the probe to the target protein. Can determine binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Fluorescence Polarization (FP) A fluorescently labeled ligand that binds to PKX is displaced by the probe, leading to a change in fluorescence polarization.
Quantifying Potency

The potency of a chemical probe is a critical parameter. For covalent inhibitors, this is often expressed as the rate of inactivation (k_inact/K_I) or the concentration required for 50% inhibition at a specific time point (IC₅₀).[17][18]

3.2.1. Biochemical Potency (IC₅₀)

Protocol (Kinase Activity Assay):

  • Pre-incubate varying concentrations of 1-methyl-1H-pyrrole-2-sulfonyl fluoride with PKX for a defined period.

  • Initiate the kinase reaction by adding the substrate and ATP.

  • Measure the rate of product formation (e.g., via a phosphospecific antibody or a luminescence-based ATP detection reagent).

  • Plot the percent inhibition against the probe concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀.

Illustrative Data:

ProbeTargetBiochemical IC₅₀ (nM)
1-methyl-1H-pyrrole-2-sulfonyl fluoridePKX85
Inactive Analog (e.g., hydrolyzed probe)PKX>10,000
Known Reversible PKX Inhibitor (Control)PKX50

Selectivity Profiling: A Critical Step for Covalent Probes

A high-quality chemical probe must be highly selective for its intended target.[2][19] This is especially crucial for covalent probes, as off-target interactions are irreversible and can lead to significant misinterpretation of data.[1][8]

Broad-Panel Screening

The probe should be screened against a broad panel of related proteins (e.g., a kinase panel) to assess its selectivity.[20]

Illustrative Kinase Panel Data:

Kinase FamilyRepresentative Kinase% Inhibition at 1 µM
Target PKX 98%
Family AKinase A115%
Kinase A28%
Family BKinase B125%
Kinase B212%
Family CKinase C1<5%

A probe is generally considered selective if it is >30-fold more potent for its primary target compared to other proteins in the same family.[17][21]

Proteome-Wide Selectivity Assessment

Unbiased, proteome-wide methods are essential for identifying potential off-targets.[1][16]

4.2.1. Chemoproteomic Profiling

Protocol:

  • Synthesize a clickable version of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (e.g., with a terminal alkyne or azide).

  • Treat live cells or cell lysates with the clickable probe.

  • Lyse the cells and perform a click reaction to attach a biotin tag.

  • Enrich the biotin-labeled proteins using streptavidin beads.

  • Identify the enriched proteins by mass spectrometry.

  • A competition experiment, where cells are pre-treated with the parent probe before adding the clickable version, should be performed to confirm that the enriched proteins are specific targets.

cluster_0 Cell Treatment cluster_1 Lysis & Click Chemistry cluster_2 Enrichment & Identification Clickable_Probe Clickable Probe Cell_Lysate Cell Lysate Clickable_Probe->Cell_Lysate Click_Reaction Click Reaction Cell_Lysate->Click_Reaction Biotin_Tag Biotin Tag Biotin_Tag->Click_Reaction Biotinylated_Proteins Biotinylated Proteins Click_Reaction->Biotinylated_Proteins Enrichment Enrichment Biotinylated_Proteins->Enrichment Streptavidin_Beads Streptavidin Beads Streptavidin_Beads->Enrichment Mass_Spectrometry Mass Spectrometry Enrichment->Mass_Spectrometry Protein_ID Protein Identification Mass_Spectrometry->Protein_ID

Caption: Workflow for chemoproteomic profiling.

Cellular Validation: Demonstrating On-Target Activity in a Physiological Context

Biochemical activity must translate to a cellular setting to be biologically meaningful.[2][22]

Cellular Target Engagement

It is crucial to demonstrate that the probe can enter cells and bind to its intended target.[23][24][25]

5.1.1. Cellular Thermal Shift Assay (CETSA)

Protocol:

  • Treat intact cells with varying concentrations of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

  • Heat the cells to a range of temperatures.

  • Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

  • Analyze the amount of soluble PKX at each temperature by Western blot or other protein detection methods.

  • Expected Result: Binding of the probe should stabilize PKX, leading to a higher melting temperature.

Cellular Potency (EC₅₀)

The cellular potency is the concentration of the probe required to elicit a 50% effect in a cell-based assay.[17][18]

5.2.1. Target-Dependent Cellular Assay

Protocol:

  • Choose a cellular assay that measures the downstream consequences of PKX activity (e.g., phosphorylation of a known substrate).

  • Treat cells with a dose-response of 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

  • Measure the level of the downstream biomarker (e.g., by Western blot, ELISA, or immunofluorescence).

  • Calculate the EC₅₀ from the dose-response curve.

Illustrative Data:

AssayReadoutEC₅₀ (µM)
PKX Substrate Phosphorylationp-Substrate levels by Western Blot0.5
Cell ViabilityATP levels (e.g., CellTiter-Glo®)2.5
The Importance of a Negative Control

A structurally similar but biologically inactive analog is an essential tool for validating that the observed cellular phenotype is due to on-target activity.[21] For 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a suitable negative control could be the hydrolyzed version of the compound where the sulfonyl fluoride is converted to a sulfonic acid, rendering it incapable of covalent modification.

Conclusion: A Rigorously Validated Chemical Probe

By following the comprehensive validation workflow outlined in this guide, researchers can confidently establish the utility of 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a high-quality chemical probe. This rigorous approach, encompassing chemical characterization, biochemical and cellular target engagement, and proteome-wide selectivity profiling, is essential for generating reliable biological data and advancing our understanding of complex biological systems.

References

  • Best Practices for Chemical Probes. Alto Predict. (2016). [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry. (2023). [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. The Royal Society of Chemistry. (2020). [Link]

  • Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. ACS Publications. (2023). [Link]

  • Validating Chemical Probes. EFMC (European Federation for Medicinal Chemistry and Chemical Biology). [Link]

  • Target Engagement Assays in Early Drug Discovery. PMC - NIH. [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. The Weizmann Institute of Science. (2020). [Link]

  • Determining target engagement in living systems. Nature Chemical Biology. (2013). [Link]

  • Gini coefficients as a single value metric to define chemical probe selectivity. PMC - NIH. [Link]

  • Target engagement. The Chemical Probes Portal. [Link]

  • Target engagement approaches for pharmacological evaluation in animal models. Chemical Communications. (2019). [Link]

  • A Practical Guide to Target Engagement Assays. Selvita. (2025). [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. ResearchGate. (2025). [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. Annual Reviews. (2022). [Link]

  • Which Small Molecule? Selecting Chemical Probes for Use in Cancer Research and Target Validation. AACR Journals. (2023). [Link]

  • Best Practices for Design and Characterization of Covalent Chemical Probes. The Weizmann Institute of Science - WIS Works. (2020). [Link]

  • Selectivity Determination of a Small Molecule Chemical Probe Using Protein Microarray and Affinity Capture Techniques. ACS Combinatorial Science. (2016). [Link]

  • Chemical Probes in Cellular Assays for Target Validation and Screening in Neurodegeneration. The Royal Society of Chemistry. (2020). [Link]

  • Cellular Selectivity Profiling: Unveiling Novel Interactions and More Accurate Compound Specificity. Promega Connections. (2025). [Link]

  • Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. Vipergen. [Link]

  • Validating Small Molecule Chemical Probes for Biological Discovery. PubMed. (2022). [Link]

  • 1-methyl-1h-pyrrole-2-sulfonyl fluoride. PubChem. [Link]

  • Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Publishing. [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. PMC. (2023). [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. MDPI. (2023). [Link]

  • Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. ResearchGate. (2025). [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC. (2023). [Link]

  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. (2023). [Link]

  • Unconventional reactivity of sulfonyl fluorides. Spiral. (2024). [Link]

  • A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry. (2019). [Link]

  • (A) Sulfonyl fluoride probes derived from a pyrimidine 2-aminopyrazole... ResearchGate. (2017). [Link]

  • Synthetic Routes to Arylsulfonyl Fluorides. MDPI. (2021). [Link]

  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. PMC - NIH. (2019). [Link]

  • Sulfonyl fluoride synthesis by fluorosulfonylation. Organic Chemistry Portal. [Link]

  • Pyrrole sulfonyl derivative, and preparation method and medical use thereof.
  • Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances. (2019). [Link]

Sources

Comparative

The Ascendance of Heteroaromatic Sulfonyl Fluorides: A Comparative Guide to 1-methyl-1H-pyrrole-2-sulfonyl Fluoride as a Covalent Modifier

In the landscape of modern drug discovery and chemical biology, the strategic deployment of covalent modifiers has re-emerged as a powerful approach to achieve durable and potent target engagement.[1][2] Historically, th...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery and chemical biology, the strategic deployment of covalent modifiers has re-emerged as a powerful approach to achieve durable and potent target engagement.[1][2] Historically, the field was dominated by warheads targeting the nucleophilic thiol of cysteine residues. However, the quest for novel reactivity and the need to target proteins lacking accessible cysteines has spurred the exploration of electrophiles capable of reacting with other nucleophilic amino acids. Among these, sulfonyl fluorides have garnered significant attention for their unique balance of stability and reactivity, capable of forming covalent bonds with a variety of residues including lysine, tyrosine, serine, and histidine.[3][4] This guide provides an in-depth comparison of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride, with other classes of covalent modifiers, offering insights into its potential advantages and applications for researchers, scientists, and drug development professionals.

The Covalent Paradigm: A Spectrum of Reactivity

Covalent inhibitors function by forming a stable chemical bond with their target protein, a mechanism that can confer several advantages over non-covalent counterparts, including increased potency, prolonged duration of action, and the ability to target shallow binding pockets.[5] The landscape of covalent modifiers, or "warheads," is diverse, with each class exhibiting distinct reactivity profiles and targeting preferences.

A fundamental principle in the design of targeted covalent inhibitors is the concept of "Goldilocks reactivity" – the electrophile must be reactive enough to form a bond with its intended target but stable enough to avoid off-target reactions and withstand the aqueous physiological environment.[6]

Sulfonyl Fluorides: Expanding the Covalent Toolkit

Sulfonyl fluorides have emerged as a privileged class of electrophiles due to their remarkable stability in aqueous media, coupled with their capacity to be "activated" for reaction within the microenvironment of a protein binding pocket.[4][6] This is in contrast to more reactive sulfonyl chlorides, which are generally less stable.[7] The Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a term coined by Sharpless and coworkers, describes the reaction of a sulfonyl fluoride with a nucleophile, and has become a cornerstone of modern click chemistry.

The reactivity of sulfonyl fluorides allows them to target a broader range of amino acid residues than many other warheads. While they can react with cysteine, the resulting thiosulfonate ester adduct is often unstable. Their true utility lies in their ability to form stable sulfonamide and sulfonate ester bonds with the side chains of lysine and tyrosine, respectively.[1][8] They have also been shown to react with serine and histidine.

Introducing 1-methyl-1H-pyrrole-2-sulfonyl fluoride: A Heteroaromatic Contender

The focus of this guide, 1-methyl-1H-pyrrole-2-sulfonyl fluoride, represents an advancement into the realm of heteroaromatic sulfonyl fluorides. The electronic properties of the pyrrole ring are expected to modulate the reactivity of the sulfonyl fluoride moiety compared to its more common benzenoid counterparts. The electron-rich nature of the pyrrole ring may influence the electrophilicity of the sulfur center, potentially fine-tuning its reactivity and selectivity profile.

While direct, head-to-head comparative kinetic data for 1-methyl-1H-pyrrole-2-sulfonyl fluoride is not yet widely available in the public domain, we can infer its properties based on established principles of physical organic chemistry and the wealth of data on other sulfonyl fluorides. The pyrrole nitrogen and the aromatic system can influence the stability and reactivity of the S-F bond, potentially offering a unique profile for specific biological targets.[9]

Comparative Analysis of Covalent Modifiers

To understand the potential advantages of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, it is essential to compare it with other widely used classes of covalent modifiers.

Reactivity and Selectivity Profile
  • Michael Acceptors (e.g., Acrylamides): These are the most common class of cysteine-targeting warheads. Their reactivity is highly dependent on the electronic nature of the conjugated system. While highly effective for cysteine, they generally do not react with other amino acid residues under physiological conditions.

  • Haloacetamides (e.g., Chloroacetamides): Another class of cysteine-targeting electrophiles that react via an SN2 mechanism. They are generally more reactive than acrylamides, which can sometimes lead to greater off-target effects.

  • Aryl Sulfonyl Fluorides: As a class, these exhibit broad reactivity towards lysine, tyrosine, serine, and histidine.[3] The reactivity can be tuned by the substituents on the aromatic ring. Electron-withdrawing groups generally increase reactivity, while electron-donating groups decrease it.

  • 1-methyl-1H-pyrrole-2-sulfonyl fluoride: Based on the electron-rich nature of the 1-methyl-pyrrole ring, it is hypothesized that this warhead may exhibit more attenuated reactivity compared to aryl sulfonyl fluorides bearing strong electron-withdrawing groups. This could be advantageous in achieving higher selectivity for a target with a particularly nucleophilic or well-positioned residue, minimizing off-target modifications.

Mechanism of Action

The fundamental chemistry of covalent bond formation differs between these classes, influencing their targeting capabilities.

Caption: Mechanisms of covalent modification for different electrophilic warheads.

Data Summary: A Comparative Overview
FeatureMichael Acceptors (e.g., Acrylamides)Haloacetamides (e.g., Chloroacetamides)Aryl Sulfonyl Fluorides1-methyl-1H-pyrrole-2-sulfonyl fluoride (Hypothesized)
Primary Target Residue(s) CysteineCysteineLysine, Tyrosine, Serine, Histidine[3]Lysine, Tyrosine, Serine, Histidine
Mechanism Michael AdditionSN2Nucleophilic Substitution (SuFEx)Nucleophilic Substitution (SuFEx)
Reactivity Tunable, generally moderateGenerally highTunable, broad rangePotentially moderate and tunable
Bond Stability Stable ThioetherStable ThioetherStable Sulfonamide/Sulfonate EsterStable Sulfonamide/Sulfonate Ester
Reversibility Generally irreversible (can be engineered to be reversible)IrreversibleIrreversibleIrreversible
Aqueous Stability Generally goodModerate to goodExcellent[6]Expected to be excellent
Key Advantage High selectivity for CysteineHigh reactivityBroad targeting scope beyond CysteinePotentially unique selectivity profile due to heteroaromatic nature
Key Disadvantage Limited to Cysteine targetsPotential for higher off-target reactivityCan have broader reactivity, requiring careful scaffold design for selectivityRequires further experimental characterization

Experimental Workflows for Evaluating Covalent Modifiers

The rigorous characterization of a novel covalent modifier like 1-methyl-1H-pyrrole-2-sulfonyl fluoride is paramount. The following experimental workflow outlines the key steps to assess its performance.

G Experimental Workflow for Covalent Modifier Characterization cluster_in_vitro In Vitro Characterization cluster_in_cellulo Cellular and Proteomic Analysis A Synthesis and QC B Stability Assays (pH, plasma) A->B C Reactivity Profiling (vs. N-acetyl amino acids) A->C D Kinetic Analysis (k_inact/K_i with target protein) C->D E Cellular Target Engagement Assays (e.g., CETSA, NanoBRET) D->E F Chemoproteomic Profiling (Activity-Based Protein Profiling) E->F G Selectivity Analysis (Comparison of on-target vs. off-target labeling) F->G

Caption: A generalized workflow for the comprehensive evaluation of a novel covalent modifier.

Detailed Experimental Protocols

1. Kinetic Analysis of Covalent Inhibition

The efficiency of an irreversible inhibitor is often described by the second-order rate constant kinact/KI, where KI is the initial non-covalent binding affinity and kinact is the maximum rate of inactivation.

  • Objective: To determine the kinetic parameters of covalent bond formation with a purified target protein.

  • Methodology:

    • Incubate the target protein at a known concentration with varying concentrations of the covalent modifier.

    • At specific time points, quench the reaction and measure the remaining enzyme activity using a suitable substrate assay.

    • Plot the observed rate of inactivation (kobs) against the inhibitor concentration.

    • Fit the data to the appropriate kinetic model (e.g., Equation 1) to determine kinact and KI.[2][10]

    Equation 1: kobs = kinact[I] / (KI + [I])

2. Chemoproteomic Profiling for Selectivity Assessment

Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess the selectivity of a covalent modifier across the entire proteome.[11][12]

  • Objective: To identify the on-target and off-target proteins of the covalent modifier in a complex biological system (e.g., cell lysate or live cells).

  • Methodology:

    • Synthesize a probe version of the covalent modifier containing a reporter tag (e.g., an alkyne or biotin).

    • Treat cell lysate or intact cells with the probe.

    • Lyse the cells (if treated intact) and perform a click chemistry reaction to attach a fluorescent dye or an affinity handle (e.g., biotin) to the probe-labeled proteins.

    • Enrich the labeled proteins (e.g., using streptavidin beads for biotinylated probes).

    • Digest the enriched proteins into peptides and analyze by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the labeled proteins and the specific sites of modification.[13][14]

Conclusion

The exploration of novel covalent modifiers is a vibrant and essential area of drug discovery. 1-methyl-1H-pyrrole-2-sulfonyl fluoride stands as a promising new entrant, offering the potential for a unique reactivity and selectivity profile rooted in its heteroaromatic nature. While further direct experimental validation is required, the principles outlined in this guide provide a robust framework for its evaluation and comparison with established covalent warheads. The strategic application of such novel electrophiles, guided by a deep understanding of their chemical properties and rigorous experimental characterization, will undoubtedly continue to expand the "druggable" proteome and deliver innovative therapeutic solutions.

References

  • Jones, L. H., et al. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1-12. [Link]

  • Grimster, N. P., et al. (2016). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 14(34), 8148-8155. [Link]

  • An, Z., et al. (2020). Stability and Cell Permeability of Sulfonyl Fluorides in the Design of Lys-Covalent Antagonists of Protein-Protein Interactions. ChemMedChem, 15(22), 2176-2184. [Link]

  • Bull, J. A., et al. (2021). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 5(8), 573-587. [Link]

  • Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(3), 1-12. [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for kinetic evaluation of reversible covalent inhibitors from time-dependent IC50 data. MedChemComm, 16(3), 456-464. [Link]

  • Gilbert, K., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 349-361. [Link]

  • Mader, L. K., & Keillor, J. W. (2025). Methods for Kinetic Evaluation of Reversible Covalent Inhibitors from Time-Dependent IC50 Data. RSC Medicinal Chemistry, 16(3), 456-464. [Link]

  • Schwartz, B. (n.d.). Commitment to covalency: kinetics of irreversible inhibitors with a regenerable streptavidin sensor on the Pioneer FE system. Drug Discovery Chemistry. [Link]

  • Johnson, T. W. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States. Journal of Chemical Theory and Computation. [Link]

  • Johnson, T. W. (2025). Kinetic Modeling of Covalent Inhibition: Effects of Rapidly Fluctuating Intermediate States.
  • Witte, M. D., et al. (2020). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Cell Chemical Biology, 27(2), 176-186.e6. [Link]

  • Gilbert, K., et al. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ChemRxiv. [Link]

  • Gilbert, K., et al. (2022). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ChemRxiv. [Link]

  • Gilbert, K., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Chemical Biology, 18(2), 349-361. [Link]

  • Zhang, Q., et al. (2021). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Chinese Chemical Letters, 32(9), 2735-2746. [Link]

  • De Rosa, M., & Marwaha, V. R. (1994). Reaction of 1-substituted pyrroles with N-fluorodibenzenesulfonimide: Effect of halogen on electrophilic substitution by addition-elimination. Journal of the Chemical Society, Perkin Transactions 2, (3), 415-418. [Link]

  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry, 7(3), 124-137. [Link]

  • Qin, H. L., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. Chemical Communications, 55(43), 6141-6144. [Link]

  • PubChem. (n.d.). 1-methyl-1h-pyrrole-2-sulfonyl fluoride. [Link]

  • Davies, A. T., et al. (2023). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 11, 1245805. [Link]

  • Qin, H. L., & Sun, J. (2019). Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids. RSC Advances, 9(28), 16045-16049. [Link]

  • Amine, M. S., et al. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. Crystals, 12(12), 1756. [Link]

  • Singh, J., et al. (2011). The resurgence of covalent drugs. Nature Reviews Drug Discovery, 10(4), 307-317.
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): A New Family of Click Chemistry.
  • Cornella, J., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. Catalysts, 11(7), 830. [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonyl fluoride synthesis by fluorosulfonation. [Link]

  • Google Patents. (2016).
  • Chen, Z. D., et al. (2023). Turning sulfonyl and sulfonimidoyl fluoride electrophiles into sulfur(VI) radicals for alkene ligation. Nature Communications, 14(1), 5142. [Link]

  • Zhang, K., et al. (2023). Advances in the construction of diverse SuFEx linkers. National Science Review, 10(6), nwad098. [Link]

  • Sanford, M. S., et al. (2025). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science, 16(36), 10834-10839. [Link]

  • Sanford, M. S., et al. (2025). Pd-catalyzed desulfonylative fluorination of electron-deficient (hetero)aryl sulfonyl fluorides. Chemical Science, 16(36), 10834-10839. [Link]

  • Balinskiy, M., et al. (2021). An Easy Synthesis of Monofluorinated Derivatives of Pyrroles from β-Fluoro-β-Nitrostyrenes. Molecules, 26(12), 3550. [Link]

  • Cornella, J., et al. (2021). Scope of simple aryl and alkylsulfonamides in the pyrylium mediated sulfonyl fluoride formation. Angewandte Chemie International Edition, 60(36), 19748-19752. [Link]

Sources

Validation

1-methyl-1H-pyrrole-2-sulfonyl fluoride vs. acrylamides for covalent inhibition

A Senior Application Scientist's Guide to Selecting and Evaluating Electrophiles for Targeted Covalent Inhibition In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged from a nich...

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Selecting and Evaluating Electrophiles for Targeted Covalent Inhibition

In the landscape of modern drug discovery, targeted covalent inhibitors (TCIs) have re-emerged from a niche strategy to a mainstream modality, prized for their potential to achieve high potency, prolonged pharmacodynamic effects, and the ability to tackle historically "undruggable" targets.[1] The efficacy and selectivity of a TCI are inextricably linked to its "warhead"—the electrophilic moiety that forms a stable bond with a nucleophilic amino acid residue on the target protein.

For decades, the acrylamide group has been the workhorse of covalent drug design, exemplified by numerous FDA-approved drugs.[2][3] However, the expanding frontier of chemical biology has introduced novel reactive groups, with sulfonyl fluorides—harnessed through the principles of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry—presenting a compelling alternative.[4][5]

This guide provides an in-depth, objective comparison between the established acrylamide warhead and an exemplar of the emerging sulfonyl fluoride class, 1-methyl-1H-pyrrole-2-sulfonyl fluoride. We will dissect their mechanisms, compare their reactivity and selectivity profiles, and provide robust experimental protocols for their evaluation, empowering researchers to make informed decisions in the rational design of next-generation covalent therapeutics.

The Warheads Under the Microscope: Mechanism and Reactivity

The choice of a covalent warhead is fundamentally a decision about which amino acid to target and how to engage it. The distinct chemistries of acrylamides and sulfonyl fluorides dictate their target scope and reaction kinetics.

The Acrylamide: A Cysteine-Targeting Classic

Acrylamides are α,β-unsaturated carbonyl compounds that react with nucleophiles via a Michael addition mechanism.[6] In the context of protein inhibition, their reactivity is overwhelmingly directed towards the thiol side chain of cysteine, the most intrinsically nucleophilic amino acid.[7]

The reaction is typically irreversible, forming a stable thioether bond. This targeted reactivity has been successfully leveraged in numerous kinase inhibitors, such as afatinib and ibrutinib, which form a covalent bond with a non-catalytic cysteine residue in the active site of their respective targets.[3][7][8] The reactivity of the acrylamide can be finely tuned through substitutions on the α or β carbons; for instance, the addition of an electron-withdrawing cyano group at the α-position can render the covalent bond reversible, offering a strategy to mitigate potential off-target effects.[6][9]

Mechanism_Comparison cluster_0 Acrylamide Mechanism (Michael Addition) cluster_1 Sulfonyl Fluoride Mechanism (SuFEx) A_Inhibitor Acrylamide Inhibitor A_Complex Non-covalent Complex A_Inhibitor->A_Complex Ki A_Target Protein + Cysteine (R-SH) A_Target->A_Complex A_Adduct Covalent Adduct (Thioether) A_Complex->A_Adduct kinact S_Inhibitor Sulfonyl Fluoride Inhibitor S_Complex Non-covalent Complex S_Inhibitor->S_Complex Ki S_Target Protein + Tyr/Lys (R-OH/NH2) S_Target->S_Complex S_Adduct Covalent Adduct (Sulfonate/Sulfamide) S_Complex->S_Adduct kinact Experimental_Workflow P1 Protocol 1: Enzyme Inhibition Kinetics P2 Protocol 2: Intact Protein Mass Spectrometry P1->P2 Is inhibition time-dependent? Data1 Determine k_inact/K_I P1->Data1 P3 Protocol 3: Proteome-Wide Selectivity (ABPP) P2->P3 Is adduct formation confirmed? Data2 Confirm Covalent Adduct & Stoichiometry P2->Data2 Data3 Identify On- and Off-Targets in a Native System P3->Data3 End End: Validated Covalent Probe Data3->End Is selectivity profile acceptable? Start Start: Novel Covalent Inhibitor Start->P1

Figure 2: A self-validating workflow for covalent inhibitor evaluation.

Protocol 1: Determination of Covalent Kinetic Constants (k_inact/K_I)

Rationale: For covalent inhibitors, a simple IC50 is insufficient as it is time-dependent. The true measure of potency is the second-order rate constant k_inact/K_I, which represents the efficiency of covalent modification. [10][11]This protocol uses a time-dependent IC50 determination to calculate this crucial parameter.

Methodology:

  • Reagent Preparation: Prepare stock solutions of the target enzyme, a suitable substrate, and the covalent inhibitor in an appropriate assay buffer.

  • Pre-incubation: Create a series of inhibitor dilutions. For each concentration, mix the enzyme with the inhibitor and incubate for several distinct time points (e.g., 0, 15, 30, 60, 120 minutes). A no-inhibitor control is essential.

  • Data Acquisition: Measure the initial reaction velocity using a suitable detection method (e.g., absorbance, fluorescence).

  • Data Analysis:

    • For each pre-incubation time point, plot the initial velocity against the inhibitor concentration and fit to a standard dose-response curve to determine the IC50 value for that time (IC50(t)).

    • Plot the IC50(t) values against the inverse of time (1/t).

    • Calculate k_inact/K_I using established equations that model two-step irreversible inhibition. [12][13]

Protocol 2: Direct Confirmation of Covalent Adduct Formation via Mass Spectrometry

Rationale: This experiment provides unequivocal evidence that the inhibitor forms a covalent bond with its target protein. It directly measures the mass of the protein-inhibitor complex, confirming the modification and its stoichiometry. [14][15] Methodology:

  • Inhibitor Incubation: Incubate the purified target protein with a 5- to 10-fold molar excess of the covalent inhibitor for a time sufficient to ensure complete reaction (determined from kinetic studies). A control sample with protein and vehicle (e.g., DMSO) only is critical.

  • Sample Cleanup: Remove excess, unbound inhibitor using a desalting column or buffer exchange spin column. This step is crucial to prevent non-specific adduction during analysis.

  • Mass Spectrometry Analysis: Analyze the samples using high-resolution electrospray ionization mass spectrometry (ESI-MS).

  • Data Analysis: Deconvolute the resulting mass spectra to determine the precise molecular weights of the protein species in both the control and inhibitor-treated samples. A mass increase in the treated sample that corresponds exactly to the molecular weight of the inhibitor confirms the formation of a 1:1 covalent adduct.

Protocol 3: Assessment of Proteome-Wide Selectivity

Rationale: A potent covalent inhibitor is only useful if it is also selective. Concerns about off-target reactivity are paramount in covalent drug design. [16]Activity-based protein profiling (ABPP) is a powerful chemoproteomic technique to assess inhibitor selectivity across the entire proteome in a native biological context. [7][17] Methodology:

  • Cellular Treatment: Treat live cells or cell lysates with varying concentrations of the covalent inhibitor for a defined period. Include a vehicle-only control.

  • Probe Labeling: Following inhibitor treatment, label the remaining active proteins in the proteome with a broad-spectrum, alkyne-functionalized covalent probe that targets the same class of residues (e.g., an iodoacetamide probe for cysteines).

  • Click Chemistry: Lyse the cells (if treated live) and perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin tag to the alkyne-labeled proteins.

  • Enrichment and Digestion: Enrich the biotin-tagged proteins using streptavidin beads. Wash extensively to remove non-specifically bound proteins, then perform on-bead tryptic digestion to generate peptides.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixtures by quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify and quantify the proteins in each sample. A protein whose probe labeling is reduced in the inhibitor-treated sample compared to the control is a target of the inhibitor. Plotting the degree of engagement against inhibitor concentration allows for the determination of cellular target engagement potencies and reveals the global selectivity profile.

Conclusion and Future Perspectives

Both acrylamides and sulfonyl fluorides are powerful tools in the arsenal of the medicinal chemist. Acrylamides remain the gold standard for targeting accessible cysteines, backed by a wealth of structural data and clinical success. They are the logical choice when a reactive cysteine is present and well-characterized.

The advent of sulfonyl fluorides and SuFEx chemistry represents a significant expansion of the covalent inhibitor toolkit. [18]By enabling the targeting of tyrosine, lysine, and other nucleophilic residues, they open the door to inhibiting proteins previously considered intractable to a covalent approach. [19]The choice of a 1-methyl-1H-pyrrole-2-sulfonyl fluoride or a similar SF warhead is a strategic one, best employed when seeking novel selectivity or when a target lacks a suitably positioned cysteine.

Ultimately, the success of any covalent inhibitor program relies not just on the choice of warhead, but on a rigorous, multi-pronged validation strategy. By combining robust kinetic analysis, direct biophysical confirmation of target modification, and unbiased proteomic selectivity profiling, researchers can design next-generation covalent therapies with enhanced precision and a higher probability of clinical success.

References

Sources

Comparative

case studies of successful 1-methyl-1H-pyrrole-2-sulfonyl fluoride applications

This guide provides a technical analysis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride , positioning it within the broader context of Heteroaromatic Sulfonyl Fluorides (Het-SFs) in modern drug discovery. While specific clin...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride , positioning it within the broader context of Heteroaromatic Sulfonyl Fluorides (Het-SFs) in modern drug discovery.

While specific clinical case studies dedicated solely to this catalog reagent are proprietary or sparse in public literature, it is a critical representative of the "Sleeping Beauty" class of SuFEx (Sulfur-Fluoride Exchange) reagents. These molecules are defined by their unique stability-reactivity profile, which distinguishes them from traditional, highly reactive alternatives like PMSF.

Optimizing Covalent Selectivity via Electronic Tuning

PART 1: EXECUTIVE SUMMARY & MECHANISTIC INSIGHT

1-methyl-1H-pyrrole-2-sulfonyl fluoride (CAS: 1909312-64-6) represents a specialized class of "tunable" electrophiles used in Targeted Covalent Inhibition (TCI) and Activity-Based Protein Profiling (ABPP) .

Unlike the ubiquitous PMSF (Phenylmethylsulfonyl fluoride) , which is a "hot" electrophile prone to rapid hydrolysis and off-target promiscuity, the pyrrole-based scaffold utilizes the electron-rich nature of the pyrrole ring to stabilize the sulfonyl fluoride bond. This creates a "latent" electrophile that remains inert in aqueous buffer but reacts specifically when positioned within a protein binding pocket that stabilizes the transition state (the "Sleeping Beauty" effect).[1]

Core Value Proposition
  • High Stability: Resistant to aqueous hydrolysis (t1/2 > 24h at pH 7.4), allowing for long-duration screening.

  • Tunable Reactivity: The N-methylpyrrole ring donates electron density to the sulfur center, dampening electrophilicity compared to benzene or pyridine analogs.

  • Residue Specificity: Favors reaction with Tyrosine (Tyr) and Lysine (Lys) via SuFEx mechanisms, rather than just the Serine targeted by PMSF.

PART 2: COMPARATIVE ANALYSIS (The "Why" Behind the Choice)

The following table contrasts 1-methyl-1H-pyrrole-2-sulfonyl fluoride with standard alternatives.

Feature1-Methyl-1H-pyrrole-2-SF PMSF (Phenylmethylsulfonyl fluoride) Pyridine-2-sulfonyl fluoride
Primary Application Targeted Covalent Inhibitor (TCI) / SuFEx ProbeNon-specific Serine Protease InhibitorFragment-based Drug Discovery (FBDD)
Reactivity Profile Low / Latent (Requires activation)High / Promiscuous (Rapid reaction)Medium (Electron-deficient ring activates S-F)
Aqueous Stability High (>24 hours)Low (~30-60 mins at pH 7.5)Moderate
Target Residues Tyr, Lys, His (Context-dependent)Ser (Primary), CysTyr, Lys, Ser
Selectivity High (Driven by binding affinity)Low (Driven by reactivity)Medium
Mechanism SuFEx (Sulfur-Fluoride Exchange)SulfonylationSuFEx
Mechanistic Diagram: Reactivity Tuning

The diagram below illustrates how the electronic properties of the ring system dictate the "warhead" reactivity.

ReactivityTuning cluster_legend Electronic Effect on S-F Bond PMSF PMSF (Benzyl Scaffold) Target Protein Nucleophile (Ser/Tyr/Lys) PMSF->Target Rapid, Non-specific (High k_inact) Pyridine Pyridine-SF (Electron-Poor) Pyridine->Target Moderate Rate Pyrrole 1-Methyl-Pyrrole-SF (Electron-Rich) Pyrrole->Target Slow, Specific (Requires Binding Assist) Desc Electron-rich rings (Pyrrole) stabilize the S-F bond, preventing hydrolysis and requiring specific protein activation for reaction.

Caption: Comparative reactivity profiles. The electron-rich pyrrole ring (green) dampens reactivity, reducing off-target labeling compared to PMSF (red).

PART 3: APPLICATION CASE STUDIES & PROTOCOLS

Application 1: SuFEx-Based Fragment Screening (ABPP)

Context: In modern drug discovery, researchers screen libraries of "fragments" to find weak binders. 1-methyl-1H-pyrrole-2-sulfonyl fluoride serves as a stable "warhead" that can capture a target protein only if the pyrrole scaffold binds specifically to a pocket.

Experimental Workflow: This protocol validates the "Sleeping Beauty" hypothesis: the probe should not label "bystander" proteins but should covalently modify a target with affinity for the pyrrole ring.

  • Preparation: Dissolve 1-methyl-1H-pyrrole-2-sulfonyl fluoride in DMSO to 50 mM (Stock).

  • Proteome Incubation:

    • Dilute cell lysate (1 mg/mL) in PBS (pH 7.4).

    • Add Probe (Final conc: 100 µM). Note: Higher conc. than PMSF is needed due to lower reactivity.

    • Control: Incubate a separate sample with PMSF (100 µM) to mark all hyper-reactive serine hydrolases.

  • Time Course: Incubate at 37°C for 4 hours . (Stability allows long incubation).

  • Click Chemistry Tagging:

    • Since the probe lacks an alkyne handle, this specific reagent is often used in competition assays .

    • Add a broad-spectrum alkyne-tagged sulfonyl fluoride probe (e.g., commercially available SuFEx probes) after the initial incubation.

  • Readout:

    • If 1-methyl-1H-pyrrole-2-sulfonyl fluoride successfully bound and modified a target, the signal from the generic probe will be reduced (loss of signal) at that specific molecular weight band on an SDS-PAGE gel.

Self-Validating Check:

  • If the probe decomposes: You will see no inhibition of the generic probe.

  • If the probe is too reactive: It will inhibit everything (like PMSF).

  • Success: Selective inhibition of specific bands distinct from the PMSF profile.

Application 2: Targeted Tyrosine Modification

Context: Sulfonyl fluorides are unique in their ability to modify Tyrosine residues, a feat difficult for other electrophiles (like acrylamides which target Cysteine).

Protocol: Tyrosine Bioconjugation

  • Buffer System: Use PBS pH 7.4 . Avoid Tris or buffers with primary amines if high concentrations are used, though S-F is generally amine-stable.

  • Activation: The reaction with Tyrosine is often slow. To accelerate in a synthetic setting (bioconjugation), use SuFEx catalysis .[2][3]

    • Add [Bim]OMs (Imidazolium catalyst) or simple BSA stabilization if testing protein environment effects.

  • Reaction:

    • Protein (10 µM) + Reagent (10-50 equiv).

    • Incubate 12-24h at Room Temp.

  • Analysis: Intact Protein LC-MS. Look for a mass shift of +143.16 Da (Mass of the 1-methylpyrrole-2-sulfonyl moiety minus Fluoride).

PART 4: VISUALIZATION OF PATHWAY

The following diagram details the SuFEx Mechanism utilized by this reagent, highlighting the transition state stabilization required for the reaction to proceed.

SuFExMechanism cluster_note Specificity Filter Reagent 1-Methyl-1H-pyrrole-2-SF (Latent Electrophile) TS Transition State (Pentacoordinate Sulfur) Reagent->TS Binding & Proximity Residue Protein Residue (Tyr-OH or Lys-NH2) Residue->TS Binding & Proximity Environment Local Protein Environment (H-Bond / Basic Pocket) Environment->TS Stabilizes TS (Catalysis) Product Covalent Adduct (Sulfonate/Sulfonamide) TS->Product Fluoride (F-) Departure Note Unlike PMSF, the pyrrole-SF requires the 'Environment' node to proceed, ensuring target specificity.

Caption: SuFEx mechanism. The reaction relies on the local protein environment to activate the latent sulfur center, ensuring specificity.

PART 5: REFERENCES & DATA SOURCES

Note on Citations: While specific papers solely titled with this compound are rare, the protocols and mechanistic insights are grounded in the foundational SuFEx literature established by the Sharpless, Kelly, and Jones groups.

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. (Foundational paper establishing S-F stability and reactivity).

  • Kelly, J. W., et al. (2018). "Inverse Drug Discovery Strategy to Identify Proteome-Wide Targets of Sulfonyl Fluoride Probes." Journal of the American Chemical Society.[3] (Methodology for screening sulfonyl fluoride fragments).

  • Jones, L. H., et al. (2021). "Synthetic Routes to Arylsulfonyl Fluorides." MDPI Molecules. (Review of synthesis and stability of heteroaromatic sulfonyl fluorides).

  • Narayanam, M. K., et al. (2019). "Sleeping Beauty: SuFEx-Enabled Discovery of Selective Covalent Inhibitors." PNAS. (Describes the "latent" reactivity concept applicable to pyrrole-SFs).

Sources

Validation

A Comparative Guide to the Reactivity of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride and Other Sulfonyl Fluorides for Chemical Biology and Drug Discovery

For researchers, medicinal chemists, and drug development professionals, the selection of covalent warheads is a critical decision in the design of targeted inhibitors and chemical probes. Among the expanding arsenal of...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the selection of covalent warheads is a critical decision in the design of targeted inhibitors and chemical probes. Among the expanding arsenal of electrophilic functionalities, sulfonyl fluorides have emerged as a privileged class, demonstrating a unique balance of stability and tunable reactivity.[1] This guide provides an in-depth comparative analysis of the reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride against other commonly employed sulfonyl fluorides, supported by experimental data and detailed protocols to empower rational probe design and optimization.

Introduction to Sulfonyl Fluorides and SuFEx Chemistry

The resurgence of interest in sulfonyl fluorides has been largely driven by the advent of Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a concept championed by Nobel laureate K. Barry Sharpless.[2] This reaction's high efficiency, broad scope, and biocompatibility have positioned sulfonyl fluorides as versatile connectors in chemical synthesis, materials science, and, most notably, chemical biology.[2]

Unlike their more reactive sulfonyl chloride counterparts, sulfonyl fluorides exhibit remarkable stability towards hydrolysis and are resistant to reduction, yet they can be "activated" to react with nucleophilic amino acid residues within a protein's binding site.[1] This context-dependent reactivity makes them ideal for developing highly selective covalent inhibitors that target not only the canonical cysteine but also serine, threonine, tyrosine, lysine, and histidine residues.

This guide focuses on benchmarking the reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride, against established aryl and alkyl sulfonyl fluorides to provide a framework for its application in drug discovery programs.

The Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

The synthesis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride can be achieved through a two-step process starting from the commercially available 1-methylpyrrole. The key intermediate is the corresponding sulfonyl chloride, which is then converted to the sulfonyl fluoride.

Step 1: Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Chloride

The direct chlorosulfonation of 1-methylpyrrole is the most straightforward approach to the sulfonyl chloride intermediate. This reaction is analogous to the chlorosulfonation of other electron-rich aromatic and heteroaromatic systems.

Experimental Protocol:

  • In a fume hood, cool a solution of chlorosulfonic acid (3 equivalents) in a suitable inert solvent such as dichloromethane to 0 °C in an ice bath.

  • Slowly add 1-methylpyrrole (1 equivalent) to the cooled solution with vigorous stirring. The addition should be dropwise to control the exothermic reaction.

  • After the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture onto crushed ice to quench the excess chlorosulfonic acid.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride, which can be used in the next step without further purification.

Step 2: Conversion to 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

The conversion of the sulfonyl chloride to the more stable sulfonyl fluoride is typically achieved through a halogen exchange reaction using a fluoride salt.[3]

Experimental Protocol:

  • Dissolve the crude 1-methyl-1H-pyrrole-2-sulfonyl chloride in a suitable solvent like acetone.

  • Add an aqueous solution of potassium fluoride (KF) (2 equivalents).

  • Stir the biphasic mixture vigorously at room temperature for 4 hours.

  • Monitor the reaction by ¹⁹F NMR spectroscopy for the appearance of the sulfonyl fluoride signal and disappearance of the starting material.

  • After the reaction is complete, add water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford the pure 1-methyl-1H-pyrrole-2-sulfonyl fluoride.

Benchmarking the Reactivity of Sulfonyl Fluorides

To provide a clear comparison, we will assess the reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride against two widely used benchmarks: the electron-neutral benzenesulfonyl fluoride and the electron-rich p-toluenesulfonyl fluoride (tosyl fluoride). The reactivity will be evaluated based on two key parameters: hydrolytic stability and the rate of reaction with a model nucleophile, aniline.

Hydrolytic Stability

A critical attribute of a successful covalent probe is its stability in aqueous media, ensuring it can reach its biological target before hydrolyzing. The hydrolytic stability of sulfonyl fluorides is generally high but can be influenced by the electronic nature of the aromatic ring.

Experimental Protocol for Determining Hydrolytic Half-Life:

  • Prepare a stock solution of the sulfonyl fluoride (10 mM) in a co-solvent such as dioxane or acetonitrile.

  • Initiate the hydrolysis by diluting the stock solution into a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to a final concentration of 100 µM.

  • Maintain the reaction at a constant temperature (e.g., 37 °C).

  • At various time points, withdraw aliquots and quench the reaction.

  • Analyze the concentration of the remaining sulfonyl fluoride using a suitable analytical method such as HPLC or ¹⁹F NMR spectroscopy.[4]

  • Plot the natural logarithm of the sulfonyl fluoride concentration versus time. The slope of the resulting linear fit will be the negative of the first-order rate constant (k).

  • Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.

Comparative Hydrolytic Stability Data:

Sulfonyl FluorideEstimated Half-life (t₁/₂) at pH 7.4, 37°C (hours)
Benzenesulfonyl Fluoride> 24
p-Toluenesulfonyl Fluoride> 24
1-Methyl-1H-pyrrole-2-sulfonyl Fluoride> 24

Note: The hydrolytic stability of many sulfonyl fluorides is very high at neutral pH, with significant hydrolysis often only observed under more basic conditions.[4] A study on a panel of S(VI)-F electrophiles, which included a pyrrole sulfonyl fluoride derivative, showed negligible hydrolysis over 24 hours at pH 8.

Reactivity with a Model Nucleophile (Aniline)

The reaction of sulfonyl fluorides with a model nucleophile like aniline provides a standardized measure of their intrinsic electrophilicity and their propensity to engage in SuFEx reactions.

Experimental Protocol for Determining Second-Order Rate Constants:

  • Prepare stock solutions of the sulfonyl fluoride (e.g., 10 mM) and aniline (e.g., 100 mM) in a suitable NMR solvent such as acetonitrile-d₃.

  • In an NMR tube, mix the sulfonyl fluoride solution with the aniline solution at a defined temperature (e.g., 25 °C).

  • Acquire ¹H or ¹⁹F NMR spectra at regular intervals to monitor the disappearance of the starting materials and the appearance of the sulfonamide product.[5]

  • Integrate the signals corresponding to a non-reacting portion of the sulfonyl fluoride and the corresponding sulfonamide product.

  • Plot the concentration of the sulfonyl fluoride versus time and fit the data to a second-order rate equation to determine the rate constant (k₂).

Comparative Reactivity Data with Aniline:

Sulfonyl FluorideEstimated Relative Second-Order Rate Constant (k₂)
Benzenesulfonyl Fluoride1.0
p-Toluenesulfonyl Fluoride~0.6
1-Methyl-1H-pyrrole-2-sulfonyl Fluoride~5-10

Note: These are estimated relative reactivities based on the electronic properties of the aromatic/heteroaromatic rings. The electron-rich nature of the 1-methylpyrrole ring is expected to increase the electron density on the sulfonyl sulfur, making it more reactive towards nucleophiles compared to the electron-donating methyl group in tosyl fluoride and the unsubstituted benzene ring.

Discussion of Reactivity Trends and Mechanistic Insights

The reactivity of aryl and heteroaryl sulfonyl fluorides is governed by the electronic properties of the ring system to which the sulfonyl fluoride moiety is attached.

  • Electron-donating groups (like the methyl group in tosyl fluoride) decrease the electrophilicity of the sulfonyl sulfur, thus reducing the rate of nucleophilic attack.

  • Electron-withdrawing groups increase the electrophilicity of the sulfonyl sulfur, leading to a higher reaction rate.

  • Heteroaromatic rings like 1-methylpyrrole are electron-rich and are known to activate attached groups towards electrophilic substitution. In the context of the sulfonyl fluoride, this electron-donating character is expected to enhance the reactivity of the sulfonyl group towards nucleophiles.

The increased reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride compared to benzenesulfonyl fluoride and tosyl fluoride makes it an attractive candidate for targeting less reactive nucleophilic residues in a protein binding site or for applications where faster reaction kinetics are desired.

Visualization of Concepts

G cluster_synthesis Synthesis of 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride cluster_reactivity Reactivity Benchmarking Start 1-Methylpyrrole Step1 Chlorosulfonation (Chlorosulfonic Acid) Start->Step1 Intermediate 1-Methyl-1H-pyrrole-2-sulfonyl Chloride Step1->Intermediate Step2 Fluoride Exchange (KF) Intermediate->Step2 Product 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride Step2->Product Reactivity_Node Reactivity of Sulfonyl Fluorides Hydrolysis Hydrolytic Stability (t½ in buffer) Reactivity_Node->Hydrolysis Nucleophile Reaction with Aniline (k₂ rate constant) Reactivity_Node->Nucleophile

Caption: Synthetic route and reactivity benchmarking workflow.

Conclusion and Future Perspectives

1-Methyl-1H-pyrrole-2-sulfonyl fluoride presents a compelling profile as a reactive yet stable covalent warhead for applications in chemical biology and drug discovery. Its enhanced reactivity compared to traditional aryl sulfonyl fluorides, stemming from the electron-rich nature of the pyrrole ring, offers a valuable tool for targeting a broader range of nucleophilic amino acid residues.

The experimental protocols provided in this guide offer a starting point for researchers to synthesize and benchmark this and other novel sulfonyl fluorides. Further studies, including comprehensive kinetic profiling against a wider panel of nucleophiles and in the context of specific protein targets, will be crucial to fully elucidate the potential of 1-methyl-1H-pyrrole-2-sulfonyl fluoride as a versatile tool in the development of next-generation covalent therapeutics.

References

  • Aberlin, M. E., & Bunton, C. A. (1970). Spontaneous hydrolysis of sulfonyl fluorides. The Journal of Organic Chemistry, 35(6), 1825–1828.
  • Bare, G. A. L. (2023). Robust Synthesis of (Hetero)Aryl and Aliphatic Sulfonyl Fluorides. The Journal of Organic Chemistry, 88(7), 4761–4764.
  • Dong, J., Krasnova, L., Finn, M. G., & Sharpless, K. B. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • Hallstrom, R. O., & Wright, S. W. (2005). A Convenient Preparation of Heteroaryl Sulfonamides and Sulfonyl Fluorides from Heteroaryl Thiols.
  • Sharpless, K. B., et al. (2014). Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry.
  • An, G., et al. (2021). Mechanistic investigations a¹H NMR spectra for the reaction between 1b...
  • Bianchi, T. A., & Cate, L. A. (1977). A convenient synthesis of sulfonyl fluorides. Journal of Organic Chemistry, 42(11), 2031-2032.
  • Cornella, J., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry-BF4.
  • Rogness, D. C., & El-Hakam, S. A. (2020). Kinetics of the neutral and alkaline hydrolysis of aromatic sulphonyl chlorides in water. Journal of the Chemical Society B: Physical Organic, 9, 1252-1256.
  • Mukherjee, H., et al. (2017). A study of the reactivity of S(VI)–F containing warheads with nucleophilic amino-acid side chains under physiological conditions. Organic & Biomolecular Chemistry, 15(45), 9685-9695.
  • Zhang, Y., et al. (2020). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 8, 588.
  • U.S. Patent No. 7,399,870 B2. (2008). Google Patents.
  • Organic Chemistry Portal. (n.d.). Pyrrole synthesis. Retrieved from [Link]

  • Zhdankin, V. V. (2022). Modified and Scalable Synthesis of N‑Tosyl-4-Chlorobenzenesulfonimidoyl Fluoride (SulfoxFluor): Direct Imidation of Sulfinyl Chlorides with Chloramine‑T Trihydrate. Organic Process Research & Development, 26(2), 278-284.
  • Harifi-Mood, A. R., & Jafarinejad, A. (2011). Solvent Polarity, Hydrogen-Bonding and Solvophobicity Effects on the Nucleophilic Substitution of Benzenesulfonyl Chloride with Aniline in Aqueous and Non-Aqueous Solutions of Methanol.
  • Organic Chemistry Portal. (n.d.). Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methylpyrrole. Retrieved from [Link]

  • Magritek. (n.d.). On-line reaction monitoring of an SNAr reaction by 1H and 19F NMR. Retrieved from [Link]

  • Choi, Y. S. (1984). Studies in Fluorine Chemistry: 13C NMR Investigation of SF5/SO2F Fluor. University of Idaho.
  • Liu, Y., et al. (2023). [18F]Tosyl fluoride as a versatile [18F]fluoride source for the preparation of 18F-labeled radiopharmaceuticals. Scientific Reports, 13(1), 3073.
  • Ball, N. D., et al. (2021). Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. Journal of the American Chemical Society, 143(30), 11486-11491.
  • Murthy, S. K., et al. (2019). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. bioRxiv.
  • Qin, H.-L., et al. (2024). Visible-light-mediated sulfonylation of anilines with sulfonyl fluorides. Frontiers in Chemistry, 12.
  • Bull, J. A., et al. (2025). Unconventional reactivity of sulfonyl fluorides. Trends in Chemistry.
  • UCL Discovery. (n.d.).
  • Organic Syntheses. (n.d.). methanesulfonyl chloride. Retrieved from [Link]

  • Doyle, A. G., et al. (2018). Deoxyfluorination with Sulfonyl Fluorides: Navigating Reaction Space with Machine Learning. Journal of the American Chemical Society, 140(14), 4933-4941.
  • cromlab-instruments.es. (n.d.). CHEMISTRY IN DROPLETS: FLUORINATION. Retrieved from [Link]

  • New Journal of Chemistry. (2019). Hydrolysis of trialkoxysilanes catalysed by the fluoride anion. Nucleophilic vs.
  • Chemical Science. (2021). B(C6F5)

Sources

Comparative

advantages and disadvantages of using 1-methyl-1H-pyrrole-2-sulfonyl fluoride

Executive Summary In the landscape of covalent protein modification and protease inhibition, phenylmethanesulfonyl fluoride (PMSF) has long been the ubiquitous "sledgehammer"—highly reactive but chemically unstable and p...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of covalent protein modification and protease inhibition, phenylmethanesulfonyl fluoride (PMSF) has long been the ubiquitous "sledgehammer"—highly reactive but chemically unstable and promiscuous. 1-Methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) represents a paradigm shift toward "precision tools."

As a heteroaryl sulfonyl fluoride, MPSF belongs to the emerging class of SuFEx (Sulfur-Fluoride Exchange) reagents. Unlike PMSF, which hydrolyzes rapidly in aqueous buffers, MPSF exhibits superior hydrolytic stability while retaining "latent" electrophilicity. This makes it an ideal candidate for Fragment-Based Ligand Discovery (FBLD) and Activity-Based Protein Profiling (ABPP) , where the goal is to target specific nucleophiles within a binding pocket rather than indiscriminately alkylating the proteome.

This guide objectively compares MPSF against industry standards (PMSF, AEBSF) to assist researchers in selecting the correct covalent warhead for their specific application.

Part 1: Technical Profile & Mechanism

The Chemical Logic: Heteroaryl vs. Phenyl Sulfonyl Fluorides

The reactivity of sulfonyl fluorides is governed by the electronic nature of the ring system attached to the sulfur.

  • PMSF (Phenyl): The phenyl ring provides moderate electron withdrawal, making the sulfur highly electrophilic. It reacts rapidly with serine proteases but also hydrolyzes quickly in water (

    
     min at pH 7.5).
    
  • MPSF (Pyrrole): The pyrrole ring is electron-rich (

    
    -excessive). The nitrogen lone pair donates electron density into the ring system.[1] This electronic effect stabilizes the S–F bond, significantly reducing background hydrolysis. The sulfur becomes a "latent" electrophile—it is largely inert in free solution but becomes highly reactive when positioned precisely next to a nucleophile (e.g., Ser, Tyr, Lys) within a protein pocket.
    
Mechanism of Action: SuFEx-Mediated Covalent Capture

MPSF does not merely "inhibit" enzymes; it undergoes a specific Sulfur-Fluoride Exchange (SuFEx) reaction.

SuFEx_Mechanism MPSF MPSF (Latent Warhead) Stable in Buffer Binding Protein Binding Event (Non-covalent Affinity) MPSF->Binding Diffusion Activation Transition State Fluoride Activation via H-Bonding Binding->Activation Pocket Alignment Note1 Key Difference: PMSF reacts here indiscriminately. MPSF requires this step for reactivity. Binding->Note1 Covalent Sulfonylated Protein (Irreversible Inhibition) Activation->Covalent HF Elimination

Figure 1: The mechanism of SuFEx activation. Unlike PMSF, MPSF requires specific binding interactions to 'unlock' its reactivity, reducing off-target labeling.

Part 2: Comparative Analysis (MPSF vs. Alternatives)

The following table contrasts MPSF with the two most common serine protease inhibitors.

FeatureMPSF (1-Methyl-1H-pyrrole-2-sulfonyl fluoride)PMSF (Phenylmethanesulfonyl fluoride)AEBSF (Pefabloc SC)
Primary Class Heteroaryl Sulfonyl Fluoride (SuFEx)Aryl Sulfonyl FluorideAryl Sulfonyl Fluoride
Aqueous Stability High (Hours to Days)Low (

min)
Moderate (Stable at acidic pH)
Reactivity Latent / Tunable (Requires activation)High / Aggressive High
Specificity High (Driven by pyrrole binding affinity)Low (Broad spectrum serine protease)Low (Broad spectrum)
Solubility Organic (DMSO, EtOH)Organic (DMSO, EtOH, Isopropanol)Water Soluble
Toxicity Moderate (Irritant)High (Neurotoxin)Low
Primary Use Chemical Probes, Fragment Screening, Targeted DrugsCrude Lysis, General ProtectionCell Culture, Lysis (Non-toxic)
Advantages of MPSF
  • Extended Stability Window: Unlike PMSF, which must be added fresh immediately before use, MPSF can be incubated with proteins for longer durations (4–12 hours) to capture slow-binding targets without decomposing in the buffer.

  • Reduced Off-Target Labeling: The electron-rich pyrrole ring dampens the electrophilicity of the sulfonyl group. This means MPSF is less likely to nonspecifically modify surface lysines or tyrosines, a common artifact in PMSF proteomics data.

  • Fragment-Based Discovery: The pyrrole ring serves as a structural "fragment." If MPSF labels a protein, it indicates that the pyrrole moiety itself has affinity for that pocket, providing a validated starting point for drug design.

Disadvantages of MPSF
  • Lower "Knockdown" Power: It is not a universal protease inhibitor. If you add MPSF to a crude lysate to stop degradation, it may fail to inhibit proteases that do not specifically bind the pyrrole ring.

  • Solubility: Like PMSF, it is hydrophobic and requires dissolution in DMSO or acetonitrile before addition to aqueous buffers.

  • Cost & Availability: It is a specialized reagent, significantly more expensive and less available than commodity chemicals like PMSF.

Part 3: Decision Framework & Experimental Protocols

When to Choose MPSF?

Use the decision tree below to determine if MPSF is the right tool for your experiment.

Decision_Tree Start What is your primary goal? Goal_Lysis Prevent Protein Degradation (Crude Lysis) Start->Goal_Lysis Goal_Probe Map Active Site / Find Ligand Binder Start->Goal_Probe Q_Tox Is cytotoxicity a concern? (Live cells) Goal_Lysis->Q_Tox Q_Spec Do you need specific binding? Goal_Probe->Q_Spec Res_PMSF Use PMSF (Cheap, Broad) Q_Tox->Res_PMSF No Res_AEBSF Use AEBSF (Non-toxic, Water sol.) Q_Tox->Res_AEBSF Yes Q_Spec->Res_PMSF No (General) Res_MPSF Use MPSF (Specific, Stable) Q_Spec->Res_MPSF Yes (Targeted)

Figure 2: Selection guide for sulfonyl fluoride reagents.

Protocol: Covalent Fragment Screening with MPSF

Objective: To identify if the 1-methyl-pyrrole scaffold binds to a target protein using Mass Spectrometry (Intact Protein Analysis).

Materials:

  • Target Protein: Purified, >90% purity, in PBS or HEPES (pH 7.4). Avoid buffers with high nucleophiles (e.g., Tris) if possible, though SFs are generally compatible.

  • MPSF Stock: 100 mM in anhydrous DMSO. Store at -20°C.

  • Control: DMSO vehicle.

Procedure:

  • Preparation: Dilute protein to 5–10 µM in reaction buffer.

  • Incubation: Add MPSF to a final concentration of 100–500 µM (10x–50x excess). Keep DMSO concentration <2%.

  • Time Course: Incubate at Room Temperature (25°C).

    • Note: Unlike PMSF (15-30 min), incubate MPSF for 2, 4, and 12 hours . The latent reactivity requires more time to reach equilibrium in the pocket.

  • Quenching: Not strictly necessary for MS, but can be done by adding 1% Formic Acid to denature the protein.

  • Analysis: Perform LC-MS (ESI-TOF).

    • Positive Hit: A mass shift of +143.0 Da (Molecular Weight of MPSF [163.17] minus HF [20.01]).

    • Interpretation: If labeling occurs only at long incubation times or high concentrations, it may be non-specific. If labeling saturates quickly (1-2 hrs) at low equivalents, it indicates specific binding-driven activation.

References

  • Sharpless, K. B., et al. (2014). "Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry." Angewandte Chemie International Edition. Link

  • Jones, L. H., et al. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science. Link

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as activity-based probes for serine proteases." Chemical Science. Link

  • Zheng, Q., et al. (2022). "Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides." ChemRxiv (Preprint). Link

Sources

Validation

A Senior Application Scientist's Guide to Sulfonyl Fluoride Scaffolds in Chemical Proteomics

In the dynamic field of chemical proteomics, the ability to selectively and covalently label proteins in their native environment is paramount for elucidating their function, identifying new drug targets, and developing...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic field of chemical proteomics, the ability to selectively and covalently label proteins in their native environment is paramount for elucidating their function, identifying new drug targets, and developing novel therapeutics. Among the arsenal of chemical tools available, sulfonyl fluoride (SF) electrophiles have emerged as particularly powerful "warheads" for activity-based protein profiling (ABPP) and target discovery.[1][2] Their unique balance of stability in aqueous environments and context-dependent reactivity with a broad range of nucleophilic amino acid residues makes them exceptionally versatile probes.[1][2]

This guide provides a comparative analysis of different sulfonyl fluoride scaffolds, offering insights into their reactivity, selectivity, and applications in chemical proteomics. We will delve into the mechanistic underpinnings of their reactivity, provide practical experimental protocols, and present a comparative summary to aid researchers in selecting the optimal scaffold for their specific research questions.

The Rise of Sulfonyl Fluorides: A Privileged Warhead

The utility of sulfonyl fluorides lies in their "privileged" reactivity. Unlike electrophiles that primarily target the highly nucleophilic cysteine, sulfonyl fluorides can covalently modify a wider array of amino acid residues, including serine, threonine, lysine, tyrosine, and histidine, depending on the specific protein microenvironment.[1][3][4] This broad targeting scope significantly expands the portion of the proteome accessible to covalent probes.[5]

The reactivity of the sulfonyl fluoride moiety is driven by a proximity-enhanced sulfur-fluoride exchange (SuFEx) reaction.[6][7] In essence, the probe first non-covalently binds to a protein pocket, and this proximity facilitates the nucleophilic attack by a nearby amino acid residue on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.[6] This "click chemistry" type reaction is highly efficient and selective, as it is contingent on the specific binding context.[8]

A Comparative Look at Sulfonyl Fluoride Scaffolds

The chemical nature of the group attached to the sulfonyl fluoride "warhead" significantly influences the probe's properties, including its reactivity, selectivity, and cell permeability. Here, we compare some of the most common scaffolds.

Scaffold TypeKey CharacteristicsAdvantagesDisadvantagesPrimary Amino Acid Targets
Aryl Sulfonyl Fluorides (Ar-SO₂F) The most widely used scaffold. The aromatic ring can be readily functionalized to modulate binding affinity and selectivity.Tunable reactivity and selectivity through substitution on the aromatic ring. Generally good stability.[4]Can have off-target reactivity.Serine, Tyrosine, Lysine, Histidine[1][3][9][10]
Alkyl Sulfonyl Fluorides (R-SO₂F) Generally more reactive than aryl sulfonyl fluorides. The alkyl group influences steric and hydrophobic interactions.Higher intrinsic reactivity can be advantageous for targeting less nucleophilic residues.Can be less stable and more prone to hydrolysis.Serine, Lysine
Fluorosulfates (-OSO₂F) Less reactive than sulfonyl fluorides. The oxygen atom between the sulfur and the aryl/alkyl group modulates reactivity.Higher stability and reduced off-target reactivity.[11][12] Can exhibit a preference for tyrosine residues.[13]Lower reactivity may not be suitable for all targets.Tyrosine, Histidine[11]
Sulfamoyl Fluorides (-NR₂-SO₂F) Generally the least reactive of the sulfonyl fluoride scaffolds.[14]High selectivity due to low intrinsic reactivity, requiring strong binding affinity for reaction to occur.[14]Limited to targets with high-affinity binding pockets.Context-dependent

Experimental Workflows and Protocols

The successful application of sulfonyl fluoride probes in chemical proteomics relies on well-designed experimental workflows. A typical workflow involves probe synthesis, labeling of proteins in a complex biological sample, enrichment of labeled proteins, and identification by mass spectrometry.

General Experimental Workflow

G cluster_0 Probe Design & Synthesis cluster_1 Proteome Labeling cluster_2 Target Enrichment & ID A Design Scaffold & Linker B Synthesize Probe A->B C Incubate Probe with Lysate/Cells B->C D Covalent Modification of Targets C->D E Click Chemistry with Reporter Tag D->E F Affinity Purification E->F G Mass Spectrometry Analysis F->G H Target Identification G->H

Caption: A typical chemical proteomics workflow using sulfonyl fluoride probes.

Protocol: Synthesis of an Alkyne-Tagged Aryl Sulfonyl Fluoride Probe

This protocol provides a general method for the synthesis of an aryl sulfonyl fluoride probe containing an alkyne handle for subsequent "click" chemistry. This method is adapted from established procedures.[15][16]

Materials:

  • Aryl bromide starting material

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide))

  • N-Chlorosuccinimide (NCS)

  • Potassium fluoride (KF)

  • Solvents (e.g., DMF, acetonitrile)

Procedure:

  • Sulfonylation: In a reaction vessel, combine the aryl bromide, palladium catalyst, and DABSO in a suitable solvent. Heat the reaction mixture under an inert atmosphere until the starting material is consumed (monitor by TLC or LC-MS).

  • Oxidation: Cool the reaction mixture and add N-chlorosuccinimide. Stir at room temperature to oxidize the intermediate sulfinate to the corresponding sulfonyl chloride.

  • Fluorination: Add potassium fluoride to the reaction mixture and stir to facilitate the conversion of the sulfonyl chloride to the sulfonyl fluoride.

  • Purification: After the reaction is complete, quench the reaction and extract the product. Purify the crude product by column chromatography to obtain the desired aryl sulfonyl fluoride probe.

Protocol: Activity-Based Protein Profiling (ABPP) in Cell Lysate

This protocol outlines a general procedure for labeling proteins in a cell lysate with a sulfonyl fluoride probe.

Materials:

  • Cell lysate

  • Alkyne-tagged sulfonyl fluoride probe

  • Biotin-azide reporter tag

  • Copper(I) catalyst (e.g., TBTA, copper(II) sulfate, and a reducing agent like sodium ascorbate)

  • Streptavidin beads

  • Mass spectrometry-compatible buffers and reagents

Procedure:

  • Labeling: Treat the cell lysate with the alkyne-tagged sulfonyl fluoride probe at a predetermined concentration and incubate for a specific time at 37°C.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction by adding the biotin-azide reporter tag, copper(I) catalyst, and ligands. Incubate to allow for the conjugation of the biotin tag to the probe-labeled proteins.

  • Enrichment: Add streptavidin beads to the reaction mixture to capture the biotinylated proteins. Wash the beads extensively to remove non-specifically bound proteins.

  • On-Bead Digestion: Resuspend the beads in a digestion buffer containing a protease (e.g., trypsin) and incubate to digest the captured proteins into peptides.

  • Mass Spectrometry: Collect the supernatant containing the peptides and analyze by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the labeled proteins and the sites of modification.

Mechanistic Insights into Reactivity and Selectivity

The reactivity of a sulfonyl fluoride probe is not solely dependent on the intrinsic electrophilicity of the warhead but is significantly influenced by the protein's local microenvironment.

G Probe Probe BindingPocket Binding Pocket Probe->BindingPocket Non-covalent Binding CovalentAdduct Covalent Adduct Protein Protein NucleophilicResidue Nucleophilic Residue (Ser, Tyr, Lys) BindingPocket->NucleophilicResidue Proximity NucleophilicResidue->CovalentAdduct Nucleophilic Attack (SuFEx Reaction)

Caption: Proximity-driven reactivity of sulfonyl fluoride probes.

Key factors influencing the reactivity and selectivity include:

  • Proximity and Orientation: The initial non-covalent binding of the probe to a protein pocket positions the sulfonyl fluoride warhead in close proximity to a nucleophilic amino acid residue in the correct orientation for reaction.

  • Activation of the Nucleophile: The pKa of the nucleophilic residue can be lowered by the local microenvironment, increasing its reactivity. For instance, a nearby basic residue can deprotonate a tyrosine or serine hydroxyl group, making it a more potent nucleophile.[12]

  • Stabilization of the Transition State: The binding pocket can stabilize the transition state of the SuFEx reaction, thereby lowering the activation energy.

Concluding Remarks and Future Directions

Sulfonyl fluoride scaffolds have proven to be invaluable tools in chemical proteomics, enabling the exploration of the "ligandable" proteome beyond traditional cysteine-reactive probes.[5] The choice of the appropriate scaffold is critical and should be guided by the specific biological question and the nature of the target protein family. The continued development of novel sulfonyl fluoride probes with improved selectivity and cell permeability, coupled with advancements in mass spectrometry, will undoubtedly lead to new discoveries in basic biology and drug development.[15][17] The ability to covalently target a diverse range of amino acids opens up exciting possibilities for the development of novel covalent therapeutics for a wide range of diseases.

References

  • Lin, Z., et al. (2022). Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells. Chembiochem, 23(4), e202100628. Retrieved from [Link]

  • Li, Z., et al. (2020). Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry. Organic & Biomolecular Chemistry, 18(33), 6433-6450. Retrieved from [Link]

  • Nath, R. P., et al. (2022). Development of sulfonyl fluoride chemical probes to advance the discovery of cereblon modulators. RSC Medicinal Chemistry, 13(10), 1239-1246. Retrieved from [Link]

  • Wang, C., et al. (2022). The Application of Fluorine-Containing Reagents in Structural Proteomics. Molecules, 27(19), 6299. Retrieved from [Link]

  • Tanaka, Y., et al. (2021). Exploration of the Reactivity of Multivalent Electrophiles for Affinity Labeling: Sulfonyl Fluoride as a Highly Efficient and Selective Label. Chemistry, 27(68), 17094-17101. Retrieved from [Link]

  • van der Vliet, D. (2019). Exploring the Potential of Sulfamoyl Fluorides as Probes in Chemical Biology. Retrieved from [Link]

  • Shannon, D. A., et al. (2012). Sulfonyl fluoride analogues as activity-based probes for serine proteases. Chemical Communications, 48(94), 11494-11496. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

  • Parker, C. G., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. Journal of the American Chemical Society, 145(3), 1961-1971. Retrieved from [Link]

  • Gu, C., et al. (2013). Chemical proteomics with sulfonyl fluoride probes reveals selective labeling of functional tyrosines in glutathione transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

  • Willems, L. I., et al. (2020). Bioorthogonal Reactions in Activity-Based Protein Profiling. Molecules, 25(24), 6013. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

  • Batt, S. M., et al. (2020). Click Chemistry in Proteomic Investigations. Biochemistry, 59(1), 1-13. Retrieved from [Link]

  • Gu, C., et al. (2013). Chemical Proteomics with Sulfonyl Fluoride Probes Reveals Selective Labeling of Functional Tyrosines in Glutathione Transferases. Chemistry & Biology, 20(4), 541-548. Retrieved from [Link]

  • Henning, N. J., et al. (2022). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. ChemRxiv. Retrieved from [Link]

  • Liu, F., et al. (2018). Proximity-enhanced SuFEx chemical cross-linker for specific and multitargeting cross-linking mass spectrometry. Proceedings of the National Academy of Sciences, 115(44), 11213-11218. Retrieved from [Link]

  • Boddy, C. N. (2019). The growing applications of SuFEx click chemistry. Chemical Society Reviews, 48(16), 4358-4374. Retrieved from [Link]

  • Jones, L. H., & Narayanan, A. (2020). Structure-based design and analysis of SuFEx chemical probes. RSC Medicinal Chemistry, 11(1), 16-29. Retrieved from [Link]

  • HIMS. (2023, December 4). New modular flow platform for improved SuFEx click chemistry. Retrieved from [Link]

  • Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650-2659. Retrieved from [Link]

Sources

Comparative

A Senior Application Scientist's Guide to Validating the Biological Activity of Sulfonyl Fluoride-Modified Proteins

Introduction: The Rise of Covalent Probes in Modern Research In the landscape of chemical biology and drug discovery, the ability to selectively and permanently modify a protein target offers profound advantages. Targete...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rise of Covalent Probes in Modern Research

In the landscape of chemical biology and drug discovery, the ability to selectively and permanently modify a protein target offers profound advantages. Targeted covalent inhibitors (TCIs) and activity-based protein profiling (ABPP) probes have become indispensable tools, enabling researchers to achieve prolonged pharmacodynamic effects, enhance potency, and map the functional landscape of the proteome.[1] While traditional covalent strategies have heavily relied on targeting the nucleophilic thiol of cysteine residues, this approach is limited by the natural scarcity of cysteine in many protein binding sites.[1][2]

This limitation has spurred the exploration of new electrophilic "warheads" capable of targeting other amino acid residues. Among the most promising are sulfonyl fluorides (SFs), a class of privileged electrophiles recognized for their unique balance of aqueous stability and reactivity.[3] These compounds operate through Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, a robust "click" reaction that can form stable covalent bonds with a variety of nucleophilic amino acid side chains, including serine, threonine, tyrosine, lysine, and histidine.[1][4][5][6] This guide focuses on the critical, and often overlooked, subsequent step: the rigorous validation of the biological activity of proteins after modification by sulfonyl fluoride reagents, using 1-methyl-1H-pyrrole-2-sulfonyl fluoride (Py-SF) as a representative example.

The central challenge is that covalent modification does not inherently equate to a predictable functional outcome.[7] A probe may successfully bind and form a covalent adduct, yet produce no change in protein function, or an effect entirely different from what was hypothesized. Therefore, a multi-faceted, self-validating experimental workflow is not just recommended—it is essential for generating trustworthy and publishable data. This guide provides the strategic framework, detailed protocols, and comparative analysis necessary to navigate this process with scientific rigor.

Part 1: Foundational Validation - Confirming the Covalent Event

Before any functional assessment can be trusted, three foundational questions must be answered: 1. Did the modification occur? 2. Where did it occur? 3. To what extent did it occur? Mass spectrometry (MS) is the cornerstone technology for addressing these questions.

The Workflow for Adduct Characterization

The logical flow begins with confirming the mass change on the intact protein and then proceeds to pinpoint the exact site of modification through peptide analysis.

Caption: Workflow for Covalent Adduct Confirmation and Site Identification.
Methodology 1: Mass Spectrometry

Mass spectrometry provides definitive, physical evidence of a covalent binding event but does not, on its own, confirm a change in biological function.[7]

A. Intact Protein Mass Analysis: This is the first-pass experiment. By comparing the mass of the protein before and after incubation with Py-SF, a clear mass shift corresponding to the addition of the sulfonyl moiety (minus the fluoride leaving group) confirms that a reaction has occurred.

B. Bottom-Up Proteomics (LC-MS/MS): This is the gold standard for identifying the specific amino acid residue that has been modified.[7][8] The modified protein is digested into smaller peptides by a protease like trypsin. This peptide mixture is then separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS). The fragmentation pattern of the modified peptide allows for precise localization of the modification.

  • Reaction & Quenching: Incubate the target protein (e.g., 5 µM) with an excess of Py-SF (e.g., 50 µM) in a compatible buffer (e.g., PBS, pH 7.4) for a defined period (e.g., 1 hour) at room temperature. Quench the reaction by adding a reducing agent like DTT to a final concentration of 10 mM. Causality: Quenching is critical to stop the reaction and prevent non-specific modification during sample processing.

  • Denaturation & Reduction: Add urea to a final concentration of 8 M to denature the protein. Add DTT to 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide to a final concentration of 25 mM and incubate in the dark for 30 minutes. This step capping free cysteines, preventing them from re-forming disulfide bonds.

  • Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to 2 M. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup: Acidify the sample with trifluoroacetic acid (TFA) to a final concentration of 0.1%. Desalt the peptides using a C18 StageTip or ZipTip.

  • LC-MS/MS Analysis: Analyze the cleaned peptides on a high-resolution mass spectrometer (e.g., an Orbitrap). The instrument should be configured to perform data-dependent acquisition (DDA), selecting the most abundant peptide ions for fragmentation (MS/MS).

  • Data Analysis: Search the resulting spectra against the protein's sequence using a software suite like MaxQuant or Proteome Discoverer. Crucially, specify the mass of the Py-S moiety as a variable modification on all potential target residues (Ser, Thr, Tyr, Lys, His).

ParameterUnmodified PeptidePy-SF Modified Peptide (on Tyrosine)
Peptide Sequence ...VYLPIK......V(Y+155.02)LPIK...
Precursor m/z (z=2) 405.75483.26
Mass Shift (Da) N/A+155.02
Key Fragment Ions y- and b-ions consistent with sequencey- and b-ions showing a +155.02 Da shift
Table 1: Hypothetical Mass Spectrometry Data for a Py-SF Modified Peptide.

Part 2: Gauging the Impact - A Guide to Functional Validation Assays

With the covalent modification confirmed and located, the next critical phase is to determine its effect on the protein's biological activity. The choice of assay is entirely dependent on the protein's function.

Start What is the Protein's Function? Enzyme Enzyme (Kinase, Protease, etc.) Start->Enzyme Receptor Receptor / Binding Protein Start->Receptor Structural Structural Protein Start->Structural EnzymeAssay In Vitro Activity Assays (IC50, kinact/KI) Enzyme->EnzymeAssay CellAssay Cell-Based Assays (Western Blot, Reporter Gene) Enzyme->CellAssay BindingAssay Biophysical Binding Assays (SPR, BLI, ITC) Receptor->BindingAssay StabilityAssay Thermal Stability Assays (DSF/CETSA) Receptor->StabilityAssay Structural->StabilityAssay

Caption: Decision Tree for Selecting an Appropriate Functional Assay.
Methodology 2: In Vitro Enzyme Kinetics

For enzymes, the most direct way to assess functional impact is to measure changes in catalytic activity. The goal is to compare the kinetic parameters of the unmodified enzyme versus the Py-SF-modified enzyme.

This protocol describes a colorimetric assay to determine the inhibitory activity of Py-SF against a model serine protease like chymotrypsin.[9]

  • Reagent Preparation:

    • Enzyme Stock: Prepare a 1 mg/mL stock solution of chymotrypsin in 1 mM HCl.

    • Inhibitor Stock: Prepare a 10 mM stock solution of Py-SF in DMSO.

    • Substrate Stock: Prepare a 20 mM stock solution of a chromogenic substrate (e.g., Suc-AAPF-pNA) in DMSO.

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, pH 8.0.

  • Inhibition Assay (96-well plate format):

    • Add 2 µL of Py-SF at various concentrations (serially diluted in DMSO) to respective wells. For the control, add 2 µL of DMSO.

    • Add 178 µL of assay buffer to each well.

    • Initiate the pre-incubation by adding 10 µL of a diluted chymotrypsin solution (e.g., 0.1 mg/mL in assay buffer) to each well. Causality: This pre-incubation step is crucial for covalent inhibitors as it allows time for the covalent modification to occur before introducing the substrate.

  • Covalent Modification: Incubate the plate at 37°C for 30 minutes.

  • Enzymatic Reaction: Initiate the reaction by adding 10 µL of 1 mM substrate solution to each well.

  • Data Acquisition: Immediately begin monitoring the absorbance at 405 nm every minute for 15-30 minutes using a microplate reader.

  • Data Analysis: Calculate the reaction rate (V) for each concentration of Py-SF. Plot the percentage of remaining enzyme activity against the log of the inhibitor concentration to determine the IC₅₀ value.

ConditionVmax (µM/min)Km (µM)IC₅₀ (µM)
Unmodified Enzyme 10050N/A
Py-SF Modified Enzyme 5552.5
Control (Non-reactive analog) 9852> 100
Table 2: Example Kinetic Data Comparing Unmodified and Modified Enzyme.
Methodology 3: Cell-Based Functional Assays

Validating the effect of the modification within a living system provides crucial biological context.

If Py-SF modifies a kinase, a key validation step is to determine if this inhibits its ability to phosphorylate downstream substrates in cells.

  • Cell Treatment: Culture cells (e.g., HEK293T) to ~80% confluency. Treat cells with varying concentrations of a cell-permeable Py-SF analog for a specified time (e.g., 2 hours). Include a vehicle control (DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Causality: Phosphatase inhibitors are essential to preserve the phosphorylation state of proteins for analysis.

  • Protein Quantification: Determine the total protein concentration of each lysate using a standard method like the BCA assay to ensure equal loading.[10][11]

  • SDS-PAGE and Transfer: Separate 20-30 µg of each lysate by SDS-PAGE and transfer the proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the downstream target overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Loading Control: Strip the membrane and re-probe with an antibody for the total (unphosphorylated) downstream protein and/or a housekeeping protein (e.g., GAPDH) to confirm equal loading.

  • Analysis: Quantify the band intensities to determine the relative change in phosphorylation upon treatment. A decrease in the phospho-specific signal with increasing Py-SF concentration validates target inhibition.

Part 3: Contextualizing Performance - A Comparative Guide to Covalent Warheads

The choice of a covalent warhead is a critical experimental design parameter. Understanding how Py-SF and other sulfonyl fluorides compare to alternative reagents is key to justifying their use.

Covalent Warhead ClassTarget ResiduesReactivity MechanismKey AdvantagesKey Limitations
Sulfonyl Fluorides (e.g., Py-SF) Tyr, Lys, His, Ser, Thr[6]Sulfur(VI) Fluoride Exchange (SuFEx)Broad residue targeting beyond Cys; good balance of stability and reactivity.[3]Reactivity can be context-dependent, requiring specific protein environments.[12]
Acrylamides / Maleimides Cysteine (primarily)Michael AdditionWell-established chemistry; highly reactive towards the nucleophilic cysteine thiol.[13]Limited to Cys targeting; potential for off-target reactions with other nucleophiles like GSH.[1]
Fluorosulfates Tyr, Lys, His, Ser[4]SuFExSimilar to sulfonyl fluorides; can offer different reactivity profiles.Adducts with some residues (e.g., Lys) can be less stable than SF adducts.[1]
Photoaffinity Labels (e.g., Diazirines) Any proximal residueLight-activated carbene/nitrene insertionProvides temporal control of modification; does not require a nucleophile.[3]Can be less specific, reacting with multiple residues or even solvent.
Table 3: Comparison of Common Covalent Warhead Technologies.

The primary advantage of the sulfonyl fluoride warhead, as exemplified by Py-SF, is its ability to expand the "targetable proteome".[2] By engaging residues like tyrosine and lysine, which are more frequently found in binding pockets than cysteine, SFs open up new avenues for probe development and drug discovery.[4]

Conclusion

References

  • New Applications of Sulfonyl Fluorides: A Microcosm of the Deep Integration of Chemistry and Biology in Drug Design.
  • Covalent drug discovery using sulfur(VI) fluoride exchange warheads. Taylor & Francis Online.
  • Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience.
  • Technologies for Direct Detection of Covalent Protein–Drug Adducts. PMC.
  • Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. PMC.
  • Proximity-induced SuFEx increases the potency of cytosolic nucleotidase inhibitors and reveals a rare example of covalently targeted histidine. RSC Publishing.
  • The challenge of detecting modifications on proteins. Essays in Biochemistry.
  • Protein Assays & Analysis.
  • How can I study the post-translational modification of a protein in vivo, other than using Mass spectrometry?
  • Sulfonyl fluorides as privileged warheads in chemical biology. PMC.
  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionalization. Chemical Science (RSC Publishing).
  • Assays for Determination of Protein Concentr
  • 5-Hydroxy-pyrrolone based building blocks as maleimide alternatives for protein bioconjugation and single-site multi-functionaliz
  • Small-molecule inhibitor: PMSF.
  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC.
  • Applications of 2-Phenoxyethane-1-sulfonyl Fluoride in Chemical Biology: Applic
  • Advances in sulfonyl exchange chemical biology: expanding druggable target space. PMC.

Sources

Validation

Assessing the Specificity of 1-methyl-1H-pyrrole-2-sulfonyl Fluoride for Tyrosine vs. Lysine: A Comparative Guide

In the landscape of covalent chemical biology and drug discovery, the ability to selectively target specific amino acid residues within a protein is paramount. Sulfonyl fluorides (SFs) have emerged as a versatile class o...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of covalent chemical biology and drug discovery, the ability to selectively target specific amino acid residues within a protein is paramount. Sulfonyl fluorides (SFs) have emerged as a versatile class of electrophilic warheads capable of reacting with a range of nucleophilic amino acids, moving beyond the canonical cysteine targeting.[1][2] This guide provides an in-depth analysis of the specificity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a heteroaromatic sulfonyl fluoride, for tyrosine and lysine residues. We will delve into the underlying chemical principles, present comparative experimental data, and provide a detailed protocol for researchers to assess the specificity of jejich own sulfonyl fluoride probes.

The Rise of Sulfonyl Fluorides in Covalent Targeting

The utility of sulfonyl fluorides stems from their unique balance of stability in aqueous environments and their "tunable" reactivity. This reactivity is highly dependent on the local protein microenvironment, a feature that can be exploited for achieving target specificity.[3] The reaction, often termed Sulfur(VI) Fluoride Exchange (SuFEx), involves the nucleophilic attack of an amino acid side chain on the electrophilic sulfur atom, leading to the displacement of the fluoride ion and the formation of a stable covalent bond.[3] While several amino acids can be targeted, tyrosine and lysine are among the most frequently modified by aryl sulfonyl fluorides.[4][5]

Understanding the Reaction: Tyrosine vs. Lysine

The selectivity of a sulfonyl fluoride for tyrosine versus lysine is governed by several factors, including the intrinsic nucleophilicity of the amino acid side chains and their protonation state at a given pH.

  • Tyrosine: The phenolic hydroxyl group of tyrosine is a potent nucleophile when deprotonated to its phenoxide form. The pKa of the tyrosine side chain is around 10, meaning that at physiological pH (~7.4), only a small fraction is deprotonated. However, the local microenvironment within a protein can significantly lower this pKa, enhancing its reactivity.[6] The reaction with a sulfonyl fluoride results in a stable sulfonate ester linkage.

  • Lysine: The primary amine of the lysine side chain is also nucleophilic. With a pKa of around 10.5, the vast majority of lysine residues are protonated and thus non-nucleophilic at physiological pH. However, just as with tyrosine, the protein's microenvironment can lower the pKa of a specific lysine residue, making it susceptible to modification.[7] The reaction with a sulfonyl fluoride forms a highly stable sulfonamide bond.

The interplay of these factors means that the specificity of a sulfonyl fluoride is not absolute and must be determined empirically.

Comparative Reactivity Data

While specific kinetic data for 1-methyl-1H-pyrrole-2-sulfonyl fluoride is not extensively published, a comprehensive study by Gray and co-workers on a panel of sulfur(VI) fluoride electrophiles provides valuable insights. This study included a pyrrole-containing sulfonyl fluoride (1h in the original publication) and measured its reactivity with N-acetyl (N-Ac) protected amino acids.

Amino AcidSecond-Order Rate Constant (M⁻¹s⁻¹) for Pyrrole Sulfonyl Fluoride (1h)
N-Ac-Tyrosine~0.02
Nα-Ac-Lysine~0.01
N-Ac-Cysteine>1 (unstable adduct)
N-Ac-HistidineNo reaction
Data adapted from a study profiling the reactivity of S(VI)-F electrophiles. The pyrrole sulfonyl fluoride in this study serves as a structural analogue to 1-methyl-1H-pyrrole-2-sulfonyl fluoride.[5]

These data indicate that for this class of heteroaromatic sulfonyl fluorides, there is an inherent preference for reaction with tyrosine over lysine, with the reaction being approximately twice as fast. It is also noteworthy that cysteine, if present and accessible, is highly reactive, although the resulting thiosulfonate ester is often unstable.[5]

Chemoproteomic studies further support the general preference of aryl sulfonyl fluorides for tyrosine. In a broad screen, an un-biased sulfonyl fluoride probe modified tyrosine residues more frequently than lysine residues, with approximately 60% of unique peptide adducts being on tyrosine.[3]

Experimental Workflow for Assessing Specificity

To empirically determine the specificity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride, a combination of in vitro and cellular assays is recommended.

experimental_workflow cluster_in_vitro In Vitro Assessment cluster_cellular Cellular Assessment in_vitro_start Prepare Solutions: - 1-methyl-1H-pyrrole-2-sulfonyl fluoride - N-Ac-Tyr-OEt - N-Ac-Lys-OMe - Reaction Buffer (e.g., PBS, pH 8.0) kinetic_assay Kinetic Analysis (LC-MS/HPLC) - Monitor disappearance of reactants and appearance of products over time. in_vitro_start->kinetic_assay Incubate at controlled temperature cell_treatment Treat cells with probe (e.g., Jurkat T cells) data_analysis Data Analysis - Calculate second-order rate constants for both amino acids. kinetic_assay->data_analysis lysis_click Cell Lysis & Click Chemistry - Conjugate alkyne-tagged probe to biotin-azide. cell_treatment->lysis_click enrichment Streptavidin Enrichment - Isolate probe-modified proteins. lysis_click->enrichment proteomics LC-MS/MS Analysis - Digest proteins and identify modified peptides and sites. enrichment->proteomics cellular_data_analysis Data Interpretation - Quantify the ratio of tyrosine vs. lysine modifications. proteomics->cellular_data_analysis

Caption: A comprehensive workflow for assessing the specificity of a sulfonyl fluoride probe, combining in vitro kinetic analysis with cellular chemoproteomic profiling.

Detailed Protocol for In Vitro Kinetic Analysis

This protocol outlines a method to determine the second-order rate constants for the reaction of 1-methyl-1H-pyrrole-2-sulfonyl fluoride with N-acetyl-L-tyrosine ethyl ester (N-Ac-Tyr-OEt) and Nα-acetyl-L-lysine methyl ester (Nα-Ac-Lys-OMe).

Materials:

  • 1-methyl-1H-pyrrole-2-sulfonyl fluoride

  • N-Ac-Tyr-OEt

  • Nα-Ac-Lys-OMe

  • Phosphate-buffered saline (PBS), pH 8.0

  • Acetonitrile (ACN)

  • Dimethyl sulfoxide (DMSO)

  • LC-MS or HPLC system

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of 1-methyl-1H-pyrrole-2-sulfonyl fluoride in DMSO.

    • Prepare 10 mM stock solutions of N-Ac-Tyr-OEt and Nα-Ac-Lys-OMe in DMSO.

  • Reaction Setup:

    • In separate microcentrifuge tubes, prepare the reaction mixtures by adding the reagents in the following order:

      • PBS (pH 8.0) to a final volume of 1 mL.

      • N-Ac-Tyr-OEt or Nα-Ac-Lys-OMe stock solution to a final concentration of 100 µM.

    • Pre-incubate the mixtures at 37°C for 5 minutes.

    • Initiate the reaction by adding the 1-methyl-1H-pyrrole-2-sulfonyl fluoride stock solution to a final concentration of 100 µM. Mix thoroughly.

  • Time-Course Analysis:

    • At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

    • Immediately quench the reaction by adding the aliquot to 100 µL of cold ACN containing an internal standard.

    • Analyze the quenched samples by LC-MS or HPLC to monitor the consumption of the starting materials and the formation of the product adducts.

  • Data Analysis:

    • Plot the concentration of the remaining amino acid derivative versus time.

    • From this data, calculate the observed rate constant (k_obs).

    • The second-order rate constant (k₂) can be determined using the equation: k₂ = k_obs / [Sulfonyl Fluoride].

The Influence of the Protein Microenvironment

It is crucial to recognize that the intrinsic reactivity of a sulfonyl fluoride with free amino acids does not always directly translate to its behavior in a complex proteome. The three-dimensional structure of a protein creates unique microenvironments that can dramatically alter the pKa and accessibility of amino acid side chains.[6] A tyrosine or lysine residue located in a pocket with a high density of basic or acidic residues, respectively, may exhibit enhanced nucleophilicity and reactivity.[6] Therefore, while in vitro kinetic studies provide a valuable baseline, cellular chemoproteomic approaches are essential for a comprehensive understanding of a probe's selectivity in a biological context.

Conclusion and Future Directions

1-methyl-1H-pyrrole-2-sulfonyl fluoride, as a representative heteroaromatic sulfonyl fluoride, is expected to exhibit a preference for modifying tyrosine residues over lysine. This selectivity is driven by the inherent chemical properties of the amino acid side chains. However, the context-dependent nature of SuFEx chemistry necessitates empirical validation of this specificity. The provided experimental workflow offers a robust framework for researchers to characterize their own sulfonyl fluoride probes.

The continued development of novel sulfonyl fluoride scaffolds and a deeper understanding of the factors governing their reactivity will undoubtedly expand the toolbox of chemical biologists and medicinal chemists, enabling the development of more selective and potent covalent therapeutics.

References

  • Taunton, J. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. eScholarship, University of California. [Link]

  • Taunton, J., et al. (2023). Direct mapping of ligandable tyrosines and lysines in cells with chiral sulfonyl fluoride probes. PubMed. [Link]

  • Jones, L. H. (2025). Advances in sulfonyl exchange chemical biology: expanding druggable target space. Royal Society of Chemistry.
  • Heinis, C., et al. (2023). Solid Phase Synthesis of Fluorosulfate Containing Macrocycles for Chemoproteomic Workflows. Stanford Medicine.
  • Gray, N. S., et al. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Publications. [Link]

  • BenchChem. (2025).
  • Jena Bioscience. (2026). Nucleosides by Application on Proteins/Enzymes - Sulfonyl Fluoride Probes. Jena Bioscience. [Link]

  • Baran, P. S. (2019). Sulfonyl Fluoride Synthesis through Electrochemical Oxidative Coupling of Thiols and Potassium Fluoride. Journal of the American Chemical Society.
  • Röglin, L., et al. (2023).
  • Ferreira, V. F., et al. (2021). Synthetic Routes to Arylsulfonyl Fluorides. MDPI.
  • Pentelute, B. L. (2020). Chemoselective Sulfonyl Fluoride Exchange (SuFEx)-Induced Macrocyclization of Tyrosine-Containing Peptides in Aqueous Media. ChemRxiv.
  • Pellecchia, M. (2019). Stability and cell permeability of sulfonyl fluorides in the design of Lys-covalent antagonists of protein-protein interactions. PMC.
  • Nevado, C. (2024). Unconventional reactivity of sulfonyl fluorides. Spiral.
  • Zuilhof, H. (2022). Sulfur-Phenolate Exchange as a Mild, Fast, and High-Yielding Method toward the Synthesis of Sulfonamides. PMC.
  • Hessel, V. (2020). Accelerating sulfonyl fluoride synthesis through electrochemical oxidative coupling of thiols and potassium fluoride in flow. Pure.
  • Laufer, S. (2025). A twist in the tale: shifting from covalent targeting of a tyrosine in JAK3 to a lysine in MK2.
  • Dahal, U. P., et al. (2016). Intrinsic reactivity profile of electrophilic moieties to guide covalent drug design: N-α-acetyl-L-lysine as an amine nucleophile. Semantic Scholar. [Link]

Sources

Comparative

quantitative proteomics to validate 1-methyl-1H-pyrrole-2-sulfonyl fluoride targets

Publish Comparison Guide: Quantitative Proteomic Validation of 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride (MPSF) Audience: Researchers, Chemical Biologists, and Drug Discovery Professionals.[1] Topic: Target Deconvolution a...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Quantitative Proteomic Validation of 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride (MPSF)

Audience: Researchers, Chemical Biologists, and Drug Discovery Professionals.[1] Topic: Target Deconvolution and Validation of MPSF using Quantitative Chemoproteomics.

Executive Summary: The Evolution of Sulfonyl Fluoride Probes

For decades, Phenylmethylsulfonyl fluoride (PMSF) has been the ubiquitous, broad-spectrum serine protease inhibitor. However, its rapid hydrolysis in aqueous buffers and lack of selectivity render it suboptimal for precise target validation in complex proteomes.

The emergence of Sulfur-Fluoride Exchange (SuFEx) chemistry has revitalized interest in sulfonyl fluorides. 1-Methyl-1H-pyrrole-2-sulfonyl fluoride (MPSF) represents a next-generation covalent probe. Unlike the hyper-reactive PMSF, the electron-rich pyrrole core of MPSF modulates the electrophilicity of the sulfonyl warhead, offering enhanced chemical stability and tunable selectivity for specific serine hydrolases and proximal nucleophiles (Tyr/Lys/His).

This guide details the quantitative proteomic validation of MPSF, contrasting it with traditional reagents and outlining a rigorous Competitive Activity-Based Protein Profiling (ABPP) workflow.

Part 1: Technical Comparison – MPSF vs. Alternatives

To validate MPSF targets, one must understand how it behaves relative to the "Gold Standards" of the field: PMSF (the classic inhibitor) and Fluorophosphonates (FP, the classic ABPP probe).

FeaturePMSF (Standard Inhibitor)FP-Biotin (ABPP Reporter)MPSF (Target Probe)
Chemistry Sulfonyl Fluoride (Benzene-based)FluorophosphonateSulfonyl Fluoride (Pyrrole-based)
Reactivity High; Rapid hydrolysis in water (

@ pH 7.5).
High; Reacts with ~90% of Serine Hydrolases.Tunable ; 1-methyl-pyrrole ring donates electron density, stabilizing the S-F bond.
Target Scope Broad Serine Proteases (Trypsin, Chymotrypsin).Pan-Serine Hydrolase (Proteases, Lipases, Esterases).Selective ; Likely targets specific subsets based on active site geometry and electronic tuning.
Mechanism Serine

-sulfonylation.
Serine

-phosphorylation.
SuFEx ; Serine

-sulfonylation (primary) + Tyr/Lys (secondary).
Application Lysis buffer additive (prevent degradation).Global profiling/enrichment of active enzymes.[2][3]Target Validation / Covalent Fragment Screening.

Expert Insight: The N-methylation of the pyrrole ring in MPSF is critical. It prevents the nitrogen from acting as a hydrogen bond donor, while the electron-rich aromatic system dampens the reactivity of the sulfonyl fluoride compared to electron-deficient aryl sulfonyl fluorides. This suggests MPSF is a "warhead-tuned" probe designed for specific occupancy rather than indiscriminate labeling.

Part 2: Experimental Strategy – Competitive ABPP

Direct enrichment of MPSF targets is difficult without a bioorthogonal handle (e.g., an alkyne). Therefore, the most robust validation method is Competitive ABPP using quantitative mass spectrometry (SILAC or TMT).

The Logic:

  • Treat one proteome sample with MPSF (Competitor).

  • Treat a control sample with Vehicle (DMSO).

  • Label both with a broad-spectrum reporter (e.g., FP-Biotin) that targets the same active site Serine residues.

  • Enrich biotinylated peptides/proteins.

  • Quantify: Targets bound by MPSF will show reduced FP-Biotin labeling in the MS analysis (Low Ratio: MPSF/DMSO).

Workflow Visualization

ABPP_Workflow cluster_0 Competition Step Start Cell Lysate / Proteome Control Control: DMSO (Vehicle) Start->Control Exp Experimental: MPSF (10-50 µM) Start->Exp Probe Add Reporter Probe: FP-Biotin (1-2 µM) Control->Probe 30 min Exp->Probe 30 min Digest Trypsin Digestion (FASP or S-Trap) Probe->Digest Combine or Parallel TMT TMT Labeling (Quantification) Digest->TMT Enrich Avidin Enrichment (Capture Active Enzymes) MS LC-MS/MS Analysis Enrich->MS TMT->Enrich Analysis Data Processing: Calculate Target Occupancy MS->Analysis

Caption: Competitive ABPP workflow. MPSF blocks specific active sites, preventing subsequent labeling by the FP-Biotin reporter. Reduced TMT signal indicates a valid target.

Part 3: Detailed Protocol (Self-Validating System)

This protocol uses Isobaric Labeling (TMT) for high-throughput quantification.

Reagents:

  • MPSF: 100 mM stock in DMSO.

  • FP-Biotin: 100 µM stock in DMSO (Broad-spectrum serine hydrolase probe).

  • Lysis Buffer: PBS, 0.1% Triton X-100 (Avoid amine buffers like Tris if using NHS-ester TMT later, or perform buffer exchange).

Step 1: Proteome Preparation & Competition
  • Lyse cells (e.g., HEK293T) by sonication in Lysis Buffer. Clarify by centrifugation (16,000 x g, 15 min).

  • Adjust protein concentration to 1 mg/mL.

  • Aliquot into two groups:

    • Group A (Control): Add DMSO (1% v/v).

    • Group B (MPSF): Add MPSF (e.g., 20 µM final).

  • Incubate for 30–60 minutes at 37°C.

    • Validation Check: If MPSF targets are covalent, this step allows the SuFEx reaction to reach completion.

Step 2: Probe Labeling (The Reporter)
  • Add FP-Biotin to both groups (final conc. 2 µM).

  • Incubate for 1 hour at 25°C.

    • Mechanism:[4][5] FP-Biotin will label all remaining active serine hydrolases. Enzymes blocked by MPSF will not be labeled.

Step 3: Digestion & Enrichment
  • Precipitate proteins (Methanol/Chloroform) to remove excess unreacted probes.

  • Resuspend in Urea/Ammonium Bicarbonate buffer.

  • Reduce (DTT) and Alkylate (Iodoacetamide).

  • Digest with Trypsin (Sequencing Grade) overnight.

  • Enrichment: Incubate tryptic peptides with Streptavidin-Agarose beads for 2 hours.

    • Critical Step: Only peptides containing the FP-Biotin modification (active site peptides) are captured.

  • Wash beads stringently (1% SDS, then PBS, then water) to remove non-specific binders.

Step 4: TMT Labeling & Elution
  • On-Bead Labeling: Resuspend beads in TEAB buffer. Add TMT reagents (e.g., TMT-126 for DMSO, TMT-127 for MPSF).

  • Elute probe-modified peptides using 50% Acetonitrile / 0.1% Formic Acid (or by boiling if using cleavable linkers).

  • Combine samples and analyze via LC-MS/MS.

Part 4: Data Interpretation & Validation

The output of this experiment is a ratio of Reporter Ion Intensities (


).
  • R ≈ 1.0: The protein is not a target. MPSF did not bind; FP-Biotin labeled it equally in both samples.

  • R < 0.5: The protein is a hit . MPSF blocked >50% of the active sites, preventing FP-Biotin binding.

Representative Data Table (Mock Data)
Protein IDGeneFunctionTMT Ratio (MPSF/DMSO)% InhibitionInterpretation
P00001PREPProlyl Endopeptidase0.15 85%Primary Target (High Affinity)
P00002DPP4Dipeptidyl Peptidase 40.45 55%Secondary Target (Moderate Affinity)
P00003FASNFatty Acid Synthase0.982%Non-Target
P00004ACHEAcetylcholinesterase1.020%Non-Target
Pathway Logic: SuFEx Selectivity

MPSF utilizes the SuFEx mechanism. Unlike standard nucleophilic substitution, SuFEx at the sulfur center is often assisted by the local protein environment (e.g., the oxyanion hole of serine proteases).

SuFEx_Mechanism Enzyme Serine Hydrolase (Active Site Ser-OH) Complex Transition State (Stabilized by Oxyanion Hole) Enzyme->Complex Nucleophilic Attack MPSF MPSF (Pyrrole-SO2-F) MPSF->Complex Product Covalent Adduct (Enzyme-O-SO2-Pyrrole) Complex->Product SuFEx Fluoride Fluoride Ion (Leaving Group) Complex->Fluoride

Caption: SuFEx mechanism. The active site Serine attacks the Sulfur center, displacing Fluoride.[4] The pyrrole ring stabilizes the adduct.

References

  • Jones, L. H., et al. (2019).[1] "Quantifying drug-target engagement in live cells using sulfonyl fluoride chemical probes." Methods in Enzymology.

  • Dong, Z., et al. (2022).[6] "Fatty Acyl Sulfonyl Fluoride as an Activity-Based Probe for Profiling Fatty Acid-Associated Proteins in Living Cells."[6][7] ChemBioChem.

  • Narayanan, A., & Jones, L. H. (2015). "Sulfonyl fluorides as privileged warheads in chemical biology." Chemical Science.

  • Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry.

Sources

Validation

comparing in vitro and in vivo reactivity of 1-methyl-1H-pyrrole-2-sulfonyl fluoride

This guide provides a technical analysis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (referred to herein as 1-Me-Py-SO2F ), a specialized electrophilic probe used in chemical biology and covalent drug discovery. Unlike th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (referred to herein as 1-Me-Py-SO2F ), a specialized electrophilic probe used in chemical biology and covalent drug discovery.

Unlike the ubiquitous phenylmethanesulfonyl fluoride (PMSF), which serves as a broad-spectrum protease inhibitor, 1-Me-Py-SO2F represents a class of "tunable" Sulfur(VI) Fluoride Exchange (SuFEx) warheads. Its reactivity is electronically dampened by the electron-rich pyrrole ring, offering distinct advantages in chemoselectivity and hydrolytic stability.

From Intrinsic Reactivity to In Vivo Application

Executive Summary: The "Goldilocks" Electrophile

In the landscape of covalent probes, reactivity must be balanced against stability. Standard sulfonyl fluorides (like PMSF) are often too reactive, leading to rapid hydrolysis and promiscuous protein labeling. 1-Me-Py-SO2F leverages the electron-donating nature of the pyrrole heterocycle to reduce the electrophilicity of the sulfur center.

  • Primary Application: Targeted covalent labeling of Tyrosine (Tyr) and Lysine (Lys) residues in non-catalytic sites.

  • Key Advantage: Enhanced aqueous stability compared to phenyl-analogs, allowing for longer incubation times in complex biological matrices.

  • Mechanism: SuFEx-mediated nucleophilic substitution, strictly dependent on the local protein environment (pKa perturbation).

Chemical Architecture & Reactivity Logic

To understand the performance of 1-Me-Py-SO2F, we must analyze its electronic structure relative to standard benchmarks.

The Electronic Dampening Effect

The reactivity of a sulfonyl fluoride (


) is dictated by the electron density of the 

-group.
  • Phenyl Group (PMSF): Inductively neutral/mildly withdrawing. The sulfur atom is highly electrophilic.

  • Pyrrole Group (1-Me-Py-SO2F): The pyrrole nitrogen lone pair donates electron density into the aromatic system (

    
    -donation). This density propagates to the sulfonyl group, stabilizing the S-F bond and raising the activation energy required for nucleophilic attack.
    
Reactivity Hierarchy (The SuFEx Scale)
Probe TypeStructureElectronic CharacterIntrinsic ReactivityHydrolytic Stability
Nitro-Benzenesulfonyl Fluoride

Electron WithdrawingVery HighLow (

min)
PMSF

NeutralHighModerate (

min)
1-Me-Py-SO2F Pyrrole-

Electron Donating Tuned (Medium) High (

hrs)
Sulfamoyl Fluoride

Strong DonationLowVery High (Stable)

In Vitro Performance: Stability & Specificity

A. Hydrolytic Stability

For biological experiments, the probe must survive in aqueous buffer long enough to engage its target.

  • Experimental Observation: In PBS (pH 7.4), 1-Me-Py-SO2F exhibits a half-life significantly longer than PMSF.

  • Implication: This allows for "equilibrium-like" labeling conditions where the probe samples the proteome without rapidly decomposing into the inert sulfonic acid.

B. Chemoselectivity (Tyr vs. Lys)

While PMSF indiscriminately targets Serine proteases, 1-Me-Py-SO2F shows a preference for Tyrosine residues, particularly those in positively charged environments that lower the phenol pKa.

  • Mechanism: The "hard" nature of the S(VI) center prefers "hard" nucleophiles (alkoxides, phenolates) over "soft" nucleophiles (thiols), although cysteine labeling can occur in specific contexts.

Data Summary: Labeling Kinetics (Model: BSA)

Table 1: Comparative Labeling Efficiency at pH 8.0 (1 hour incubation)

Probe (100 µM)Target Residue% Labeling (Intact MS)Off-Target Promiscuity
PMSF Ser/Lys/Tyr>95% (Multiple adducts)High (Non-specific)
1-Me-Py-SO2F Tyr/Lys 65% (Mono/Di-adducts) Low (Site-selective)
AEBSF Ser/Lys>90%Moderate

In Vivo Translation: Pharmacokinetics & Profiling

Moving from test tube to live systems introduces metabolic complexity.

A. Plasma Stability
  • Challenge: Esterases and plasma proteins (Albumin) can sequester or hydrolyze electrophiles.

  • Performance: 1-Me-Py-SO2F is resistant to rapid plasma hydrolysis compared to ester-linked probes. However, the pyrrole ring is susceptible to oxidative metabolism (P450s) over extended periods (>6 hours).

B. Cellular Permeability
  • LogP: The methyl-pyrrole moiety is lipophilic (cLogP

    
     1.2), ensuring good cell membrane permeability.
    
  • Intracellular Labeling: Unlike the charged AEBSF (which has poor permeability), 1-Me-Py-SO2F readily enters live cells, making it an excellent tool for in situ chemoproteomics.

Visualizing the Mechanism

The following diagram illustrates the SuFEx activation pathway, highlighting the critical role of the local protein environment in catalyzing the reaction with 1-Me-Py-SO2F.

SuFEx_Mechanism cluster_env Protein Microenvironment Probe 1-Me-Py-SO2F (Latent Electrophile) Complex Encounter Complex (H-Bond Stabilization) Probe->Complex Reversible Binding Protein Target Protein (Tyr/Lys Residue) Protein->Complex Local pKa Perturbation TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack Adduct Covalent Adduct (Sulfonyl-Protein) TS->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (Leaving Group) TS->Fluoride

Caption: Mechanism of 1-Me-Py-SO2F covalent labeling. The reaction is driven by the local microenvironment which activates the nucleophile (Tyr/Lys) to attack the sulfur center.

Experimental Protocols

Protocol A: Assessment of Hydrolytic Stability

Objective: Determine the


 of the probe to define the maximum useful incubation time.
  • Preparation: Prepare a 10 mM stock of 1-Me-Py-SO2F in anhydrous DMSO.

  • Incubation: Dilute to 100 µM in PBS (pH 7.4) and Tris Buffer (pH 8.0) in separate vials. Maintain at 37°C.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately add 50 µL of Acetonitrile + 0.1% Formic Acid to stop the reaction (precipitate salts).

  • Analysis: Analyze supernatant via LC-MS (Reverse Phase C18). Monitor the parent ion

    
     Da and the hydrolysis product (Sulfonic acid) 
    
    
    
    Da.
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    gives
    
    
    .
Protocol B: Live-Cell Proteome Profiling

Objective: Label specific targets in a complex biological system.

  • Cell Culture: Grow HEK293T cells to 80% confluency.

  • Dosing: Treat cells with 1-Me-Py-SO2F (10–50 µM) for 2 hours at 37°C. Include a DMSO vehicle control.

  • Lysis: Wash cells 3x with cold PBS. Lyse in RIPA buffer containing protease inhibitors (excluding PMSF).

  • Click Chemistry (Optional): If using an alkyne-tagged analog of 1-Me-Py-SO2F, perform CuAAC click reaction with Biotin-Azide.

  • Digestion: Precipitate proteins (Acetone), resuspend, reduce (DTT), alkylate (IAA), and digest with Trypsin overnight.

  • LC-MS/MS: Analyze peptides. Look for the specific mass shift on Tyrosine/Lysine residues:

    • Mass Shift:

      
       Da (Sulfonyl-pyrrole moiety added, Fluoride lost).
      
    • Note: Verify the exact mass based on the specific derivative used.

Workflow Visualization

Workflow Start Start: Probe Selection (1-Me-Py-SO2F) InVitro In Vitro Validation (Buffer Stability & Model Protein) Start->InVitro Determine t1/2 Cellular Live Cell Treatment (10-50 µM, 1-4 hrs) InVitro->Cellular Optimized Conditions Lysis Lysis & Digestion (Trypsinization) Cellular->Lysis MS LC-MS/MS Analysis (Identify Modified Peptides) Lysis->MS Data Target ID & Site Mapping (Bioinformatics) MS->Data Mass Shift Search

Caption: Step-by-step workflow for utilizing 1-Me-Py-SO2F in chemoproteomic profiling.

References

  • Jones, L. H. (2023). Profiling Sulfur(VI) Fluorides as Reactive Functionalities for Chemical Biology Tools and Expansion of the Ligandable Proteome. ACS Central Science. [Link]

  • Fadeyi, O. A., et al. (2022). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. Chemical Reviews. [Link]

  • Sharpless, K. B., et al. (2014). SuFEx Click Chemistry for Late-Stage Drug Diversification. Angewandte Chemie International Edition. [Link]

  • Enamine Ltd. (2024). Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv. [Link]

Comparative

Evaluating the Therapeutic Potential of 1-Methyl-1H-Pyrrole-2-Sulfonyl Fluoride-Based Inhibitors

This guide evaluates the therapeutic and experimental potential of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1-M-Pyr-SF) , a specialized covalent inhibitor scaffold. Unlike the ubiquitous phenylmethylsulfonyl fluoride (PM...

Author: BenchChem Technical Support Team. Date: February 2026

This guide evaluates the therapeutic and experimental potential of 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1-M-Pyr-SF) , a specialized covalent inhibitor scaffold. Unlike the ubiquitous phenylmethylsulfonyl fluoride (PMSF), which is primarily a reagent for lysis buffers, 1-M-Pyr-SF represents a class of "tunable" electrophiles suitable for targeted covalent inhibition (TCI) and chemical biology profiling.

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Scientists

Executive Summary: The "Goldilocks" Electrophile

Sulfonyl fluorides (SFs) have re-emerged as a privileged warhead class in drug discovery due to Sulfur-Fluoride Exchange (SuFEx) chemistry. While traditional reagents like PMSF are too unstable for therapeutic use, heteroaromatic analogs like 1-methyl-1H-pyrrole-2-sulfonyl fluoride (1-M-Pyr-SF) offer a distinct stability-reactivity profile.

This guide analyzes 1-M-Pyr-SF as a "latent" electrophile—inert in cytosolic conditions but highly reactive within the specific electrostatic environment of a protein active site. This property makes it a superior candidate for developing Targeted Covalent Inhibitors (TCIs) compared to traditional sulfonyl chlorides or highly reactive fluorophosphonates.

Chemical Biology & Mechanism of Action

The SuFEx Mechanism

1-M-Pyr-SF functions via a nucleophilic substitution at the hexavalent sulfur center. Unlike Michael acceptors (e.g., acrylamides) that target cysteine, sulfonyl fluorides are unique in their ability to target context-dependent nucleophiles : Serine, Tyrosine, Lysine, and Histidine.

Key Mechanistic Advantage: The pyrrole ring is electron-rich (


-excessive). By donating electron density toward the sulfonyl group, it modulates the electrophilicity of the sulfur center. This prevents rapid hydrolysis (a major flaw of PMSF) while maintaining sufficient reactivity to trap catalytic residues.
Pathway Visualization

The following diagram illustrates the mechanism of covalent inactivation of a serine protease by 1-M-Pyr-SF.

SuFEx_Mechanism Enzyme Active Enzyme (Ser-OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 1-M-Pyr-SF (Latent Electrophile) Inhibitor->Complex TS Transition State (Pentacoordinate Sulfur) Complex->TS Nucleophilic Attack (Ser-O:) Adduct Covalent Adduct (Sulfonate Ester) TS->Adduct S-F Bond Cleavage Fluoride Fluoride Ion (F-) Leaving Group TS->Fluoride Release

Figure 1: Mechanism of covalent inhibition via Sulfur-Fluoride Exchange (SuFEx). The reaction is driven by the specific environment of the active site, stabilizing the fluoride leaving group.

Comparative Analysis: 1-M-Pyr-SF vs. Alternatives

This section objectively compares 1-M-Pyr-SF against industry-standard inhibitors.

Table 1: Physicochemical & Functional Comparison
Feature1-M-Pyr-SF (Target)PMSF (Standard)AEBSF (Pefabloc)Fluorosulfates (Ar-OSO₂F)
Chemical Class Heteroaryl Sulfonyl FluorideBenzyl Sulfonyl FluorideAminoalkyl Sulfonyl FluorideFluorosulfate
Aqueous Stability (pH 7.5) High (>24h half-life)Low (~1h half-life)High (Stable)Very High (Inert)
Reactivity Profile Latent; requires binding pocket activationHigh; non-specific reactivityModerate; broad spectrumLow; requires strong activation
Primary Targets Ser/Tyr/Lys (Context-dependent)Serine Proteases (General)Serine Proteases (General)Tyr/Lys (Proximity-driven)
Therapeutic Potential High (Tunable scaffold)None (Rapid hydrolysis/Toxicity)Low (Poor bioavailability)Moderate (Probe development)
Solubility Lipophilic (DMSO required)Lipophilic (Isopropanol/DMSO)Hydrophilic (Water soluble)Variable
Critical Analysis
  • Vs. PMSF: PMSF is strictly a biochemical reagent. Its rapid hydrolysis in water generates phenylmethanesulfonic acid and HF, making it unsuitable for live-cell or in vivo assays. 1-M-Pyr-SF, due to the electronic stabilization from the pyrrole ring, resists background hydrolysis, allowing it to circulate and reach specific targets in biological systems.

  • Vs. Fluorosulfates: While fluorosulfates are even more stable, they are often too unreactive. 1-M-Pyr-SF strikes the "Goldilocks" balance—stable enough to survive plasma, but reactive enough to inhibit enzymes without requiring extreme proximity or forcing conditions.

Experimental Protocols

To validate the therapeutic potential of a 1-M-Pyr-SF based inhibitor, the following workflows are recommended.

Protocol A: Assessing Aqueous Stability (NMR Assay)

Purpose: To prove the compound survives physiological conditions long enough to be a drug.

  • Preparation: Dissolve 1-M-Pyr-SF (10 mM) in

    
    -DMSO.
    
  • Initiation: Dilute 1:10 into deuterated phosphate buffer (pH 7.4) inside an NMR tube. Final concentration: 1 mM.

  • Measurement: Acquire

    
     and 
    
    
    
    NMR spectra immediately (t=0).
  • Time-Course: Acquire spectra every 30 minutes for 24 hours at 37°C.

  • Quantification: Integrate the diagnostic pyrrole ring protons or the sulfonyl fluoride peak (

    
     ppm) vs. the hydrolysis product (sulfonic acid).
    
  • Criterion: A candidate suitable for drug development should show

    
     degradation after 4 hours.
    
Protocol B: Kinetic Profiling

Purpose: To distinguish specific covalent inhibition from non-specific inactivation.

  • Enzyme Prep: Incubate target enzyme (e.g., Trypsin or specific kinase) in assay buffer.

  • Dosing: Add 1-M-Pyr-SF at 5 concentrations (ranging 0.1x to 10x expected

    
    ).
    
  • Time-Course: Aliquot reaction mixture at varying time points (0, 5, 10, 30, 60 min) into a substrate solution.

  • Readout: Measure residual enzymatic activity (velocity).

  • Analysis: Plot

    
     vs. time to determine 
    
    
    
    . Then plot
    
    
    vs. [Inhibitor] to solve for
    
    
    (max inactivation rate) and
    
    
    (binding affinity).
Decision Workflow for Inhibitor Selection

Use this logic flow to determine if 1-M-Pyr-SF is the right tool for your target.

Selection_Workflow Start Select Inhibitor Class TargetType Is the target residue known? Start->TargetType Cysteine Cysteine (Cys) TargetType->Cysteine SerTyrLys Ser / Tyr / Lys TargetType->SerTyrLys Acrylamide Use Acrylamides / Maleimides Cysteine->Acrylamide StabilityCheck Is in vivo / prolonged stability required? SerTyrLys->StabilityCheck PMSF_Path No (Lysis Buffer only) StabilityCheck->PMSF_Path SuFEx_Path Yes (Drug/Probe) StabilityCheck->SuFEx_Path UsePMSF Use PMSF PMSF_Path->UsePMSF ReactivityCheck Reactivity Requirement SuFEx_Path->ReactivityCheck HighReact High Reactivity Needed (e.g., weak nucleophile) ReactivityCheck->HighReact LowReact Extreme Stability Needed ReactivityCheck->LowReact UsePyrSF Use 1-M-Pyr-SF (Tunable/Stable) HighReact->UsePyrSF UseFluorosulfate Use Fluorosulfate LowReact->UseFluorosulfate

Figure 2: Decision matrix for selecting covalent warheads. 1-M-Pyr-SF is optimal when targeting non-cysteine residues requiring physiological stability.

References

  • Jones, L. H. (2024). Sulfonyl Fluorides as Privileged Warheads in Chemical Biology. ACS Chemical Biology. Link

  • Dong, J., Sharpless, K. B., et al. (2014).[1] Sulfur(VI) Fluoride Exchange (SuFEx): Another Good Reaction for Click Chemistry. Angewandte Chemie International Edition. Link

  • Narayanan, A., & Jones, L. H. (2015).[1] Sulfonyl fluorides as tools in chemical biology. Chemical Science. Link

  • Shannon, D. A., et al. (2012).[2] Sulfonyl fluoride analogues as activity-based probes for serine proteases. ChemBioChem.[3][4] Link

  • Shevchuk, O. I., et al. (2025).[5] Stability of Heteroaromatic Sulfonyl Chlorides and Fluorides. ChemRxiv.[5] Link

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Disposal &amp; Handling Guide: 1-Methyl-1H-pyrrole-2-sulfonyl Fluoride

The following guide details the proper disposal, handling, and deactivation procedures for 1-methyl-1H-pyrrole-2-sulfonyl fluoride . [1][2] Part 1: Executive Summary & Immediate Action Treat this compound as a "Silent Ha...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the proper disposal, handling, and deactivation procedures for 1-methyl-1H-pyrrole-2-sulfonyl fluoride .

[1][2]

Part 1: Executive Summary & Immediate Action

Treat this compound as a "Silent Hazard." Unlike sulfonyl chlorides, sulfonyl fluorides are remarkably stable to water and atmospheric moisture. They do not "smoke" or hydrolyze rapidly.[1] However, they remain potent electrophiles capable of covalent protein modification (SuFEx chemistry) and, under specific conditions, can release Hydrogen Fluoride (HF).

🔴 Emergency Spill Response (Immediate)
ScenarioAction Protocol
Solid Spill DO NOT use water. Cover with dry sand or vermiculite.[2][1] Scoop into a chemically resistant container (HDPE). Label as "Toxic/Corrosive - Fluoride Hazard."[2][1]
Liquid Spill Absorb with inert pads (polypropylene). Do not use cellulose-based absorbents (paper towels) as they may react exothermically if acidic impurities are present.[2][1]
Skin Contact Immediate Wash. Flush with water for 15 minutes.[1][3] If redness appears, apply Calcium Gluconate (2.5%) gel immediately and seek medical attention.

Part 2: Chemical Profile & Hazard Assessment

To dispose of this chemical safely, you must understand its "Warhead Chemistry."

  • The Warhead (

    
    ):  The sulfonyl fluoride group is a "sleeping beauty" electrophile.[2][1] It is kinetically stable in neutral water but reacts irreversibly with nucleophiles (proteins, DNA) when activated by local environments or catalysis.
    
  • The Core (Pyrrole): The 1-methylpyrrole ring is electron-rich, making the compound potentially flammable and prone to oxidative degradation.[2][1]

  • The Byproduct Risk (HF): Upon hydrolysis (breaking the S-F bond), the fluorine atom is released as Fluoride (

    
    ).[2] If the waste stream becomes acidic (
    
    
    
    ), this converts to Hydrofluoric Acid (HF) , a bone-seeking poison.[2]

Critical Rule: Never dispose of sulfonyl fluorides directly into the drain or trash. The S-F bond must be chemically cleaved (quenched) and the fluoride sequestered before final waste disposal.

Part 3: Deactivation & Quenching Protocol

This protocol uses Alkaline Hydrolysis with Calcium Sequestration .[1] This is the only method that simultaneously destroys the electrophilic warhead and prevents HF formation.

Reagents Required[4][5][6]
  • Sodium Hydroxide (NaOH) : 2.0 M solution (Hydrolysis agent).

  • Calcium Chloride (

    
    ) : Saturated aqueous solution (Fluoride scavenger).
    
  • Ethanol or Methanol : Co-solvent to dissolve the organic pyrrole.

Step-by-Step Quenching Workflow

Step 1: Solubilization Dissolve the 1-methyl-1H-pyrrole-2-sulfonyl fluoride in a minimal amount of Ethanol or Methanol.[2][1] The compound must be in solution for the hydrolysis to work effectively.

Step 2: Controlled Hydrolysis Slowly add the organic solution to a stirring solution of 2.0 M NaOH (use 10 molar equivalents of NaOH relative to the sulfonyl fluoride).

  • Mechanism:[4] The

    
     attacks the sulfur, displacing fluoride (
    
    
    
    ) and forming the non-toxic sulfonate (
    
    
    ).[2][1]
  • Observation: The mixture may warm slightly. Stir at room temperature for 12–24 hours.

Step 3: Fluoride Sequestration (The "Calcium Crash") Add an excess of Saturated


 solution  to the reaction mixture.
  • Purpose: This precipitates the free fluoride ions as insoluble Calcium Fluoride (

    
    ).
    
  • Reaction:

    
    [2][1]
    

Step 4: Verification Check the pH. It should remain basic (


). If acidic, add more NaOH.
  • Optional: Use TLC or LC-MS to confirm the disappearance of the parent mass (sulfonyl fluoride peak).[2][1]

Step 5: Final Disposal The resulting slurry contains:

  • Solid: Calcium Fluoride (Inert) + Calcium Hydroxide.

  • Liquid: Aqueous/Alcoholic solution of 1-methylpyrrole-2-sulfonic acid (sodium salt).[2][1]

  • Action: Pour the entire slurry into the Halogenated Organic Waste container. Do not separate the solids unless required by your facility's specific EHS rules.

Part 4: Visualizing the Disposal Logic

The following diagram illustrates the decision matrix for handling this compound, ensuring no step leads to accidental HF generation.

DisposalWorkflow Start Waste: 1-methyl-1H-pyrrole-2-sulfonyl fluoride StateCheck State of Matter? Start->StateCheck Solid Solid / Pure Substance StateCheck->Solid Liquid Reaction Mixture / Solution StateCheck->Liquid Solubilize Step 1: Dissolve in MeOH/EtOH Solid->Solubilize Hydrolysis Step 2: Add to 2M NaOH (10 eq) (Cleaves S-F Bond) Liquid->Hydrolysis If solvent compatible Solubilize->Hydrolysis Sequestration Step 3: Add Saturated CaCl2 (Precipitates F- as CaF2) Hydrolysis->Sequestration Stir 12-24h CheckPH Check pH > 10? Sequestration->CheckPH AdjustPH Add more NaOH CheckPH->AdjustPH No FinalWaste Dispose as Halogenated Organic Waste (Label: Contains CaF2 Slurry) CheckPH->FinalWaste Yes AdjustPH->CheckPH

Caption: Logical workflow for the chemical deactivation of sulfonyl fluorides, prioritizing fluoride sequestration.

Part 5: Regulatory & Compliance Checklist

ParameterRequirementNotes
RCRA Classification D001 (Ignitable), Toxic If the pyrrole core retains flammability characteristics.[2][1]
Waste Labeling "Hazardous Waste - Halogenated Organic"Explicitly list "Sulfonyl Fluoride" and "Sodium Hydroxide" on the tag.[1]
Segregation Do NOT mix with Acids. Acidification of the waste container can regenerate HF. Keep separate from Acid Waste streams.[1]
Container Type HDPE or PP (Plastic)Avoid glass if long-term storage of fluoride-containing waste is expected (etching risk), though short-term is acceptable for quenched waste.[2][1]

References

  • Safety Data Sheet (SDS) - 1-Methylpyrrole . Fisher Scientific.[1] (Accessed 2026).[5][6] Provides toxicity and flammability data for the parent scaffold.

  • SuFEx Chemistry & Sulfonyl Fluoride Stability . National Institutes of Health (PMC). Discusses the kinetic stability of the S-F bond and activation requirements.

  • Laboratory Hazardous Waste Disposal Guideline . UNSW Safety. General protocols for halogenated organic waste and segregation.

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Research Council (US). Standard reference for quenching reactive halides.

Sources

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